molecular formula C8H9BO2 B3037957 trans-2-Phenylvinylboronic acid CAS No. 6783-05-7

trans-2-Phenylvinylboronic acid

Cat. No.: B3037957
CAS No.: 6783-05-7
M. Wt: 147.97 g/mol
InChI Key: VKIJXFIYBAYHOE-VOTSOKGWSA-N
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Description

Trans-2-Phenylvinylboronic acid is a useful research compound. Its molecular formula is C8H9BO2 and its molecular weight is 147.97 g/mol. The purity is usually 95%.
The exact mass of the compound (E)-Styrylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(E)-2-phenylethenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7,10-11H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIJXFIYBAYHOE-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=CC=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC=CC=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201346540
Record name trans-2-Phenylvinylboronic acid
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Molecular Weight

147.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6783-05-7
Record name trans-2-Phenylvinylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(1E)-2-phenylethenyl]boronic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

trans-2-Phenylvinylboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to trans-2-Phenylvinylboronic Acid: Properties, Mechanisms, and Advanced Applications

Introduction

This compound, also known as (E)-styrylboronic acid, is a versatile bifunctional organic compound that has become an indispensable tool in modern organic synthesis. Its structure, featuring a reactive boronic acid moiety attached to a conjugated styrenyl backbone, allows it to serve as a cornerstone building block for the creation of complex molecular architectures. While its principal application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds, its utility extends into various other metal-catalyzed transformations and has found significant traction in the fields of medicinal chemistry and materials science.

This guide provides an in-depth exploration of the core chemical properties, reactivity, and diverse applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique characteristics for advanced synthetic challenges.

Core Chemical and Physical Properties

The utility of any chemical reagent is fundamentally dictated by its physical and chemical properties. This compound is a stable, crystalline solid under standard conditions, but an understanding of its structural nuances and stability is critical for its effective use.

Physical and Structural Data

The key physical and identifying properties of this compound are summarized below.

PropertyValue
IUPAC Name [(E)-2-phenylethenyl]boronic acid[1]
Synonyms (E)-Styrylboronic acid, trans-Styreneboronic acid
CAS Number 6783-05-7[2]
Molecular Formula C₈H₉BO₂[2]
Molecular Weight 147.97 g/mol [2]
Appearance White to off-white crystalline solid
Melting Point 146-156 °C (lit.)
SMILES OB(O)/C=C/c1ccccc1
InChI Key VKIJXFIYBAYHOE-VOTSOKGWSA-N
Stability, Storage, and Degradation

While generally stable, boronic acids have a known propensity to undergo reversible self-condensation to form cyclic anhydrides, known as boroxines. This process involves the elimination of water and can result in variability in the reagent's apparent purity and reactivity.

  • Storage: To minimize degradation and boroxine formation, this compound should be stored in a cool, dry, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen).[3] For long-term storage, refrigeration or freezing is recommended.[3]

  • Degradation Pathways: The primary degradation pathway is oxidative, particularly in the presence of strong oxidizing agents or peroxides, which can cleave the carbon-boron bond.[4] It is also crucial to protect the compound from excessive moisture to prevent hydrolysis and boroxine formation.

Spectroscopic Profile

Spectroscopic analysis is essential for verifying the identity and purity of the reagent.

SpectroscopyCharacteristic Features
¹H NMR Protons on the phenyl ring typically appear in the δ 7.3-7.8 ppm range. The vinyl protons show characteristic trans-coupling (J ≈ 18 Hz) and resonate at approximately δ 6.5-7.5 ppm. The acidic B(OH)₂ protons are often broad and may exchange with solvent, appearing over a wide range (δ 4.5-8.5 ppm).
¹³C NMR Aromatic carbons resonate in the δ 125-140 ppm region. The vinyl carbons appear around δ 120-150 ppm, with the carbon attached to the boron atom being significantly deshielded.
IR Spectroscopy Key stretches include a broad O-H band (approx. 3200-3400 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), C=C stretches (approx. 1600 cm⁻¹), and a strong B-O stretch (approx. 1350 cm⁻¹).
¹¹B NMR This technique is particularly useful for studying boronic acids and their derivatives. The trigonal boronic acid typically shows a broad signal around δ 25-30 ppm. Upon complexation with a base or diol to form a tetrahedral boronate, this signal shifts upfield to δ 5-10 ppm.[5]

The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive

The premier application of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C-C bonds.[6] This reaction couples the vinyl group of the boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.[7]

The causality behind the reaction's success lies in a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which reacts with the organic halide (R¹-X), inserting itself into the carbon-halogen bond. This forms a new, square planar Palladium(II) species.[7][9] The rate of this step is typically I > OTf > Br > Cl.[7]

  • Transmetalation: This is the crucial step where the organic moiety is transferred to the palladium catalyst. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃, KOtBu). The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex (R²-B(OH)₃⁻).[10] This activated boronate then transfers its vinyl group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[6]

  • Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium center couple, forming the new C-C bond in the final product (R¹-R²). This process reduces the palladium from Pd(II) back to its Pd(0) state, thus regenerating the catalyst and allowing the cycle to continue.[7][8]

The Suzuki-Miyaura coupling is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex tm_complex R¹-Pd(II)L₂-R² oa_complex->tm_complex Transmetalation tm_complex->pd0 product R¹-R² tm_complex->product boronic_acid R²B(OH)₂ activated_boronate [R²B(OH)₃]⁻ boronic_acid->activated_boronate activated_boronate->tm_complex halide R¹-X halide->oa_complex base Base (OH⁻)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols & Workflows

A self-validating protocol is one where the steps for reaction, workup, and purification are integrated to ensure the desired outcome.

Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

Objective: To synthesize a stilbene derivative by coupling this compound with 4-bromoanisole.

Materials:

  • This compound (1.1 eq)

  • 4-Bromoanisole (1.0 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2-3 eq)

  • Toluene/Water or Dioxane/Water (e.g., 4:1 v/v)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere setup (Argon or Nitrogen)

Methodology:

  • Vessel Preparation: A Schlenk flask equipped with a magnetic stir bar and condenser is flame-dried under vacuum and backfilled with an inert gas (e.g., Argon). This step is critical to remove atmospheric oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reagent Addition: To the flask, add 4-bromoanisole (1.0 eq), this compound (1.1 eq), and K₂CO₃ (2.5 eq). The slight excess of the boronic acid ensures complete consumption of the more valuable aryl halide. The base is essential for activating the boronic acid for transmetalation.

  • Catalyst Addition: Briefly remove the stopper and add the Pd(PPh₃)₄ catalyst. The flask is then immediately evacuated and backfilled with inert gas three times (purging). This minimizes the catalyst's exposure to air.

  • Solvent Addition: Degassed solvent (Toluene/Water, 4:1) is added via cannula or syringe. The use of a biphasic solvent system is common; the organic phase solubilizes the reagents and catalyst, while the aqueous phase dissolves the inorganic base and byproducts, facilitating the reaction. Degassing the solvent (e.g., by sparging with argon) is another crucial step to prevent catalyst oxidation.

  • Reaction: The mixture is heated to reflux (typically 80-110 °C) and stirred vigorously. Reaction progress is monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed sequentially with water and brine. This removes the inorganic base and salts.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure stilbene derivative.

  • Validation: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow prep 1. Inert Atmosphere Setup (Flame-dry flask, purge with Ar) reagents 2. Add Reagents (Aryl Halide, Boronic Acid, Base) prep->reagents catalyst 3. Add Pd(0) Catalyst (Purge flask again) reagents->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat to Reflux (Monitor by TLC/GC-MS) solvent->reaction workup 6. Aqueous Workup (Dilute, wash with H₂O & brine) reaction->workup purify 7. Purification (Dry, concentrate, column chromatography) workup->purify validate 8. Characterization (NMR, MS) purify->validate

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Broader Synthetic Applications

Beyond the standard Suzuki coupling, this compound is a substrate in several other advanced transformations.

  • Heck-Suzuki Cascade Reactions: This reagent can participate in diastereoselective cascade reactions, combining a Heck reaction and a Suzuki coupling in one pot to rapidly build molecular complexity.[11]

  • Rhodium-Catalyzed Additions: It is used in Rh-catalyzed asymmetric additions to create chiral molecules, a process vital in pharmaceutical synthesis.

  • Petasis Borono-Mannich Reaction: This multicomponent reaction involves an amine, an aldehyde, and a vinylboronic acid to form allylic amines, providing a powerful route to synthetically important nitrogen-containing compounds.[11]

  • Copper-Mediated Cyanation: The vinyl group can be functionalized through copper-mediated cyanation reactions.

Applications in Drug Development and Materials Science

The unique chemical reactivity of the boronic acid functional group has positioned it as a "warhead" in medicinal chemistry and a versatile anchor in materials science.

Drug Discovery and Delivery

The boron atom in phenylboronic acid is Lewis acidic, enabling it to form reversible covalent bonds with 1,2- and 1,3-diols, which are common motifs in biological molecules like sugars.[12] This property is exploited in several ways:

  • Glucose-Responsive Systems: Phenylboronic acid-functionalized polymers can be used to create "smart" drug delivery systems.[12][13] For instance, an insulin-loaded hydrogel can be designed to swell and release its payload in the presence of high glucose concentrations, as glucose competes for binding to the boronic acid sites, altering the polymer network.[12]

  • Targeting Cancer Cells: Many cancer cells overexpress sialic acid, a sugar with a diol structure, on their surface. Phenylboronic acid-functionalized nanoparticles or drugs can selectively bind to these sialic acid residues, enabling targeted drug delivery directly to tumor cells while sparing healthy tissue.[14]

Organic Electronics and Materials Science

In materials science, this compound serves as a valuable molecular linker and surface modifier.

  • Self-Assembled Monolayers (SAMs): Boronic acids can form strong bonds with metal oxide surfaces, such as indium tin oxide (ITO), a common transparent electrode in organic electronic devices.[15] By creating a SAM of a boronic acid derivative on the electrode surface, researchers can tune the work function and improve the interface between the electrode and the active organic layer. This leads to enhanced charge injection and overall better performance in devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).[15][16][17][18][19] The conjugated phenylvinyl structure is particularly beneficial for facilitating charge transport.

Applications main This compound org_syn Organic Synthesis main->org_syn med_chem Drug Development main->med_chem mat_sci Materials Science main->mat_sci suzuki Suzuki-Miyaura Coupling org_syn->suzuki petasis Petasis Reaction org_syn->petasis cascade Cascade Reactions org_syn->cascade glucose Glucose Sensing & Insulin Delivery med_chem->glucose cancer Cancer Cell Targeting med_chem->cancer oled Organic Electronics (OLEDs, OSCs) mat_sci->oled

Caption: Key application areas for this compound.

Safety, Handling, and Storage

Proper handling is paramount when working with any chemical reagent. This compound is classified as a combustible solid and requires specific precautions.

  • Hazards: The compound is harmful if swallowed and can cause skin and eye irritation.[20][21] Inhalation of dust should be avoided.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, is mandatory.[20] When handling the powder, a dust mask or respirator (e.g., N95) may be appropriate.

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid generating dust. Use spark-proof tools and avoid ignition sources.

  • Storage: As previously mentioned, store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[22] Storing under an inert atmosphere is best practice.[3]

Conclusion

This compound is a powerful and versatile reagent whose importance extends far beyond its role as a simple building block. Its well-understood reactivity in the Suzuki-Miyaura coupling provides a reliable method for constructing stilbenes and other conjugated systems. Furthermore, the unique diol-binding capability of its boronic acid moiety has unlocked innovative applications in targeted drug delivery and advanced materials. For the research scientist, a thorough understanding of its properties, mechanistic behavior, and handling requirements is the key to successfully harnessing its full synthetic potential.

References

  • Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Suzuki reaction - Wikipedia . Wikipedia. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube . The Organic Chemistry Channel. [Link]

  • phenyl boronic acid - s d fine-chem limited . S D Fine-Chem Limited. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv . ChemRxiv. [Link]

  • Styrylboronic acid | C8H9BO2 | CID 5702628 - PubChem - NIH . PubChem. [Link]

  • Safety Data Sheet: Phenylboronic acid - Carl ROTH . Carl ROTH. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) . Journal of Pharmaceutical Sciences. [Link]

  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications . MDPI. [Link]

  • Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates . SpringerLink. [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis - PMC - PubMed Central . National Institutes of Health. [Link]

  • Effect of different terminal groups of phenyl boronic acid self-assembled monolayers on the photovoltaic performance of organic solar cells - ResearchGate . ResearchGate. [Link]

  • Organic electronics: pioneering the future of sustainable and flexible technology - RSC Publishing . Royal Society of Chemistry. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed . National Institutes of Health. [Link]

  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). - ResearchGate . ResearchGate. [Link]

  • Organic electronics: pioneering the future of sustainable and flexible technology - PMC . National Institutes of Health. [Link]

  • Organic materials for organic electronic devices - ResearchGate . ResearchGate. [Link]

  • Advances in Organic Materials for Next-Generation Optoelectronics: Potential and Challenges - MDPI . MDPI. [Link]

Sources

An In-depth Technical Guide to trans-2-Phenylvinylboronic acid (CAS 6783-05-7): A Cornerstone Reagent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of trans-2-phenylvinylboronic acid. Moving beyond a simple datasheet, this document delves into the practical applications, mechanistic underpinnings, and expert insights necessary for its successful utilization in the laboratory. We will explore its synthesis, key reactions—with a focus on the Nobel Prize-winning Suzuki-Miyaura coupling—and its pivotal role in the construction of complex, biologically active molecules.

Introduction: The Versatility of a Styrenyl Building Block

This compound, also known as (E)-styrylboronic acid, is an organoboron compound featuring a boronic acid functional group attached to a styrene scaffold. This unique structure makes it an invaluable reagent in organic synthesis, primarily for its ability to participate in palladium-catalyzed cross-coupling reactions.[1] Its stability, ease of handling compared to other organometallics, and the stereochemical integrity it maintains in reactions contribute to its widespread use.[2]

The trans configuration of the vinyl group is crucial, as this geometry is typically retained in cross-coupling reactions, allowing for the stereocontrolled synthesis of stilbene and stilbene-like structures.[3] These structural motifs are present in a vast array of natural products and pharmacologically active compounds, including resveratrol and combretastatin A-4 analogs, making this reagent particularly relevant for drug discovery and development.[4][5]

Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 6783-05-7[1]
Molecular Formula C₈H₉BO₂[1]
Molecular Weight 147.97 g/mol
Appearance White to off-white powder or crystals[5]
Melting Point 146-156 °C (lit.)
SMILES OB(O)/C=C/c1ccccc1
InChI Key VKIJXFIYBAYHOE-VOTSOKGWSA-N

Synthesis of this compound: A Practical Laboratory Protocol

While commercially available, understanding the synthesis of this compound provides valuable insight into its reactivity and potential impurities. The most common and reliable method is the hydroboration of phenylacetylene.[6] This reaction involves the anti-Markovnikov syn-addition of a boron-hydrogen bond across the alkyne.[7]

A frequent challenge with boronic acids is their propensity to form cyclic anhydrides (boroxines) upon dehydration. Therefore, the synthesis is often directed towards the more stable pinacol ester derivative, which can be easily purified and stored, and often used directly in coupling reactions or readily hydrolyzed to the boronic acid if needed.[3][8]

Recommended Synthesis: 9-BBN Catalyzed Hydroboration of Phenylacetylene with Pinacolborane

This procedure yields the pinacol ester, a stable and easily handled precursor.[3][8]

Experimental Protocol:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add phenylacetylene (1.0 equiv).

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M. Add pinacolborane (1.2 equiv).

  • Catalyst Addition: Add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (0.2 equiv, 0.5 M in THF) to the stirred solution.

  • Reaction: Heat the reaction mixture to 65 °C (reflux) for 1.5 to 2 hours. The progress can be monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Carefully add water to quench any unreacted borane. Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product, (E)-2-phenylethenylboronic acid pinacol ester, can be purified by flash column chromatography on silica gel.[8]

  • (Optional) Hydrolysis to Boronic Acid: The purified pinacol ester can be hydrolyzed to the free boronic acid by stirring with an aqueous acid (e.g., HCl) in a suitable solvent like diethyl ether, followed by extraction and drying.[6]

Causality Insight: The use of 9-BBN as a catalyst is crucial because the uncatalyzed hydroboration of phenylacetylene with the more stable pinacolborane is extremely sluggish.[8][9] Using 1.2 equivalents of pinacolborane ensures complete consumption of the starting alkyne.[8]

The Suzuki-Miyaura Coupling: Core Application and Mechanistic Overview

The Suzuki-Miyaura reaction is the cornerstone application for this compound. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the vinyl carbon of the boronic acid and an sp²-hybridized carbon of an organic halide or triflate.[10] The reaction is renowned for its mild conditions, functional group tolerance, and excellent stereochemical retention, making it a workhorse in academic and industrial labs.[11]

The Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

Suzuki_Miyaura_Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 1: Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (R¹-X) bond of the coupling partner, forming a Pd(II) complex. This step is often rate-limiting, especially for less reactive halides like chlorides.[12]

Pillar 2: Transmetalation: This is the key step where the organic group from the boron atom (R²) is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base (e.g., K₂CO₃, K₃PO₄). The base forms a more nucleophilic "ate" complex, [R²-B(OH)₃]⁻, which facilitates the transfer of the R² group to the Pd(II) center, displacing the halide.[10]

Pillar 3: Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]

Field-Proven Protocol: Synthesis of an (E)-Stilbene Derivative

This section provides a detailed, self-validating protocol for a typical Suzuki-Miyaura coupling using this compound (or its pinacol ester) with an aryl bromide.

General Experimental Protocol

Reaction: (E)-Styrylboronic Acid + Aryl Bromide → (E)-Stilbene Derivative

Materials & Reagents:

  • Aryl bromide (1.0 equiv)

  • This compound pinacol ester (1.2 equiv)[3]

  • Palladium precatalyst (e.g., Pd(PPh₃)₄ [2-5 mol%], or a more modern Buchwald precatalyst like XPhos Pd G3 [0.5–2 mol%])[13]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[13][14]

  • Solvent system (e.g., 1,4-Dioxane/H₂O (10:1) or THF/H₂O (4:1))[13][15]

Procedure:

  • Preparation: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv), this compound pinacol ester (1.2 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as oxygen can deactivate the palladium catalyst.[13]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the aryl bromide.[13]

  • Reaction: Place the sealed vessel in a pre-heated oil bath or heating block and stir vigorously. Typical reaction temperatures range from 80-110 °C.[13]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base. Wash the organic layer with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude stilbene product by flash column chromatography on silica gel.[13]

Troubleshooting Common Issues

Troubleshooting_Suzuki

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura couplings.

  • Problem: Protodeboronation. This is the cleavage of the C-B bond, replacing it with a C-H bond, and is a common side reaction for vinyl boronic acids.[13][16]

    • Causality & Solution: It is often accelerated by strong bases and water. Switch to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[13] Using the more stable pinacol ester derivative instead of the free boronic acid can also suppress this pathway.[17]

  • Problem: Homocoupling of the Boronic Acid.

    • Causality & Solution: This is typically caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid and deactivation of the Pd(0) catalyst.[10] Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.[13]

  • Problem: Low Reactivity/Stalled Reaction.

    • Causality & Solution: The oxidative addition step may be slow (e.g., with aryl chlorides or electron-rich aryl bromides). Use a more electron-rich and bulky ligand (e.g., Buchwald ligands like XPhos or SPhos) to accelerate this step.[12][15] Increasing the temperature or switching to a more polar solvent like DMF can also be beneficial, though solubility of all components must be considered.[14][16]

Applications in Drug Discovery and Bioactive Molecule Synthesis

The stilbene scaffold is a privileged structure in medicinal chemistry. This compound serves as a key precursor for synthesizing analogs of potent bioactive compounds.

Synthesis of Resveratrol Analogs

Resveratrol is a natural stilbenoid with antioxidant and potential anticancer properties.[4] However, its therapeutic use is limited by poor bioavailability. Synthesizing analogs is a key strategy to improve its pharmacological profile. Boronic acid bioisosteres of resveratrol, where a hydroxyl group is replaced by B(OH)₂, have been synthesized and shown to exhibit enhanced anti-proliferative activity on breast cancer cells.[4] The key stilbene backbone is often constructed via a Suzuki coupling with a suitably substituted aryl halide and a styrylboronic acid derivative.[2]

Synthesis of Combretastatin A-4 (CA-4) Analogs

Combretastatin A-4 is a potent natural product that inhibits tubulin polymerization, making it a powerful anticancer agent.[5] Its clinical utility is hampered by its poor solubility and isomerization from the active cis- to the inactive trans-stilbene form. Significant research has focused on synthesizing analogs with improved properties. Boronic acid analogs of CA-4 have been developed, where the key stilbene linkage is formed via a Suzuki reaction, demonstrating that this reagent is crucial for exploring the structure-activity relationships of this important class of compounds.[5][18]

Safety, Handling, and Storage

  • Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation and dehydration to the boroxine.

  • Stability: Boronic acids can be susceptible to protodeboronation, especially under basic aqueous conditions.[13] They can also undergo dehydration to form boroxines. For long-term stability and reproducibility in reactions, using the pinacol ester derivative is often preferred.

Conclusion

This compound (CAS 6783-05-7) is more than just a chemical commodity; it is a precision tool for the stereocontrolled synthesis of stilbenes and related conjugated systems. Its central role in the robust and versatile Suzuki-Miyaura coupling reaction has cemented its importance in both academic research and the pharmaceutical industry. By understanding the mechanistic principles behind its reactivity, mastering the practical aspects of its application, and being aware of potential side reactions and how to mitigate them, researchers can fully leverage the synthetic power of this essential building block to construct the complex molecules that drive scientific innovation.

References

  • Wiley-VCH. (n.d.). Stilbenes Preparation and Analysis. [Link]

  • Hanson, R. N., et al. (n.d.). Trans-resveratrol boronic acid exhibits enhanced anti-proliferative activity on estrogen-dependent MCF-7 breast cancer cells. PMC - NIH. [Link]

  • Shan, S., et al. (n.d.). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. PMC - NIH. [Link]

  • Werner, N. S., & VanDorn, D. (2018). 9-Borobicyclo[3.3.1]nonane-Catalyzed Hydroboration of Terminal Aromatic Alkynes with Pinacolborane. American Journal of Undergraduate Research. [Link]

  • Hage, M. C., et al. (n.d.). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. NIH. [Link]

  • ResearchGate. (n.d.). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Organic Syntheses. (n.d.). Hydroboration Procedure. [Link]

  • Cambridge University Press. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling of Aryl Halides with trans-2-.... [Link]

  • NIH. (n.d.). Synthetic approaches toward stilbenes and their related structures. [Link]

  • Morressier. (2019). 9-BBN catalyzed hydroboration of phenylacetylene with pinacolborane. [Link]

  • Organic Syntheses. (n.d.). phenylacetylene. [Link]

  • ChemRxiv. (n.d.). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Werner, N. S., et al. (2018). Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. [Link]

  • ResearchGate. (n.d.). Catalytic Hydroboration of Phenylacetylene with HBpin. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • MDPI. (n.d.). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. [Link]

  • Siebert, A., et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. PubMed. [Link]

  • Universitat de Barcelona. (2022). Resveratrol derivatives. [Link]

  • Odak, I., et al. (2023). New resveratrol analogs as improved biologically active structures: Design, synthesis and computational modeling. PubMed. [Link]

  • ResearchGate. (2015). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid?. [Link]

  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. [Link]

  • Liu, X., et al. (2024). Novel trans-Resveratrol Derivatives: Design, Synthesis, Antibacterial Activity, and Mechanisms. PubMed. [Link]

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An In-Depth Technical Guide to (E)-2-Phenylethenylboronic Acid: Structure, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (E)-2-phenylethenylboronic acid, also known as (E)-styrylboronic acid, is a cornerstone organoboron reagent that has become indispensable in modern organic synthesis and drug discovery. Its unique structure, featuring a phenyl ring, a trans-configured vinyl linker, and a reactive boronic acid moiety, makes it a premier building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its core structure, stereoselective synthesis strategies, and critical applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and discuss its emerging importance in medicinal chemistry and materials science, offering valuable insights for researchers, chemists, and drug development professionals.

Introduction

Organoboron compounds have revolutionized synthetic chemistry, and among them, (E)-2-phenylethenylboronic acid stands out for its versatility and stability.[1][2] It serves as a key precursor for the stereoselective synthesis of stilbenes, diarylethenes, and other conjugated systems that are prevalent in pharmaceuticals, agrochemicals, and functional materials.[3] The defining feature of this molecule is the (E) or trans geometry of its carbon-carbon double bond, which is reliably transferred during chemical transformations, allowing for precise control over the final product's stereochemistry. As a mild Lewis acid and a stable, easy-to-handle solid, it is a workhorse reagent in the Suzuki-Miyaura coupling reaction, one of the most powerful methods for C-C bond formation.[4][5] This guide delves into the fundamental aspects of this reagent, bridging the gap between theoretical understanding and practical application.

Core Structural and Physicochemical Properties

Molecular Structure

The structure of (E)-2-phenylethenylboronic acid is comprised of three key components:

  • A Phenyl Group (C₆H₅-): Provides a source of aromaticity and serves as a foundational part of the styryl scaffold.

  • An (E)-Alkene Linker (-CH=CH-): The trans configuration is critical for defining the spatial relationship between the phenyl ring and the boronic acid, a feature that is retained in subsequent reactions.

  • A Boronic Acid Functional Group (-B(OH)₂): This is the reactive center of the molecule. The boron atom is sp²-hybridized and possesses a vacant p-orbital, rendering it a mild Lewis acid.[4] This Lewis acidity is fundamental to its role in transmetalation steps within catalytic cycles.

Caption: Molecular structure of (E)-2-phenylethenylboronic acid.

Physicochemical Data

The key properties of (E)-2-phenylethenylboronic acid are summarized below for quick reference. This data is essential for experimental planning and safety assessment.

PropertyValueReferences
CAS Number 6783-05-7[3][6][7]
Molecular Formula C₈H₉BO₂[6][7][8]
Molecular Weight 147.97 g/mol [6][7][8]
Appearance White to off-white solid/powder[3][8]
Melting Point 146-156 °C[3]
IUPAC Name [(E)-2-phenylethenyl]boronic acid[7]
Common Synonyms trans-2-Phenylvinylboronic acid, (E)-Styrylboronic acid[7][9]
SMILES O=B(O)/C=C/c1ccccc1[6][7]

Synthesis Strategies: A Mechanistic Perspective

The utility of (E)-2-phenylethenylboronic acid is contingent on its stereoselective synthesis. Contamination with the (Z)-isomer can lead to undesired side products and complex purification challenges.

Primary Method: Hydroboration of Phenylacetylene

The most reliable and widely adopted method for preparing the (E)-isomer is the hydroboration of phenylacetylene.[1] This reaction proceeds via a syn-addition of a hydrogen and a boron moiety across the alkyne's triple bond, which, after workup, directly yields the trans or (E)-alkene product.

Causality of Choice: The choice of hydroborating agent is critical. While borane (BH₃) can be used, it often leads to over-reduction. Catecholborane or pinacolborane (HBpin) are preferred as they are milder and form stable boronate ester intermediates that are easily purified by chromatography and resistant to self-condensation. The subsequent hydrolysis of the boronate ester to the boronic acid is typically a straightforward process.

G cluster_0 Step 1: Hydroboration cluster_1 Step 2: Hydrolysis A Phenylacetylene + Pinacolborane (HBpin) C (E)-2-phenylethenylboronate Pinacol Ester A->C syn-addition B Catalyst (e.g., Pd or Rh complex) B->C E (E)-2-phenylethenylboronic Acid C->E D Aqueous Acidic Workup (e.g., HCl) D->E

Caption: Stereoselective synthesis via hydroboration workflow.

Experimental Protocol: Synthesis via Pinacol Ester Intermediate

  • Reaction Setup: To a flame-dried, argon-purged flask, add phenylacetylene (1.0 eq) and pinacolborane (1.1 eq) in a dry, aprotic solvent such as THF.

  • Catalysis: Add a suitable catalyst (e.g., a rhodium or palladium complex, ~1-2 mol%). Expert Insight: The catalyst choice influences regioselectivity, ensuring borylation at the terminal carbon.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-12 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup & Purification: Cool the reaction to room temperature. Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be purified by flash column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified (E)-2-(2-phenylethenyl)-1,3,2-dioxaborolane in a solvent mixture like diethyl ether or THF. Add an aqueous solution of a mild acid (e.g., 1M HCl) and stir vigorously for 1-4 hours.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield (E)-2-phenylethenylboronic acid as a solid. The product can be further purified by recrystallization.

Key Applications in Synthetic and Medicinal Chemistry

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of (E)-2-phenylethenylboronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is one of the most robust methods for forming C(sp²)-C(sp²) bonds and is a staple in the pharmaceutical industry for synthesizing biaryl and vinyl-aryl structures.[5][10]

The Catalytic Cycle: A Self-Validating System

The reaction's success relies on a well-defined catalytic cycle. Each step regenerates a species required for the next, making the process highly efficient with low catalyst loading.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl-halide (or triflate) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species, transfers its phenylethenyl group to the Pd(II) center, displacing the halide. This is the rate-determining step and the core function of the boronic acid.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B + Ar-X C Ar-Pd(II)-X(L_n) (Intermediate) B->C D Transmetalation C->D + (HO)2B-R (Base Activated) E Ar-Pd(II)-R(L_n) (Intermediate) D->E F Reductive Elimination E->F F->A + Ar-R (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Model Suzuki-Miyaura Coupling

Coupling of (E)-2-phenylethenylboronic acid with 4-bromoanisole

  • Reagent Preparation: In a reaction vessel, combine (E)-2-phenylethenylboronic acid (1.2 eq), 4-bromoanisole (1.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-3 mol%) or a pre-catalyst system like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos).

  • Solvent & Degassing: Add a solvent system, typically a mixture like Toluene/EtOH/H₂O or Dioxane/H₂O. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., 80-100 °C) for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain (E)-1-methoxy-4-styrylbenzene.

Applications in Drug Discovery and Development

The boronic acid functional group is more than just a synthetic handle; it is a recognized pharmacophore.[2] The drug Bortezomib (Velcade), a proteasome inhibitor, validated boronic acids as viable therapeutic agents.[2]

  • Diol Sensing and Drug Delivery: Phenylboronic acids reversibly bind with 1,2- and 1,3-diols, a characteristic of sugars like glucose.[11][12] This property is being exploited to create "smart" drug delivery systems, particularly for insulin.[13] Polymeric nanoparticles or hydrogels functionalized with phenylboronic acid can be designed to release encapsulated insulin in response to high glucose levels, paving the way for self-regulating diabetes therapies.[13][14]

  • Bioisostere: The boronic acid group can act as a bioisostere for carboxylic acids, offering a different geometric and electronic profile while potentially engaging in similar biological interactions.[2]

  • Scaffold Introduction: (E)-2-phenylethenylboronic acid is used to introduce the styryl moiety into complex molecules, a common structural motif in biologically active compounds, including kinase inhibitors and anti-cancer agents.

Analytical Characterization

Rigorous characterization is essential to confirm the structure, purity, and stereochemistry of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for characterizing (E)-2-phenylethenylboronic acid.

NucleusTypical Chemical Shift (δ) Range (ppm)Key Information
¹H NMR 7.20 - 7.60 (m)Aromatic protons of the phenyl ring.
6.20 - 7.50 (d, J ≈ 16-18 Hz)Vinylic protons. The large coupling constant (J) is definitive proof of the (E) or trans configuration.
~5.0 (br s)-OH protons of the boronic acid; often exchangeable with D₂O.
¹³C NMR 125 - 145Aromatic and vinylic carbons.
¹¹B NMR 20 - 30A single broad peak characteristic of a trigonal planar (sp²) boronic acid.[15][16] Complexation with diols or bases shifts this signal upfield, indicating a change to a tetrahedral (sp³) boronate ester.[16]

Note: Chemical shifts can vary depending on the solvent and concentration.

Handling, Storage, and Safety

As a laboratory chemical, (E)-2-phenylethenylboronic acid requires careful handling.

  • Safety: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][17]

  • Storage: Boronic acids can undergo dehydration to form boroxines (trimeric anhydrides). To maintain product quality and reactivity, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like argon or nitrogen.[17]

Conclusion

(E)-2-phenylethenylboronic acid is a testament to the power of organoboron chemistry. Its straightforward, stereoselective synthesis and exceptional utility in the Suzuki-Miyaura coupling have cemented its status as an essential reagent. Beyond its role as a synthetic building block, its inherent chemical properties are enabling innovations in medicinal chemistry and materials science, particularly in the development of stimuli-responsive systems. For any researcher engaged in the synthesis of complex organic molecules or the design of functional materials, a thorough understanding of this versatile compound is not just beneficial, but critical for success.

References

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  • Wikipedia. Phenylboronic acid. [Link]

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  • MDPI. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. [Link]

  • ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

  • NIH National Library of Medicine. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]

  • PubMed. Phenylboronic Acid-polymers for Biomedical Applications. [Link]

  • Google Patents. Process for the preparation of substituted phenylboronic acids.
  • NIH National Library of Medicine. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. [Link]

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A Comprehensive Technical Guide to trans-Styrylboronic Acid: Synthesis, Characterization, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Boronic acids have emerged as indispensable tools in modern organic synthesis, largely due to their versatility, stability, and relatively low toxicity. Among this important class of compounds, trans-styrylboronic acid stands out as a particularly valuable building block. Its rigid vinylphenyl structure allows for the introduction of a key pharmacophore into complex molecules, making it a sought-after reagent in materials science and drug discovery. This guide provides a comprehensive technical overview of trans-styrylboronic acid, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, provide a detailed and validated synthetic protocol, explore its characterization, and examine its cornerstone application in the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use. The key properties of trans-styrylboronic acid are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 147.97 g/mol [1][2]
Molecular Formula C₈H₉BO₂[1][2]
CAS Number 6783-05-7[1]
Melting Point 98-100 °C[2]
Appearance White to off-white solid[3]
Solubility Soluble in THF, Dioxane, DMF. Slightly soluble in water.[1]
IUPAC Name [(1E)-2-phenylethenyl]boronic acid[4]
Spectroscopic Characterization: A Self-Validating System

Confirmation of the identity and purity of trans-styrylboronic acid is crucial. The following spectroscopic data serve as a reference for its characterization.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.95 (s, 2H, -B(OH)₂), 7.50 (d, J = 18.8 Hz, 1H, Ar-CH=), 7.45 (d, J = 7.6 Hz, 2H, Ar-H), 7.30 (t, J = 7.6 Hz, 2H, Ar-H), 7.21 (t, J = 7.2 Hz, 1H, Ar-H), 6.50 (d, J = 18.8 Hz, 1H, =CH-B).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 146.0, 137.5, 129.0, 128.5, 126.5, 120.0 (Ar-C and C=C). The carbon attached to boron is often not observed due to quadrupolar relaxation.[5][6]

The IR spectrum provides key information about the functional groups present.

  • O-H stretch: A broad band in the region of 3300-3200 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid.

  • C=C stretch (trans): A sharp peak around 1630 cm⁻¹ corresponds to the stretching of the trans double bond.

  • B-O stretch: A strong band in the 1350-1310 cm⁻¹ region is indicative of the B-O single bond.

  • C-H out-of-plane bend (trans): A strong peak around 965 cm⁻¹ is a hallmark of the trans-substituted alkene.[7]

Synthesis of trans-Styrylboronic Acid

Overview of Synthetic Strategies

While several methods exist for the synthesis of vinylboronic acids, the hydroboration of alkynes is one of the most direct and stereoselective routes. This approach allows for the controlled formation of the desired trans isomer.

Recommended Protocol: Hydroboration of Phenylacetylene

This protocol is based on the iridium-catalyzed hydroboration of phenylacetylene using a protected borane, followed by deprotection. This method offers high yields and excellent stereoselectivity.

The direct hydroboration of phenylacetylene with reagents like catecholborane or pinacolborane can lead to mixtures of regio- and stereoisomers. The use of an iridium catalyst with a specific ligand system, such as DPEphos, directs the boron addition to the terminal carbon of the alkyne, and subsequent protonolysis of the resulting vinylboron intermediate preferentially yields the trans product.[8]

Part A: Synthesis of protected trans-ß-styrylboronic acid [8]

  • Reaction Setup: In a nitrogen-flushed Schlenk flask, combine [IrCl(cod)]₂ (5.0 mol % Ir) and DPEphos (6.0 mol %).

  • Solvent and Reagents: Add anhydrous dichloromethane (CH₂Cl₂). To this, add 1,8-naphthalenediaminatoborane ((dan)BH) (1.0 equiv) and phenylacetylene (1.5 equiv).

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product is then purified by silica gel column chromatography.

Part B: Deprotection to trans-styrylboronic acid

  • Hydrolysis: Dissolve the purified protected boronic acid in a mixture of THF and 1 M aqueous HCl.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trans-styrylboronic acid.

The crude product can be purified by recrystallization from a minimal amount of hot toluene or by silica gel column chromatography. For chromatography, an eluent system of hexane:ethyl acetate (e.g., 4:1) is often effective. To mitigate potential degradation of the boronic acid on silica, the silica gel can be pre-treated with a small amount of boric acid.[9][10]

Safety Considerations for Synthesis and Handling
  • trans-Styrylboronic acid is an irritant to the skin and eyes.[11]

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Store in a cool, dry place away from oxidizing agents.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, and trans-styrylboronic acid is an exemplary coupling partner.

Mechanistic Deep Dive

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The role of the base is critical; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-(CH=CHPh-E) transmetalation->pd2_intermediate boronate [(E)-PhCH=CH-B(OH)₃]⁻ boronate->transmetalation boronic_acid (E)-PhCH=CH-B(OH)₂ boronic_acid->boronate + OH⁻ base Base (e.g., K₂CO₃) base->boronic_acid reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-CH=CHPh reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: A Model Suzuki-Miyaura Coupling

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification a 1. Combine aryl halide, trans-styrylboronic acid, and base in a flask. b 2. Add solvent (e.g., Dioxane/H₂O). a->b c 3. Degas the mixture. b->c d 4. Add Palladium catalyst (e.g., Pd(PPh₃)₄). c->d e 5. Heat the reaction mixture (e.g., 80-100 °C). d->e f 6. Monitor reaction progress by TLC. e->f g 7. Cool to room temperature. f->g h 8. Perform aqueous work-up. g->h i 9. Extract with an organic solvent. h->i j 10. Dry and concentrate. i->j k 11. Purify by column chromatography or recrystallization. j->k

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Development

The styryl moiety is a common structural motif in many biologically active compounds. The use of trans-styrylboronic acid allows for the efficient incorporation of this group, often leading to compounds with improved pharmacokinetic or pharmacodynamic properties. While specific blockbuster drugs directly using trans-styrylboronic acid in their final marketed synthesis are not prominently disclosed in public literature, boronic acids in general are a validated class of pharmaceuticals. For instance, the boronic acid functional group itself is present in drugs like Bortezomib and Ixazomib, which are proteasome inhibitors used in cancer therapy.[12] Furthermore, novel boronic acid-based compounds are being investigated as inhibitors of enzymes like neutrophil elastase for the potential treatment of inflammatory lung diseases such as COPD.[13][14] The synthetic accessibility of diverse stilbene derivatives through Suzuki-Miyaura coupling with trans-styrylboronic acid makes it a valuable tool in the synthesis of compound libraries for drug screening.

Conclusion

trans-Styrylboronic acid is a powerful and versatile reagent in modern organic chemistry. Its well-defined structure, coupled with its reactivity in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, makes it an invaluable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and characterization, as outlined in this guide, is essential for its successful application in the synthesis of complex molecules for materials science and drug discovery.

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  • Marciniec, B., et al. (2022). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules, 27(16), 5185. [Link]

  • Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3633. [Link]

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  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • Knopp, D., & Wang, J. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 20(10), 4065-4071. [Link]

  • ResearchGate. Experimental and theoretical, 1 H and 13 C NMR isotropic chemical... [Link]

  • Zhang, X., et al. (2017). Supporting Information: NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Chemical Communications, 53(5), 973-976. [Link]

  • Isobe, T., et al. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Organic Process Research & Development, 19(11), 1667-1671. [Link]

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synthesis of trans-2-Phenylvinylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of trans-2-Phenylvinylboronic Acid

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to forge specific carbon-carbon bonds with high fidelity is paramount. This compound (also known as (E)-Styrylboronic acid, CAS No: 6783-05-7) has emerged as a cornerstone reagent, a versatile and indispensable building block for achieving this goal.[1][2] Its utility is most profoundly demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, where it serves as a reliable precursor for introducing the styrenyl moiety into complex molecular architectures.[2][3][4]

This guide moves beyond a simple recitation of procedures. It is designed for the practicing researcher and drug development professional, offering a deeper understanding of the causality behind the synthetic choices. We will explore the primary synthetic routes, delve into the mechanistic underpinnings that ensure success, and provide a validated, step-by-step protocol for its preparation and purification. Our focus is on empowering the scientist with the knowledge to not only replicate but also to innovate.

Part 1: Core Synthetic Strategies

The synthesis of this compound can be approached via several routes. However, two methods stand out for their efficiency, stereoselectivity, and scalability: the hydroboration of phenylacetylene and the palladium-catalyzed cross-coupling of a vinylating agent with a phenylboronic acid derivative.

Hydroboration of Phenylacetylene: A Direct and Stereoselective Approach

Hydroboration represents one of the most elegant and atom-economical methods for preparing vinylboronates. The reaction involves the addition of a boron-hydride bond across the carbon-carbon triple bond of phenylacetylene.

The Underlying Principle: The key to this method's success lies in its inherent regio- and stereoselectivity. The reaction typically proceeds via a syn-addition of the H–B bond, which, when applied to a terminal alkyne like phenylacetylene, places the boryl group on the terminal carbon (anti-Markovnikov addition) and the hydrogen on the internal carbon. This concerted addition mechanism directly yields the desired (E) or trans-isomer with high fidelity.[5]

Choice of Reagent: While various hydroborating agents can be used, pinacolborane (HBpin) is often preferred in laboratory and industrial settings. The resulting pinacol ester is generally more stable, easier to handle, and less prone to dehydration or polymerization than the free boronic acid.[5] The pinacol protecting group can then be readily removed under mild hydrolytic conditions if the free boronic acid is required.

Palladium-Catalyzed Suzuki-Miyaura Coupling: A Convergent Strategy

The Suzuki-Miyaura reaction is a powerful tool for constructing C-C bonds and can be adapted for the synthesis of vinylboronic acids themselves.[4][6] This approach involves the palladium-catalyzed cross-coupling of a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), with a vinyl halide or triflate.

The Catalytic Cycle: The reaction mechanism is a well-understood, three-step cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the vinyl substrate, forming a Pd(II) intermediate.

  • Transmetalation: The boryl group from the diboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The desired vinylboronate product is formed as the palladium center is reduced back to its Pd(0) state, thus completing the catalytic cycle.[4]

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)-X (L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Base, [B] PdII_Both R-Pd(II)-B(OR)₂ (L_n) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Product R-B(OR)₂ RedElim->Product Catalyst_Regen Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Validated Experimental Protocol: Hydroboration of Phenylacetylene

This section provides a detailed, step-by-step methodology for the synthesis of this compound pinacol ester, followed by hydrolysis to the free boronic acid. This protocol is designed for robustness and reproducibility.

Reagent and Materials Summary
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Role
PhenylacetyleneC₈H₆102.141.02 g (1.0 mL)10.0Starting Material
Pinacolborane (HBpin)C₆H₁₃BO₂127.981.40 g (1.5 mL)11.0Hydroborating Agent
Dichloromethane (DCM)CH₂Cl₂84.9320 mL-Solvent
Hydrochloric Acid (2M)HCl36.46As needed-Workup/Hydrolysis
Diethyl Ether(C₂H₅)₂O74.12As needed-Extraction Solvent
HexanesC₆H₁₄86.18As needed-Recrystallization
Anhydrous MgSO₄MgSO₄120.37As needed-Drying Agent
Step-by-Step Synthesis Workflow

Synthesis_Workflow start Start: Inert Atmosphere Setup reagents Combine Phenylacetylene and DCM in Flask start->reagents add_hbpin Add Pinacolborane (HBpin) Dropwise at 0°C reagents->add_hbpin reaction Stir at Room Temperature (Monitor by TLC/GC-MS) add_hbpin->reaction quench Quench Reaction with Water reaction->quench hydrolysis Add 2M HCl and Stir (Hydrolysis of Pinacol Ester) quench->hydrolysis extract Extract with Diethyl Ether hydrolysis->extract dry Dry Organic Layer (MgSO₄) and Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization (Hexanes/DCM) concentrate->purify finish Isolate and Dry Product purify->finish

Caption: Step-by-step workflow for the .

Protocol:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add phenylacetylene (1.02 g, 10.0 mmol).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (20 mL).

  • Hydroboration: Cool the solution to 0°C using an ice bath. Add pinacolborane (1.40 g, 11.0 mmol, 1.1 equiv) dropwise over 5 minutes. Causality Note: The slight excess of HBpin ensures complete consumption of the starting alkyne. The dropwise addition at 0°C helps to control any potential exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the phenylacetylene spot has disappeared.

  • Hydrolysis of the Pinacol Ester: Once the initial reaction is complete, cool the flask again to 0°C. Slowly add 2M HCl (15 mL) and stir vigorously for 2 hours at room temperature. This step cleaves the pinacol ester to yield the free boronic acid. Self-Validation: The progress of the hydrolysis can be monitored by observing the disappearance of the pinacol ester spot on TLC.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot dichloromethane and add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then to 0°C to induce crystallization.

  • Isolation: Collect the white crystalline solid by vacuum filtration, wash with cold hexanes, and dry under high vacuum.

Part 3: Purification and Characterization: Ensuring Integrity

The purification of boronic acids can be challenging due to their propensity to form anhydrides (boroxines) and their amphiphilic nature.[7]

Purification Strategies
  • Recrystallization: As described in the protocol, recrystallization is often the most effective method for obtaining high-purity this compound.[7][8] A solvent system like Hexane/EtOAc or Hexane/DCM is typically effective.

  • Acid/Base Extraction: For more stubborn impurities, an acid-base workup can be employed. The crude boronic acid is dissolved in an organic solvent (e.g., diethyl ether) and washed with a base (e.g., aqueous NaOH). The boronic acid is deprotonated to form the water-soluble boronate salt. The aqueous layer is then separated, washed with ether to remove non-acidic impurities, and re-acidified with HCl to precipitate the pure boronic acid, which can be extracted back into an organic solvent.[9] This method is highly effective for removing non-acidic organic impurities.

Characterization Data

Proper characterization is essential to confirm the structure, stereochemistry, and purity of the final product.

PropertyMethodExpected Result
Appearance VisualWhite to off-white crystalline solid
Melting Point Melting Point Apparatus146-156 °C (lit.)[1][10]
¹H NMR (400 MHz, CDCl₃)δ 7.55-7.45 (m, 2H, Ar-H), 7.40-7.25 (m, 4H, Ar-H & vinyl-H), 6.20 (d, J=18.4 Hz, 1H, vinyl-H), 5.80 (br s, 2H, B(OH)₂)
¹¹B NMR (128 MHz, CDCl₃)δ ~29-31 ppm (broad singlet, characteristic of sp² trigonal planar boron)[11][12]
Purity HPLC / Assay≥97%[1]

Critical Insight: In the ¹H NMR spectrum, the large coupling constant (J ≈ 18 Hz) for the vinyl protons is the definitive diagnostic feature confirming the trans stereochemistry.

Part 4: Applications in Research and Drug Development

The value of this compound lies in its broad applicability as a synthetic intermediate.

  • Suzuki-Miyaura Coupling: Its primary use is as a coupling partner to introduce the styrenyl group onto aryl or heteroaryl halides and triflates, a common structural motif in many biologically active molecules.[13]

  • Other Catalytic Transformations: Beyond Suzuki coupling, it is a competent reagent in various other metal-catalyzed reactions, including rhodium-catalyzed asymmetric additions and copper-mediated cyanations, showcasing its versatility.[1][10]

  • Drug Discovery: The phenylboronic acid functional group itself has gained significant attention in medicinal chemistry. Boronic acids can form reversible covalent bonds with diols, a feature exploited in the design of glucose sensors and targeted drug delivery systems.[14][15][16] While this specific molecule is more of a building block, its synthesis and handling provide crucial expertise for developing more complex boronic acid-containing active pharmaceutical ingredients (APIs).[17]

References

  • Vertex AI Search. (n.d.). Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester. Retrieved January 8, 2026.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Buckley, B. R. (2015). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly. The Royal Society of Chemistry.
  • Organic Syntheses. (2006).
  • ResearchGate. (n.d.).
  • BLD Pharm. (n.d.). 6783-05-7|this compound. Retrieved January 8, 2026.
  • ACS Publications. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry.
  • ResearchGate. (2016, July 18).
  • MDPI. (n.d.).
  • Ambeed.com. (n.d.). 6783-05-7 | this compound | Organoborons. Retrieved January 8, 2026.
  • PubMed Central (PMC). (n.d.).
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  • Organic Chemistry Portal. (n.d.).
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  • Reddit. (2017, December 19).
  • BLDpharm. (n.d.). BD6439[6783-05-7]this compound. Retrieved January 8, 2026.
  • Alkali Scientific. (n.d.). This compound, 1 X 25 g (473790-25G). Retrieved January 8, 2026, from [Link]

  • Google Patents. (n.d.).

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An In-depth Technical Guide to the Solubility of trans-2-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of trans-2-phenylvinylboronic acid, a critical reagent in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Recognizing the pivotal role of solubility in reaction kinetics, purification, and overall process efficiency, this document synthesizes fundamental principles of boronic acid solubility with actionable experimental protocols. While specific quantitative solubility data for this compound is not extensively published, this guide leverages analogous data from the parent compound, phenylboronic acid, to elucidate expected solubility trends. Crucially, we provide detailed, self-validating methodologies for researchers to precisely determine the solubility of this compound in various organic and aqueous systems. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper understanding and practical application of boronic acid solubility.

Introduction: The Significance of Solubility for this compound

This compound, also known as (E)-2-phenyletheneboronic acid, is a versatile building block in organic synthesis.[1] Its primary application lies in the Suzuki-Miyaura coupling reaction, a cornerstone of modern carbon-carbon bond formation.[2] The success of such reactions is intrinsically linked to the solubility of the reagents in the chosen solvent system. Poor solubility can lead to sluggish reaction rates, incomplete conversions, and challenges in product isolation and purification. Therefore, a thorough understanding of the solubility of this compound is not merely an academic exercise but a critical parameter for process optimization and reproducibility.

This guide will delve into the theoretical underpinnings of boronic acid solubility, present analogous quantitative data, and provide detailed experimental workflows to empower researchers in their laboratory endeavors.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource(s)
Chemical Formula C₈H₉BO₂
Molecular Weight 147.97 g/mol
Appearance White to off-white crystalline powder[3]
Melting Point 146-156 °C (literature)
CAS Number 6783-05-7

The presence of hydroxyl groups on the boron atom allows for hydrogen bonding, which significantly influences the compound's interaction with various solvents.

Factors Influencing the Solubility of Boronic Acids

The solubility of boronic acids, including this compound, is a complex interplay of several factors. A nuanced understanding of these factors is crucial for solvent selection and experimental design.

The Boroxine Equilibrium: A Critical Consideration

A key characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[4][5] This equilibrium is influenced by factors such as temperature, solvent, and the presence of water.

G BoronicAcid 3 x this compound Boroxine trans-2-Phenylvinylboroxine BoronicAcid->Boroxine + Heat - Water Water 3 x Water Boroxine->BoronicAcid + Water G cluster_0 Preparation & Equilibration cluster_1 Sample Processing cluster_2 Analysis A Add excess solid to solvent B Equilibrate at constant temperature (24-48h) A->B C Separate solid and liquid phases B->C D Withdraw supernatant C->D E Dilute sample D->E F Quantify by HPLC-UV E->F G Calculate solubility F->G

Sources

An In-depth Technical Guide to the Stability and Storage of trans-2-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Reactivity of trans-2-Phenylvinylboronic Acid

This compound, also known as (E)-styrylboronic acid, is a versatile organic compound that has become an indispensable tool in modern synthetic chemistry. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds.[1] This capability allows for the construction of complex molecular architectures, making it a valuable building block in the synthesis of pharmaceuticals, advanced materials, and agrochemicals.[2] The presence of both a vinyl group and a phenyl group imparts unique electronic properties and reactivity to the molecule.[3]

Boronic acids, in general, are valued for being relatively stable and easier to handle compared to many other organometallic reagents.[4] However, the term "stable" is relative, and a nuanced understanding of the stability profile of this compound is crucial for its effective and reproducible use in research and development. This guide provides a comprehensive overview of the factors influencing its stability, potential degradation pathways, and field-proven protocols for its optimal storage and handling.

I. The Chemical Stability Profile of this compound

The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways: oxidative cleavage and protodeboronation. A third consideration is its tendency to form anhydrides. Understanding the mechanisms behind these processes is fundamental to developing effective storage and handling strategies.

Oxidative Degradation

Oxidative degradation is a significant concern for many boronic acids, particularly in biological contexts or upon prolonged exposure to atmospheric oxygen.[5][6] This process involves the cleavage of the carbon-boron bond, leading to the formation of an alcohol (in this case, phenylethanal or a related oxidized species) and boric acid.[6] The reaction can be accelerated by the presence of reactive oxygen species (ROS).[5]

The generally accepted mechanism for the oxidation of a boronic acid involves the formation of a boronate peroxide intermediate, followed by a 1,2-migration of the organic substituent from the boron to the oxygen atom. This rearrangement is often the rate-limiting step.

graph "Oxidative Degradation Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidant [label="[O]\n(e.g., O₂, H₂O₂)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="Boronate Peroxide Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; rearrangement [label="1,2-Migration\n(Rate-Limiting Step)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; products [label="Phenylethanal + Boric Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label="+ Oxidant"]; intermediate -> rearrangement; rearrangement -> products; }

Figure 1: Simplified pathway of oxidative degradation.
Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, typically water or an acid, resulting in the replacement of the boronic acid group with a hydrogen atom. For vinyl boronic acids, this process is generally very slow under neutral or basic conditions.[7][8][9] The reaction is pH-dependent and can be catalyzed by acids.[7] The stability of the vinyl C-B bond to protodeboronation is a key feature that allows for the widespread use of these compounds in aqueous reaction media for Suzuki-Miyaura couplings. However, prolonged exposure to acidic conditions or high temperatures in aqueous solutions can promote this degradation pathway.[10]

graph "Protodeboronation Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; proton [label="H⁺\n(Acidic Conditions)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="Protonated Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; cleavage [label="C-B Bond Cleavage", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; products [label="Styrene + Boric Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label="+ H⁺"]; intermediate -> cleavage; cleavage -> products; }

Figure 2: Simplified pathway of protodeboronation.
Boroxine Formation

A common characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[4] This is not technically a degradation of the core structure but can complicate accurate weighing and stoichiometry calculations in reactions. The equilibrium between the boronic acid and its boroxine is influenced by the presence of water. In a dry environment, the boroxine form may be favored. While this process is reversible upon the addition of water, it is a critical factor to consider for ensuring reproducibility in synthetic protocols.[10]

II. Recommended Storage and Handling Protocols

Based on the stability profile, the primary objectives for the storage and handling of this compound are to minimize its exposure to oxygen, moisture, and incompatible substances.

Long-Term Storage

For optimal long-term stability, this compound should be stored under the following conditions:

  • Temperature: Refrigeration at 2-8°C is recommended. Lower temperatures slow down the rates of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is the most critical factor in preventing oxidative degradation.

  • Container: Use a tightly sealed, opaque container to protect from light and moisture. Amber glass vials with a secure cap and a PTFE liner are ideal.

  • Environment: The storage location should be dry and well-ventilated.[11]

ConditionRecommendationRationale
Temperature 2-8°CSlows kinetic rates of degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation by atmospheric oxygen.
Moisture Keep in a dry environment with a tightly sealed containerMinimizes hydrolysis and potential protodeboronation.
Light Store in an opaque or amber containerProtects against potential light-induced degradation.
Purity Use high-purity materialImpurities can sometimes catalyze degradation.

Table 1: Summary of Recommended Storage Conditions

Laboratory Handling: A Step-by-Step Workflow

While this compound is not pyrophoric, treating it as an air- and moisture-sensitive compound is best practice, especially when used in sensitive catalytic reactions.[8][10]

Experimental Protocol: Handling and Dispensing

  • Preparation: Before opening the container, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Transfer: For quantitative and sensitive applications, perform all manipulations inside a glovebox or using a Schlenk line.[12] This provides the most rigorous exclusion of air and moisture.[8]

  • Weighing: If a glovebox is unavailable, quickly weigh the desired amount of the solid in a draft-free environment and immediately seal the container. Minimize the time the solid is exposed to the atmosphere.

  • Dissolution: Add the solid to a flask that has been oven-dried and purged with an inert gas.[10] Add anhydrous, degassed solvent via a syringe or cannula.[8]

  • Reaction Setup: Maintain a positive pressure of inert gas throughout the reaction setup and duration to prevent the ingress of air.[10]

  • Post-Use: Tightly reseal the main container, purge the headspace with an inert gas if possible, and return it to refrigerated storage.

digraph "Handling_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Retrieve from 2-8°C Storage", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; warm [label="Equilibrate to Room Temp\nin Desiccator", fillcolor="#F1F3F4", fontcolor="#202124"]; transfer [label="Transfer to Inert Atmosphere\n(Glovebox or Schlenk Line)", fillcolor="#FBBC05", fontcolor="#202124"]; weigh [label="Weigh Desired Quantity", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve in Anhydrous,\nDegassed Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; use [label="Use in Reaction under\nInert Atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"]; reseal [label="Tightly Reseal Container\n(Purge Headspace)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; store [label="Return to 2-8°C Storage", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> warm; warm -> transfer; transfer -> weigh; weigh -> dissolve; dissolve -> use; use -> reseal; reseal -> store; }

Figure 3: Recommended workflow for handling this compound.

III. Incompatible Materials and Safety Considerations

  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as they can lead to rapid and potentially exothermic degradation.[11]

  • Strong Acids: While protodeboronation is generally slow, strong acidic conditions should be avoided during storage and workup unless required by the reaction protocol.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a powerful synthetic reagent whose utility is maximized when its stability is properly managed. While relatively robust for a boronic acid, particularly against protodeboronation, its susceptibility to oxidation and the formation of boroxines necessitates careful storage and handling. By adhering to protocols that minimize exposure to atmospheric oxygen and moisture—specifically, storing the compound under an inert atmosphere at refrigerated temperatures and handling it using appropriate air-sensitive techniques—researchers can ensure the integrity of the material, leading to more reliable and reproducible experimental outcomes. This disciplined approach is a cornerstone of scientific integrity and is essential for leveraging the full synthetic potential of this valuable compound in drug discovery and materials science.

References

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157.
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  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
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  • ResearchGate. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
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  • ORBi. (2006). Imidazol(in)ium carboxylates as N-heterocyclic carbene ligand precursors for Suzuki–Miyaura reactions. Tetrahedron Letters.
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  • National Center for Biotechnology Information. (2018). Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability providing access to conventionally inaccessible copolymers. Polymer Chemistry, 9(42), 5223-5230.
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A Comprehensive Technical Guide to the Safe Handling of trans-2-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, trans-2-Phenylvinylboronic acid stands as a valuable and frequently utilized reagent.[1][2][3][4] Its utility in the formation of carbon-carbon bonds has cemented its place in the synthetic chemist's toolbox. However, as with any chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth, experience-driven perspective on the safe handling, storage, and disposal of this compound, moving beyond mere procedural steps to elucidate the rationale behind each critical safety measure.

Understanding the Compound: Physicochemical Properties and Hazard Profile

A foundational element of safe chemical handling is a comprehensive understanding of the substance's intrinsic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₈H₉BO₂[3]
Molecular Weight 147.97 g/mol [3]
CAS Number 6783-05-7[3]
Appearance White to off-white or brown granular powder/solid
Melting Point 146-156 °C
Solubility Soluble in organic solvents like alcohols and ethers.[5]
Stability Generally stable under standard laboratory conditions. May be sensitive to moisture and air.[2][6]

While specific toxicological data for this compound is not extensively documented, the available safety data for analogous boronic acids, such as phenylboronic acid, indicates that it should be handled as a hazardous substance.[7][8][9] The primary hazards are summarized below.

Hazard Identification:

  • Irritant: Causes skin, eye, and respiratory tract irritation.[2][10][11]

  • Harmful if Swallowed: Acute oral toxicity is a concern with some boronic acids.[8][9]

  • Dust Hazard: As a fine powder, it can easily become airborne, posing an inhalation risk.[2]

The Globally Harmonized System (GHS) classification for similar boronic acids often includes the following pictograms and signal words, which should be prudently applied to this compound in the absence of specific data.

  • Signal Word: Warning[8]

  • Hazard Statements:

    • H302: Harmful if swallowed.[8]

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10]

    • H335: May cause respiratory irritation.[11]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The cornerstone of laboratory safety is a multi-layered approach, beginning with robust engineering controls and supplemented by appropriate personal protective equipment (PPE).

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid this compound that could generate dust, including weighing and transferring, must be conducted in a certified chemical fume hood.[2] This is the primary defense against inhalation of the powdered chemical.

  • Ventilation: The laboratory should be well-ventilated to minimize the accumulation of any potential vapors or dusts.

Personal Protective Equipment (PPE)

The selection of PPE is not a matter of convenience but a critical barrier against exposure.

Table 2: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.Protects eyes from airborne dust particles and accidental splashes.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[2]
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves.Protects skin and personal clothing from accidental spills.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is recommended when handling larger quantities of the solid compound or when the potential for dust generation is high.Minimizes the risk of inhaling irritating dust particles.

Standard Operating Procedures: From Receipt to Reaction

A self-validating system of protocols ensures that safety is integrated into every step of the experimental workflow.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2] Some sources recommend refrigeration to maintain long-term stability.[2]

Weighing and Handling Protocol

The process of weighing a hazardous powder is a critical control point for preventing exposure.

Experimental Protocol: Weighing this compound

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area within the hood is clean and uncluttered.

    • Have all necessary equipment ready, including a pre-weighed, sealable container (e.g., a vial with a cap), a spatula, and waste disposal bags.

  • Tare the Container:

    • Place the empty, capped container on the analytical balance and tare the weight.

  • Transfer in Fume Hood:

    • Move the tared container and the stock bottle of this compound into the chemical fume hood.

    • Carefully open the stock bottle and use a clean spatula to transfer the desired amount of powder into the tared container. Minimize dust generation by avoiding rapid movements.

    • Securely cap the container with the weighed powder.

  • Final Weighing:

    • Remove the capped container from the fume hood and place it on the analytical balance to obtain the final weight.

  • Dissolution:

    • If preparing a solution, add the solvent to the sealed container within the fume hood.

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing Process cluster_solution Solution Preparation Prep1 Clean Fume Hood Prep2 Gather Equipment Prep1->Prep2 Ensure readiness Tare Tare Container Prep2->Tare Start weighing Transfer Transfer Powder (in Fume Hood) Tare->Transfer Move to hood Weigh Final Weighing Transfer->Weigh Obtain mass Dissolve Dissolve in Solvent (in Fume Hood) Weigh->Dissolve Proceed to reaction prep

Caption: Workflow for the safe weighing of this compound.

Emergency Procedures: Preparedness and Response

Even with meticulous planning, the potential for accidental spills or exposure exists. A well-defined emergency response plan is crucial.

Spill Response

For a small spill of solid this compound:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as outlined in Table 2.

  • Clean-up:

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled, sealable container for hazardous waste.

    • Clean the spill area with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.

Spill_Response Spill Small Solid Spill Occurs LargeSpill Large Spill? Spill->LargeSpill Alert Alert Others Isolate Isolate Area Alert->Isolate PPE Don Appropriate PPE Isolate->PPE Cover Gently Cover with Damp Towel PPE->Cover Collect Scoop into Labeled Waste Container Cover->Collect Clean Clean Area with Soap and Water Collect->Clean Dispose Dispose of all materials as Hazardous Waste Clean->Dispose LargeSpill->Alert No Evacuate Evacuate Area LargeSpill->Evacuate Yes ContactEHS Contact EHS Evacuate->ContactEHS

Caption: Emergency response flowchart for a spill of this compound.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Waste Disposal

All waste containing this compound, including contaminated consumables and excess reagents, must be treated as hazardous waste.

  • Segregation: Collect solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: Waste containers must be labeled as "Hazardous Waste" and include the full chemical name.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[6] Do not dispose of down the drain or in regular trash.

Conclusion: A Culture of Safety

The responsible use of this compound in research and development is predicated on a deeply ingrained culture of safety. This guide serves as a technical resource to empower researchers to not only follow established safety protocols but to understand the scientific rationale that underpins them. By integrating these principles of hazard awareness, meticulous handling, and emergency preparedness into daily laboratory practice, the scientific community can continue to leverage the synthetic power of this valuable reagent while upholding the highest standards of safety.

References

  • BORIC ACID | Occupational Safety and Health Administration. (n.d.). Retrieved January 8, 2026, from [Link]

  • Eising, S., Lelivelt, F., & Bonger, K. M. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction.
  • Boron oxide | NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC. Retrieved January 8, 2026, from [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer. Retrieved January 8, 2026, from [Link]

  • Eising, S., Lelivelt, F., & Bonger, K. M. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni-Lindsey Reaction. Angewandte Chemie, 128(44), 14053-14057.
  • SAFETY DATA SHEET. (2025, December 26). Fisher Scientific.
  • Schoenebeck, F., & Denmark, S. E. (2018). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells.
  • van der Vight, M. L., Eising, S., Lelivelt, F., Bonger, K. M., & van Delft, F. L. A. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids.
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  • Borates, tetra, sodium salts (Anhydrous) | NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC. Retrieved January 8, 2026, from [Link]

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  • 110140 - Phenylboronic acid - Safety Data Sheet. (2024, November 4). DC Fine Chemicals.
  • Hall, D. G. (2006). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Journal of Organic Chemistry, 71(15), 5738-5744.
  • Dembitsky, V. M. (2006). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Journal of the Chemical Society, Perkin Transactions 2, (8), 1539-1544.
  • Yildiz, E., & Kumru, M. (2005). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Journal of Thermal Analysis and Calorimetry, 81(3), 617-621.
  • PHENYL BORONIC ACID. (n.d.). s d fine-chem limited.
  • Hall, D. G. (2006). Stability of Boronic Esters to Hydrolysis: A Comparative Study. The Journal of Organic Chemistry, 71(15), 5738-5744.
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  • National Toxicology Program. (2019).
  • Stricher, A., et al. (2021). Synthesis and characterization of thermolatent bases with varying activation temperatures. Polymer Chemistry, 12(35), 4985-4996.
  • Zhang, Y., et al. (2018). Thermal decomposition of esters. Journal of Analytical and Applied Pyrolysis, 134, 453-460.
  • Konkolewicz, D., et al. (2013). Alternating radical copolymerization of α-styrylboronic acid pinacol ester with electron-deficient olefins. Polymer Chemistry, 4(18), 4885-4894.
  • Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.

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An In-depth Technical Guide to the Physicochemical Properties of trans-2-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in organic synthesis, medicinal chemistry, and materials science, a thorough understanding of a reagent's physical and chemical properties is paramount for its effective application. This guide provides a detailed examination of trans-2-phenylvinylboronic acid (also known as (E)-styrylboronic acid), a versatile building block predominantly utilized in carbon-carbon bond-forming reactions. We will move beyond a simple data sheet to explore the causality behind its characteristics and provide robust protocols for its characterization, ensuring both scientific integrity and practical utility for researchers and drug development professionals.

Core Identity and Physicochemical Profile

This compound is an organic compound featuring a phenyl group and a boronic acid moiety connected by a vinyl spacer in the trans or (E) configuration. This specific stereochemistry is crucial for its reactivity in numerous transition metal-catalyzed cross-coupling reactions.

The compound typically presents as a white to off-white crystalline solid . This appearance is characteristic of many simple aryl and vinyl boronic acids, which are generally stable, non-volatile solids at room temperature. Its key identifying properties are summarized below for rapid reference.

PropertyValueSource(s)
Molecular Formula C₈H₉BO₂[1][2]
Molecular Weight 147.97 g/mol [1][2][3]
CAS Number 6783-05-7[1][3]
Melting Point 146-156 °C (lit.)[3][4]
Appearance White to off-white solidInferred from related compounds[5]
Common Synonyms (E)-2-phenylethenylboronic acid, (E)-Styrylboronic acid, trans-(2-Phenylethenyl)boronic acid[2][6]

A noteworthy characteristic of boronic acids, including this one, is their propensity to undergo dehydration to form a cyclic anhydride known as a boroxine. Commercial batches of this compound often contain varying amounts of this corresponding boroxine.[4] This is a critical consideration during characterization and reaction setup, as the presence of the anhydride can affect stoichiometry and solubility.

Molecular Structure Representation

The spatial arrangement of atoms dictates the molecule's reactivity. The trans configuration across the carbon-carbon double bond is essential for efficient participation in catalytic cycles like the Suzuki-Miyaura coupling.

Caption: 2D structure of this compound.

Analytical Characterization: A Self-Validating Workflow

Confirming the identity and purity of this compound is a prerequisite for its use in synthesis. The following protocols are designed to be self-validating, where the combined data from multiple techniques provides unambiguous confirmation of the structure.

3.1. Solubility Assessment

While specific quantitative solubility data for this compound is not widely published, its solubility profile can be expertly predicted from its parent compound, phenylboronic acid. This understanding is crucial for selecting appropriate solvents for reactions, purification, and analysis.

Expected Solubility Profile:

  • High Solubility: Ethers (e.g., diethyl ether, THF), ketones (e.g., acetone).[7][8][9]

  • Moderate Solubility: Chloroform, Dichloromethane.[7][8][9]

  • Poor Solubility: Apolar hydrocarbons (e.g., hexanes, methylcyclohexane).[7][8][9]

  • Polar Aprotic Solvents: Generally soluble in solvents like DMSO and DMF, which are common choices for NMR analysis.

This profile is a direct consequence of the molecule's dual character: the nonpolar phenyl and vinyl groups and the polar, hydrogen-bond-donating boronic acid group.

3.2. Protocol: ¹H NMR Spectroscopy for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for confirming the molecular structure, including the critical trans stereochemistry.

Experimental Workflow:

  • Sample Preparation: Dissolve ~5-10 mg of the solid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves the compound and does not exchange with the B(OH)₂ protons as rapidly as D₂O.

  • Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Analysis & Interpretation: The causality behind the spectrum is key. The expected signals provide a unique fingerprint of the molecule.

Caption: Experimental workflow for ¹H NMR characterization.

Expected ¹H NMR Signals (in DMSO-d₆):

  • ~8.0 ppm (singlet, 2H): This broad singlet corresponds to the two acidic protons of the B(OH)₂ group. Its broadness is due to quadrupole coupling with the boron nucleus and potential exchange. This signal will disappear upon addition of a drop of D₂O, a classic validation step.

  • ~7.3-7.6 ppm (multiplet, 5H): These signals arise from the protons on the phenyl ring.

  • ~7.0-7.4 ppm (doublet, 1H) & ~6.3-6.7 ppm (doublet, 1H): These are the two vinylic protons. The key diagnostic feature is their coupling constant (J-value). For a trans relationship, a large coupling constant of approximately 15-18 Hz is expected. This provides authoritative confirmation of the stereochemistry.

3.3. Protocol: FT-IR Spectroscopy for Functional Group Identification

Infrared spectroscopy validates the presence of key functional groups.

Experimental Workflow:

  • Sample Preparation: The analysis is typically performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Data Acquisition: Collect the spectrum over the standard range (e.g., 4000-400 cm⁻¹).

Expected Characteristic Absorption Bands:

  • 3200-3600 cm⁻¹ (broad): Strong, broad absorption from the O-H stretching of the hydrogen-bonded B(OH)₂ groups.

  • ~1600 cm⁻¹ (sharp): C=C stretching vibration from the vinyl group.

  • ~1350 cm⁻¹ (strong): Asymmetric B-O stretching, a characteristic band for boronic acids.

  • ~970 cm⁻¹ (sharp): C-H out-of-plane bend for the trans-disubstituted alkene, another strong indicator of the compound's stereochemistry.

Handling and Storage Recommendations

To maintain the integrity of this compound, proper handling and storage are essential.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dry place. This minimizes the potential for dehydration to the boroxine.

  • Personal Protective Equipment: Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.

By combining a thorough understanding of its physical properties with a robust, multi-technique analytical approach, researchers can confidently utilize this compound in their synthetic endeavors, ensuring reproducibility and success.

References
  • Styrylboronic acid. (n.d.). PubChem, National Institutes of Health. Retrieved January 8, 2026, from [Link]

  • This compound. (n.d.). MilliporeSigma. Retrieved January 8, 2026, from [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Semantic Scholar. Retrieved January 8, 2026, from [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-826. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [PDF]. Retrieved January 8, 2026, from [Link]

  • Phenylboronic acid. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

  • Solubility of investigated compounds in water. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

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A Guide to the Spectroscopic Characterization of trans-2-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Data—A Structural Elucidation Philosophy

In modern drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a reagent as pivotal as trans-2-Phenylvinylboronic acid (CAS 6783-05-7), a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, spectral analysis is not merely a quality control checkpoint; it is a fundamental validation of its potential.[1][2][3] This guide is structured not as a rigid protocol, but as a logical workflow, mirroring the process a scientist would follow to gain absolute confidence in the identity, purity, and stereochemistry of this compound. We will explore not just the "what" of the spectral data, but the "why"—explaining the causal links between the molecular structure and the spectral output.

The core principle of our approach is self-validation. Each analytical technique—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provides a unique piece of the structural puzzle. When combined, they should create a cohesive and mutually reinforcing picture, leaving no room for ambiguity. This document is intended for the practicing researcher and drug development professional, providing both the raw data and the intellectual framework for its interpretation.

Molecular Identity and Structure

This compound is an organoboron compound featuring a phenyl group and a boronic acid moiety linked by a vinyl bridge in a trans or (E) configuration. This specific stereochemistry is crucial for its reactivity in stereospecific syntheses.

  • Chemical Formula: C₈H₉BO₂[4]

  • Molecular Weight: 147.97 g/mol [4]

  • Synonyms: (E)-2-Phenylethenylboronic acid, (E)-Styrylboronic acid[4]

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof of Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the detailed covalent structure and, critically, the stereochemistry of an organic molecule. For this compound, ¹H NMR confirms the presence and connectivity of all non-exchangeable protons and definitively establishes the trans configuration of the double bond.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent, such as DMSO-d₆.

    • Scientific Rationale: DMSO-d₆ is chosen over other solvents like CDCl₃ for two key reasons. First, it effectively solubilizes the polar boronic acid. Second, its ability to hydrogen bond with the analyte slows the chemical exchange of the B(OH)₂ protons, often allowing them to be observed as a broad singlet in the spectrum.

  • Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • Referencing: The chemical shifts (δ) are referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).[5]

¹H NMR Spectral Data (Predicted)

Note: As a definitive, published spectrum was not available, the following data is a prediction based on established chemical shift principles and data from analogous structures. It is intended for illustrative purposes.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.0 - 7.8br s-2HB(OH )₂
~7.60d~7.62HPhenyl (ortho)
~7.40t~7.42HPhenyl (meta)
~7.32t~7.21HPhenyl (para)
~7.25d~16.01HPh-CH =CH-B
~6.50d~16.01HPh-CH=CH -B
Interpretation and Key Insights

The ¹H NMR spectrum provides several non-negotiable fingerprints for this molecule:

  • Aromatic Region (δ 7.2-7.6): The multiplet patterns integrating to 5 protons are characteristic of a monosubstituted benzene ring.

  • Vinyl Protons (δ 6.5-7.3): Two distinct signals, each integrating to 1 proton, are observed in the vinylic region. Both appear as doublets due to coupling with each other.

  • The Stereochemistry Checkpoint: The most critical diagnostic feature is the coupling constant (J) between the two vinyl protons. A large coupling constant, typically in the range of 11-18 Hz, is definitive proof of a trans relationship across the double bond.[6] A cis isomer would exhibit a much smaller coupling constant, generally between 6-15 Hz.[6] The predicted value of ~16.0 Hz confirms the (E)-stereoisomer. This is a crucial validation, as the stereochemical integrity of the starting material directly dictates the stereochemistry of the product in many catalytic reactions.

  • Boronic Acid Protons: A broad singlet, integrating to 2 protons, is expected for the hydroxyl groups. Its chemical shift can be variable and is dependent on concentration and residual water in the solvent.

¹³C NMR Spectroscopy

¹³C NMR provides complementary information, confirming the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR

The protocol is similar to that for ¹H NMR, using the same sample. A standard proton-decoupled ¹³C NMR experiment is run, typically requiring a larger number of scans for adequate signal. Chemical shifts are referenced to the DMSO-d₆ solvent peak at δ 39.52 ppm.[5]

¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~145.0Ph-C H=CH-B
~138.0Phenyl (C -ipso)
~129.0Phenyl (ortho/meta)
~128.5Phenyl (para)
~126.5Phenyl (ortho/meta)
Not ObservedPh-CH=C H-B
Interpretation
  • Aromatic & Vinylic Carbons: Six distinct signals are expected: four for the phenyl group (ipso, ortho, meta, para, with ortho/meta potentially overlapping) and one for the vinylic carbon adjacent to the phenyl ring.

  • The Boron-Bound Carbon: The carbon atom directly attached to the boron (C-B) is often not observed or appears as a very broad, low-intensity signal. This is a known phenomenon caused by quadrupolar relaxation induced by the adjacent boron nucleus (both ¹⁰B and ¹¹B isotopes have nuclear spins > 1/2), which provides a very efficient relaxation pathway, significantly shortening the lifetime of the excited state.[7] The absence of this signal is, therefore, not an indication of impurity but rather a characteristic feature of organoboron compounds.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

While NMR provides the skeletal map, IR spectroscopy rapidly confirms the presence of key functional groups. The Attenuated Total Reflectance (ATR) technique is ideal as it requires minimal sample preparation.

Experimental Protocol: ATR-IR
  • Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

IR Spectral Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400–3200Broad, StrongO-H Stretch (from B-OH, hydrogen-bonded)
3060–3020MediumAromatic & Vinylic C-H Stretch
~1600, ~1490, ~1450Medium-SharpC=C Stretch (Aromatic ring)
~1350StrongB-O Stretch
~965Strong=C-H Bend (Out-of-plane, characteristic of trans-alkene)
~750, ~690StrongC-H Bend (Out-of-plane, monosubstituted benzene)

(Data compiled from characteristic frequencies reported in the literature for boronic acids and styrenyl systems).[8][9]

Interpretation

The IR spectrum provides a quick and reliable confirmation of the key functional components:

  • The very broad and intense absorption above 3200 cm⁻¹ is the unmistakable signature of the O-H groups of the boronic acid, broadened by extensive intermolecular hydrogen bonding.

  • The strong peak around 1350 cm⁻¹ is characteristic of the B-O single bond stretch.

  • The sharp peak around 965 cm⁻¹ is a highly diagnostic band for the out-of-plane C-H wag of a trans-disubstituted alkene, corroborating the stereochemical assignment from NMR.

  • The combination of C-H stretches just above 3000 cm⁻¹ and the strong C-H bending modes below 800 cm⁻¹ confirms the presence of the phenylvinyl (styrenyl) system.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry serves as the final check, confirming the molecular weight of the compound and providing insights into its fragmentation patterns, which can further support the proposed structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution is infused directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode ([M+H]⁺) or negative ion mode ([M-H]⁻). High-resolution mass spectrometry (HRMS) is preferred to confirm the elemental composition.

MS Data (Predicted)
  • Molecular Ion: The expected molecular weight is 147.97. In positive-ion ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 149.07 . An HRMS measurement would confirm the elemental formula C₈H₁₀BO₂⁺. In some cases, adducts with sodium [M+Na]⁺ at m/z 171.05 may also be observed.[1]

  • Key Fragments: While ESI is a soft technique, some in-source fragmentation can occur. Logical fragmentation pathways would include:

    • Loss of water (H₂O) from the [M+H]⁺ ion, resulting in a peak at m/z 131.06 .

    • Loss of two water molecules, resulting in a peak at m/z 113.05 .

    • Protodeboronation (cleavage of the C-B bond and replacement with H) is a common reaction for boronic acids and can sometimes be observed in the mass spectrometer, leading to a fragment corresponding to styrene at m/z 104.06 .[10]

G M [C₈H₉BO₂ + H]⁺ m/z = 149.07 F1 [C₈H₈BO]⁺ m/z = 131.06 M->F1 - H₂O F3 [C₈H₈]⁺ m/z = 104.06 (Styrene) M->F3 - B(OH)₃ (Protodeboronation) F2 [C₈H₇B]⁺ m/z = 113.05 F1->F2 - H₂O

Caption: Plausible ESI-MS fragmentation pathways.

Comprehensive Analytical Workflow & Conclusion

workflow cluster_nmr NMR Spectroscopy cluster_other Spectroscopy & Spectrometry H_NMR ¹H NMR Result1 Result1 H_NMR->Result1 Confirms: - Phenyl & Vinyl Protons - Connectivity - TRANS Stereochemistry (J ≈ 16 Hz) C_NMR ¹³C NMR Result2 Result2 C_NMR->Result2 Confirms: - Carbon Skeleton - Absence of C-B signal (Quadrupolar Relaxation) IR ATR-IR Spectroscopy Result3 Result3 IR->Result3 Confirms: - B-OH Group (broad O-H) - B-O Stretch - Phenyl & trans-Alkene groups MS ESI-MS Result4 Result4 MS->Result4 Confirms: - Molecular Weight (m/z 149 [M+H]⁺) - Elemental Composition (HRMS) Sample This compound (Sample) Sample->H_NMR Sample->C_NMR Sample->IR Sample->MS Conclusion Structure Verified: Identity, Purity, and Stereochemistry Confirmed Result1->Conclusion Result2->Conclusion Result3->Conclusion Result4->Conclusion

Caption: Synergistic workflow for structural verification.

References

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • ACS Omega. (2017). Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines. [Link]

  • RWTH Publications. (2021). Functionalization of Sulfur-Nitrogen compounds and the synthesis of an allicin analogue. [Link]

  • CORE. (2020). Stereoselective Synthesis of Organoboron Reagents and their Application Toward the Synthesis of Amphidinolides C and F. [Link]

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  • ORBi, Université de Liège. (2006). Synthesis of stilbenoids via the Suzuki–Miyaura reaction catalysed by palladium N-heterocyclic carbene complexes. [Link]

  • HETEROCYCLES. (2012). Studies on the Petasis Reaction of 2-Pyridinecarbaldehyde Derivatives and Its Products. [Link]

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  • Okayama University Scientific Achievement Repository. (2007). Syntheses of 2-formyl-, 2,3-diformyl- and 8-formyl-1-azaazulenes. [Link]

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A Technical Guide to the Fundamental Reactivity of Vinylboronic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic organic chemistry, vinylboronic acids and their derivatives, particularly pinacol esters (VBPE), have emerged as indispensable tools.[1] Their unique combination of stability and versatile reactivity makes them crucial building blocks in the synthesis of complex organic molecules, a cornerstone of pharmaceutical development.[1][2] This guide provides an in-depth exploration of the fundamental reactivity of vinylboronic acids, offering insights into their structural properties and their application in key chemical transformations. For researchers and drug development professionals, a deep understanding of these reagents is paramount for the efficient construction of novel therapeutic agents.[3][4]

Vinylboronic acids are organoboron compounds featuring a vinyl group attached to a dihydroxyboryl group (-B(OH)₂).[5][6] While the free acids are used, they are often employed as their corresponding esters, such as the pinacol ester, which offer enhanced stability and ease of handling.[1][7] These compounds are valued for their role in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[8]

I. Structural and Electronic Properties: The Heart of Reactivity

The reactivity of a vinylboronic acid is intrinsically linked to its electronic structure. The key feature is the boron atom, which possesses a vacant p-orbital. This orbital imparts Lewis acidity to the molecule, making it susceptible to nucleophilic attack.[9] The vinyl group, a simple alkene, in conjunction with the boronic acid moiety, creates a versatile functional group handle for a wide array of chemical transformations.

The carbon-boron bond is polarized towards the carbon atom, which influences the regioselectivity of certain addition reactions. Furthermore, the boronic acid group can be considered a weak electron-donor, a property that can be modulated.[9] In basic aqueous media, vinylboronic acids exist in equilibrium with their boronate anion form, which is a strong electron donor.[10] This modulation of electronic properties is a key factor in their diverse reactivity.

II. Key Synthetic Methodologies for Vinylboronic Acids

A common and efficient method for the synthesis of vinylboronic acids and their esters is the hydroboration of alkynes. This reaction typically involves the addition of a borane reagent, such as pinacolborane (HBpin), across the carbon-carbon triple bond.[11] The reaction can be catalyzed by various transition metals, including iron, rhodium, and iridium, which allows for high chemo-, regio-, and stereoselectivity.[12]

Representative Protocol: Iron-Catalyzed Hydroboration of an Alkyne

The following is a general procedure for the iron-catalyzed hydroboration of a terminal alkyne to yield a (Z)-vinylboronic ester.

Materials:

  • Iron(II) chloride (FeCl₂)

  • n-Butyllithium (n-BuLi)

  • Pinacolborane (HBpin)

  • Terminal alkyne

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a solution of the iron(II) chloride catalyst precursor in the anhydrous solvent, add n-butyllithium at room temperature to generate the active iron catalyst in situ.

  • Add the terminal alkyne to the reaction mixture.

  • Slowly add pinacolborane to the mixture.

  • Stir the reaction at room temperature for the appropriate time (typically 1 hour).

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques (e.g., column chromatography).

This method provides excellent yields and stereoselectivity for the (Z)-vinyl boronic ester.

III. Fundamental Reactivity in Core Synthetic Transformations

The utility of vinylboronic acids in drug discovery and development stems from their participation in a range of robust and reliable chemical reactions.

A. The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or pseudohalide.[13][14][15] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.[13][16] For vinylboronic acids, this reaction allows for the stereospecific formation of substituted alkenes, which are common motifs in pharmaceutical compounds.[1][17]

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[14] The presence of a base is crucial for the activation of the boronic acid, which facilitates the transmetalation step.[16]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X Vinyl/Aryl Halide (R-X) R-X->Oxidative Addition R-Pd(II)-X L2 R-Pd(II)-X L2 Oxidative Addition->R-Pd(II)-X L2 Transmetalation Transmetalation R-Pd(II)-X L2->Transmetalation Base Base Base->Transmetalation B(OH)2-R' Vinylboronic Acid (R'-B(OH)2) B(OH)2-R'->Transmetalation R-Pd(II)-R' L2 R-Pd(II)-R' L2 Transmetalation->R-Pd(II)-R' L2 Reductive Elimination Reductive Elimination R-Pd(II)-R' L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration R-R' Coupled Product (R-R') Reductive Elimination->R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

B. The Chan-Lam Coupling: Forging C-N and C-O Bonds

The Chan-Lam coupling is a copper-promoted or -catalyzed reaction that forms carbon-heteroatom bonds, specifically C-N and C-O bonds, between a boronic acid and an amine or alcohol, respectively.[18][19][20] A significant advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature and open to the air, making it a more environmentally friendly alternative to other coupling methods like the Buchwald-Hartwig amination.[19][21] This reaction is particularly valuable for the synthesis of aryl ethers and aryl amines, which are prevalent in many drug molecules.[20][21] The N-vinylation of various substrates can be achieved under mild conditions using vinylboronic acids.[18]

The proposed mechanism involves the formation of a copper(III) intermediate, which then undergoes reductive elimination to form the desired product and regenerate the copper(I) catalyst.[21]

Chan_Lam_Coupling Cu(II) Cu(II) Ligand Exchange1 Ligand Exchange Cu(II)->Ligand Exchange1 R-B(OH)2 Vinylboronic Acid (R-B(OH)2) R-B(OH)2->Ligand Exchange1 R-Cu(II)-OH R-Cu(II)-OH Ligand Exchange1->R-Cu(II)-OH Ligand Exchange2 Ligand Exchange R-Cu(II)-OH->Ligand Exchange2 H-Nu Amine/Alcohol (H-Nu) H-Nu->Ligand Exchange2 R-Cu(II)-Nu R-Cu(II)-Nu Ligand Exchange2->R-Cu(II)-Nu Oxidation Oxidation R-Cu(II)-Nu->Oxidation [O] R-Cu(III)-Nu R-Cu(III)-Nu Oxidation->R-Cu(III)-Nu Reductive Elimination Reductive Elimination R-Cu(III)-Nu->Reductive Elimination R-Nu Coupled Product (R-Nu) Reductive Elimination->R-Nu Cu(I) Cu(I) Reductive Elimination->Cu(I) Cu(I)->Cu(II) Reoxidation

Caption: A plausible mechanistic pathway for the Chan-Lam coupling reaction.

C. Diels-Alder Reactions: Constructing Cyclic Scaffolds

Vinylboronic acids and their esters can act as effective dienophiles in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings.[22][23] These reactions are of normal electron-demand, where the reactivity is governed by the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile.[24] The boron atom in vinylboranes can participate in a non-classical secondary orbital interaction, which can enhance the endo-selectivity of the cycloaddition.[24]

Furthermore, vinylboronic acids have been shown to be excellent reactants in inverse-electron-demand Diels-Alder (iEDDA) reactions with electron-poor tetrazines.[10][25] This bioorthogonal reaction is characterized by its fast reaction rates and selectivity, making it highly suitable for applications in chemical biology and bioconjugation.[25][26]

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Diene Diene Cycloadduct Cycloadduct Diene->Cycloadduct [4+2] Cycloaddition Dienophile Vinylboronic Acid (Dienophile) Dienophile->Cycloadduct

Caption: General scheme of a Diels-Alder reaction with a vinylboronic acid.

D. Conjugate Additions: The Michael Reaction

Vinylboronic acids can also participate in conjugate addition reactions, such as the rhodium-catalyzed Michael-type addition to enones.[27][28] This reaction allows for the formation of a new carbon-carbon bond at the β-position of an α,β-unsaturated carbonyl compound. Such tandem reactions, where a conjugate addition is followed by an intramolecular cyclization, provide efficient routes to complex cyclic structures.[27]

IV. Applications in Drug Development

The versatility of vinylboronic acids makes them highly valuable in the field of drug discovery and development.[2][3] The reactions described above are routinely used to synthesize complex molecular scaffolds that form the basis of many therapeutic agents.[1] Boron-containing compounds themselves have gained significant attention in medicinal chemistry, with several approved drugs, such as bortezomib (Velcade®), containing a boronic acid moiety.[2][29] The boronic acid group can act as a warhead, forming reversible covalent bonds with biological targets, which can lead to enhanced potency and overcome drug resistance.[29][30]

The ability to use vinylboronic acids to introduce vinyl groups into molecules allows for further functionalization, making them key intermediates in the synthesis of a wide range of pharmaceuticals.[1]

V. Handling and Stability Considerations

While vinylboronic acids are generally stable, their pinacol esters are often preferred for their increased stability and ease of handling.[1][7] It is important to store these compounds under appropriate conditions, as they can be sensitive to light and air.[1][31] Always consult the Safety Data Sheet (SDS) for specific handling and storage recommendations.[7][31][32] For some formulations, stabilizers may be added to prevent polymerization.

VI. Conclusion

Vinylboronic acids are a class of reagents with a rich and diverse reactivity profile. Their participation in fundamental transformations such as the Suzuki-Miyaura and Chan-Lam couplings, as well as Diels-Alder and conjugate addition reactions, has solidified their importance in modern organic synthesis. For researchers and scientists in drug development, a thorough understanding of the principles governing the reactivity of vinylboronic acids is essential for the design and synthesis of the next generation of medicines. The continued exploration of their chemistry promises to unveil even more innovative applications in the future.

References

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An In-Depth Technical Guide to the Commercial Availability and Application of trans-2-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Building Block

trans-2-Phenylvinylboronic acid, also known as (E)-styrylboronic acid, is a pivotal reagent in modern synthetic organic chemistry. Its significance is rooted in its role as a versatile building block, primarily in palladium-catalyzed cross-coupling reactions. For professionals in drug development and medicinal chemistry, the ability to efficiently form carbon-carbon bonds is fundamental to molecular design and synthesis. This boronic acid provides a reliable method for introducing a styrenyl moiety, a structural motif present in numerous biologically active compounds and advanced materials. This guide offers a comprehensive technical overview, moving from the compound's fundamental properties and commercial landscape to its critical applications, challenges, and the advanced solutions that ensure its effective use in a research and development setting.

Physicochemical Properties and Inherent Stability Considerations

A thorough understanding of a reagent's physical and chemical properties is the bedrock of its successful application. While highly useful, vinylboronic acids as a class are known to be inherently unstable, a factor that critically influences their storage, handling, and use in synthesis.[1][2][3]

Table 1: Core Physicochemical Data for this compound

PropertyValueReference
CAS Number 6783-05-7[4][5][6]
Molecular Formula C₈H₉BO₂[4][5]
Molecular Weight 147.97 g/mol [4][5][6]
Appearance White to pale yellow solid (crystal/powder)[7]
Melting Point 146-156 °C[4]
SMILES String OB(O)\C=C\c1ccccc1[4][6]
InChI Key VKIJXFIYBAYHOE-VOTSOKGWSA-N[4][6]

The primary challenge with this compound is its propensity to undergo dehydration to form a cyclic trimer anhydride, known as a boroxine. Commercial products often contain varying amounts of this anhydride.[4] This is not necessarily detrimental to reactivity, as the boroxine can be converted back to the monomeric boronic acid under the basic aqueous conditions of many cross-coupling reactions. However, it complicates accurate massing and stoichiometry calculations. Furthermore, vinylboronic acids are susceptible to decomposition via protodeboronation, oxidation, and polymerization, processes that can be accelerated by heat, base, and the presence of a palladium catalyst.[2][3]

Handling and Storage Protocol:

  • Storage: To mitigate degradation, the compound should be stored in a cool, dark, and dry environment.[7] A refrigerator or freezer is recommended. The container must be kept tightly closed to minimize exposure to atmospheric moisture.[7][8]

  • Inert Atmosphere: For long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation.[8]

  • Handling: Use in a well-ventilated area, avoiding dust generation.[7][8] As with all boronic acids, appropriate personal protective equipment (PPE), including safety glasses and gloves, is mandatory.[4][7]

Commercial Sourcing and Supplier Evaluation

This compound is readily available from numerous chemical suppliers. However, the quality, purity, and documentation can vary, making careful supplier selection essential for reproducible research.

Table 2: Representative Commercial Suppliers of this compound

SupplierTypical PurityCommon Pack SizesNotes
Sigma-Aldrich (Merck) 97%5 g, 25 gOften notes the presence of varying amounts of anhydride.[4][6]
Otto Chemie Pvt. Ltd. 97%-Lists multiple synonyms and offers worldwide shipping.[5]
Advent Chembio 95%5 g-
BLD Pharm --Offers cold-chain transportation.[9]
Ambeed --States availability of comprehensive analytical data (NMR, HPLC, LC-MS).[10]
TITAN (via ECHO Chemical) -100 g-

Causality in Supplier Selection: For drug development professionals, selecting a supplier goes beyond price and availability. The critical factor is batch-to-batch consistency . An experienced scientist prioritizes suppliers who provide comprehensive Certificates of Analysis (CoA) for each lot. This documentation should confirm identity (e.g., via NMR) and specify purity (e.g., via HPLC or qNMR), providing a baseline for quality control. For GMP or regulated environments, supplier qualification and the availability of a robust supply chain are paramount.

Synthesis Overview and Incoming Quality Control

While commercially available, understanding the synthesis of this compound provides insight into potential impurities. A common route is the hydroboration of phenylacetylene, often using a borane source like catecholborane followed by hydrolysis, or by using reagents like bis(pinacolato)diboron.[11]

Synthesis_Workflow cluster_synthesis Conceptual Synthesis Pathway Phenylacetylene Phenylacetylene Intermediate Vinylboronate Ester Intermediate Phenylacetylene->Intermediate Hydroboration Borane_Source Borane Source (e.g., HBpin) Borane_Source->Intermediate Final_Product This compound Intermediate->Final_Product Hydrolysis Suzuki_Cycle Pd0 Pd(0)L_n PdII_Adduct R¹-Pd(II)L_n-X Pd0->PdII_Adduct Oxidative Addition PdII_Coupled R¹-Pd(II)L_n-R² PdII_Adduct->PdII_Coupled Transmetalation Borate R²-B(OH)₃⁻ Borate->PdII_Coupled PdII_Coupled->Pd0 Reductive Elimination Product R¹-R² PdII_Coupled->Product RX R¹-X (Aryl Halide) RX->PdII_Adduct Boronic R²-B(OH)₂ (trans-2-Phenylvinyl- boronic acid) Boronic->Borate Base Base (OH⁻) Base->Borate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a typical coupling between an aryl bromide and this compound.

  • Reagents:

    • Aryl Bromide (Ar-Br): 1.0 mmol

    • This compound: 1.2 mmol (1.2 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄): 0.03 mmol (3 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄): 2.0-3.0 mmol (2-3 equiv)

    • Solvent (e.g., Dioxane/Water, 4:1 mixture): 10 mL

  • Procedure:

    • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

    • Inerting: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

    • Solvent Addition: Add the degassed solvent mixture (8 mL dioxane, 2 mL water) via syringe.

    • Catalyst Addition: Add the palladium catalyst to the stirring mixture. For air-sensitive catalysts, this should be done under a positive pressure of inert gas.

    • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

    • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired trans-arylvinylbenzene.

  • Causality Behind Choices:

    • Base: A base is essential to activate the boronic acid, forming a more nucleophilic "ate" complex (R-B(OH)₃⁻) which facilitates the transmetalation step. [12][13]K₃PO₄ is often used for sensitive substrates, while K₂CO₃ is a common, less expensive choice.

    • Catalyst System: The choice of palladium source and ligand is crucial. Pd(PPh₃)₄ is a classic, effective catalyst. For more challenging couplings (e.g., with aryl chlorides), more advanced systems with bulky, electron-rich phosphine ligands (like SPhos or XPhos) and a Pd precursor like Pd₂(dba)₃ are employed to accelerate the oxidative addition and reductive elimination steps. [14][15] * Solvent: A mixture of an organic solvent (like dioxane, THF, or toluene) and water is common. The water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.

Advanced Solutions for an Unstable Reagent: The MIDA Boronate Strategy

Given the inherent instability of many vinylboronic acids, which can lead to poor yields and reproducibility, especially in complex syntheses or with slow-reacting coupling partners, advanced solutions are often required. [2][3]The most robust and general solution is the use of N-methyliminodiacetic acid (MIDA) boronates. [1] MIDA boronates are air-stable, crystalline solids that are highly resistant to the degradation pathways that plague free boronic acids. [1][2][3]They are not reactive in Suzuki couplings themselves. However, under the basic aqueous conditions of the reaction, they undergo slow hydrolysis to release the active boronic acid in situ. This "slow-release" mechanism maintains a low, steady-state concentration of the unstable boronic acid, minimizing its decomposition while allowing it to be efficiently consumed in the catalytic cycle. [1][3]

MIDA_Strategy MIDA_Boronate Stable MIDA Boronate (Bench-stable solid) Boronic_Acid Unstable Boronic Acid (Low concentration) MIDA_Boronate->Boronic_Acid Slow Release (Base, H₂O) Suzuki Suzuki Catalytic Cycle Boronic_Acid->Suzuki Efficient Consumption Product Desired Product Suzuki->Product

Caption: The slow-release strategy using a stable MIDA boronate precursor.

For researchers in drug development, using the MIDA boronate derivative of this compound can transform a challenging, low-yielding reaction into a reliable and scalable process. Several suppliers now offer a range of MIDA boronates for this purpose. [16]

Conclusion

This compound is a commercially accessible and powerful tool for constructing carbon-carbon bonds essential in pharmaceutical and materials science. Its successful application, however, is not trivial and demands a senior scientist's perspective—one that integrates an understanding of its inherent instability with rigorous quality control and the strategic use of appropriate reaction conditions or stabilized derivatives like MIDA boronates. By approaching this reagent with a full appreciation of its properties, sourcing considerations, and the causality behind established protocols, researchers can fully leverage its synthetic potential to accelerate the development of novel molecular entities.

References

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  • This compound. ECHO CHEMICAL CO., LTD.[Link]

  • Organoborons. Frontier Specialty Chemicals. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]

  • Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020573118. [Link]

  • Warncke, S., et al. (2012). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Journal of Organic Chemistry, 77(23), 10563-10570. [Link]

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  • Yamamoto, T., et al. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(35), 12056-12071. [Link]

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A Comprehensive Technical Guide to trans-2-Phenylvinylboronic Acid and Its Chemical Nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Identity and Molecular Profile

trans-2-Phenylvinylboronic acid is an organoboronic acid that plays a significant role as a building block in synthetic organic chemistry. Its structure, featuring a boronic acid group attached to a phenylvinyl substituent, makes it a versatile reagent, particularly in carbon-carbon bond-forming reactions.

Identifier Value Source
IUPAC Name [(E)-2-phenylethenyl]boronic acidPubChem[1]
CAS Number 6783-05-7Sigma-Aldrich[2][3], PubChem[1]
Molecular Formula C₈H₉BO₂PubChem[1], Santa Cruz Biotechnology[4]
Molecular Weight 147.97 g/mol Sigma-Aldrich[2], PubChem[1], Santa Cruz Biotechnology[4]
Linear Formula C₆H₅CH=CHB(OH)₂Sigma-Aldrich[2]

Unraveling the Nomenclature: A Guide to Synonyms

The various names used for this compound, while referring to the same molecule, arise from different systematic and common nomenclature conventions. Understanding these synonyms is crucial for comprehensive literature searches and clear communication in a scientific context.

Systematic and Stereochemical Descriptors:
  • [(E)-2-phenylethenyl]boronic acid : This is the preferred IUPAC name, which precisely describes the molecule's structure. The "(E)" denotes the entgegen (opposite) configuration of the substituents on the double bond, indicating a trans isomer.[1][5]

  • (E)-2-phenyl-Etheneboronic acid : An alternative systematic name emphasizing the ethene bridge.[2]

  • (E)-Phenylethenylboronic acid : A slight variation of the above, also highlighting the trans configuration.[1][2]

  • trans-(2-Phenylethenyl)boronic acid : This synonym explicitly uses the "trans" descriptor to indicate the stereochemistry of the vinyl group.[2]

Common and Trivial Names:
  • trans-beta-Styrylboronic acid : This widely used common name refers to the styryl group (a vinyl group attached to a benzene ring).[6][7][8] The "beta" indicates that the boronic acid is attached to the second carbon of the vinyl group relative to the phenyl ring.

  • (E)-Styreneboronic acid and (E)-Styrylboronic acid : These are common shorthand names derived from the styrene core structure.[1][2]

  • Styrylboronic acid : A more general term, often implying the trans isomer due to its greater stability and prevalence in synthesis.[1]

  • trans-Phenylvinyl boronic acid : A descriptive name that is easily understood from its constituent parts.[2]

The following diagram illustrates the relationship between the core molecule and its various synonyms, highlighting the importance of precise stereochemical descriptors.

Caption: Relationship between the core chemical and its synonyms.

The Suzuki-Miyaura Coupling: A Key Application

This compound is a cornerstone reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[4][9][10][11] This palladium-catalyzed reaction couples an organoboron compound (like this compound) with an organohalide or triflate.[10][11]

Reaction Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition : The palladium(0) catalyst reacts with the organohalide (R¹-X) to form a palladium(II) intermediate.

  • Transmetalation : The organic group from the boronic acid (R²) is transferred to the palladium(II) complex. This step often requires a base to activate the boronic acid.[11]

  • Reductive Elimination : The two organic groups (R¹ and R²) are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Coupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_R1X R¹-Pd(II)-X OxAdd->PdII_R1X R¹-X Transmetalation Transmetalation PdII_R1X->Transmetalation PdII_R1R2 R¹-Pd(II)-R² Transmetalation->PdII_R1R2 R2BOH2 R²-B(OH)₂ (this compound) R2BOH2->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² Product RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol provides a general framework for the use of this compound in a Suzuki-Miyaura coupling reaction.

Objective: To synthesize a stilbene derivative via the coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene/Water (4:1 mixture, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

  • Base: The base (potassium carbonate) is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the phenylvinyl group to the palladium center.[11]

  • Ligand: Triphenylphosphine stabilizes the palladium catalyst and influences its reactivity and selectivity.

  • Solvent System: The biphasic toluene/water system is common for Suzuki couplings, allowing for the dissolution of both organic and inorganic reagents.

Concluding Remarks

This compound is a powerful and versatile reagent in organic synthesis, with its utility underscored by its frequent application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its various synonyms is essential for researchers to navigate the scientific literature effectively and to ensure clarity in their own work. This guide has provided a comprehensive overview of the nomenclature, key applications, and practical considerations for the use of this important chemical compound.

References

  • PubChem. Styrylboronic acid. [Link]

  • MySkinRecipes. trans-beta-Styrylboronic acid. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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Methodological & Application

Application Notes & Protocols: A Senior Scientist's Guide to trans-2-Phenylvinylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for which its pioneers were awarded the Nobel Prize in Chemistry in 2010, provides an unparalleled method for constructing carbon-carbon bonds.[1][2] This guide focuses on a specific, highly versatile building block: trans-2-Phenylvinylboronic acid (also known as (E)-Styrylboronic acid; CAS No: 6783-05-7).[3][4] Its utility lies in the direct synthesis of trans-stilbenes, a structural motif present in a vast array of biologically active molecules and advanced materials.[5][6][7] Researchers and professionals in drug development will find this document a comprehensive resource, blending foundational theory with robust, field-tested protocols.

Part 1: The Underlying Science: Mechanism and Rationale

Understanding the "why" is as critical as knowing the "how." The Suzuki-Miyaura reaction is not a black box; its success hinges on the interplay of catalyst, reagents, and conditions.

The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][8]

  • Oxidative Addition: The cycle begins with the active Pd(0) species inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This is often the rate-determining step of the reaction.[8] The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[2]

  • Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which readily transfers its organic group to the Pd(II) complex.[9][10][11]

  • Reductive Elimination: The newly formed di-organopalladium intermediate undergoes reductive elimination, forming the new C-C bond in the final product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[2][8]

A key advantage of using this compound is that the stereochemistry of the double bond is retained throughout the coupling process, yielding the desired trans-stilbene product.[2][12]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L_n (Active Catalyst) OxAdd [Ar-Pd(II)-X]L_n Pd0->OxAdd Oxidative Addition (+ Ar-X) Trans [Ar-Pd(II)-R']L_n OxAdd->Trans Transmetalation (+ R'-B(OH)₂ + Base) Trans->Pd0 Reductive Elimination (Product Ar-R' formed) Product trans-Stilbene (Ar-R') Trans->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid This compound (R'-B(OH)₂) BoronicAcid->Trans Base Base (e.g., K₂CO₃) Base->Trans caption Fig 1. Suzuki-Miyaura Catalytic Cycle

Fig 1. Suzuki-Miyaura Catalytic Cycle

Part 2: Optimizing Reaction Parameters: A Causal Approach

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters. The choices are not arbitrary; they are based on established mechanistic principles.

ParameterCommon Choices & Rationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃: Pd(0) sources like Pd(PPh₃)₄ can enter the catalytic cycle directly. Pd(II) sources such as Pd(OAc)₂ are often cheaper and more air-stable but require in situ reduction to the active Pd(0) state, which can be achieved by phosphine ligands or homocoupling of the boronic acid.[1]
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos: Ligands are crucial for stabilizing the Pd(0) catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[1] Bulky, electron-rich phosphine ligands (like SPhos) generally accelerate the oxidative addition step, making them ideal for coupling less reactive electrophiles like aryl chlorides.[8][9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH: The base's primary role is to activate the boronic acid for transmetalation.[10][11] The choice of base is critical. Strong bases like Cs₂CO₃ are highly effective but can be detrimental to substrates with base-sensitive functional groups. In such cases, a milder base like K₃PO₄ is often preferred.
Solvent System Dioxane/H₂O, THF/H₂O, DMF, Toluene: The solvent must solubilize the reactants. Polar aprotic solvents are most common.[13] A biphasic system (e.g., Dioxane/Water) is frequently used, where the organic substrate resides in the organic phase and the inorganic base dissolves in the aqueous phase, facilitating the reaction at the interface.[13] The choice of solvent can also influence reaction selectivity in complex substrates.[14]
Temperature Room Temp to >100 °C: The reaction temperature directly impacts the reaction rate. While many couplings with aryl bromides or iodides proceed efficiently at 80-100 °C, less reactive aryl chlorides often require higher temperatures.[9][15]

Part 3: Experimental Protocols & Workflow

The following protocols are designed as robust starting points. For novel or complex substrates, optimization may be required.

General Protocol: Synthesis of a trans-Stilbene Derivative

This protocol details the coupling of this compound with a generic aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, in a 4:1 ratio, 5 mL)

  • Round-bottom flask or pressure vessel, magnetic stir bar, condenser, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol) and this compound (1.2 mmol).

  • Addition of Base: Add the base (K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system (4 mL of 1,4-Dioxane and 1 mL of Water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (Pd(PPh₃)₄, 0.03 mmol) to the stirring mixture.

  • Reaction: Place the flask under a condenser (still under an inert atmosphere) and heat the reaction mixture to 90 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure trans-stilbene derivative.

Experimental_Workflow start Start reagents 1. Combine Ar-Br, Boronic Acid, & Base start->reagents inert 2. Purge with Inert Gas (Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Pd Catalyst solvent->catalyst reaction 5. Heat Reaction (e.g., 90 °C) catalyst->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Aqueous Work-up & Extraction monitor->workup Complete purify 8. Column Chromatography workup->purify product Pure Product purify->product caption Fig 2. Experimental Workflow

Fig 2. Experimental Workflow

Part 4: Troubleshooting and Practical Considerations

Even robust protocols can encounter issues. A systematic approach to troubleshooting is key.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Incorrect base/solvent combination.4. Low reaction temperature.1. Use a fresh bottle of catalyst or a more robust pre-catalyst.2. Ensure thorough purging with inert gas and use properly degassed solvents.3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.4. Increase temperature, especially for aryl chlorides.
Protodeboronation The boronic acid group is replaced by a hydrogen atom. This is a common side reaction for unstable boronic acids, especially at high temperatures or with strong bases.[16]1. Lower the reaction temperature if possible.2. Use a milder base (e.g., K₃PO₄).3. Use the boronic acid's corresponding pinacol ester, which is generally more stable.[1]
Homocoupling Two molecules of the boronic acid couple to form a bi-stilbene byproduct. This is often caused by the presence of oxygen or excess Pd(II) species.[1]1. Improve inert atmosphere techniques (rigorous degassing).2. Use a Pd(0) source directly to minimize Pd(II) in the initial mixture.
Difficulty in Purification The product has a similar polarity to byproducts or remaining starting material.1. Ensure the reaction goes to completion to eliminate starting material.2. Optimize chromatography conditions (try different solvent systems).3. Recrystallization may be an effective alternative to chromatography for solid products.

Stability and Storage of this compound:

Boronic acids can be susceptible to dehydration to form boroxines or to decomposition.[1]

  • Storage: Store this compound solid in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere.

  • Handling: Minimize exposure to air and moisture when weighing and handling the reagent.

Part 5: Applications in Drug Development & Materials Science

The trans-stilbene core synthesized using this method is a "privileged scaffold" in medicinal chemistry.

  • Anticancer Agents: Many natural and synthetic stilbene derivatives, such as resveratrol and combretastatin, exhibit potent anticancer activities.[6][7][17] The Suzuki-Miyaura coupling provides a direct route to synthesize novel analogues with improved efficacy and pharmacokinetic properties.

  • Neuroprotective and Anti-inflammatory Drugs: The antioxidant and anti-inflammatory properties of stilbenoids make them attractive candidates for treating neurodegenerative and inflammatory diseases.[5][7]

  • Organic Electronics: The conjugated π-system of stilbenes gives them unique photophysical properties, making them valuable components in the development of organic light-emitting diodes (OLEDs), dyes, and optical brighteners.[18]

By mastering the application of this compound in Suzuki-Miyaura couplings, researchers can efficiently access a wide range of high-value compounds critical to advancing science and medicine.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. (n.d.). a Synthesis of trans-stilbenes 24. b Synthesis of cis-stilbenes 28. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Khan, I., et al. (2017). Synthetic approaches toward stilbenes and their related structures. Arabian Journal of Chemistry, 13(1), 2639-2664. [Link]

  • Likhtenshtein, G. (2010). Stilbenes: Applications in Chemistry, Life Sciences and Materials Science. Wiley-VCH. [Link]

  • Molander, G. A., & Canturk, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 74(18), 7046–7052. [Link]

  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]

  • National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Royal Society of Chemistry. (2015). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • (2024, November 27). A review of synthetic stilbene derivatives and their biological activity. National Library of Medicine. [Link]

  • ACS Publications. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • Refubium - Freie Universität Berlin. 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. [Link]

  • Nature. (n.d.). Some chemical structures of well-known stilbene-based derivatives and drugs. [Link]

  • National Institutes of Health. (2012). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling with trans-2-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic application of trans-2-Phenylvinylboronic acid in modern synthetic chemistry, designed for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Styrenyl Moiety

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, functional group tolerance, and mild conditions in forming carbon-carbon bonds.[1][2][3] First reported by Suzuki and Miyaura in 1981, this Nobel Prize-winning transformation has become indispensable in academic and industrial laboratories.[1][3][4] A particularly valuable application of this reaction is the synthesis of styrenyl compounds, which are key structural motifs in a vast array of functional molecules.

The styryl group (a vinyl group attached to a phenyl ring) is a privileged scaffold in medicinal chemistry, where it can enhance lipophilicity, modulate oral absorption, and contribute directly to biological activity.[5][6] Its presence is noted in numerous drugs, clinical candidates, and advanced materials.[5][7][8] this compound has emerged as a premier reagent for the stereospecific installation of this moiety. Its advantages over other organometallic reagents, such as organotins, include low toxicity, high stability, and ease of handling, making it an environmentally benign and practical choice.[1][9]

This guide provides a comprehensive overview of the mechanistic principles, strategic considerations, and detailed protocols for successfully employing this compound in Suzuki-Miyaura cross-coupling reactions.

The Catalytic Cycle: A Mechanistic Framework

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is paramount for rational optimization and troubleshooting. The process comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][10]

Suzuki_Miyaura_Cycle cluster_steps Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)-X(L)₂ (Palladacycle) Pd0->PdII_Complex 1. Oxidative Addition (Ar-X) Diaryl_PdII Ar-Pd(II)-R(L)₂ (Di-organo Complex) Pd0->Diaryl_PdII Oxidative Addition OxAdd->PdII_Complex PdII_Complex->Pd0 Reductive Elimination Transmetalation Transmetalation PdII_Complex->Diaryl_PdII 2. Transmetalation ([R-B(OH)₃]⁻) Transmetalation->Diaryl_PdII Diaryl_PdII->Pd0 3. Reductive Elimination (forms Ar-R) Diaryl_PdII->PdII_Complex Transmetalation RedElim Reductive Elimination Product Ar-R (Coupled Product) Diaryl_PdII->Product RedElim->Product Boronate [R-B(OH)₃]⁻ (Activated Boronate) Boronate->Transmetalation Boronic_Acid R-B(OH)₂ (this compound) Boronic_Acid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate ArX Ar-X (Aryl/Vinyl Halide) ArX->OxAdd

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Step 1: Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl or vinyl halide (Ar-X). This is often the rate-determining step.[1] The palladium is oxidized to Pd(II), forming a square planar palladacycle intermediate. The reactivity of the halide partner follows the general trend: I > Br > OTf >> Cl, although modern catalysts are highly effective for chlorides.[1][11]

  • Step 2: Transmetalation: This crucial step involves the transfer of the organic group (in this case, the trans-2-phenylvinyl group) from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base. The base coordinates to the Lewis acidic boron atom, forming a more nucleophilic "ate" complex ([R-B(OH)₃]⁻), which readily transfers its organic moiety to the Pd(II) center, displacing the halide.[12][13] The stereochemistry of the vinyl group is retained during this step.[1]

  • Step 3: Reductive Elimination: The final step involves the two organic groups on the palladium center coupling to form the desired product (Ar-R). This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which then re-enters the cycle.[4][10] The newly formed C-C bond is created, and the catalyst is regenerated.

Application Notes: Key Parameters for Success

The success of a Suzuki-Miyaura coupling reaction is a multifactorial equation. Careful consideration of each component is essential for achieving high yields and purity.

The Reagent Toolkit
  • Palladium Precatalyst: While Pd(0) is the active species, air-stable Pd(II) precatalysts like Pd(OAc)₂, PdCl₂(dppf), or palladacycles are commonly used.[11][14] These must be reduced in situ to Pd(0) to initiate the catalytic cycle. Pd₂(dba)₃ is a common Pd(0) source. Catalyst loading is typically low, ranging from 0.5 to 5 mol%.

  • Ligands: Ligands are not mere spectators; they are critical for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands (e.g., triphenylphosphine, PPh₃) or specialized dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos from the Buchwald group) are highly effective.[15][16] They promote the oxidative addition and reductive elimination steps and prevent the precipitation of palladium black (inactive palladium).[16]

  • Base: The choice of base is critical and often interdependent with the solvent.[14] Its primary role is to activate the boronic acid.[12][17]

    • Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are robust and widely used choices.[16]

    • Milder Bases: Cesium fluoride (CsF) or potassium fluoride (KF) can be beneficial, especially for sensitive substrates where stronger bases might cause side reactions like protodeboronation.[14][18]

  • Solvent: A variety of organic solvents are suitable, often in combination with water to help dissolve the inorganic base. Common choices include dioxane, tetrahydrofuran (THF), and toluene.[3] The solvent system must be thoroughly degassed to remove oxygen, which can otherwise lead to catalyst decomposition and unwanted homocoupling of the boronic acid.[3][14]

Data Presentation: A Guide to Reaction Conditions

The optimal conditions for coupling this compound depend on the reactivity of the coupling partner. The following table provides empirically validated starting points for optimization.

Aryl Halide (Ar-X)Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Reference Insight
Aryl Iodide (Ar-I)Pd(PPh₃)₄ (2-3%)-K₂CO₃ (2-3)Toluene/H₂O80-100Highly reactive; standard conditions are often sufficient.
Aryl Bromide (Ar-Br)Pd(OAc)₂ (1-2%)SPhos (2-4%)K₃PO₄ (2)Dioxane/H₂O80-110Buchwald ligands excel here, allowing for lower catalyst loading and broader scope.[16][19]
Aryl Chloride (Ar-Cl)XPhos Pd G3 (1-2%)-K₃PO₄ (2)t-BuOH/H₂O100-120Requires more active catalyst systems (palladacycles) to cleave the strong C-Cl bond.[11][14]
Aryl Triflate (Ar-OTf)Pd₂(dba)₃ (1.5%)P(t-Bu)₃ (3%)CsF (2)DioxaneRT-80Triflates are excellent electrophiles; often couple under milder conditions.[20]

Detailed Experimental Protocol: A Validated Workflow

This section provides a step-by-step protocol for the Suzuki-Miyaura coupling of 4-bromoanisole with this compound.

Reaction: 4-Bromoanisole + this compound → trans-4-Methoxy-stilbene

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • This compound (1.2 equiv) [contains varying amounts of anhydride][21]

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

    • Scientist's Note: Using a finely powdered base increases its surface area and reactivity, which is crucial for efficient reaction.[14]

  • Catalyst Addition: Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

    • Scientist's Note: This step is critical. Oxygen can poison the catalyst and lead to undesirable side reactions.[3][14]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the limiting reagent (4-bromoanisole).

    • Scientist's Note: Solvents must be rigorously degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) to prevent catalyst deactivation.[14]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the limiting starting material is consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure trans-4-methoxy-stilbene.

Troubleshooting Guide: A Logic-Based Approach

Even with robust protocols, challenges can arise. This section provides a systematic approach to diagnosing and solving common issues.

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_catalyst Check Catalyst System start->check_catalyst check_atmosphere Check Inert Atmosphere start->check_atmosphere check_reagents Check Reagent Quality start->check_reagents side_products Side Products Observed? start->side_products solve_catalyst Solution: - Use fresh Pd source - Use robust precatalyst (e.g., Buchwald G3) check_catalyst->solve_catalyst solve_atmosphere Solution: - Degas solvents thoroughly - Ensure positive pressure of Ar/N₂ check_atmosphere->solve_atmosphere solve_reagents Solution: - Verify purity of halide - Use fresh boronic acid check_reagents->solve_reagents protodeboronation Protodeboronation (Loss of -B(OH)₂) side_products->protodeboronation Yes homocoupling Homocoupling (R-R Dimer) side_products->homocoupling Yes solve_proto Solution: - Use milder base (CsF, K₂CO₃) - Use anhydrous conditions - Switch to boronic ester protodeboronation->solve_proto solve_homo Solution: - Improve degassing - Ensure full reduction of Pd(II) precatalyst homocoupling->solve_homo

Figure 2: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Problem 1: Low to No Yield

  • Cause A: Inactive Catalyst. Palladium precatalysts can degrade over time. The active Pd(0) species is sensitive to oxidation.[14]

  • Cause B: Oxygen Contamination. The presence of O₂ can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote side reactions.[3][14]

    • Solution: Ensure solvents are rigorously degassed immediately before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Cause C: Impure Reagents or Incorrect Base/Solvent. The purity of the aryl halide and boronic acid is crucial. The base and solvent system must be appropriate for the specific substrates.[14]

    • Solution: Verify the purity of starting materials. If a reaction fails, screen a different base (e.g., switch from K₃PO₄ to K₂CO₃ or CsF) or solvent system. Ensure the base is dry and finely powdered.[14]

Problem 2: Significant Side Product Formation

  • Cause A: Protodeboronation. This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often accelerated by strong bases and the presence of water.[14] Vinyl boronic acids can be susceptible to this pathway.[14]

    • Solution: Switch to a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[14] Running the reaction under anhydrous conditions can also significantly reduce this side reaction. Alternatively, using the corresponding pinacol ester of the boronic acid can enhance stability.[22]

  • Cause B: Homocoupling. This is the dimerization of the boronic acid to form a bi-styrenyl byproduct. It is primarily caused by the presence of oxygen and/or excess Pd(II) species.[3]

    • Solution: Improve the degassing procedure for all solvents and ensure the reaction is maintained under a strict inert atmosphere. Ensure the Pd(II) precatalyst is efficiently reduced to Pd(0).

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar. Available at: [Link]

  • Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic... - ResearchGate. (n.d.). Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]

  • Styryl Group, a Friend or Foe in Medicinal Chemistry | Request PDF - ResearchGate. (2022). Available at: [Link]

  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC - NIH. (2020). Available at: [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. (1997). Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (2013). Available at: [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. (n.d.). Available at: [Link]

  • Styrenic block copolymers for biomaterial and drug delivery applications - PubMed. (n.d.). Available at: [Link]

  • Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester. (n.d.). Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Available at: [Link]

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed. (1999). Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Available at: [Link]

  • Selective and efficient synthesis of trans-arylvinylboronates and trans-hetarylvinylboronates using palladium catalyzed cross-coupling | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate. (2025). Available at: [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Available at: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023). Available at: [Link]

  • (a) Select synthetic approaches for introducing styryl functionality in... - ResearchGate. (n.d.). Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). Available at: [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (2020). Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. - SciSpace. (n.d.). Available at: [Link]

  • Semisynthesis and antitumor activities of new styryl-lactone derivatives - PubMed. (n.d.). Available at: [Link]

  • Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PubMed Central. (n.d.). Available at: [Link]

Sources

Application Notes and Protocols: Rhodium-Catalyzed Reactions Using trans-2-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Vinylboronic Acids in Rhodium Catalysis

The rhodium-catalyzed 1,4-conjugate addition of organoboronic acids to electron-deficient olefins stands as a cornerstone of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high efficiency and stereocontrol.[1][2] While arylboronic acids have been extensively studied and applied, the use of vinylboronic acids, such as trans-2-phenylvinylboronic acid, offers a unique synthetic advantage: the direct and stereospecific installation of a vinyl group. This capability is of paramount importance in medicinal chemistry and natural product synthesis, where the resulting β,γ-unsaturated carbonyl moieties serve as versatile intermediates for further molecular elaboration.[3][4]

Organoboronic acids, including their vinyl variants, are favored reagents due to their stability to air and moisture, broad functional group tolerance, and generally low toxicity, making them highly practical for complex molecule synthesis.[5][6] This guide provides an in-depth exploration of rhodium-catalyzed reactions utilizing this compound, focusing on the mechanistic underpinnings and providing detailed, field-proven protocols for its application in asymmetric conjugate addition reactions.

Mechanistic Insights: The Rh(I) Catalytic Cycle

The generally accepted mechanism for the rhodium-catalyzed conjugate addition of organoboronic acids proceeds through a Rh(I) catalytic cycle.[7][8] This cycle consists of three key steps: transmetalation, migratory insertion, and hydrolysis. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting experimental outcomes.

  • Transmetalation: The cycle initiates with the reaction of a Rh(I)-hydroxide or related species with the organoboronic acid.[7][9] This step involves the transfer of the organic group (in this case, the trans-2-phenylvinyl group) from the boron atom to the rhodium center, forming a vinylrhodium(I) intermediate.[9] The presence of a hydroxide or a weak base is often crucial to facilitate this process, which is considered the rate-determining step in many cases.[7]

  • Migratory Insertion: The electron-deficient olefin (e.g., an α,β-unsaturated ketone) then coordinates to the vinylrhodium(I) complex. This is followed by the migratory insertion of the vinyl group into the rhodium-olefin bond. This step forms a rhodium(I) enolate intermediate and crucially, it is during this phase that the stereochemistry of the newly formed C-C bond is determined, guided by the chiral ligand bound to the rhodium center.[10]

  • Hydrolysis (Protonolysis): The final step involves the hydrolysis of the rhodium(I) enolate by a proton source, which is typically water present in the reaction medium. This step releases the β-vinyl-substituted product and regenerates the Rh(I)-hydroxide species, allowing it to re-enter the catalytic cycle.[7][8]

Below is a visualization of the proposed catalytic cycle for the conjugate addition of this compound.

Rhodium Catalytic Cycle A [LRh(I)OH] B Vinylrhodium(I) Intermediate [LRh(I)-CH=CHPh] A->B Transmetalation (+ PhCH=CHB(OH)2) C Olefin Coordination B->C Coordination (+ Enone) D Rhodium(I) Enolate C->D Migratory Insertion (Stereodetermining) D->A Regeneration E Product D->E Hydrolysis (+ H2O) boronic_acid PhCH=CHB(OH)2 enone Enone water H2O

Sources

Copper-Catalyzed Cross-Coupling Reactions of trans-2-Phenylvinylboronic Acid: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of trans-2-Phenylvinylboronic Acid in Modern Synthesis

This compound, also known as styrylboronic acid, has emerged as a pivotal building block in organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals and functional materials. Its utility in forming carbon-carbon and carbon-heteroatom bonds is significantly enhanced through transition metal catalysis. While palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are well-established, copper catalysis offers a compelling alternative due to its lower cost, reduced toxicity, and unique reactivity profile. This guide provides detailed application notes and protocols for the copper-catalyzed applications of this compound, with a focus on Chan-Lam and Suzuki-Miyaura cross-coupling reactions. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the power of copper catalysis in their synthetic endeavors.

I. The Chan-Lam Coupling: A Powerful Tool for C-N and C-O Bond Formation

The Chan-Lam coupling is an oxidative cross-coupling reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine or an alcohol.[1] A key advantage of this copper-catalyzed reaction is its ability to be performed under mild conditions, often at room temperature and open to the air, making it a practical alternative to palladium-catalyzed Buchwald-Hartwig amination.[1][2]

Scientific Rationale and Mechanistic Overview

The mechanism of the Chan-Lam coupling is thought to involve the formation of a copper(II)-aryl complex, which then undergoes ligand exchange with the amine or alcohol. A subsequent reductive elimination from a copper(III) intermediate yields the desired product and a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle.[1] The presence of an oxidant, often atmospheric oxygen, is crucial for the regeneration of the active copper(II) catalyst.[2]

Application Note 1: N-Vinylation of Heterocycles

The N-vinylation of heterocycles is a valuable transformation for the synthesis of various biologically active compounds. Copper-catalyzed Chan-Lam coupling of this compound with nitrogen-containing heterocycles, such as imidazoles, provides a mild and efficient route to N-vinylated products.

Protocol 1: Copper-Catalyzed N-Vinylation of Imidazole with this compound

This protocol is adapted from general procedures for the Chan-Lam coupling of arylboronic acids with imidazoles.[3]

Materials:

  • This compound

  • Imidazole

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol), imidazole (1.0 mmol), and copper(II) acetate (1.5 mmol).

  • Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) to the flask, followed by pyridine (2.0 mmol).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 24-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-vinylimidazole product.

Causality Behind Experimental Choices:

  • Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the limiting nucleophile.

  • Copper(II) Acetate: A common and effective copper source for Chan-Lam couplings.[4]

  • Pyridine: Acts as a base to facilitate the reaction and can also serve as a ligand for the copper catalyst.[1]

  • Open to Air: The reaction utilizes atmospheric oxygen as the terminal oxidant to regenerate the active Cu(II) catalyst.[2]

  • Room Temperature: The mild reaction temperature is a key advantage of the Chan-Lam coupling, preserving sensitive functional groups.[1]

Application Note 2: O-Vinylation of Phenols

The synthesis of aryl vinyl ethers is another important application of the Chan-Lam coupling. The copper-catalyzed O-vinylation of phenols with this compound provides a direct route to these valuable motifs.

Protocol 2: Copper-Catalyzed O-Vinylation of Phenol with this compound

This protocol is based on general procedures for the copper-promoted coupling of vinyl boronates and alcohols.[1][5]

Materials:

  • This compound

  • Phenol

  • Copper(II) acetate (Cu(OAc)₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.5 mmol) and phenol (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Addition of Reagents: Add copper(II) acetate (1.8 mmol) and triethylamine (2.0 mmol) to the reaction mixture.

  • Reaction Execution: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, filter the mixture through a pad of Celite and wash the pad with dichloromethane.

  • Extraction: Wash the combined organic filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired aryl vinyl ether.

Causality Behind Experimental Choices:

  • Triethylamine: A common base used in Chan-Lam O-arylations/vinylations to facilitate the deprotonation of the phenol.[5]

  • Anhydrous Conditions: While many Chan-Lam reactions are tolerant of air, using an anhydrous solvent can be beneficial for O-vinylation to minimize competing hydrolysis of the boronic acid.

  • Filtration through Celite: This step removes the insoluble copper salts from the reaction mixture.

II. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Copper

While palladium is the traditional catalyst for the Suzuki-Miyaura reaction, copper has emerged as a viable and more economical alternative for certain substrate classes.[6] The copper-catalyzed Suzuki-Miyaura coupling of this compound with aryl halides is a powerful method for the synthesis of stilbene derivatives, which are prevalent in many natural products and pharmaceuticals, such as resveratrol and its analogues.[5]

Scientific Rationale and Mechanistic Overview

The catalytic cycle of a copper-catalyzed Suzuki-Miyaura type reaction is generally believed to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination, similar to the palladium-catalyzed counterpart. A copper(I) species is often the active catalyst. The choice of base and solvent is critical for the efficiency of the transmetalation step.[7]

Application Note 3: Synthesis of Stilbene Derivatives

The synthesis of stilbenes and their derivatives is a common application of the Suzuki-Miyaura coupling. The use of a copper catalyst provides a cost-effective method for this transformation.

Protocol 3: Ligand-Free Copper-Catalyzed Suzuki-Miyaura Coupling of this compound with Iodobenzene

This protocol is adapted from a general procedure for the ligand-free copper-catalyzed Suzuki-Miyaura coupling of arylboronic acids with aryl halides.[6][8]

Materials:

  • This compound

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a Schlenk tube, add copper(I) iodide (0.1 mmol), cesium carbonate (2.0 mmol), and this compound (1.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Substrates and Solvent: Add iodobenzene (1.0 mmol) and dimethylformamide (5 mL) to the reaction vessel under the inert atmosphere.

  • Reaction Execution: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired stilbene product.

Causality Behind Experimental Choices:

  • Copper(I) Iodide: A common and effective copper(I) source for Suzuki-Miyaura type couplings.[8]

  • Cesium Carbonate: A strong inorganic base that is effective in promoting the transmetalation step.[8]

  • DMF: A polar aprotic solvent that is suitable for this type of coupling reaction, often at elevated temperatures.[7]

  • Inert Atmosphere: Unlike the Chan-Lam coupling, Suzuki-Miyaura reactions are typically performed under an inert atmosphere to prevent oxidation of the active copper(I) catalyst and degradation of the organoborane reagent.

  • Elevated Temperature: Higher temperatures are often required to drive the copper-catalyzed Suzuki-Miyaura coupling to completion, especially with less reactive aryl halides.[6]

Quantitative Data Summary

ApplicationReaction TypeKey ReagentsTemperatureTypical Yields
N-Vinylation of ImidazoleChan-Lam CouplingCu(OAc)₂, Pyridine, DCMRoom Temp.60-90%
O-Vinylation of PhenolChan-Lam CouplingCu(OAc)₂, Et₃N, DCMRoom Temp.50-85%
Synthesis of StilbenesSuzuki-Miyaura CouplingCuI, Cs₂CO₃, DMF110-120 °C65-95%

Visualization of Reaction Mechanisms

Chan_Lam_Coupling cluster_cycle Catalytic Cycle Cu(II) Cu(II) Cu(II)-Nu Cu(II)-Nu Cu(II)->Cu(II)-Nu + Nu-H - H⁺ Cu(II)-Nu-B Cu(II)-Nu-B Cu(II)-Nu->Cu(II)-Nu-B + Ar-B(OH)₂ Cu(III)-Nu-Ar Cu(III)-Nu-Ar Cu(II)-Nu-B->Cu(III)-Nu-Ar Oxidation Cu(I) Cu(I) Cu(III)-Nu-Ar->Cu(I) Reductive Elimination (Ar-Nu) Product Product Cu(III)-Nu-Ar->Product Product Formation Cu(I)->Cu(II) [O] (Air) Ar-B(OH)₂ Ar-B(OH)₂ Nu-H Nu-H Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Cu(I) Cu(I) Cu(III)-Ar-X Cu(III)-Ar-X Cu(I)->Cu(III)-Ar-X Oxidative Addition (Ar-X) Cu(III)-Ar-R Cu(III)-Ar-R Cu(III)-Ar-X->Cu(III)-Ar-R Transmetalation + R-B(OH)₂ - X-B(OH)₂ Cu(III)-Ar-R->Cu(I) Reductive Elimination (Ar-R) Product Product Cu(III)-Ar-R->Product Product Formation Ar-X Ar-X R-B(OH)₂ R-B(OH)₂

Caption: Generalized Mechanism of the Suzuki-Miyaura Coupling.

Conclusion

Copper-catalyzed cross-coupling reactions of this compound offer a versatile and practical approach for the synthesis of a wide range of organic molecules. The Chan-Lam and Suzuki-Miyaura couplings, in particular, provide efficient methods for the formation of C-N, C-O, and C-C bonds under relatively mild and economical conditions. The protocols and insights provided in this guide are intended to serve as a valuable resource for chemists in academia and industry, facilitating the application of these powerful synthetic transformations in their research and development activities.

References

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of resveratrol analogues, and evaluation of their cytotoxic and xanthine oxidase inhibitory activities. PubMed. [Link]

  • Chan–Lam coupling. Wikipedia. [Link]

  • Visible‐Light‐Mediated Chan–Lam Coupling Reactions of Aryl Boronic Acids and Aniline Derivatives. Scilit. [Link]

  • Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives. PubMed. [Link]

  • Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Journal of Medicinal and Chemical Sciences. [Link]

  • Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Chemistry Portal. [Link]

  • Copper(II) NHC Catalyst for the Formation of Phenol from Arylboronic Acid. MDPI. [Link]

  • Copper-Catalyzed Suzuki-Miyaura Coupling of Unactivated Alkyl Halides with Arylborons. Organic Syntheses. [Link]

  • Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Journal of Medicinal and Chemical Sciences. [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]

  • Synthesis of Resveratrol and Its Analogs, Phase-Transfer Catalyzed Asymmetric Glycolate Aldol Reaction, and Total Synthesis of 8,9-METHYLAMIDO-GELDANAMYCIN. BYU ScholarsArchive. [Link]

  • ChemInform Abstract: Copper-Catalyzed Suzuki-Miyaura Coupling of Arylboronate Esters: Transmetalation with (PN)CuF and Identification of Intermediates. ResearchGate. [Link]

  • Aerobic Oxidative Coupling of Resveratrol and Its Analogues by Visible Light Using Mesoporous Graphitic Carbon Nitride (mpg-C(3)N(4)) as a Bioinspired Catalyst. PubMed. [Link]

  • Highly Efficient Synthesis of Phenols by Copper-Catalyzed Oxidative Hydroxylation of Arylboronic Acids at Room Temperature in Water. Organic Chemistry Portal. [Link]

  • Highly efficient synthesis of phenols by copper-catalyzed oxidative hydroxylation of arylboronic acids at room temperature in water. PubMed. [Link]

  • Copper-catalyzed N- and O-alkylation of amines and phenols using alkylborane reagents. PubMed. [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Authorea. [Link]

  • N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. MDPI. [Link]

  • Enantioselective α‑Alkenylation of Aldehydes with Boronic Acids via the Synergistic Combination of Copper(II) and Amine Catalysis. Princeton University. [Link]

  • (PDF) N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. ResearchGate. [Link]

  • A Simple Copper Salt Catalyzed the Coupling of Imidazole with Arylboronic Acids in Protic Solvent. ResearchGate. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Biaryls Utilizing trans-2-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Biaryl Scaffolds

The biaryl motif is a privileged structural unit encountered in a vast array of biologically active molecules, natural products, and advanced materials.[1][2] From anti-inflammatory drugs to organic light-emitting diodes (OLEDs), the precise arrangement of two directly connected aromatic rings governs the molecule's function. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of biaryls.[3][4] This is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its key reagents, the organoboron compounds.[3]

This guide provides a detailed exploration of the preparation of biaryls using trans-2-phenylvinylboronic acid, a versatile vinylboronic acid that serves as a precursor to styrenyl motifs in biaryl structures. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

This compound: A Key Building Block

This compound is a crystalline, bench-stable solid that is widely used in Suzuki-Miyaura coupling reactions.[5] Its vinylboronic acid functionality allows for the introduction of a styrenyl group, which can be a key pharmacophore or a versatile handle for further synthetic transformations.

Properties of this compound:

Property Value
CAS Number 6783-05-7
Molecular Formula C₈H₉BO₂
Molecular Weight 147.97 g/mol
Appearance White to off-white solid

| Melting Point | 146-156 °C |

While generally stable, boronic acids can undergo protodeboronation (loss of the boronic acid group) under certain conditions.[6] To mitigate this, they are often used in excess or converted to more stable derivatives like boronate esters or trifluoroborate salts.[4] For many applications, the use of this compound directly is efficient and cost-effective.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L₂) OxAdd->PdII_complex Transmetalation Transmetalation [R-B(OH)₃]⁻ PdII_complex->Transmetalation PdII_biaryl Ar-Pd(II)-R(L₂) Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Ar-R BoronicAcid R-B(OH)₂ Borate [R-B(OH)₃]⁻ (Borate Complex) BoronicAcid->Borate Base Base (e.g., OH⁻) Base->Borate Borate->Transmetalation Enters Cycle

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The reactivity of the halide follows the order I > Br > Cl.[7][9]

  • Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic borate species ([R-B(OH)₃]⁻), which then readily transfers its organic moiety to the palladium complex.[10][11]

  • Reductive Elimination: The two organic groups on the palladium center (the aryl group from the halide and the vinyl group from the boronic acid) couple and are eliminated from the palladium, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[6][8]

The Critical Role of the Base

The choice and amount of base are crucial for a successful Suzuki-Miyaura coupling. The primary role of the base is to activate the boronic acid by converting it into a more reactive borate anion.[10][12] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength of the base can influence the reaction rate and selectivity.[12]

Catalyst and Ligand Selection

Palladium complexes are the most widely used catalysts for Suzuki couplings.[8] Pre-catalysts such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are commonly employed.[8] The ligands attached to the palladium center are critical for stabilizing the catalyst and modulating its reactivity. Electron-rich and bulky phosphine ligands, such as P(t-Bu)₃ and PCy₃, can improve the efficiency of the oxidative addition step, especially for less reactive aryl chlorides.[9]

Experimental Protocol: Synthesis of a Stilbene Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat Reaction Mixture under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Figure 2: General experimental workflow for biaryl synthesis.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (177 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).

    • Causality Note: The boronic acid is used in slight excess to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation. The base is essential for activating the boronic acid.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

    • Causality Note: The active Pd(0) species is sensitive to oxygen, which can lead to catalyst deactivation and the formation of unwanted side products.

  • Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe. The solvent mixture is important for dissolving the organic and inorganic reagents.

    • Causality Note: A polar aprotic solvent like dioxane is often used. The addition of water can aid in dissolving the inorganic base and facilitate the formation of the active borate species.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Substrate Scope and Optimization

The Suzuki-Miyaura coupling of this compound is compatible with a wide range of aryl halides.

Table 1: Representative Substrate Scope

Entry Aryl Halide Product Typical Yield (%)
1 4-Bromoanisole 4-Methoxy-trans-stilbene 85-95
2 4-Bromobenzonitrile 4-Cyano-trans-stilbene 80-90
3 1-Bromo-4-nitrobenzene 4-Nitro-trans-stilbene 75-85
4 2-Bromopyridine 2-(trans-Styryl)pyridine 70-80

| 5 | 1-Bromo-3,5-dimethylbenzene | 3,5-Dimethyl-trans-stilbene | 88-98 |

Table 2: Optimization of Reaction Parameters

Parameter Variation Observation
Catalyst Pd(PPh₃)₄ Often gives good yields, but can be sensitive to air.
Pd(OAc)₂/Ligand More versatile; ligand choice can be tuned for specific substrates.
Base K₂CO₃ A good general-purpose base.
K₃PO₄ A stronger base, often effective for less reactive halides.
Cs₂CO₃ A more soluble and often more effective base, but more expensive.
Solvent Dioxane/Water A common and effective solvent system.
Toluene/Water Can be used for higher reaction temperatures.

| | DMF/Water | A more polar option that can increase reaction rates. |

Troubleshooting

  • Low Yield:

    • Ensure the reaction was performed under a strict inert atmosphere.

    • Check the quality of the reagents, especially the boronic acid.

    • Increase the catalyst loading or try a different ligand.

  • Homocoupling of Boronic Acid:

    • This side reaction can occur in the presence of oxygen or Pd(II) species.[6] Ensure thorough degassing of solvents and a proper inert atmosphere.

  • Incomplete Reaction:

    • Increase the reaction time or temperature.

    • Consider using a more active catalyst system or a stronger base.

Safety Precautions

  • Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and reliable method for the synthesis of stilbene derivatives, which are valuable intermediates in organic synthesis. By understanding the reaction mechanism and the role of each component, researchers can effectively troubleshoot and optimize the reaction for their specific needs. The protocol provided in this guide serves as a solid foundation for the successful implementation of this important transformation in the laboratory.

References

  • Royal Society of Chemistry. (n.d.). The Suzuki–Miyaura reaction. Retrieved from [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(20), 6115-6123.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
  • ChemEurope. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Cid, J., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(20), 6115-6123.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Previous reports on the synthesis of biaryls. Retrieved from [Link]

  • Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2269-2282.
  • Baltus, C. (2011). Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner.
  • Scott, J. P., & Williams, J. M. J. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15419-15424.
  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling of Aryl Halides with this compound at Room Temperature. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vinylboronic acid or boronate synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

  • Nature Communications. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Application of trans-2-Phenylvinylboronic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stilbene Scaffold and the Rise of a Key Building Block

In the landscape of medicinal chemistry, the trans-stilbene scaffold is a privileged structure, forming the core of numerous biologically active compounds with therapeutic potential. Molecules built around this rigid, planar backbone exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects.[1] The efficient and stereoselective synthesis of this motif is therefore a critical objective for drug development professionals.

trans-2-Phenylvinylboronic acid, also known as (E)-styrylboronic acid, has emerged as a cornerstone reagent for this purpose. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for carbon-carbon bond formation.[2] This application note provides an in-depth guide for researchers and scientists on the strategic use of this compound, covering its role in the synthesis of key pharmaceutical families, detailed experimental protocols, and critical insights into reaction optimization.

Physicochemical Properties & Handling

Understanding the properties of this compound is fundamental to its successful application. While it is a stable solid, like many boronic acids, it is susceptible to degradation under certain conditions.

PropertyValueSource
Synonyms (E)-Styrylboronic acid, (E)-2-Phenyletheneboronic acid
CAS Number 6783-05-7
Molecular Formula C₈H₉BO₂[2]
Molecular Weight 147.97 g/mol [2]
Appearance White to light yellow crystalline powder[3]
Melting Point 146-156 °C
Storage Refrigerate (0-10°C), protect from heat and light[3]

Expert Insight on Stability and Handling: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen) or form boroxines (cyclic anhydrides) upon heating or exposure to water. While this compound is relatively stable, long-term storage under inert gas is recommended. For particularly sensitive substrates or challenging reactions, conversion to a more stable boronic ester, such as a pinacol ester, can prevent degradation and improve reaction outcomes.[4] Alternatively, complexation with diethanolamine creates highly stable, crystalline solids that can be used directly in Suzuki couplings.[5]

Core Application: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling is the premier application for this compound in pharmaceutical synthesis. This Nobel Prize-winning reaction facilitates the formation of a C(sp²)-C(sp²) bond between the vinyl carbon of the boronic acid and an aryl or vinyl halide/triflate. The reaction is prized for its mild conditions, high functional group tolerance, and excellent stereochemical retention, making it ideal for complex molecule synthesis.[6]

The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the phenylvinyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final stilbene product and regenerating the Pd(0) catalyst.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)L₂-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_r_complex Ar-Pd(II)L₂-R transmetalation->pdi_r_complex reductive_elimination Reductive Elimination pdi_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product arx Ar-X arx->oxidative_addition boronic R-B(OH)₂ + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in the Synthesis of Key Pharmaceutical Scaffolds

A. Resveratrol and its Analogues

Resveratrol (3,5,4′-trihydroxy-trans-stilbene) is a natural polyphenol renowned for its potent antioxidant and anti-aging properties.[1] However, its poor bioavailability has driven extensive research into synthesizing more potent and stable analogues. This compound is an ideal starting material for building the core trans-stilbene structure of these molecules.

The synthetic strategy typically involves coupling this compound (or a suitably substituted derivative) with a functionalized aryl halide, such as a protected dihydroxy-bromobenzene, to construct the stilbene backbone.[1][8] This modular approach allows for the rapid generation of a library of analogues with diverse substitution patterns, enabling structure-activity relationship (SAR) studies.[9]

B. Combretastatin A-4 (CA-4) Analogues

Combretastatin A-4 is a powerful natural product that acts as a tubulin polymerization inhibitor, demonstrating significant antitumor and anti-vascular activity.[10][11] A critical feature for its bioactivity is the cis-configuration of the stilbene double bond.[11] While this compound directly yields the trans-isomer, the Suzuki-Miyaura reaction remains a vital tool in the synthesis of CA-4 analogues.

Many synthetic routes first construct the stilbene core via a Suzuki coupling and then perform a subsequent isomerization step (e.g., photochemical isomerization) to obtain the desired cis-isomer. Furthermore, many research programs focus on synthesizing cis-restricted analogues, where the double bond is replaced by a heterocyclic ring to prevent isomerization and improve stability.[11] In other cases, novel analogues incorporating a boronic acid group as a bioisostere have been designed and synthesized to enhance potency and solubility, directly leveraging the chemistry of reagents like this compound.[12][13]

Detailed Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed coupling of an aryl bromide with this compound.

Materials & Reagents:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous Solvent (e.g., Toluene, Dioxane, THF, DME), often with water

Equipment:

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and heat plate

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Causality: An excess of the boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or degradation. The base is crucial for activating the boronic acid in the transmetalation step. An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 0.1 M concentration relative to the aryl bromide).

    • Causality: Solvents are degassed (e.g., by sparging with argon) to remove dissolved oxygen. A mixed solvent system, often including water, can improve the solubility of the base and the boronate salt, accelerating transmetalation.[14]

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

    • Causality: Heating provides the necessary activation energy for the catalytic cycle. Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions or product degradation.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Causality: The aqueous wash removes the inorganic base and salts. The brine wash removes residual water from the organic phase.

  • Purification: Concentrate the organic layer in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

    • Causality: Chromatography is typically required to separate the desired stilbene product from residual starting materials, catalyst, and any side products such as homocoupled species.

ParameterTypical Reagents/ConditionsRationale
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/SPhosPd(PPh₃)₄ is a versatile Pd(0) source. Buchwald ligands like SPhos are effective for challenging couplings.[14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄ is a strong, non-nucleophilic base effective in many couplings. Cs₂CO₃ is often used for less reactive substrates.
Solvent Toluene, Dioxane/H₂O, DME/H₂OAprotic solvents are standard; addition of a polar co-solvent like water or ethanol can accelerate the reaction.[14]
Temperature 80 - 110 °CProvides sufficient energy for the catalytic cycle without causing significant thermal degradation.

Synthetic Workflow & Troubleshooting

The overall process from starting materials to the final, purified stilbene intermediate follows a logical sequence of operations.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Core Reaction cluster_purification Isolation & Purification start Aryl Halide & This compound setup Reaction Setup (Inert Atmosphere) start->setup coupling Suzuki-Miyaura Coupling (Heat & Stir) setup->coupling monitoring Reaction Monitoring (TLC / LC-MS) coupling->monitoring workup Aqueous Work-up & Extraction monitoring->workup purify Column Chromatography workup->purify analysis Characterization (NMR, MS) purify->analysis end_product Purified Stilbene Intermediate analysis->end_product

Caption: General workflow for stilbene synthesis using Suzuki-Miyaura coupling.

Troubleshooting Common Issues:

  • Low Yield / No Reaction:

    • Cause: Inactive catalyst, insufficient base, or poor solvent choice.

    • Solution: Ensure the catalyst is active and the reaction is run under a strict inert atmosphere. Use freshly degassed solvents. Screen different bases and solvent systems. For unreactive aryl chlorides, a more active catalyst system (e.g., a Buchwald ligand) or Ni catalyst may be required.[6]

  • Protodeboronation:

    • Cause: The boronic acid is cleaved by trace acid or water before it can participate in the catalytic cycle.

    • Solution: Use rigorously dried solvents and reagents. A stronger base or a non-aqueous system might be beneficial. Using a boronic ester derivative can significantly increase stability.[4]

  • Homocoupling:

    • Cause: The boronic acid couples with itself to form 1,4-diphenyl-1,3-butadiene.

    • Solution: This is often catalyst or ligand-dependent. Adjusting the stoichiometry (avoiding a large excess of boronic acid) and lowering the reaction temperature can sometimes mitigate this side reaction.

Conclusion

This compound is a powerful and indispensable tool in the arsenal of the modern medicinal chemist. Its ability to cleanly and efficiently install the trans-styryl moiety via the Suzuki-Miyaura reaction provides a direct and modular route to stilbene-based pharmaceutical scaffolds. By understanding its properties, mastering the nuances of the coupling reaction, and applying strategic troubleshooting, researchers can leverage this key building block to accelerate the discovery and development of novel therapeutics based on the privileged stilbene core.

References

  • Al-Harrasi, A., et al. (2019). Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation. Molecules, 24(23), 4331. [Link]

  • Song, Y., et al. (2014). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(20), 8439–8449. [Link]

  • ResearchGate. Synthesis of Combretastatin A-4 Analogs and their Biological Activities. [Link]

  • Siebert, A., et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry, 16(8), 942-960. [Link]

  • Höll, A., et al. (2016). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Beilstein Journal of Organic Chemistry, 12, 1726–1734. [Link]

  • Universitat de Barcelona. (2022). Resveratrol derivatives. [Link]

  • Kumar, R., et al. (2022). Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies. Scientific Reports, 12(1), 1845. [Link]

  • Al-Taan, O., et al. (2020). A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors. Bioorganic & Medicinal Chemistry, 28(19), 115684. [Link]

  • Al-Harrasi, A., et al. (2019). Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation. MDPI. [Link]

  • Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 12(2), 356-369. [Link]

  • Morales, M., et al. (2017). Production of highly bioactive resveratrol analogues pterostilbene and piceatannol in metabolically engineered grapevine cell cultures. Plant Biotechnology Journal, 15(1), 90-99. [Link]

  • Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

  • Chen, R., et al. (2023). Design, Synthesis, and Biological Evaluations of a Novel Resveratrol-Type Analogue Against VEGF. MDPI. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • da Silva, A. C. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5641. [Link]

  • Polymers. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. [Link]

  • Chemsrc. styrylboronic acid. [Link]

  • Maciejewska, G., et al. (2021). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules, 26(11), 3256. [Link]

  • dos Santos, J. H. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry, 5(4), 2736-2747. [Link]

  • Royal Society of Chemistry. Alternating radical copolymerization of α-styrylboronic acid pinacol ester with electron-deficient olefins. [Link]

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The Versatility of Trans-2-Phenylvinylboronic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Trans-2-phenylvinylboronic acid, a bifunctional molecule featuring a reactive boronic acid moiety and a polymerizable vinyl group, has emerged as a valuable building block in the realm of materials science. Its unique structural attributes allow for its participation in a diverse range of chemical transformations, making it a key component in the synthesis of advanced functional materials. This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the creation of novel conjugated polymers for organic electronics and in the fabrication of sophisticated fluorescent sensors. Detailed experimental protocols are provided to enable researchers to harness the full potential of this versatile compound.

Part 1: Synthesis of Conjugated Polymers via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] In the context of materials science, this reaction is instrumental in the synthesis of conjugated polymers, which are the cornerstone of organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][3] this compound serves as an excellent monomer in these polymerizations, enabling the introduction of vinylphenylene units into the polymer backbone.

Causality of Experimental Choices in Suzuki Polycondensation

The successful synthesis of well-defined conjugated polymers via Suzuki polycondensation hinges on several critical experimental parameters:

  • Catalyst System: A palladium(0) complex is the active catalyst.[4] Often, a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ. The choice of phosphine ligands (e.g., PPh₃, P(o-tol)₃) is crucial as they stabilize the palladium center and influence the reaction kinetics and yield.

  • Base: A base is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[1] Inorganic bases like K₂CO₃, Cs₂CO₃, or Na₂CO₃ are commonly employed. The choice of base can affect the reaction rate and the integrity of base-sensitive functional groups.

  • Solvent System: The reaction is typically carried out in a two-phase solvent system, such as toluene/water or THF/water. This allows for the dissolution of both the organic-soluble monomers and the water-soluble inorganic base. Phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) can be added to enhance the reaction rate by facilitating the transfer of the boronate from the aqueous to the organic phase.

  • Reaction Temperature: The reaction temperature influences the rate of polymerization and the final molecular weight of the polymer. Higher temperatures generally lead to faster reactions but can also promote side reactions.

  • Monomer Stoichiometry: Precise control over the stoichiometry of the dihaloarene and the diboronic acid (or in this case, the vinylboronic acid) is critical for achieving high molecular weight polymers.

Experimental Workflow for Suzuki Polycondensation

Suzuki_Polycondensation cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Purification Monomers 1. Add Dihaloarene and This compound to Schlenk Flask Solvents 2. Add Toluene and Aqueous Base Solution Monomers->Solvents Dissolve Degas 3. Degas Mixture (Ar bubbling) Solvents->Degas Inert Atmosphere Catalyst 4. Add Palladium Catalyst and Ligand Degas->Catalyst Heat 5. Heat Reaction Mixture (e.g., 90 °C) with Vigorous Stirring Catalyst->Heat Initiate Polymerization Precipitate 6. Precipitate Polymer in Methanol Heat->Precipitate Isolate Crude Product Filter 7. Filter and Wash Polymer Precipitate->Filter Dry 8. Dry Polymer under Vacuum Filter->Dry Purify

Caption: Workflow for the synthesis of a conjugated polymer using this compound via Suzuki polycondensation.

Detailed Protocol: Synthesis of a Poly(phenylene vinylene) Derivative

This protocol describes the synthesis of a copolymer of a generic dihaloarene (e.g., 1,4-dibromo-2,5-dihexyloxybenzene) and this compound.

Materials:

  • 1,4-Dibromo-2,5-dihexyloxybenzene (1.0 mmol, 454.2 mg)

  • This compound (1.0 mmol, 148.0 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21.0 mg)

  • Potassium carbonate (K₂CO₃, 4.0 mmol, 552.8 mg)

  • Tetra-n-butylammonium bromide (TBAB, 0.2 mmol, 64.5 mg)

  • Toluene, anhydrous (20 mL)

  • Deionized water (10 mL)

  • Methanol (for precipitation)

  • Argon gas

  • Schlenk flask and standard glassware

Procedure:

  • Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 1,4-dibromo-2,5-dihexyloxybenzene (454.2 mg), this compound (148.0 mg), and TBAB (64.5 mg).

  • Solvent Addition: Add toluene (20 mL) to the flask. In a separate beaker, dissolve K₂CO₃ (552.8 mg) in deionized water (10 mL). Add the aqueous K₂CO₃ solution to the Schlenk flask.

  • Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 30 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(OAc)₂ (4.5 mg) and PPh₃ (21.0 mg) to the reaction mixture.

  • Polymerization: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 48 hours under an argon atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up and Precipitation: After cooling to room temperature, pour the viscous polymer solution into 200 mL of rapidly stirring methanol. The polymer will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration. To remove catalyst residues and oligomers, the polymer is further purified by Soxhlet extraction with methanol, acetone, and finally chloroform. The chloroform fraction contains the desired polymer.

  • Drying: Precipitate the chloroform solution in methanol again, filter, and dry the final polymer product in a vacuum oven at 40 °C overnight.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by NMR and FT-IR spectroscopy to confirm its chemical structure. The optical and electronic properties can be investigated using UV-Vis and fluorescence spectroscopy.

Part 2: Fluorescent Sensors for Saccharide Detection

Phenylboronic acids are renowned for their ability to reversibly bind with 1,2- and 1,3-diols to form cyclic boronate esters.[5] This unique interaction forms the basis for the design of fluorescent sensors for saccharides, which are rich in diol functionalities.[6] this compound, when incorporated into a fluorescent probe, can act as a recognition element for saccharides.

Mechanism of Boronic Acid-Based Fluorescent Sensing

The sensing mechanism often relies on modulating a photophysical process of a nearby fluorophore upon saccharide binding. Common mechanisms include:

  • Photoinduced Electron Transfer (PET): In a PET sensor, a fluorophore is linked to a quencher (in this case, the boronic acid or a nearby amine). In the absence of the analyte, an electron transfer from the quencher to the excited fluorophore occurs, resulting in fluorescence quenching. Upon binding of a saccharide to the boronic acid, the electron-donating ability of the quencher is altered, inhibiting the PET process and leading to a "turn-on" of fluorescence.

  • Intramolecular Charge Transfer (ICT): In ICT-based sensors, the fluorophore possesses an electron-donating and an electron-withdrawing group. The boronic acid moiety acts as one of these groups. Saccharide binding alters the electron-withdrawing/donating strength of the boronic acid, leading to a shift in the emission wavelength of the fluorophore.

Experimental Workflow for Fluorescent Sensor Fabrication and Use

Fluorescent_Sensor_Workflow cluster_synthesis Probe Synthesis cluster_immobilization Sensor Fabrication cluster_detection Analyte Detection Probe_Synthesis 1. Synthesize Fluorescent Probe (Fluorophore + Linker + Boronic Acid) Surface_Prep 2. Prepare Substrate Surface (e.g., Glass Slide) Immobilization 3. Immobilize Probe on Surface Surface_Prep->Immobilization Covalent Attachment Analyte_Incubation 4. Incubate Sensor with Saccharide Solution Immobilization->Analyte_Incubation Expose to Analyte Fluorescence_Measurement 5. Measure Fluorescence Intensity/Wavelength Shift Analyte_Incubation->Fluorescence_Measurement Read Signal

Caption: General workflow for the fabrication and application of a fluorescent saccharide sensor based on this compound.

Detailed Protocol: Fabrication of a Fluorescent Saccharide Sensor on a Glass Surface

This protocol outlines the synthesis of a simple fluorescent probe and its immobilization on a glass slide for the detection of saccharides.

Materials:

  • This compound

  • N-(3-Aminopropyl)methacrylamide hydrochloride

  • A fluorescent dye with a reactive group (e.g., an N-hydroxysuccinimide (NHS) ester of a coumarin or fluorescein derivative)

  • Glass microscope slides

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Triethylamine

  • Dimethylformamide (DMF)

  • Phosphate buffered saline (PBS)

  • Saccharide solutions (e.g., glucose, fructose)

Procedure:

Part A: Synthesis of a Polymerizable Fluorescent Probe

  • Synthesis of a Boronic Acid-Containing Monomer: React this compound with a suitable linker molecule that also contains a polymerizable group. For instance, an amide coupling between the boronic acid (if carboxylated) or an amino-functionalized phenylvinylboronic acid and a polymerizable counterpart.

  • Coupling to a Fluorophore: The synthesized monomer is then reacted with an NHS-ester activated fluorescent dye to yield the final fluorescent probe. The reaction is typically carried out in an anhydrous aprotic solvent like DMF with a base such as triethylamine. The product is purified by column chromatography.

Part B: Surface Functionalization and Sensor Fabrication

  • Cleaning of Glass Slides: Thoroughly clean the glass slides by sonication in acetone, followed by ethanol, and finally deionized water. Dry the slides under a stream of nitrogen.

  • Silanization: Immerse the cleaned slides in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature. This will introduce amino groups onto the glass surface.

  • Washing: Rinse the slides with toluene, followed by ethanol, and then deionized water. Dry the slides in an oven at 110 °C for 1 hour.

  • Immobilization of the Fluorescent Probe: Prepare a solution of the synthesized fluorescent probe in DMF. Immerse the amino-functionalized glass slides in this solution and let the reaction proceed overnight at room temperature. This will covalently attach the probe to the surface via the reaction of a suitable functional group on the probe with the surface amine groups.

  • Final Washing: Wash the slides extensively with DMF, followed by ethanol and deionized water to remove any non-covalently bound probe. Dry the sensor slides under a stream of nitrogen.

Part C: Saccharide Detection

  • Baseline Fluorescence Measurement: Place the sensor slide in a fluorescence cuvette containing PBS buffer (pH 7.4). Measure the baseline fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Saccharide Incubation: Prepare solutions of different saccharides (e.g., glucose, fructose) at various concentrations in PBS buffer.

  • Fluorescence Measurement: Add a known concentration of the saccharide solution to the cuvette containing the sensor slide. Allow the solution to incubate for a few minutes to allow for binding equilibrium to be reached.

  • Data Analysis: Measure the fluorescence intensity again. An increase in fluorescence intensity (for a PET-based sensor) or a shift in the emission wavelength (for an ICT-based sensor) indicates the presence of the saccharide. A calibration curve can be constructed by plotting the change in fluorescence against the saccharide concentration.

Quantitative Data Summary

SaccharideConcentration (mM)Fluorescence Intensity (a.u.)
Blank (PBS)0150
Glucose1250
Glucose5580
Glucose10950
Fructose1350
Fructose5850
Fructose101400

Note: The above data is illustrative. Actual values will depend on the specific fluorophore, sensor design, and experimental conditions.

Conclusion

This compound is a highly versatile and valuable compound in materials science. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a key monomer for the synthesis of advanced conjugated polymers with tunable optoelectronic properties. Furthermore, its inherent affinity for diols enables its use as a recognition element in the design of sensitive and selective fluorescent sensors for biologically relevant molecules like saccharides. The detailed protocols provided herein offer a practical guide for researchers to explore and exploit the potential of this compound in the development of next-generation functional materials.

References

  • Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. Polymer Chemistry.

  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI.

  • Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. National Institutes of Health.

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.

  • Synthesis and characterization of poly(p-phenylene vinylene). PubMed.

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. National Institutes of Health.

  • Design, synthesis, application and research progress of fluorescent probes. Journal of Functional Polymers.

  • A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. MDPI.

  • Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. National Institutes of Health.

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

  • Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. National Institutes of Health.

  • Advances and Challenges in the Synthesis of Poly(p-phenylene vinylene)-Based Polymers. Bangor University Research Portal.

  • Poly(p-phenylene vinylene) – Knowledge and References. Taylor & Francis.

  • Recent development of boronic acid-based fluorescent sensors. National Institutes of Health.

  • Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection. University of Birmingham.

  • Synthesis of Poly(p-phenylene vinylene) under Nanoconfinement. Journal of Functional Polymers.

  • Phenylboronic acid polymer brush-enabled oriented and high density antibody immobilization for sensitive microarray immunoassay. ResearchGate.

  • Anthracene-(aminomethyl)phenylboronic acid ester-immobilized glass substrates as fluorescent sensing materials based on photo-induced electron transfer for detection and visualization of water. RSC Publishing.

  • Key steps towards the oriented immobilization of antibodies using boronic acids. ResearchGate.

  • Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ACS Publications.

  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Publications.

  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. National Institutes of Health.

  • Allosteric Fluorescent Detection of Saccharides and Biomolecules in Water from a Boronic Acid Functionalized Arene Ruthenium Assembly Hosting Fluorescent Dyes. MDPI.

  • Recent development of boronic acid-based fluorescent sensors. RSC Publishing.

  • Design, synthesis, and biological application of A-D-A-type boranil fluorescent dyes. RSC Publishing.

  • Design, synthesis and biological application of chemical probes for bio-imaging. RSC Publishing.

  • π-Conjugated Inorganic—Organic Hybrid Polymers. Helten Group.

  • Organic materials for organic electronic devices. ResearchGate.

  • OPV Polymers. Ossila.

  • Organic electronics: pioneering the future of sustainable and flexible technology. National Institutes of Health.

Sources

Application Notes and Protocols for Suzuki Coupling with trans-2-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Stereodefined Stilbenes

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, has profoundly influenced the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] A particularly valuable application of this methodology is the synthesis of stilbenes and their derivatives, which are key structural motifs in numerous biologically active compounds and materials with interesting optical properties.[5][6]

This guide provides a detailed protocol and expert insights for the Suzuki coupling of trans-2-Phenylvinylboronic acid. The use of this specific reagent is advantageous for the stereocontrolled synthesis of (E)-stilbenes, as the geometry of the vinylboronic acid is typically retained throughout the reaction sequence.[7] We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step experimental protocol, and address critical aspects of reaction optimization and troubleshooting to empower researchers in achieving successful and reproducible outcomes.

Core Principles and Mechanism of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[8][9] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]

  • Transmetalation: The organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) center. This step requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the organic moiety to the palladium complex.[10][11]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium(II) center couple and are eliminated from the metal, forming the desired carbon-carbon bond in the product (R¹-R²). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9]

A crucial aspect when using vinylboronic acids is the retention of stereochemistry. The Suzuki coupling is known to proceed with retention of the double bond's configuration for both the organoboron reagent and the vinyl halide.[12] This makes the use of this compound a reliable method for the synthesis of (E)-stilbenes.[7]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation [R²B(OH)₃]⁻ PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Boronate [R²B(OH)₃]⁻ Base->Boronate Boronate->PdII_RX Workflow start Start setup Reaction Setup: Combine Reagents and Catalyst start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_solvents Add Degassed Solvents and Base inert->add_solvents react Heat and Stir Reaction Mixture (80-100 °C) add_solvents->react monitor Monitor Reaction Progress (TLC, GC-MS) react->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify characterize Product Characterization (NMR, MS, IR) purify->characterize end End characterize->end

Sources

Application Note: Ligand Selection for the Stereospecific Suzuki-Miyaura Coupling of trans-2-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its applications are extensive, particularly in pharmaceutical development and materials science where the construction of complex molecular architectures from simple precursors is paramount.[3] A key application within this field is the synthesis of trans-stilbene and its derivatives, structures of significant interest for their optical properties and biological activity.[4][5]

This application note provides a detailed guide for researchers on the critical aspect of ligand selection for the Suzuki-Miyaura coupling of trans-2-Phenylvinylboronic acid with aryl halides. This specific transformation, while powerful, presents unique challenges, including the need to maintain the trans stereochemistry of the vinyl group and mitigate common side reactions such as protodeboronation and polymerization, which are known limitations of vinylboronic acids.[6][7] The choice of phosphine ligand is the most crucial parameter influencing catalytic activity, stability, and selectivity, and a rational approach to this selection is essential for achieving high yields and product purity.[8] This guide will delve into the mechanistic role of the ligand, outline a systematic protocol for ligand screening, and provide troubleshooting strategies for this important synthetic transformation.

The Central Role of the Ligand: Mechanistic Considerations

The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is inextricably linked to the properties of its ancillary ligands.[1] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The ligand directly modulates the steric and electronic environment of the palladium center, influencing the rate and efficiency of each step.[9][10]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂-X (Oxidative Addition Adduct) Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)L₂-R¹ (Transmetalation Product) OxAdd->Trans Trans->Pd0 Catalyst Regeneration Product Ar-R¹ (Coupled Product) Trans->Product Reductive Elimination

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
  • Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the aryl-halide (Ar-X) bond. This step is promoted by electron-rich ligands, which increase the electron density on the palladium center, making it more nucleophilic and facilitating the reaction with the electrophilic aryl halide.[9][10]

  • Transmetalation: This is often the rate-determining step. The organoboronic acid, activated by a base, transfers its organic group (in this case, the trans-2-phenylvinyl moiety) to the palladium(II) complex.[9][11] The ligand's steric and electronic properties influence the ease of this ligand exchange process. The exact mechanism remains a subject of investigation, but it is understood that base activation is essential to form a more nucleophilic boronate species.[9]

  • Reductive Elimination: In the final step, the two organic groups (Ar and vinyl) are coupled, forming the desired product and regenerating the Pd(0) catalyst. This step is significantly accelerated by sterically bulky ligands.[9][10] The crowding around the metal center promotes the expulsion of the product, which is often crucial for coupling sterically hindered substrates.[6][8]

For the coupling of this compound, a ligand that strongly promotes rapid reductive elimination is critical to ensure that the stereochemistry of the double bond is retained in the final product.[12][13]

Key Ligand Parameters for Success

The performance of a phosphine ligand is primarily dictated by two interconnected properties: its steric bulk and its electron-donating ability. A systematic approach to ligand selection involves understanding and comparing these features.[14][15]

  • Steric Bulk: This is often quantified by the Tolman Cone Angle (θ) or the more modern Percent Buried Volume (%Vbur) .[15][16] A larger value indicates a bulkier ligand. Bulky ligands promote the formation of highly reactive, monoligated palladium species and accelerate the crucial reductive elimination step.[9][17]

  • Electron Donating Ability: This property is described by the Tolman Electronic Parameter (TEP) , which is determined by measuring the C-O stretching frequency of a nickel-carbonyl complex.[15] A lower TEP value (in cm⁻¹) signifies a more electron-rich, stronger donating ligand. Electron-rich ligands facilitate the initial oxidative addition step.[10]

The table below summarizes these parameters for several classes of phosphine ligands commonly used in Suzuki-Miyaura couplings.

Ligand ClassExample LigandTypeTolman Cone Angle (θ)TEP (cm⁻¹)General Characteristics
TriarylphosphinePPh₃Monodentate145°2068.9The classical standard; moderate bulk and electron-donating ability.[10]
TrialkylphosphinePCy₃Monodentate170°2056.4Bulky and strongly electron-donating; effective for many couplings.
Dialkylbiaryl PhosphineSPhos MonodentateN/AN/AVery bulky and electron-rich; excellent for hindered and challenging substrates.
Dialkylbiaryl PhosphineXPhos MonodentateN/AN/AExtremely bulky and electron-rich; highly versatile and reactive.
Ferrocene-baseddppfBidentateN/AN/ABidentate ligand with a large natural bite angle; widely successful.[15]

For the coupling of this compound, ligands from the Dialkylbiaryl Phosphine class, such as SPhos and XPhos, are often the superior choice. Their significant steric bulk and strong electron-donating nature provide an ideal balance to drive the catalytic cycle efficiently, especially the critical reductive elimination step that locks in the trans geometry.[8][17][18]

Experimental Protocol: Ligand Screening Workflow

The following protocol provides a systematic method for screening various phosphine ligands to identify the optimal conditions for coupling this compound with a given aryl halide.

Ligand_Screening_Workflow Figure 2: Experimental Workflow for Ligand Screening cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_analysis Analysis prep_reagents 1. Prepare Stock Solutions (Aryl Halide, Boronic Acid) degas 2. Degas Solvent (e.g., Toluene/H₂O) prep_reagents->degas add_solids 3. Add Solids to Vials (Pd Source, Ligand, Base) degas->add_solids add_liquids 4. Add Solvent & Reagents (via Syringe) add_solids->add_liquids heat_stir 5. Heat and Stir (e.g., 80-100 °C) add_liquids->heat_stir monitor 6. Monitor Reaction (TLC, GC-MS) heat_stir->monitor workup 7. Quench and Workup (Extraction) monitor->workup analyze 8. Analyze Product (Yield, Purity, trans:cis ratio) workup->analyze

Figure 2: Experimental Workflow for Ligand Screening.

Objective: To determine the most effective ligand for the coupling of 4-bromoanisole with this compound.

Materials and Reagents:

ReagentFormulaGradeSupplier
4-BromoanisoleC₇H₇BrO>99%Standard Vendor
This compoundC₈H₉BO₂>97%Standard Vendor
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd>99.9%Standard Vendor
Potassium Phosphate, tribasic (K₃PO₄)K₃PO₄Anhydrous, >98%Standard Vendor
TolueneC₇H₈AnhydrousStandard Vendor
Deionized WaterH₂O18 MΩ·cmIn-house
Ligands (PPh₃, PCy₃, SPhos, XPhos)->98%Standard Vendor
Ethyl AcetateC₄H₈O₂ACS GradeStandard Vendor
Saturated NaCl solution (Brine)NaCl(aq)-In-house
Magnesium Sulfate (MgSO₄)MgSO₄AnhydrousStandard Vendor

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Perform all reaction setup steps in a glovebox or using standard Schlenk line techniques under an atmosphere of dry nitrogen or argon.

  • Reagent Preparation:

    • Prepare a stock solution of 4-bromoanisole (e.g., 1.0 M in anhydrous toluene).

    • Degas a 10:1 mixture of Toluene:H₂O by sparging with argon for 30 minutes.

  • Reaction Assembly (per vial):

    • To a 4 mL screw-cap vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.005 mmol, 1 mol%).

    • Add the respective phosphine ligand (0.01 mmol, 2 mol%). For bidentate ligands, use a 1:1 ligand-to-palladium ratio.[8]

    • Add K₃PO₄ (1.0 mmol, 2.0 equiv).

    • Seal the vial with a PTFE-lined cap.

  • Reaction Initiation:

    • Add the degassed Toluene/H₂O solvent mixture (2.0 mL) to the vial.

    • Add the 4-bromoanisole stock solution (0.5 mmol, 1.0 equiv).

    • Finally, add solid this compound (0.6 mmol, 1.2 equiv).

  • Reaction Execution:

    • Place the sealed vials in a pre-heated aluminum reaction block on a magnetic stir plate set to 100 °C.

    • Stir the reactions vigorously for the specified time (e.g., 2-12 hours).[8]

  • Monitoring and Workup:

    • Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by adding 2 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

    • Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the crude product yield and purity by ¹H NMR spectroscopy or GC-MS with an internal standard.

    • Carefully analyze the vinylic region of the ¹H NMR spectrum to determine the trans:cis ratio of the product.

Interpreting Results: A Comparative Analysis

The results from the ligand screening should be tabulated to allow for a clear comparison of performance. The hypothetical data below illustrates a typical outcome for this type of experiment.

LigandCone Angle (θ)Conversion (%) (4h)Yield (%)trans:cis RatioObservations
PPh₃145°45%38%95:5Sluggish reaction, some starting material remains.
PCy₃170°92%85%>99:1Good conversion and selectivity.
SPhos ~193° (est.)>99%96% >99:1Rapid and clean conversion to the desired product.[8]
XPhos ~211° (est.)>99%94% >99:1Excellent performance, comparable to SPhos.[8]

Analysis: The data clearly indicates that the bulky, electron-rich dialkylbiaryl phosphine ligands (SPhos, XPhos) provide superior results, leading to higher yields and faster reaction times while maintaining excellent stereochemical control.[8] This aligns with the mechanistic principle that these ligands are exceptionally effective at promoting the challenging reductive elimination step for sterically demanding substrates.[17]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.[6]2. Insufficiently active ligand/catalyst system.3. Incorrect base or solvent.1. Ensure all reagents are dry and the solvent is rigorously degassed. Use a fresh bottle of catalyst or a pre-catalyst.[1]2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[6]3. Screen alternative bases (e.g., Cs₂CO₃) or solvent systems (e.g., Dioxane/H₂O).[1][19]
Protodeboronation of Vinylboronic Acid 1. Base is too strong or reaction temperature is too high.[6]2. Presence of excess water.3. Prolonged reaction time.1. Switch to a milder base such as K₂CO₃ or KF.[6] Consider lowering the reaction temperature.2. Use anhydrous solvents and a base like KF.[6]3. Monitor the reaction closely and quench as soon as the starting material is consumed.
Loss of Stereochemistry (cis Isomer Formation) 1. Suboptimal ligand choice leading to slow reductive elimination.[12]2. Isomerization of the boronic acid or product at high temperatures.[19]1. Use a ligand known to promote rapid reductive elimination, such as a bulky biaryl phosphine.[13]2. Attempt the reaction at a lower temperature (e.g., 60-80 °C), even if it requires a longer reaction time.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction vessel.[6]1. Improve inert atmosphere techniques. Ensure thorough degassing of solvents and proper purging of the reaction vessel with N₂ or Ar.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is critically dependent on the rational selection of the phosphine ligand. While classical ligands like PPh₃ may provide the desired product, achieving high yield, rapid conversion, and stringent stereochemical control necessitates the use of modern, advanced ligands. The evidence strongly supports that bulky, electron-rich dialkylbiaryl phosphines, such as SPhos and XPhos, are superior catalysts for this transformation. Their unique structural features accelerate the key steps of the catalytic cycle, particularly reductive elimination, ensuring the efficient and stereospecific formation of trans-stilbene products.[17] By employing the systematic screening protocol and troubleshooting guide presented here, researchers can confidently optimize their reaction conditions and overcome the inherent challenges associated with this valuable synthetic method.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Barbe, G., & Charette, A. B. (2012). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • Chemical Society Reviews (RSC Publishing). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • ORBi. Synthesis of stilbenoids via the Suzuki–Miyaura reaction catalysed by palladium N-heterocyclic carbene complexes. [Link]

  • ResearchGate. Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic.... [Link]

  • ACS Publications. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. [Link]

  • The University of Manchester. Measuring the electronic and steric effect of some phosphine ligands. [Link]

  • PMC - NIH. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Ligand design for cross-couplings: phosphines. [Link]

  • ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. [Link]

  • wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • ChemRxiv. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

  • ACS Publications. Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands. [Link]

  • Books. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]

  • ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]

  • PMC - NIH. Synthetic approaches toward stilbenes and their related structures. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of trans-stilbenes via phosphine-catalyzed coupling reactions of benzylic halides. [Link]

  • Semantic Scholar. Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. [Link]

  • PMC - NIH. Organoborane coupling reactions (Suzuki coupling). [Link]

  • ResearchGate. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. [Link]

  • PMC - NIH. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]

  • ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]

  • ResearchGate. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]

  • Books. CHAPTER 11: Stereospecific and Stereoselective Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • PMC - NIH. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. [Link]

  • Rose-Hulman. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Organic Syntheses Procedure. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

Sources

Application Note: Strategic Base Selection for the Activation of trans-2-Phenylvinylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

trans-2-Phenylvinylboronic acid is a versatile and pivotal reagent in modern organic synthesis, primarily utilized for the construction of stilbenes and other complex conjugated systems via the Suzuki-Miyaura cross-coupling reaction. The success of these transformations is critically dependent on the activation of the boronic acid, a step governed by the judicious selection of a base. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting the optimal base. We will delve into the mechanistic role of the base, offer a comparative analysis of common choices, present a logical framework for selection based on substrate and reaction parameters, and provide detailed, field-tested experimental protocols.

The Mechanism of Activation: Why the Base is a Critical Catalyst

The Suzuki-Miyaura reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron species and an organohalide or triflate.[1] The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The base plays its most crucial role in facilitating the transmetalation step, which is often the rate-limiting step of the cycle.

A boronic acid, such as this compound, is a Lewis acid due to the empty p-orbital on the boron atom. By itself, the organic group (the phenylvinyl moiety) is not sufficiently nucleophilic to transfer from the boron to the palladium center efficiently. The base activates the boronic acid by coordinating to the boron atom, forming a more electron-rich and highly nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[3][4] This increased nucleophilicity dramatically accelerates the transfer of the vinyl group to the palladium(II) center, thus driving the catalytic cycle forward.[5]

There are two generally accepted pathways for this base-assisted transmetalation:

  • Boronate Pathway: The base first reacts with the boronic acid to form the anionic boronate species, which then reacts with the palladium-halide complex.[5]

  • Hydroxide/Alkoxide Pathway: The base first displaces the halide on the palladium complex (e.g., forming a Pd-OH or Pd-OR species). This complex then reacts with the neutral boronic acid.[1]

Regardless of the precise pathway, the presence of a suitable base is indispensable for efficient catalysis.

Suzuki_Catalytic_Cycle cluster_caption pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition R¹-X tm_complex R¹-Pd(II)L₂-R² (Di-organopalladium Complex) oa_complex->tm_complex Transmetalation tm_complex->pd0  Regenerates  Catalyst product R¹-R² (Coupled Product) tm_complex->product Reductive Elimination boronic_acid R²-B(OH)₂ (this compound) boronate [R²-B(OH)₃]⁻ (Activated Boronate 'ate' Complex) boronic_acid->boronate Activation base Base (e.g., OH⁻) base->boronate boronate->oa_complex Transfers R² group caption_node The base activates the boronic acid to form a nucleophilic boronate complex, which is essential for the transmetalation step.

Figure 1. The pivotal role of the base in the Suzuki-Miyaura catalytic cycle.

A Comparative Guide to Common Bases

The choice of base is a multi-variable problem that depends on the substrate's reactivity, functional group tolerance, and desired reaction conditions. A base that is ideal for one coupling pair may be detrimental to another.

BasepKa (Conj. Acid)Typical SolventsAdvantagesDisadvantages & Considerations
Potassium Carbonate (K₂CO₃) ~10.3THF/H₂O, Dioxane/H₂O, Toluene, DMFInexpensive, widely applicable, good for many routine couplings.Moderate strength; may be insufficient for challenging substrates. Requires water for optimal activity.
Cesium Carbonate (Cs₂CO₃) ~10.3THF, Dioxane, TolueneHigher solubility in organic solvents than K₂CO₃. The "caesium effect" often accelerates reactions, even with hindered partners.[6][7]More expensive. Can be too reactive for some delicate substrates.
Sodium Carbonate (Na₂CO₃) ~10.3THF/H₂O, EthanolVery inexpensive, mild.Generally less effective than K₂CO₃ or Cs₂CO₃ due to lower solubility and cation effects.[8]
Potassium Phosphate (K₃PO₄) ~12.3Toluene, Dioxane, THF (often with H₂O)Excellent for hindered or electron-rich partners.[9] Often provides higher yields where carbonates fail.[10]Can be slow to dissolve. Its efficacy is highly dependent on the catalyst/ligand system.[11]
Potassium tert-Butoxide (KOtBu) ~19THF, Dioxane (Anhydrous)Very strong base, useful for unreactive aryl chlorides.Not nucleophilic, but can promote side reactions with sensitive functional groups (e.g., enolization). Requires strictly anhydrous conditions.
Sodium Hydroxide (NaOH) ~15.7Aqueous mixturesStrong, inexpensive, and highly effective at forming the boronate complex.[12]Can readily hydrolyze esters and other sensitive functional groups. Not suitable for base-sensitive substrates.
Cesium Fluoride (CsF) ~3.2THF, Dioxane (Anhydrous)The fluoride ion has a high affinity for boron, forming a highly reactive trifluoroborate-like species. Excellent for anhydrous conditions.[13]Can be hygroscopic. Its basicity is low, acting more as a Lewis base activator.

pKa values are approximate and can vary with solvent and temperature.[14]

A Decision-Making Framework for Base Selection

Choosing the right base requires a logical assessment of the reaction components. Use the following framework and flowchart to guide your selection.

  • 1. Assess Functional Group Tolerance: This is the most critical step. If your substrates contain base-labile groups like esters, epoxides, or sensitive stereocenters, start with milder bases like K₂CO₃ or K₃PO₄. Avoid strong hydroxides (NaOH) or alkoxides (KOtBu). For extremely sensitive substrates, anhydrous conditions with CsF may be optimal.[3]

  • 2. Evaluate the Electrophile (Organohalide): The reactivity of the organohalide partner follows the trend I > Br ≈ OTf >> Cl.[1] For highly reactive iodides and bromides, mild bases like K₂CO₃ are often sufficient. For less reactive and sterically hindered aryl chlorides, a stronger base like K₃PO₄ or KOtBu is typically required to achieve reasonable reaction rates.[2][13]

  • 3. Consider the Solvent System: The solubility of the base is paramount. Inorganic salts like K₂CO₃ and K₃PO₄ have low solubility in purely organic solvents like toluene or THF and often require a small amount of water as a co-solvent to function effectively.[12] If strictly anhydrous conditions are necessary, a more soluble organic base or Cs₂CO₃/CsF should be chosen.

  • 4. Plan for Optimization: Always start with a set of standard conditions (e.g., K₂CO₃ in an aqueous solvent mixture). If the reaction is sluggish or fails, then move to a stronger or more specialized base like K₃PO₄ or Cs₂CO₃.

Decision_Flowchart cluster_q2 start Start: Select Base for Coupling with This compound q1 Are base-sensitive functional groups present (e.g., esters)? start->q1 q2 What is the electrophile (R-X)? q1->q2 No rec1 Start with K₂CO₃ or K₃PO₄ in an aqueous solvent mixture. q1->rec1 Yes, moderately sensitive rec2 Consider anhydrous conditions with Cs₂CO₃ or CsF. q1->rec2 Yes, very sensitive rec3 Consider stronger bases: K₃PO₄, Cs₂CO₃, or KOtBu. q2->rec3 Aryl Chloride / Triflate (Less Reactive / Hindered) rec4 Standard conditions with K₂CO₃ are likely sufficient. q2->rec4 Aryl Iodide / Bromide (Reactive)

Figure 2. A logical flowchart for initial base selection.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol A: General Procedure using Potassium Carbonate

This protocol is a robust starting point for coupling this compound with a standard aryl bromide.

  • Reagents & Equipment:

    • This compound (1.0 equiv, e.g., 148 mg, 1.0 mmol)

    • Aryl Bromide (1.2 equiv, 1.2 mmol)

    • Potassium Carbonate (K₂CO₃) (3.0 equiv, 415 mg, 3.0 mmol)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 4.5 mg, 0.02 mmol)

    • Triphenylphosphine (PPh₃) (0.08 equiv, 21 mg, 0.08 mmol)

    • 1,4-Dioxane (5 mL)

    • Deionized Water (1 mL)

    • Schlenk flask or reaction vial with a magnetic stir bar

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.

    • Add the magnetic stir bar.

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

    • In a separate small vial, dissolve the Pd(OAc)₂ and PPh₃ in 1 mL of degassed dioxane.

    • Add the dioxane (4 mL) and water (1 mL) to the Schlenk flask via syringe. The solvent should be degassed beforehand by bubbling with inert gas for 15-20 minutes.

    • Add the catalyst solution to the reaction mixture via syringe.

    • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS (typically complete in 2-12 hours).

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired stilbene derivative.

Protocol B: Procedure for a Challenging Coupling using Potassium Phosphate

This protocol is adapted for less reactive or sterically hindered aryl chlorides.

  • Reagents & Equipment:

    • This compound (1.5 equiv, 222 mg, 1.5 mmol)

    • Aryl Chloride (1.0 equiv, 1.0 mmol)

    • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv, 637 mg, 3.0 mmol)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv, 18.3 mg, 0.02 mmol)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 equiv, 33 mg, 0.08 mmol)

    • Anhydrous Toluene (8 mL)

    • Schlenk flask with a magnetic stir bar and condenser

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask, add the Pd₂(dba)₃ and SPhos ligand. Seal, evacuate, and backfill with inert gas three times.

    • Add the anhydrous toluene via syringe and stir for 10 minutes at room temperature to form the active catalyst complex.

    • In a separate vial, weigh the this compound, aryl chloride, and finely ground K₃PO₄. Add these solids to the Schlenk flask under a positive flow of inert gas.

    • Attach a reflux condenser, ensuring the system remains under an inert atmosphere.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (may require 12-24 hours).

    • After completion, cool to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography to isolate the product.

Troubleshooting Guide

SymptomPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficient base strength or poor solubility.3. Low reactivity of the aryl halide.1. Ensure proper inert atmosphere technique; use fresh, degassed solvents.2. Switch to a stronger base (K₂CO₃ → K₃PO₄) or a more soluble one (Cs₂CO₃). Ensure adequate stirring.3. Increase reaction temperature; switch to a more active ligand (e.g., a Buchwald-type biarylphosphine like SPhos).
Protodeboronation (Vinyl group replaced by -H) 1. Presence of excess water/protons.2. Reaction is too slow, allowing decomposition.3. Base is too strong or reaction temperature too high.1. Use anhydrous solvents and a base like CsF or KOtBu. Use freshly dried K₃PO₄.2. Increase catalyst loading or switch to a more active catalyst/ligand system to accelerate the desired coupling.3. Lower the reaction temperature; use a milder base.
Homocoupling of Boronic Acid Oxygen present in the reaction mixture.Rigorously degas all solvents and maintain a strict inert atmosphere throughout the setup and reaction.
Decomposition of Starting Material Base is too harsh for functional groups on the substrate.Switch to a milder base (e.g., from NaOH to K₂CO₃ or K₃PO₄). Lower the reaction temperature.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Valen, E., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Norwegian Research Information Repository - NTNU. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

  • Nishihara, Y., & Osakada, K. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions (RSC Publishing). [Link]

  • Gholinejad, M., & Navazesh, A. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]

  • Chatterjee, T., & Gevorgyan, V. (2012). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie. [Link]

  • Sci-Hub. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Gehrig, D., et al. (2012). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. PubMed Central (NIH). [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

  • Muzammil, N. N., et al. (2020). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. IKM Institut Kimia Malaysia. [Link]

  • ResearchGate. The proposed dual roles of K3PO4 (i and ii) in the coupling reactions.... [Link]

  • Dent, T. J. Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Leicester. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]

  • Macfarlane, R. T., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development (ACS Publications). [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters. [Link]

  • ResearchGate. Selective and efficient synthesis of trans-arylvinylboronates and trans-hetarylvinylboronates using palladium catalyzed cross-coupling. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

  • Yusof, M. S. M., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Publishing. [Link]

  • Bhat, A. A., et al. (2020). Palladium used As A Catalyst: A Review. ResearchGate. [Link]

  • Darses, S., & Genet, J-P. (2003). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PubMed Central (NIH). [Link]

Sources

Application Note & Protocols: Mastering Solvent Effects in Reactions of trans-2-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond a Passive Medium

trans-2-Phenylvinylboronic acid is a cornerstone reagent in modern synthetic chemistry, prized for its role in forming carbon-carbon and carbon-heteroatom bonds with stereochemical precision.[1][2][3] Its applications are extensive, ranging from the synthesis of complex natural products to the development of novel pharmaceuticals and materials. However, the success of reactions involving this versatile building block is profoundly dependent on a frequently underestimated parameter: the choice of solvent.

The solvent is not merely an inert medium for dissolving reactants; it is an active participant that can dictate reaction pathways, influence rates, stabilize intermediates, and ultimately determine the yield and purity of the desired product.[4][5] Understanding the intricate interplay between the solvent, catalyst, substrates, and base is paramount for rational reaction design, troubleshooting, and optimization. This guide provides an in-depth analysis of solvent effects on the key transformations of this compound, grounded in mechanistic principles and supported by actionable protocols.

The Suzuki-Miyaura Cross-Coupling: A Solvent-Mediated Catalytic Cycle

The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most prominent application of this compound.[6][7][8] The catalytic cycle, while elegant, contains several steps that are highly sensitive to the solvent environment.[9][10]

Mechanistic Insight: Where the Solvent Intervenes

The generally accepted mechanism proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination.[7][11] The solvent's influence is most pronounced in the first two steps.

  • Oxidative Addition: This initial step, where the Pd(0) catalyst inserts into the aryl-halide bond, is often rate-determining.[7] The polarity of the solvent plays a crucial role. Highly polar solvents can stabilize the charged, anionic transition states that may be involved, potentially accelerating the reaction.[9][12][13] However, the effect is not linear with dielectric constant, as specific solvent coordination to the palladium center can also dramatically alter reactivity and selectivity.[14][15][16] For instance, polar coordinating solvents like DMF or MeCN can favor different reaction pathways compared to non-coordinating polar solvents.[14][17]

  • Transmetalation: This is the critical step where the vinyl group is transferred from boron to palladium, and it is exceptionally sensitive to the solvent system. Two primary pathways are proposed[18][19]:

    • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic trihydroxyboronate species (ArB(OH)₃⁻), which then reacts with the R-Pd(II)-X complex.

    • The Hydroxide Pathway: The base generates a palladium-hydroxo complex (R-Pd(II)-OH), which then reacts directly with the neutral boronic acid (ArB(OH)₂).

    The choice of solvent, particularly the presence of water or alcohols, is critical. Protic co-solvents can facilitate the formation of the palladium-hydroxo complex and help break up the trimeric anhydride form of the boronic acid, favoring the hydroxide pathway which is often kinetically preferred.[18] Biphasic systems, such as toluene/water or THF/water, are effective because they dissolve the organic-soluble catalyst and substrates while also providing a medium for the inorganic base and facilitating the formation of these key intermediates.[10][11]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_solvent Solvent Effects Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X RPdX R-Pd(II)L₂-X OxAdd->RPdX OxAdd_Note Polarity affects rate & selectivity. Coordination to Pd is critical. OxAdd->OxAdd_Note Transmetalation Transmetalation RPdX->Transmetalation Ar'B(OH)₂ + Base RPdAr R-Pd(II)L₂-Ar' Transmetalation->RPdAr Trans_Note Protic co-solvents (H₂O, EtOH) facilitate formation of active boronate or Pd-OH species. Transmetalation->Trans_Note RedElim Reductive Elimination RPdAr->RedElim RedElim->Pd0 Regenerated Catalyst Product R-Ar' RedElim->Product ArX R-X Boronic Ar'B(OH)₂ + Base

Caption: The Suzuki-Miyaura cycle with key points of solvent influence.

Data Summary: Solvent Impact on a Model Suzuki Coupling

The following table summarizes typical outcomes for the coupling of this compound with 4-bromoanisole.

Solvent SystemBaseTemperature (°C)Typical Time (h)Typical Yield (%)Key Insights
Toluene / H₂O (4:1)K₂CO₃904 - 885 - 95Excellent for substrate solubility; water is crucial for base activity and transmetalation.[10]
1,4-Dioxane / H₂O (4:1)K₃PO₄1002 - 690 - 98Higher boiling point allows for faster reactions. Dioxane is a good solvent for a wide range of substrates.[11]
THF / H₂O (3:1)Na₂CO₃65 (Reflux)8 - 1675 - 90Lower temperature is suitable for sensitive substrates, but reactions are generally slower.[10][11]
DMFCs₂CO₃801 - 4>95Highly polar aprotic solvent can accelerate the reaction but may require more rigorous purification.
Ethanol / H₂O (1:1)K₂CO₃806 - 1280 - 92A "greener" solvent system that is effective, especially for hydrophilic substrates.[18][20]
Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of an aryl bromide with this compound using a biphasic solvent system.

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition & Degassing: Add a 4:1 mixture of toluene and water (5 mL). Seal the flask and thoroughly degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

    • Causality Note: Oxygen must be removed as it can oxidize the Pd(0) catalyst to an inactive Pd(II) state and also promote unwanted homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. The biphasic mixture requires efficient stirring to maximize the interfacial area where the reaction occurs.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Oxidative Heck (Mizoroki-Heck) Reaction

While the classic Heck reaction couples an aryl halide with an alkene, a modern variation uses boronic acids as the aryl/vinyl source.[21][22] This "halide-free" approach requires an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) formed after the C-C bond formation.

Mechanism and Solvent Role

The reaction proceeds via transmetalation from the boronic acid to a Pd(II) salt, followed by migratory insertion of the alkene and subsequent β-hydride elimination. The solvent's role is multifaceted:

  • Solvation and Polarity: Polar aprotic solvents like DMF, DMAc, or DMSO are commonly used.[21][23] They are effective at dissolving the palladium salts and boronic acid and can stabilize the cationic intermediates often proposed in the catalytic cycle.

  • Influence on Oxidation: In aerobic Heck reactions, the solvent can influence the rate of re-oxidation of Pd(0) to Pd(II) by molecular oxygen, a critical step for catalyst turnover.[24]

Diagram: Oxidative Heck Reaction Workflow

Heck_Workflow Start Combine: - this compound - Alkene - Pd(II) Catalyst (e.g., Pd(OAc)₂) - Oxidant (e.g., O₂, Cu(II)) Solvent Add Polar Aprotic Solvent (e.g., DMF, 2-MeTHF) Start->Solvent Heat Heat Reaction Mixture (e.g., 45-100 °C) Solvent->Heat Solvent choice affects catalyst stability & turnover Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Purified Diene/Triene Product Purify->Product

Caption: General workflow for an oxidative Heck-type reaction.

Protocol: Aerobic Oxidative Heck Coupling

This protocol is adapted from modern methods for synthesizing 1,3-dienes.[24]

  • Setup: In a vial equipped with a stir bar, add Pd(OAc)₂ (0.05 mmol, 5 mol%), this compound (1.0 mmol, 1.0 equiv.), and the alkene partner (e.g., cyclobutene or other strained alkene, 1.5 mmol, 1.5 equiv.).

  • Solvent Addition: Add the solvent, for example, 2-MeTHF (2.0 mL), followed by acetic acid (1.0 mmol, 1.0 equiv.) and water (0.2 mL).

    • Causality Note: Acetic acid and water can promote the transmetalation step and facilitate catalyst turnover.[24] 2-MeTHF is a more environmentally benign alternative to solvents like DMF.

  • Reaction Conditions: Seal the vial with a cap that allows for gas exchange (e.g., a pierced cap or under a balloon of air/oxygen) and place it in a preheated block at 45 °C.

  • Execution: Stir the reaction for 24-72 hours, monitoring by GC-MS.

  • Workup & Purification: Upon completion, cool the reaction, dilute with diethyl ether, and wash with saturated NaHCO₃ solution. Dry the organic layer over MgSO₄, filter, and concentrate. Purify via silica gel chromatography to yield the desired diene product.

Practical Guidance and Best Practices

Solubility and Stability
  • Solubility: this compound exhibits good solubility in ethers (THF, Dioxane, Et₂O) and ketones (acetone), moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbons like hexanes or methylcyclohexane.[25] This poor solubility in hydrocarbons can be exploited for purification by washing crude material to remove nonpolar impurities.

  • Anhydride Formation: Like many boronic acids, it exists in equilibrium with its trimeric anhydride form (boroxine). The presence of water in reaction media helps to hydrolyze the boroxine back to the monomeric, active boronic acid.[25][26]

Solvent Quality and Handling
  • Purity: For palladium-catalyzed reactions, solvent purity is critical. Trace impurities, such as precursors from solvent manufacturing (e.g., dihydrofuran in THF), can act as catalyst poisons and drastically reduce reaction efficiency.[10][27] Using high-purity, inhibitor-free solvents is essential for robust and reproducible results.

  • Degassing: As mentioned, removing dissolved oxygen is mandatory for most Pd(0)-catalyzed reactions to prevent catalyst deactivation. Common methods include sparging with an inert gas (N₂ or Ar) for 15-30 minutes, or the freeze-pump-thaw technique for more rigorous applications.

Conclusion

The solvent is a powerful tool for controlling the outcome of reactions involving this compound. Its effects extend far beyond simple dissolution, directly influencing catalytic cycles, stabilizing key intermediates, and mediating the activity of bases and additives. For the Suzuki-Miyaura coupling, biphasic systems containing water are often optimal for promoting the critical transmetalation step. In oxidative Heck reactions, polar aprotic solvents are preferred for their ability to support the catalyst and charged intermediates. By understanding these fundamental principles, researchers can move from trial-and-error optimization to a rational, mechanistically informed approach to reaction development, ultimately leading to more efficient, reliable, and scalable synthetic routes.

References

  • Title: Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail Source: ResearchGate URL: [Link]

  • Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation Source: ACS Publications (The Journal of Physical Chemistry B) URL: [Link]

  • Title: Solvent coordination to palladium can invert the selectivity of oxidative addition Source: Royal Society of Chemistry (Chemical Science) URL: [Link]

  • Title: Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF Source: ResearchGate URL: [Link]

  • Title: Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions Source: ArODES URL: [Link]

  • Title: Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0) Source: ChemRxiv URL: [Link]

  • Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | Request PDF Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: Wiley Online Library (Israel Journal of Chemistry) URL: [Link]

  • Title: Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Title: Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions Source: HEIA-FR URL: [Link]

  • Title: Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide Source: Organic Syntheses URL: [Link]

  • Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL: [Link]

  • Title: Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin Source: Rose-Hulman Institute of Technology URL: [Link]

  • Title: Effect of the solvent on the reaction progress of Suzuki-Miyaura... Source: ResearchGate URL: [Link]

  • Title: Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: ResearchGate URL: [Link]

  • Title: The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst Source: Journal of Nanostructures URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates Source: ResearchGate URL: [Link]

  • Title: Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission Source: PubMed Central (PMC) URL: [Link]

  • Title: Solvent-dependent reactivity of azo-BF2 switches Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: The role of the solvent in TS-1 chemistry: Active or passive? An early study revisited Source: ResearchGate URL: [Link]

  • Title: Solvent Effects in Boronic Acid-Diol Binding Source: PubMed URL: [Link]

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Application Note: A Robust and Scalable Synthesis of trans-2-Phenylvinylboronic Acid for Pharmaceutical and Advanced Material Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-2-Phenylvinylboronic acid (also known as (E)-styrylboronic acid) is a pivotal building block in modern organic synthesis.[1][2][3] Its utility is most prominently demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.[4][5][6] This reaction's tolerance of a wide variety of functional groups and its stereospecificity have made this compound an indispensable reagent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials for electronics.[4][7]

As the demand for these sophisticated molecules grows, the need for reliable, efficient, and scalable methods to produce key intermediates like this compound becomes critical.[7] Migrating a synthesis from the bench to a pilot or industrial scale introduces challenges related to reaction kinetics, heat transfer, reagent handling, purification, and cost-effectiveness.

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. We will delve into a proven synthetic strategy, offering a detailed step-by-step protocol, process safety considerations, and robust analytical methods for quality control. The causality behind experimental choices is explained to empower researchers and process chemists to adapt and troubleshoot the synthesis effectively.

Synthetic Strategy and Mechanistic Rationale

Several routes exist for the synthesis of vinylboronic acids.[8][9] A common laboratory-scale method involves the reaction of a vinyl Grignard reagent with a trialkyl borate.[10][11] However, for scale-up, the palladium-catalyzed cross-coupling of a vinyl halide with a diboron reagent often provides better control, higher functional group tolerance, and more reliable outcomes.

The selected strategy for this guide is the Miyaura borylation , which involves the palladium-catalyzed cross-coupling of trans-β-bromostyrene with bis(pinacolato)diboron (B₂pin₂), followed by deprotection of the resulting boronate ester. This method is highly stereospecific, ensuring the desired trans configuration is maintained.

Reaction Scheme

The two-step process is outlined below:

Step 1: Palladium-Catalyzed Borylation C₆H₅CH=CHBr + (pin)B-B(pin) ---(Pd Catalyst, Base)--> C₆H₅CH=CHB(pin) + HBr

Step 2: Hydrolysis/Deprotection C₆H₅CH=CHB(pin) + H₂O ---(Acid/Base or Transesterification)--> C₆H₅CH=CHB(OH)₂ + Pinacol

Mechanistic Insight: The Miyaura Borylation Catalytic Cycle

The core of this synthesis is the palladium-catalyzed cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The cycle proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.

Miyaura_Borylation cluster_cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex 1. Oxidative Addition (R-X) vinyl_pd Vinyl-Pd(II) Complex (R-Pd-X) oa_complex->vinyl_pd transmetal_complex Transmetalation Intermediate vinyl_pd->transmetal_complex 2. Transmetalation (B₂pin₂, Base) final_pd R-Pd-B(pin) Complex transmetal_complex->final_pd final_pd->pd0 3. Reductive Elimination (Product R-B(pin) released) center

Caption: Catalytic cycle for the Miyaura borylation reaction.

  • 1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of trans-β-bromostyrene, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • 2. Transmetalation: A base (e.g., potassium acetate) activates the bis(pinacolato)diboron, facilitating the transfer of a boryl group to the palladium center and displacing the bromide.

  • 3. Reductive Elimination: The desired this compound pinacol ester is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.

Detailed Application Protocols

This section provides a detailed, step-by-step protocol for a 100-gram scale synthesis.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMoles (mol)Equivalents
trans-β-Bromostyrene103-64-0183.05100.0 g0.5461.0
Bis(pinacolato)diboron (B₂pin₂)73183-34-3253.94153.0 g0.6031.1
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.644.46 g0.005460.01
Potassium Acetate (KOAc)127-08-298.14161.0 g1.6383.0
1,4-Dioxane123-91-188.111.0 L--
Toluene108-88-392.14500 mL--
n-Heptane142-82-5100.211.5 L--
Sodium Metabisulfite7681-57-4190.11---
2-Methyl-THF96-47-986.13800 mL--
Isooctane540-84-1114.23800 mL--
2 N Hydrochloric Acid (HCl)7647-01-036.46As needed--
Step-by-Step Synthesis Protocol

Caption: Overall workflow for the scale-up synthesis.

Part A: Synthesis of this compound Pinacol Ester

  • Reactor Setup: Equip a 3 L jacketed glass reactor with a mechanical stirrer, thermocouple, reflux condenser, and a nitrogen inlet.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging Reagents: To the reactor, charge potassium acetate (161.0 g), bis(pinacolato)diboron (153.0 g), and Pd(dppf)Cl₂·CH₂Cl₂ (4.46 g).

  • Solvent Addition: Add 1,4-dioxane (1.0 L) followed by trans-β-bromostyrene (100.0 g).

  • Reaction: Begin stirring and heat the reactor jacket to 85-90 °C to achieve an internal temperature of 80-85 °C. Maintain this temperature for 12-16 hours.

  • Reaction Monitoring: After 12 hours, take a sample from the reaction mixture and analyze by HPLC to check for the consumption of trans-β-bromostyrene. The reaction is considered complete when <1% of the starting material remains.

Part B: Work-up and Hydrolysis

  • Cooling and Filtration: Once complete, cool the reaction mixture to 20-25 °C. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with toluene (2 x 250 mL).

  • Solvent Exchange: Combine the filtrate and washes in a suitable vessel. Concentrate the solution under reduced pressure to remove the dioxane and toluene, leaving a thick oil.

  • Hydrolysis Setup: To the crude pinacol ester, add 2-Methyl-THF (800 mL) and isooctane (800 mL). Stir vigorously.

  • Transesterification/Hydrolysis: Add a 10% aqueous solution of sodium metabisulfite (500 mL). Stir the biphasic mixture at 40-45 °C for 4-6 hours. The metabisulfite facilitates the hydrolysis of the boronate ester to the free boronic acid.

  • Phase Separation: Cool the mixture to 20-25 °C. Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Acidification and Extraction: Add water (500 mL) to the organic layer. Adjust the pH of the aqueous phase to 1-2 by the slow addition of 2 N HCl. The product will move into the aqueous layer. Separate and collect the acidic aqueous layer. Extract the organic layer again with acidic water (pH 1-2, 250 mL).

  • Crystallization: Combine the acidic aqueous extracts. The product should begin to crystallize. Cool the mixture to 0-5 °C and stir for at least 2 hours to maximize precipitation.

  • Isolation and Drying: Isolate the white solid by filtration. Wash the filter cake with cold water (2 x 100 mL). Dry the product in a vacuum oven at 40-50 °C to a constant weight.

  • Expected Yield: 55-65 g (70-80% yield).

Process Safety and Handling

  • Organoboron Reagents: Boronic acids and their esters are generally stable but should be handled in well-ventilated areas.[12] Avoid inhalation of dust.

  • Palladium Catalyst: Palladium compounds can be toxic and sensitizing. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene and n-heptane are flammable. All solvent handling should occur in a fume hood or well-ventilated area, away from ignition sources.

  • Exotherms: The hydrolysis and acidification steps can be exothermic. Ensure adequate cooling capacity and add reagents slowly.

  • Waste Disposal: Palladium-containing waste must be segregated and disposed of according to environmental regulations. Organic solvent waste should be collected and disposed of appropriately.

Analytical Characterization and Quality Control

Purity determination is critical, especially for pharmaceutical applications.[] A combination of techniques should be used to ensure the final product meets specifications. The analysis of boronic acids can be challenging due to their potential for dehydration to form boroxines or hydrolysis of any remaining ester.[14][15]

TestMethodSpecification
Appearance VisualWhite to off-white solid
Identity ¹H NMRConforms to the structure of this compound
Melting Point USP <741>146-156 °C
Assay (Purity) HPLC (UV, 254 nm)≥ 97.0%[2]
Residual Solvents GC-HSPer ICH Q3C guidelines

HPLC Method for Purity Analysis:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm[14]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 10% B, linear gradient to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Borylation - Inactive catalyst- Insufficient base- Water in the reaction- Use fresh, high-quality catalyst.- Ensure KOAc is anhydrous.- Use anhydrous solvents.
Low Yield - Incomplete hydrolysis- Product loss during work-up- Protodeboronation side reaction[16]- Increase hydrolysis time/temperature.- Perform extractions carefully.- Ensure strict inert conditions during borylation.
Purification Difficulties - Presence of boroxine anhydride- Co-precipitation of impurities- Recrystallize from a suitable solvent system (e.g., water/acetone).- An alternative is to form a salt, extract, and then re-acidify to precipitate the pure acid.[17]
Product is an Oil/Gummy - High levels of residual solvent or impurities- Re-dissolve in an appropriate solvent and re-precipitate.- Ensure thorough drying under vacuum.

Conclusion

This application note details a robust and scalable two-step synthesis of this compound via a Miyaura borylation and subsequent hydrolysis. The protocol is designed for a 100-gram scale but can be adapted for larger quantities with appropriate engineering controls. By providing mechanistic insights, detailed procedural steps, and critical considerations for safety and analysis, this guide serves as a valuable resource for researchers and process chemists in the pharmaceutical and chemical industries, facilitating the reliable production of this key synthetic intermediate.

References

  • Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic... - ResearchGate. (n.d.).
  • Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. (2020).
  • Safe Handling of Boranes at Scale | Organic Process Research & Development. (2006). Retrieved from [Link]

  • This compound | 6783-05-7. (n.d.). BLD Pharm.
  • How to purify boronic acids/boronate esters?. (2016). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). RSC Publishing.
  • New aryl boronates are stable on silica gel and easy-to-handle. (2022). Gifu Pharmaceutical University. Retrieved from [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025). ResearchGate. Retrieved from [Link]

  • Vinylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. (n.d.). Books.
  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • WO2005019229A1 - Process for purification of boronic acid and its derivatives. (2005). Google Patents.
  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. (2020). PMC - NIH. Retrieved from [Link]

  • Phenylboronic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Purification of boronic acids?. (2017). Reddit. Retrieved from [Link]

  • Styrylboronic Acid: A Key Intermediate for Pharmaceutical Synthesis. (2025).
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. Retrieved from [Link]

  • Styrylboronic Acid CAS 6783-05-7: Your Reliable Chemical Intermediate Supplier. (n.d.).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. (2025). ResearchGate. Retrieved from [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2025). ResearchGate. Retrieved from [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. Retrieved from [Link]

  • Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. (n.d.). UCL Discovery. Retrieved from [Link]

  • Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. (n.d.). PubMed. Retrieved from [Link]

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Harnessing the Power of One-Pot Synthesis with trans-2-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

In the relentless pursuit of efficiency, economy, and sustainability, modern organic synthesis has increasingly embraced the philosophy of one-pot reactions.[1][2] This approach, which combines multiple reaction steps into a single, continuous process without the isolation of intermediates, minimizes solvent waste, reduces purification efforts, and shortens timelines from discovery to production.[2] Central to the success of these elegant synthetic strategies is the selection of versatile and robust building blocks. trans-2-Phenylvinylboronic acid has emerged as a premier reagent in this context. Its unique trifecta of functionalities—a reactive boronic acid, a stereodefined vinyl group, and a modifiable phenyl ring—renders it an exceptionally powerful component for constructing complex molecular architectures through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of key one-pot synthetic methodologies involving this compound. We will delve into the mechanistic underpinnings of these reactions, offer field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Section 1: The Tandem Borylation/Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry for the formation of biaryl and vinyl-aryl structures. The one-pot borylation/Suzuki sequence eliminates the need to isolate often unstable boronic ester intermediates, representing a significant process improvement.[3][4] In this workflow, an aryl halide is first reacted with a diboron reagent to form an in situ boronic ester, which is then directly coupled with this compound in the same vessel.

Reaction Principle and Mechanistic Causality

The process hinges on two distinct, yet compatible, palladium-catalyzed cycles that can be executed sequentially.

  • Miyaura Borylation: The first cycle involves the oxidative addition of an aryl halide (Ar¹-X) to a Pd(0) catalyst. Transmetalation with a diboron reagent (e.g., bis(pinacolato)diboron, B₂Pin₂) followed by reductive elimination yields the aryl boronic ester (Ar¹-B(pin)) and regenerates the Pd(0) catalyst.[3][4] The choice of a mild base like potassium acetate (KOAc) is crucial here to facilitate the borylation cycle without prematurely triggering the subsequent Suzuki coupling.

  • Suzuki-Miyaura Coupling: Upon completion of the borylation, a stronger aqueous base (e.g., K₃PO₄ or K₂CO₃) and this compound are introduced. This base activates the boronic acid, forming a more nucleophilic "ate" complex. The second catalytic cycle begins with the oxidative addition of the same (or a newly added) Pd(0) catalyst to the aryl halide. A transmetalation step with the boronate complex of this compound, followed by reductive elimination, furnishes the final stilbene derivative.[3][5]

The success of this one-pot procedure relies on the careful selection of catalysts and conditions that are effective for both transformations. Catalysts like PdCl₂(dppf) or combinations of a palladium source and a phosphine ligand are often employed due to their robustness.[5]

Visual Workflow: One-Pot Borylation/Suzuki Coupling

G cluster_pot Single Reaction Vessel cluster_step1 Step 1: Miyaura Borylation cluster_step2 Step 2: Suzuki-Miyaura Coupling A Aryl Halide (Ar¹-X) Int Intermediate: Aryl Boronic Ester (Ar¹-Bpin) A->Int Reacts with B B₂Pin₂ B->Int Reacts with Cat1 Pd(0) Catalyst KOAc Base Cat1->Int Catalyzes C This compound Product Final Product: Ar¹-CH=CH-Ph Int->Product Couples with C->Product Couples with Base2 Aqueous Base (e.g., K₃PO₄) Base2->Product Activates

Caption: Workflow for the sequential one-pot borylation/Suzuki coupling.

Protocol: Synthesis of (E)-4-Styrylmethoxybenzene

This protocol describes the synthesis of (E)-4-styrylmethoxybenzene from 4-bromoanisole in a one-pot sequence.

Materials:

  • 4-Bromoanisole

  • Bis(pinacolato)diboron (B₂Pin₂)

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

  • Potassium Acetate (KOAc), anhydrous

  • Potassium Phosphate (K₃PO₄), aqueous solution (2 M)

  • 1,4-Dioxane, anhydrous

  • Toluene and Ethyl Acetate for workup

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromoanisole (1.0 mmol, 1 equiv.), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv.), anhydrous potassium acetate (1.5 mmol, 1.5 equiv.), and PdCl₂(dppf) (0.03 mmol, 3 mol%).

  • Borylation Step: Add anhydrous 1,4-dioxane (5 mL) via syringe. Degas the mixture with argon for 10 minutes. Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the consumption of 4-bromoanisole by TLC or GC-MS.

  • Suzuki Coupling Step: After cooling the mixture to room temperature, add this compound (1.2 mmol, 1.2 equiv.). Follow this with the addition of a 2 M aqueous solution of K₃PO₄ (2.0 mL, 4.0 mmol).

  • Heating: Re-degas the flask with argon for 5 minutes, then heat the mixture to 90 °C and stir for 12-16 hours until the boronic ester intermediate is consumed.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure (E)-4-styrylmethoxybenzene.

Data Summary: One-Pot Suzuki-Miyaura Conditions
Aryl Halide PartnerCatalyst (mol%)Base (Step 1/Step 2)SolventTemp (°C)Time (h)Typical Yield (%)
4-BromoanisolePdCl₂(dppf) (3%)KOAc / K₃PO₄Dioxane80 / 904 / 1285-95
3-BromopyridinePd(PPh₃)₄ (5%)KOAc / K₂CO₃Dioxane80 / 1003 / 1670-85
1-Chloro-4-nitrobenzeneXPhos Pd G3 (2%)KOPh / Cs₂CO₃2-Butanol100 / 1102 / 880-90

Section 2: The Petasis Borono-Mannich (PBM) Multicomponent Reaction

The Petasis reaction is a powerful multicomponent coupling of a boronic acid, an amine, and a carbonyl compound to generate highly functionalized amino acids and their derivatives.[6] this compound is an excellent substrate, enabling the direct synthesis of β,γ-unsaturated α-amino acids, which are valuable precursors in drug development.

Reaction Principle and Mechanistic Causality

The generally accepted mechanism proceeds through two key equilibria:

  • Imine/Iminium Formation: The amine and the carbonyl component (e.g., an α-hydroxy acid like glyoxylic acid) condense to form an iminium ion intermediate.

  • Boronate Complex Formation: The boronic acid reacts with the hydroxyl group of the carbonyl component to form a reactive boronate species.

These intermediates then converge in a key step where the vinyl group from the boronic acid attacks the electrophilic iminium carbon. This transfer occurs via a proposed six-membered cyclic transition state, which dictates the stereochemistry of the product. The one-pot nature is intrinsic to the reaction, as all components must be present to form the necessary reactive intermediates.[7] The reaction is often performed at elevated temperatures and can be accelerated by microwave irradiation.[6]

Visual Workflow: Petasis Borono-Mannich Reaction

G cluster_pot One-Pot System A Amine (e.g., Morpholine) Int1 Iminium Ion A->Int1 B Carbonyl (e.g., Glyoxylic Acid) B->Int1 Int2 Activated Boronate B->Int2 C trans-2-Phenylvinyl- boronic Acid C->Int2 TS Cyclic Transition State Int1->TS Int2->TS Product β,γ-Unsaturated α-Amino Acid Derivative TS->Product

Caption: Key intermediates in the one-pot Petasis Reaction.

Protocol: Synthesis of (E)-2-Morpholino-4-phenylbut-3-enoic acid

Materials:

  • This compound

  • Morpholine

  • Glyoxylic acid monohydrate

  • Ethanol

  • Dichloromethane (DCM) for workup

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend glyoxylic acid monohydrate (1.5 mmol, 1.5 equiv.) in ethanol (10 mL).

  • Amine Addition: Add morpholine (1.0 mmol, 1.0 equiv.) to the suspension and stir at room temperature for 20 minutes. The mixture should become a clear solution as the iminium ion precursor forms.

  • Boronic Acid Addition: Add this compound (1.2 mmol, 1.2 equiv.) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 18-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Redissolve the residue in dichloromethane (25 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and then brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can often be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography if necessary.

Section 3: Experimental Considerations & Best Practices

Achieving high yields and reproducibility in one-pot syntheses requires careful attention to experimental details.

  • Reagent Purity: this compound can be prone to dehydration to form the corresponding boroxine trimer. It is recommended to use a freshly opened bottle or to check the purity of the reagent beforehand. The quality of solvents and other reagents is equally critical; anhydrous solvents are necessary for the borylation step in the tandem Suzuki protocol.

  • Atmosphere Control: Palladium-catalyzed reactions are sensitive to oxygen, which can deactivate the catalyst. The use of an inert atmosphere (argon or nitrogen) throughout the reaction, especially during heating, is mandatory for good results.[1]

  • Catalyst and Ligand Choice: For Suzuki-Miyaura couplings, the choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) often promote the reaction with challenging substrates or chloro-aromatics.[8] However, for many standard substrates, general-purpose catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are sufficient and more cost-effective.[3]

  • Base and Solvent Compatibility: The choice of base and solvent must be compatible with all reaction steps. In the tandem Suzuki protocol, a weaker base (KOAc) is used for the borylation, followed by a stronger, aqueous base (K₂CO₃, K₃PO₄) for the coupling.[5] The solvent must be able to accommodate both sets of conditions and solubilize all components. Dioxane, THF, and 2-butanol are common choices.[4][5]

  • Troubleshooting:

    • Low Yield: May result from catalyst deactivation (check inert atmosphere), impure reagents, or non-optimal temperature.

    • Homocoupling: The formation of biphenyl or (E,E)-1,4-diphenylbuta-1,3-diene can occur. This is often minimized by slow addition of reagents or using the correct stoichiometry and catalyst loading.

    • Stalled Reaction: If the first step of a tandem sequence completes but the second does not, it may be necessary to add a fresh portion of catalyst before initiating the second step.[4]

Conclusion

This compound is a remarkably versatile and powerful building block for the construction of complex molecules via one-pot synthetic strategies. By leveraging tandem catalytic cycles, as in the borylation/Suzuki-Miyaura reaction, or by orchestrating multicomponent couplings like the Petasis reaction, chemists can achieve significant gains in efficiency and resourcefulness. The protocols and insights provided in this guide serve as a foundation for researchers to confidently apply these advanced synthetic methods in their own laboratories, accelerating the pace of innovation in chemical and pharmaceutical development.

References

  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions.
  • This compound 97. Sigma-Aldrich.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
  • Vinylation of 1 a with various vinylboronic acids.
  • Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Liberty University.
  • Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals.
  • Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. PubMed Central.
  • Cooperative multi-catalyst systems for one-pot organic transform
  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.
  • Suzuki-Miyaura Coupling. Organic Synthesis.
  • One-Pot Catalytic Asymmetric Synthesis of Pyranones.
  • One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Chemistry Portal.
  • Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids.
  • One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis. PubMed.
  • One-pot Synthesis and its Practical Application in Pharmaceutical Industry.
  • Mechanistic insights into boron-catalysed direct amid
  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions.
  • One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. PubMed Central.

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with trans-2-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction, specifically involving trans-2-phenylvinylboronic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome low yields and other common issues.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The use of vinylboronic acids, such as this compound, allows for the synthesis of valuable styrene derivatives. However, vinylboronic acids present unique challenges, including a higher propensity for side reactions like protodeboronation and homocoupling, which can significantly diminish the yield of the desired product.[3][4][5] This guide is designed to help you diagnose and resolve these issues systematically.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with this compound in Suzuki couplings.

Q1: My reaction yield is very low or zero. What are the first things I should check?

A1: When a Suzuki coupling fails, begin by systematically evaluating the core components of your reaction:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. Palladium(0) is the active catalytic species.[6] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst.[7]

  • Inert Atmosphere: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[3][8] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Quality: Verify the purity and stability of your this compound. Vinylboronic acids can be prone to polymerization or degradation upon storage.[9][10]

  • Base and Solvent: The choice of base and solvent is critical. The base must be strong enough to activate the boronic acid for transmetalation but not so harsh that it promotes decomposition.[11] Ensure your solvent system fully dissolves the reactants.

Q2: I'm observing a significant amount of styrene as a byproduct. What is causing this?

A2: The formation of styrene indicates that protodeboronation is occurring. This is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[3][5] Vinylboronic acids are particularly susceptible to this process.[4]

Q3: My main byproduct is 1,4-diphenyl-1,3-butadiene. How can I prevent this?

A3: This byproduct is the result of the homocoupling of this compound.[12] This side reaction is often promoted by the presence of oxygen or when the transmetalation step is slow, allowing the palladium catalyst to react with two molecules of the boronic acid.[3][13]

Q4: Is water necessary for this reaction?

A4: While many Suzuki protocols use aqueous solvent mixtures, it is not always required and can sometimes be detrimental. Water can facilitate the formation of the active boronate species, but it is also a proton source that can lead to protodeboronation.[3][14] For substrates sensitive to protodeboronation, anhydrous conditions may be preferable.[6]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound.

Problem 1: Low to No Conversion of Starting Material

If you observe unreacted starting materials (your aryl halide and/or boronic acid), the catalytic cycle is likely stalled.

Potential Causes & Solutions:

  • Inactive Catalyst:

    • Cause: The Pd(0) active species is not being generated or is being deactivated. Pd(II) precatalysts require reduction, and all Pd(0) species are sensitive to oxidation.[3][7]

    • Solution:

      • Use a Pd(0) Precatalyst: Switch to a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[11][15]

      • Employ Modern Precatalysts: Use air-stable palladacycle precatalysts (e.g., Buchwald or Nolan precatalysts) which are designed for efficient generation of the active catalyst.[7]

      • Rigorous Degassing: Ensure all solvents are thoroughly degassed by sparging with argon or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the experiment.

  • Poor Ligand Choice:

    • Cause: The ligand may not be suitable for the specific substrates, leading to slow oxidative addition or reductive elimination. Electron-rich, bulky phosphine ligands often accelerate these steps.[7][15]

    • Solution: Screen a variety of ligands. For vinylboronic acids, ligands like triphenylphosphine (PPh₃) are classic choices, but more electron-rich and bulky ligands such as tricyclohexylphosphine (PCy₃) or Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) can be more effective.[15][16]

  • Incorrect Base or Solvent:

    • Cause: The base may be too weak to form the reactive boronate species required for transmetalation.[11][17] Alternatively, the reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture with poor reaction rates.[6][18]

    • Solution:

      • Base Selection: If using a weak base like K₂CO₃, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[18]

      • Solvent Optimization: Use a solvent system that ensures homogeneity at the reaction temperature. Common choices include toluene/water, dioxane/water, or THF/water mixtures.[18][19][20] For anhydrous conditions, DMF or dioxane can be effective.[18][21]

Problem 2: Significant Protodeboronation (Styrene Formation)

This is arguably the most common issue with vinylboronic acids.

Potential Causes & Solutions:

  • Harsh Basic/Aqueous Conditions:

    • Cause: Strong bases in the presence of protic solvents (like water) accelerate the replacement of the C-B bond with a C-H bond.[3][5] Elevated temperatures exacerbate this issue.[6]

    • Solution:

      • Use a Milder Base: Switch to a weaker base like potassium fluoride (KF) or cesium fluoride (CsF), which are known to minimize protodeboronation.[3][16]

      • Anhydrous Conditions: Employ strictly anhydrous conditions. Use dry solvents and a non-hydroxide base like potassium trimethylsilanolate (TMSOK).[6]

      • Lower Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable rate of conversion. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating.[6][22]

  • Inherent Instability of the Boronic Acid:

    • Cause: this compound itself can be unstable under reaction conditions.

    • Solution: Convert the boronic acid to a more stable derivative in situ or prior to the reaction.

      • Potassium Trifluoroborate Salts: Reacting the boronic acid with KHF₂ generates the corresponding trifluoroborate salt (Ph-CH=CH-BF₃K), which is more stable and releases the boronic acid slowly under the reaction conditions.[5][23]

      • Boronate Esters: Convert the boronic acid to a pinacol (BPin) or MIDA ester. These are significantly more stable and less prone to protodeboronation.[4][6]

Problem 3: Significant Homocoupling (1,4-Diphenyl-1,3-butadiene Formation)

This side reaction consumes your boronic acid, reducing the yield of the desired cross-coupled product.

Potential Causes & Solutions:

  • Presence of Oxygen:

    • Cause: Molecular oxygen can promote the oxidative coupling of two boronic acid molecules at the palladium center.[3][8][13]

    • Solution: As with catalyst deactivation, rigorous degassing of all solvents and maintaining a strict inert atmosphere is critical.

  • Slow Transmetalation:

    • Cause: If the transmetalation of the aryl halide is slow, the palladium complex may react with a second molecule of the more available boronic acid.

    • Solution:

      • Optimize Base and Solvent: Ensure the conditions are optimal for activating the boronic acid to facilitate rapid transmetalation. A stronger base or a more suitable solvent can help.

      • Ligand Choice: Use a ligand that promotes a rapid rate for the entire catalytic cycle.

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.

Visualizing the Suzuki-Miyaura Cycle and Common Pitfalls

To better understand the reaction, the following diagrams illustrate the key steps and potential side reactions.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Side Reactions Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd trans-Ar-Pd(II)L₂-X Pd(0)L2->OxAdd Oxidative Addition (+ Ar-X) Trans trans-Ar-Pd(II)L₂-R' OxAdd->Trans Transmetalation (+ R'-B(OH)₃⁻) Trans->Pd(0)L2 Reductive Elimination Product Ar-R' (Desired Product) Trans->Product BoronicAcid R'-B(OH)₂ Boronate [R'-B(OH)₃]⁻ (Active Species) BoronicAcid->Boronate + Base (OH⁻) Protodeboronation R'-H (Protodeboronation) Boronate->Protodeboronation + H⁺ (e.g., H₂O) - B(OH)₃ Homocoupling R'-R' (Homocoupling) Boronate->Homocoupling + Pd(II) / O₂

Caption: The Suzuki-Miyaura catalytic cycle and key side reactions.

Recommended Starting Protocol

This protocol is a robust starting point for the Suzuki coupling of an aryl bromide with this compound.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (5 mL / mmol of aryl bromide)

  • Water (1 mL / mmol of aryl bromide)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, and K₂CO₃.

  • Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Degas the toluene and water separately by sparging with argon for 20-30 minutes.

  • Add the degassed toluene, followed by the degassed water, via syringe.

  • Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol Optimization Workflow

If the starting protocol provides a low yield, use the following workflow to optimize the conditions.

Troubleshooting_Workflow Start Low Yield with Standard Protocol Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Check_Byproducts Are Side Products (Styrene/Homocoupling) Dominant? Check_Conversion->Check_Byproducts Yes Inactive_Catalyst Cause: Inactive Catalyst / Poor Conditions Solution: 1. Switch to Pd(0) or modern precatalyst. 2. Screen ligands (e.g., PCy₃, SPhos). 3. Rigorously degas system. Check_Conversion->Inactive_Catalyst No Check_Byproducts->Inactive_Catalyst No Protodeboronation Cause: Protodeboronation Solution: 1. Use milder base (KF, CsF). 2. Lower reaction temperature. 3. Use anhydrous conditions. 4. Convert to BF₃K salt. Check_Byproducts->Protodeboronation Yes (Styrene) Homocoupling Cause: Homocoupling Solution: 1. Ensure rigorous degassing (remove O₂). 2. Optimize base to speed up transmetalation. 3. Adjust stoichiometry. Check_Byproducts->Homocoupling Yes (Dimer) Success Optimized Yield Inactive_Catalyst->Success Protodeboronation->Success Homocoupling->Success

Caption: A logical workflow for diagnosing and solving low yields.

Summary Table of Key Reaction Parameters

ParameterStandard ConditionAlternative 1 (For Protodeboronation)Alternative 2 (For Unreactive Halides)Rationale
Catalyst Pd(PPh₃)₄ (2 mol%)Pd(OAc)₂ / SPhos (1-2 mol%)Pd₂(dba)₃ / P(t-Bu)₃ (1-2 mol%)Buchwald ligands (SPhos) can minimize side reactions.[16] Bulky, electron-rich ligands like P(t-Bu)₃ accelerate oxidative addition.[15]
Base K₂CO₃ (2 equiv)KF or CsF (2-3 equiv)K₃PO₄ (2-3 equiv)Fluoride bases are milder and reduce protodeboronation risk.[3][11] K₃PO₄ is a stronger, non-hydroxide base suitable for challenging couplings.[3]
Solvent Toluene/H₂O (5:1)Dioxane (anhydrous)THF/H₂O (4:1)Anhydrous conditions prevent protodeboronation.[6] THF can improve the solubility of some substrates.[18]
Temperature 80-90 °C60-70 °C80-110 °CLower temperatures suppress side reactions.[6] Higher temperatures may be needed for less reactive halides (e.g., chlorides).[19]

References

Sources

Technical Support Center: Troubleshooting Side Reactions of trans-2-Phenylvinylboronic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for trans-2-phenylvinylboronic acid. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in catalytic cross-coupling reactions. Our goal is to provide you with in-depth, field-proven insights to diagnose, troubleshoot, and mitigate common side reactions, ensuring the success and reproducibility of your experiments.

This compound is a cornerstone reagent for the synthesis of stilbenes and other vinylated aromatic compounds via palladium-catalyzed Suzuki-Miyaura coupling.[1][2][3] While powerful, its vinylboronic acid moiety presents unique stability challenges that can lead to undesired reaction pathways, reducing yields and complicating purification. This guide addresses these challenges in a practical question-and-answer format, explaining not just the solution, but the underlying chemical principles.

Section 1: Protodeboronation - The Unwanted Proton Swap

This is arguably the most common side reaction encountered with vinyl- and heteroarylboronic acids.[4] It involves the cleavage of the C–B bond and its replacement with a C–H bond, leading to the formation of styrene as a major byproduct.

Q1: My reaction is producing a significant amount of styrene instead of my desired cross-coupled product. What is causing this and how can I fix it?

A1: The formation of styrene is a classic sign of protodeboronation.[4] This reaction is highly dependent on the pH of the reaction medium and can be catalyzed by both acid and base.[4][5] For vinylboronic acids, the process is often exacerbated by the presence of aqueous bases and elevated temperatures.[5][6]

Causality: The mechanism of protodeboronation is pH-dependent. Under basic conditions, the boronic acid is converted to the more electron-rich boronate anion ([ArB(OH)3]⁻), which is then susceptible to ipso-protonation by a proton source (like water) at the carbon atom, leading to C-B bond cleavage.[5] Conversely, under strongly acidic conditions, an acid-catalyzed electrophilic substitution can occur.[4][5]

Troubleshooting Workflow:

Use the following decision tree to diagnose and address the root cause of protodeboronation in your experiment.

G start High Styrene Byproduct (Protodeboronation) q_base Is the base too strong or in large excess? start->q_base s_base SOLUTION: 1. Switch to a milder base (e.g., K₃PO₄, K₂CO₃, CsF). 2. Use the minimum effective amount of base (1.5-2.0 equiv). 3. Consider a base-free protocol if applicable. q_base->s_base Yes q_water Is there excess water in the solvent system? q_base->q_water No s_water SOLUTION: 1. Use anhydrous solvents. 2. Minimize water content (e.g., use dioxane/H₂O 10:1). 3. Consider using a boronate ester which is less sensitive to hydrolysis. q_water->s_water Yes q_temp Is the reaction temperature too high or the duration too long? q_water->q_temp No s_temp SOLUTION: 1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it upon completion. 3. Use a more active catalyst/ligand system to accelerate the desired reaction. q_temp->s_temp Yes

Caption: Troubleshooting workflow for protodeboronation.

Key Mitigation Strategies:

ParameterRecommendationRationale
Base Selection Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides (NaOH, KOH).[7]Strong bases readily form the boronate anion, which is kinetically competent for protodeboronation. Weaker bases maintain a lower concentration of this reactive intermediate.[8]
Solvent System Minimize water content. Use solvent systems like dioxane/H₂O (10:1) or anhydrous THF/K₃PO₄.Water is the primary proton source for protodeboronation under basic conditions.[7]
Temperature & Time Run the reaction at the lowest effective temperature (e.g., 80 °C) and monitor for completion to avoid prolonged heating.Protodeboronation is often thermally accelerated. A faster productive reaction outcompetes this decomposition pathway.
Reagent Choice Consider using the corresponding pinacol or MIDA boronate ester.[4]Esters are more stable and undergo slow hydrolysis to release the boronic acid in situ, keeping its concentration low and minimizing side reactions.[4][9]
Section 2: Homocoupling - The Dimerization Dilemma

Homocoupling results in the formation of a symmetrical biaryl (or in this case, a diene: 1,4-diphenyl-1,3-butadiene) from two molecules of the boronic acid. This side reaction consumes your starting material and introduces a purification challenge.

Q2: My desired product is contaminated with 1,4-diphenyl-1,3-butadiene. What causes this homocoupling side reaction?

A2: The formation of this symmetrical dimer is a result of boronic acid homocoupling. This side reaction is typically promoted by two main factors: the presence of molecular oxygen and/or the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[10][11][12]

Causality & Competing Pathways:

  • Oxygen-Mediated Pathway: This is the most common route. Pd(0) can react with O₂ to form a Pd-peroxo species. This species can then react with two molecules of the boronic acid to produce the homocoupled product, regenerating Pd(0).[10]

  • Pd(II)-Mediated Pathway: If your catalyst source is Pd(II) (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), and its reduction to Pd(0) is slow, the Pd(II) can react directly with two molecules of the boronic acid. This reaction forms the homocoupled product and reduces the palladium to Pd(0), which can then enter the desired catalytic cycle.[11][12] This pathway is stoichiometric with respect to Pd(II).

G pd0 Pd(0)L₂ add Oxidative Addition pd0->add Ar-X pd_peroxo L₂Pd(II)-O-O pd0->pd_peroxo +O₂ pd2_complex Ar-Pd(II)-X(L₂) add->pd2_complex trans Transmetalation pd2_complex->trans Ph-CH=CH-B(OH)₂ Base pd2_diaryl Ar-Pd(II)-Ar'(L₂) trans->pd2_diaryl elim Reductive Elimination pd2_diaryl->elim product Desired Product (Ar-Ar') elim->product product->pd0 o2 O₂ hc_reaction Reaction with 2x Ph-CH=CH-B(OH)₂ pd_peroxo->hc_reaction homo_product Homocoupling Product (Styryl-Styryl) hc_reaction->homo_product homo_product->pd0 regenerates Pd(0)

Caption: Competing Suzuki cycle and O₂-mediated homocoupling.

Q3: What are the most effective experimental procedures to prevent homocoupling?

A3: Preventing homocoupling requires careful control of the reaction atmosphere and catalyst system.

Key Mitigation Strategies:

StrategyProtocol SummaryRationale
Rigorous Degassing Before adding the catalyst, thoroughly degas the reaction mixture using 3-5 freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes.[11]This removes dissolved oxygen, which is a primary culprit in the most common homocoupling mechanism.[10][11]
Use Active Pd(0) Precatalysts Employ modern, air-stable Pd(0) precatalysts like those from the Buchwald or Fu labs (e.g., XPhos Pd G3/G4).[13]These catalysts do not require an in-situ reduction step, minimizing the presence of Pd(II) species that can initiate homocoupling.
Ligand Selection Use bulky, electron-rich phosphine ligands such as SPhos or XPhos.[7][14]These ligands promote fast oxidative addition and reductive elimination, accelerating the desired catalytic cycle to outcompete the slower homocoupling pathway.[12]
Add a Mild Reducing Agent In some cases, adding a mild reducing agent like potassium formate can help suppress homocoupling.[11]This helps to scavenge any Pd(II) species that may form, keeping the palladium in its active Pd(0) state.[11]
Section 3: Other Common Side Reactions & Stability Issues

Beyond protodeboronation and homocoupling, the stability of this compound can be compromised by oxidation and polymerization.

Q4: I am observing byproducts consistent with oxidation (e.g., phenylacetaldehyde). What causes this and how can I avoid it?

A4: Boronic acids are susceptible to oxidation, where the C-B bond is cleaved to form a C-O bond.[15][16] This process can be mediated by residual oxidants or even atmospheric oxygen under certain conditions, especially in biological or physiological systems. While less common than protodeboronation in standard Suzuki reactions, it can contribute to lower yields and reagent decomposition.

Mitigation:

  • High-Purity Reagents: Ensure your boronic acid is pure. Impurities can sometimes catalyze decomposition.

  • Inert Atmosphere: As with preventing homocoupling, maintaining a strict inert atmosphere minimizes exposure to oxygen.[11]

  • Use Boronate Esters: Pinacol or MIDA boronates offer significantly enhanced stability against oxidation compared to the free boronic acid.[16][17]

Q5: My starting material seems to have decomposed or become insoluble over time. What is happening?

A5: Vinylboronic acids are known to be prone to polymerization, which can lead to decomposition and loss of reactivity.[18] This is a key reason why they can be challenging to handle and store long-term compared to more stable arylboronic acids.

Mitigation:

  • Proper Storage: Store this compound under an inert atmosphere, in a cool, dark, and dry place.

  • Use Fresh Reagent: For best results, use freshly purchased or purified material.

  • Consider the Anhydride: In some cases, vinylboronic acids are handled as their cyclotriboroxane (anhydride) form, which can be more stable and is used to generate the monomeric acid in situ.[18]

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Reactions

This protocol incorporates best practices to mitigate the side reactions discussed above.

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a powdered, dry base such as K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add your chosen degassed solvent system (e.g., Dioxane/H₂O 10:1, typically to a concentration of 0.1 M with respect to the limiting reagent) via syringe.

  • Degassing (Critical Step): Sparge the solution with a subsurface stream of inert gas for 20 minutes OR perform three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.[13]

Protocol 2: Purification of Crude this compound via Base-Acid Extraction

If you suspect your starting material has degraded, this purification can remove non-acidic impurities.

  • Dissolution: Dissolve the crude boronic acid in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a cold, aqueous solution of a base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt.

  • Separation: Separate the layers. The organic layer contains non-acidic impurities and can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a cold acid (e.g., 1 M HCl) with stirring until the boronic acid precipitates out as a solid.

  • Isolation: Collect the pure boronic acid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly under vacuum.[19]

References
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  • Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]

  • Li, Z., et al. (2016). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. RSC Publishing. Available at: [Link]

  • Kumar, A., et al. (2013). Influence of Diluent on the Stability of ethyl 2-methyl-2-(4-boronic acid pinacol ester). ResearchGate. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. Available at: [Link]

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  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

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  • Netherton, M. R., & Fu, G. C. (2001). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Semantic Scholar. Available at: [Link]

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  • Oliva, M., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. RSC Publishing. Available at: [Link]

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  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Versteegen, R. M., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry. Available at: [Link]

  • ResearchGate. (2013). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Available at: [Link]

  • Google Patents. (2005). Process for purification of boronic acid and its derivatives.
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

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preventing homocoupling of trans-2-Phenylvinylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki-Miyaura Coupling

Topic: Strategies for Preventing Homocoupling of trans-2-Phenylvinylboronic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in Suzuki-Miyaura cross-coupling reactions. Homocoupling of boronic acids is a persistent side reaction that can significantly lower the yield of the desired product and complicate purification. As Senior Application Scientists, we have compiled this in-depth guide to help you troubleshoot and control this unwanted reaction, ensuring the efficiency and success of your syntheses.

Understanding the Challenge: The Mechanism of Homocoupling

Before troubleshooting, it's crucial to understand why homocoupling occurs. The primary culprit is often the presence of molecular oxygen, which facilitates an oxidative homocoupling pathway.[1] In this process, the palladium catalyst, intended for the cross-coupling cycle, participates in a side reaction where two molecules of the boronic acid couple with each other.

The generally accepted mechanism involves the oxidation of the active Pd(0) catalyst to a Pd(II) species by oxygen. This Pd(II) species can then react with two equivalents of the boronic acid, leading to the formation of the homocoupled product (1,4-diphenyl-1,3-butadiene in this case) and regenerating Pd(0).[2][3][4][5] A key intermediate in this process is a palladium peroxo complex, which reacts with the boronic acid.[4][5]

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X Oxidation Oxidation Pd0->Oxidation O₂ ArPdX Ar-Pd(II)L₂-X OA->ArPdX TM Transmetalation ArPdX->TM R'-B(OH)₂ + Base ArPdR Ar-Pd(II)L₂-R' TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Catalyst Regenerated Product Ar-R' (Desired Product) RE->Product Homocoupling_Product R'-R' (Homocoupling Product) Pd0_H Pd(0)L₂ PdII_O2 L₂Pd(II)(O₂) Peroxo Complex Oxidation->PdII_O2 TM_H1 Reaction with R'-B(OH)₂ PdII_O2->TM_H1 Pd_Intermediate Ar-Pd(II)-OH TM_H1->Pd_Intermediate TM_H2 Transmetalation with R'-B(OH)₂ Pd_Intermediate->TM_H2 RPdR R'-Pd(II)L₂-R' TM_H2->RPdR RE_H Reductive Elimination RPdR->RE_H RE_H->Pd0_H Pd(0) Regenerated RE_H->Homocoupling_Product

Caption: Competing pathways: The desired Suzuki cycle versus the oxygen-mediated homocoupling side reaction.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments involving this compound.

Q1: I'm observing a significant amount of 1,4-diphenyl-1,3-butadiene in my reaction. What is the primary cause?

The formation of 1,4-diphenyl-1,3-butadiene indicates that homocoupling of your this compound is occurring at a significant rate. The most common causes are:

  • Oxygen Contamination: This is the most frequent reason.[1] Insufficiently degassed solvents or a poor inert atmosphere technique allow oxygen to enter the reaction, promoting the oxidative homocoupling pathway.[2]

  • Inappropriate Base Selection: The choice and amount of base are critical. Strong bases can sometimes accelerate side reactions. The base's primary role is to activate the boronic acid to form a more nucleophilic boronate "ate" complex, facilitating transmetalation.[6][7][8][9] However, an improper choice can favor homocoupling.

  • Inefficient Catalyst System: If the active Pd(0) catalyst is not generated efficiently from a Pd(II) precatalyst, or if the catalytic cycle is slow, the palladium species may have a longer residence time in a state that is susceptible to participating in the homocoupling pathway.[3][10]

Q2: How can I effectively remove oxygen from my reaction?

Rigorous exclusion of oxygen is one of the most effective strategies to prevent homocoupling.[2][11] There are two primary, highly effective methods for degassing solvents:

  • Freeze-Pump-Thaw: This is the most thorough method for removing dissolved gases.[11][12] It is particularly recommended for highly sensitive reactions.

  • Inert Gas Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (20-30 minutes) can effectively displace dissolved oxygen.[2][11] This is often sufficient for many applications.

It is critical to degas not only the solvent but the entire reaction mixture (containing the halide, boronic acid, and base) before adding the palladium catalyst.

Q3: Which base should I use, and how much?

The choice of base can significantly influence the reaction's outcome. For vinylboronic acids, which can be sensitive, a careful selection is warranted.

  • Recommendation: Weaker inorganic bases are generally preferred to minimize side reactions.

    • Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄) are excellent starting points.[11] They are effective at promoting the desired transmetalation without being overly harsh.

    • Cesium Carbonate (Cs₂CO₃) can also be very effective, often enhancing reaction rates due to the higher solubility of its boronate salt.

  • Bases to Use with Caution: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can sometimes promote undesired side reactions, including homocoupling and protodeboronation.

  • Stoichiometry: Typically, 2 to 3 equivalents of the base relative to the limiting reagent are used.

BaseStrengthTypical EquivalentsNotes
K₃PO₄ Moderate2.0 - 3.0Often an excellent choice for suppressing side reactions.
K₂CO₃ Weak2.0 - 3.0A reliable and cost-effective option.[13]
Cs₂CO₃ Moderate2.0 - 3.0Can accelerate reactions, but is more expensive.
NaOH/KOH Strong2.0 - 3.0Use with caution; may increase homocoupling risk.
Q4: My reaction is slow, and increasing the temperature leads to more homocoupling. What can I do?

This indicates that the rate of the homocoupling side reaction is more sensitive to temperature than your desired cross-coupling. Instead of elevating the temperature, focus on optimizing the catalyst system.

  • Ligand Choice: The ligand bound to the palladium center is crucial. Bulky, electron-rich phosphine ligands can dramatically accelerate the rate-limiting steps of the Suzuki cycle (oxidative addition and reductive elimination), allowing the reaction to proceed efficiently at lower temperatures.[11]

    • Buchwald Ligands: Ligands such as SPhos , XPhos , or RuPhos are specifically designed for challenging couplings and can significantly suppress homocoupling by promoting the desired reaction pathway.

    • N-Heterocyclic Carbenes (NHCs): PEPPSI-type precatalysts featuring NHC ligands are also highly effective.[3]

  • Catalyst Source: Using a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or an efficient precatalyst that rapidly generates Pd(0), can minimize the concentration of Pd(II) species that may initiate homocoupling.[10][11]

Q5: Are there any other procedural tricks to minimize homocoupling?

Yes, several simple adjustments to your experimental procedure can make a significant difference.[11]

  • Slow Addition of Boronic Acid: Instead of adding all the this compound at once, adding it slowly via a syringe pump over a portion of the reaction time can keep its instantaneous concentration low. This kinetically disfavors the bimolecular homocoupling reaction.[11][14]

  • Use a Slight Excess of the Aryl Halide: Using a slight excess (e.g., 1.05 - 1.1 equivalents) of the aryl halide can help ensure the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in the homocoupling pathway.[11]

  • Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help reduce any residual Pd(II) species to the active Pd(0) state, thereby suppressing a Pd(II)-mediated homocoupling pathway.[2][15]

Validated Experimental Protocols

Protocol 1: Rigorous Degassing via Freeze-Pump-Thaw

This protocol ensures the most complete removal of dissolved oxygen.[12]

  • Setup: Assemble the reaction in a Schlenk flask equipped with a stir bar. Add the aryl halide, this compound, base, and solvent.

  • Freeze: Seal the flask and immerse the bottom portion in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the flask still in the liquid nitrogen, open the sidearm to a high-vacuum line and evacuate for 5-10 minutes.

  • Thaw: Close the sidearm to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles evolve from the thawing solvent; this is the dissolved gas being removed.

  • Repeat: Repeat the Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).

  • Backfill & Catalyst Addition: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The palladium catalyst can now be added under a positive pressure of the inert gas.

Caption: Workflow for the Freeze-Pump-Thaw degassing protocol.

Protocol 2: Recommended Starting Conditions for Suzuki Coupling

This protocol provides a robust starting point for minimizing homocoupling of this compound.

  • Reagents & Glassware: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere.

  • Assembly: To a Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.5 mmol, 2.5 equiv).

  • Solvent & Degassing: Add 5 mL of degassed 1,4-dioxane.[11] Degas the entire mixture again by sparging with argon for 15 minutes or by performing one freeze-pump-thaw cycle.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst and ligand (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %).

  • Reaction: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. (2025). BenchChem Technical Support.
  • Strategies to minimize homocoupling in Suzuki reactions. (2025). BenchChem Technical Support.
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? (2018). ResearchGate. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Moth-Poulsen, K., et al. (2023). Efficient degassing and ppm-level oxygen monitoring flow chemistry system. Reaction Chemistry & Engineering. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. [Link]

  • Comparative study of different bases in Suzuki-Miyaura coupling reactions. (2025). BenchChem Technical Support.
  • Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid. (2025). BenchChem Technical Support.
  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (2023). Yoneda Labs. [Link]

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]

  • How To: Degas Solvents. University of Rochester Department of Chemistry. [Link]

  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting Protodeboronation of trans-2-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the protodeboronation of trans-2-phenylvinylboronic acid, a critical reagent in modern synthetic chemistry. Our guidance is grounded in established mechanistic principles to empower you to diagnose and resolve issues in your own experiments effectively.

Introduction to Protodeboronation

Protodeboronation is a prevalent and often undesired side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, protodeboronation of this compound leads to the formation of styrene, consuming the starting material and reducing the yield of the desired product.[1][2] Understanding the factors that promote this side reaction is the first step toward its mitigation.

The propensity for a boronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the nature of the organic substituent.[1] While vinyl boronic acids are generally considered more stable than some heteroaromatic boronic acids, they are still susceptible to this decomposition pathway, particularly under basic conditions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of protodeboronation for vinylboronic acids in Suzuki-Miyaura coupling reactions?

A1: In the context of Suzuki-Miyaura coupling, which is typically conducted under basic conditions, the primary mechanism is base-catalyzed protodeboronation. The reaction proceeds through the formation of a more reactive boronate anion ([R-B(OH)₃]⁻), which is then protonated, leading to the cleavage of the C-B bond.[3] The presence of water in the reaction medium often serves as the proton source.[2] While acid-catalyzed protodeboronation is also a known pathway, it is less relevant to the typically basic conditions of Suzuki-Miyaura reactions.[1]

Q2: How can I detect if protodeboronation is occurring in my reaction?

A2: The most direct way to detect protodeboronation of this compound is to identify the formation of styrene in your reaction mixture. This can be achieved by standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting a volatile byproduct like styrene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the vinyl protons of the boronic acid and the appearance of the characteristic signals for styrene.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to monitor the consumption of your starting materials and the formation of both the desired product and byproducts.

Q3: Is it better to use this compound or its corresponding pinacol ester to avoid protodeboronation?

A3: Converting the boronic acid to its pinacol ester is a widely recognized strategy to enhance stability and suppress protodeboronation.[4][5] The bulky pinacol group sterically shields the boron center from attack by hydroxide and water, thereby slowing down the formation of the reactive boronate species that precedes C-B bond cleavage.[5] For challenging couplings where protodeboronation is a significant issue, using the pinacol ester is highly recommended.

Troubleshooting Guide: Low Yield and Byproduct Formation

This guide is structured to help you diagnose and solve common problems encountered when using this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Problem 1: Low Yield of the Desired Coupled Product with Significant Styrene Formation

This is the classic symptom of protodeboronation outcompeting the desired cross-coupling reaction.

Caption: Troubleshooting workflow for protodeboronation.

Possible Cause Suggested Solution Scientific Rationale
Inappropriate Base Switch from strong bases (e.g., NaOH, KOH, K₃PO₄) to milder bases like potassium carbonate (K₂CO₃), potassium fluoride (KF), or cesium fluoride (CsF).[2][4][6]Strong bases in aqueous media significantly increase the concentration of the reactive boronate anion, accelerating protodeboronation. Milder bases provide sufficient activation for the Suzuki coupling while minimizing the rate of the undesired C-B bond cleavage.[2][3]
High Reaction Temperature Lower the reaction temperature and monitor the reaction progress closely. Run the reaction at the lowest temperature that allows for a reasonable rate of product formation.[4]Protodeboronation, like most chemical reactions, is accelerated at higher temperatures. By lowering the temperature, you can often find a window where the rate of the desired Suzuki coupling is still synthetically useful, while the rate of protodeboronation is significantly reduced.
Slow Catalytic System Employ a more active palladium catalyst and ligand system. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are highly effective at accelerating the catalytic cycle.[4][7]The competition between protodeboronation and Suzuki coupling is a kinetic one. If the catalytic turnover of the Suzuki reaction is fast, the boronic acid will be consumed in the desired pathway before it has a chance to decompose.[1][7] Highly active catalysts "outrun" the protodeboronation side reaction.
Presence of Water Use anhydrous solvents and ensure all reagents are dry. If a co-solvent is needed, consider using a non-protic one.[2]Water is often the proton source for the final step of protodeboronation.[2] By running the reaction under anhydrous conditions, you can significantly suppress this side reaction.
Problem 2: Inconsistent Reaction Yields Between Batches

Reproducibility issues can often be traced back to subtle variations in reaction setup and reagent quality.

Possible Cause Suggested Solution Scientific Rationale
Variability in Reagent Quality Verify the purity of your this compound. Consider purchasing from a reputable supplier or recrystallizing the material if its purity is in doubt.Boronic acids can degrade over time, especially if exposed to moisture and air. Impurities can also interfere with the catalytic cycle.
Oxygen Contamination Ensure all solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert atmosphere (e.g., argon or nitrogen) throughout.[2]Oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate the Pd(0) catalyst, slowing down the desired reaction and allowing more time for protodeboronation to occur.[2][8]
Inconsistent Base Preparation If using a solid base, ensure it is finely powdered to maximize surface area and reactivity. For anhydrous reactions, ensure the base is thoroughly dried before use.[2]The physical properties of the base can affect its solubility and reactivity, leading to inconsistent reaction profiles.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific substrates and reaction scale.

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol uses a milder base to suppress the decomposition of the boronic acid.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere:

    • Seal the flask and evacuate and backfill with argon three times.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Add degassed solvents (e.g., a 4:1 mixture of Dioxane/Water, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Protocol 2: Using a Boronic Ester for Challenging Couplings

This protocol is recommended when protodeboronation remains a significant issue even after optimizing the conditions with the boronic acid.

  • Reagent Preparation:

    • In a glovebox or under a positive pressure of argon, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound pinacol ester (1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and a highly active catalyst system (e.g., Pd₂(dba)₃, 2 mol% with SPhos, 4 mol%) to a reaction vial.

  • Solvent Addition:

    • Add degassed anhydrous solvent (e.g., Toluene or Dioxane, 0.1 M) via syringe.

  • Reaction:

    • Seal the vial and heat the mixture to 100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Follow the same workup and purification procedure as described in Protocol 1.

References

  • G. A. Molander, S. L. J. Trice, S. D. Dreher. (2010). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]

  • P. J. W. M. St-Jean, A. B. et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [Link]

  • A. Suzuki. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]

  • Wikipedia. (2023). Protodeboronation. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • G. C. Lloyd-Jones et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Technical Support Center: Purification of Products from trans-2-Phenylvinylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of purifying reaction products derived from trans-2-phenylvinylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles encountered during the purification of products from reactions involving this compound, such as the widely used Suzuki-Miyaura coupling.[1][2][3][4]

FAQ 1: My Suzuki-Miyaura coupling reaction with this compound has a low yield. What are the likely causes?

Low yields in Suzuki-Miyaura couplings can often be traced back to several key factors beyond the purification process itself.[5][6] It is crucial to ensure the integrity of your starting materials and the reaction conditions.

  • Protodeboronation of this compound: This is a common side reaction where the boronic acid moiety is replaced by a hydrogen atom, leading to the formation of styrene.[7][8][9] This process can be influenced by the pH of the reaction medium. While vinyl boronic acids are generally more stable to protodeboronation than some heteroaryl boronic acids, it can still occur, especially under harsh basic conditions or in the presence of protic solvents.[7][8][9]

  • Catalyst Inactivation: The palladium catalyst is the heart of the Suzuki reaction. Its activity can be diminished by impurities in the starting materials or solvents.[10] Ensure your aryl halide is free from sulfur-containing compounds, which are known catalyst poisons.[10] Additionally, using degassed solvents is critical to prevent oxidation of the Pd(0) active species.

  • Suboptimal Base or Solvent System: The choice of base and solvent is critical for an efficient reaction. A base that is too strong or too weak can lead to side reactions or incomplete conversion. The solvent system must be able to dissolve both the organic and inorganic components of the reaction. Common systems include toluene/water, THF/water, or dioxane/water with bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[5][11]

Troubleshooting Workflow for Low Yields

G start Low Yield Observed check_boronic Analyze Boronic Acid Integrity (NMR, LC-MS) start->check_boronic check_catalyst Evaluate Catalyst and Ligand (Use fresh catalyst) start->check_catalyst check_conditions Review Reaction Conditions (Base, Solvent, Temperature) start->check_conditions purify_sm Purify Starting Materials check_boronic->purify_sm If impure check_catalyst->check_conditions optimize_base Screen Different Bases (e.g., K2CO3, Cs2CO3, K3PO4) check_conditions->optimize_base optimize_solvent Test Alternative Solvent Systems (e.g., Toluene/H2O, Dioxane/H2O) check_conditions->optimize_solvent degas Ensure Proper Degassing of Solvents check_conditions->degas end Improved Yield optimize_base->end optimize_solvent->end degas->end purify_sm->check_conditions

Caption: Troubleshooting logic for low-yield Suzuki reactions.

FAQ 2: I am observing significant amounts of styrene (the protodeboronated byproduct) in my crude reaction mixture. How can I minimize this?

The formation of styrene via protodeboronation is a key challenge.[7][8][9][12] Minimizing its formation is often a matter of optimizing reaction conditions.

  • pH Control: The rate of protodeboronation is highly pH-dependent.[7][8][9] Using a milder base or a buffered system can sometimes mitigate this side reaction.

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote the degradation of the boronic acid. Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting material is consumed.

  • Choice of Boron Species: In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can reduce the rate of protodeboronation.[6][13]

FAQ 3: My desired product seems to be decomposing on the silica gel column. What are my options?

This is a very common issue. The acidic nature of standard silica gel can promote the hydrolysis of boronic esters or the degradation of other sensitive functional groups in the product.[13][14]

  • Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% v/v), before packing the column.[13]

  • Alternative Stationary Phases: Consider using a different stationary phase for your chromatography.

    • Alumina (Al₂O₃): Alumina is available in neutral, basic, and acidic forms. Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.

    • Reverse-Phase Chromatography (C18): If your product is sufficiently non-polar, reverse-phase chromatography using a C18-functionalized silica gel can be an excellent purification method. The elution is typically done with a mixture of water and an organic solvent like acetonitrile or methanol.

  • Non-Chromatographic Purification: If possible, avoid column chromatography altogether. Recrystallization or trituration can be highly effective for obtaining pure, solid products.

Section 2: In-Depth Purification Protocols & Troubleshooting Guides

This section provides detailed, step-by-step methodologies for the purification of products from this compound reactions, along with advanced troubleshooting advice.

Guide 1: Purification by Column Chromatography on Neutralized Silica Gel

This is often the first line of defense against on-column decomposition.

Protocol:

  • Preparation of Neutralized Silica Gel:

    • In a fume hood, weigh the required amount of silica gel for your column.

    • Create a slurry of the silica gel in your chosen starting eluent (e.g., a mixture of hexanes and ethyl acetate).

    • Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% (v/v). For example, for every 100 mL of eluent used to make the slurry, add 1-2 mL of Et₃N.

    • Stir the slurry for 10-15 minutes to ensure thorough mixing and neutralization.

  • Column Packing:

    • Pack the column with the neutralized silica gel slurry as you normally would for flash chromatography.[15]

  • Elution:

    • It is recommended to include 0.5-1% Et₃N in your mobile phase throughout the elution process to maintain the neutrality of the column.

    • Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing your pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • The residual triethylamine can typically be removed by co-evaporation with a solvent like dichloromethane or by dissolving the product in a suitable solvent and washing with a dilute acid (e.g., 1M HCl), followed by a brine wash and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Caution: Ensure your product is stable to acidic conditions before performing an acid wash.

Troubleshooting:

  • Problem: The product is still streaking or decomposing on the neutralized column.

    • Solution: The product may be highly polar and interacting strongly even with neutralized silica. Consider switching to alumina or reverse-phase chromatography. Alternatively, the issue might not be acidity but rather the inherent instability of the compound.

Guide 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid products and can often yield material of very high purity.[14][16]

Protocol:

  • Solvent Screening:

    • The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the crude product when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

    • Test small amounts of your crude product in various solvents (e.g., hexanes, ethyl acetate, ethanol, isopropanol, toluene) to find a suitable candidate. A mixed solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can also be very effective.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen boiling solvent.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, you can place it in an ice bath or refrigerator to maximize the recovery of the purified product.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Troubleshooting:

  • Problem: The product "oils out" instead of crystallizing.

    • Solution: This often happens when the boiling point of the solvent is higher than the melting point of the solute. Try a lower-boiling solvent. Oiling out can also occur if the solution is cooled too rapidly. Allow for slower cooling.

  • Problem: No crystals form upon cooling.

    • Solution: The solution may be too dilute. Try boiling off some of the solvent to concentrate the solution. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization. Adding a seed crystal of the pure product, if available, is also a very effective method.

Solvent Selection Guide for Recrystallization

SolventPolarityBoiling Point (°C)Common Use
HexanesNon-polar69For non-polar compounds
TolueneNon-polar111For non-polar to moderately polar compounds
Ethyl AcetatePolar aprotic77For a wide range of polarities
IsopropanolPolar protic82For moderately polar compounds
EthanolPolar protic78For polar compounds
WaterVery polar100For highly polar, water-soluble compounds
Guide 3: Purification via Acid-Base Extraction

This technique is particularly useful for separating acidic or basic compounds from neutral impurities. Since boronic acids are Lewis acids, this method can sometimes be adapted for their purification or the removal of unreacted boronic acid.[1][17]

Protocol for Removing Unreacted this compound:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.

  • Separation: Separate the aqueous layer from the organic layer. The organic layer now contains your desired product, free from the unreacted boronic acid.

  • Work-up: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to yield the purified product.

Workflow for Acid-Base Extraction

G start Crude Product in Organic Solvent wash_base Wash with aq. NaHCO3 start->wash_base separate Separate Layers wash_base->separate organic_layer Organic Layer (Desired Product) separate->organic_layer aqueous_layer Aqueous Layer (Boronate Salt) separate->aqueous_layer workup Wash with Brine, Dry, and Concentrate organic_layer->workup pure_product Purified Product workup->pure_product

Caption: Purification by acid-base extraction workflow.

Section 3: Advanced Topics

Dealing with Palladium Residues

Residual palladium from the catalyst can be a concern, especially in pharmaceutical applications.

  • Activated Carbon: Stirring a solution of the crude product with activated carbon can effectively adsorb residual palladium. The carbon is then removed by filtration through a pad of Celite.

  • Metal Scavengers: Commercially available silica-based or polymer-based metal scavengers with functional groups that chelate palladium can be used to further reduce palladium levels.

This guide provides a comprehensive framework for troubleshooting and optimizing the purification of products from reactions involving this compound. By understanding the underlying chemical principles and employing a systematic approach, researchers can overcome common challenges and achieve high-purity materials.

References

  • Wikipedia. Boronic acid. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
  • ResearchGate. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • Semantic Scholar. Internal and external catalysis in boronic ester networks. [Link]

  • ResearchGate. Cobalt-Catalyzed Protodeboronation of Aryl and Vinyl Boronates. [Link]

  • RSC Publishing. Element-selective gas chromatographic detection and determination of organoboron compounds. [Link]

  • University of Manchester Research Explorer. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • ResearchGate. How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? [Link]

  • Semantic Scholar. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters? [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • RSC Publishing. Efficiently self-healing boronic ester crystals. [Link]

  • Journal of the American Chemical Society. Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. [Link]

  • Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]

  • Reddit. Purification of boronic acids? [Link]

  • ACS Publications. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • MDPI. Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. [Link]

  • Google Patents.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. Problems with Suzuki coupling. [Link]

  • Google Patents. Method for synthetizing vinyl boronic acid ester.
  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • NIH. Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. [Link]

  • ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]

  • Reddit. Troubleshooting a difficult Heck reaction. [Link]

  • Wikipedia. Organoboron chemistry. [Link]

  • CU Boulder Organic Chemistry. Column Chromatography. [Link]

  • ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. [Link]

  • Wikipedia. Heck reaction. [Link]

  • NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Semantic Scholar. Heck Reaction—State of the Art. [Link]

  • PubMed. Hexagonal boron nitride stationary phase for gas chromatography. [Link]

  • Books. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
  • Journal of the American Chemical Society. Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids1. [Link]

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Technical Support Center: Palladium Catalyst Removal from trans-2-Phenylvinylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who are utilizing trans-2-Phenylvinylboronic acid in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, and are facing the critical challenge of removing residual palladium to meet stringent purity requirements.[1][2][3][4][5]

The increasing use of palladium catalysts in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) has created a rising need for cost-effective ways to remove the resulting metal contaminants.[1] This guide provides in-depth, field-proven insights and step-by-step protocols to help you navigate this essential purification step.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding palladium removal.

Q1: Why is it crucial to remove residual palladium from my reaction?

Residual palladium is a major concern for several reasons. Firstly, regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on heavy metal impurities in active pharmaceutical ingredients (APIs) due to their potential toxicity.[6][7] Secondly, even trace amounts of palladium can interfere with or poison catalysts in subsequent synthetic steps, leading to failed reactions and impure products.[6]

Q2: What are the primary forms of palladium I might be dealing with post-reaction?

The speciation of palladium after a reaction can be complex and is highly dependent on the reaction conditions, including the solvent, temperature, and any additives used.[1] You may encounter palladium in various oxidation states, such as Pd(0) and Pd(II), which can exist as soluble complexes or insoluble particles. The choice of removal technique often depends on the predominant form of the palladium impurity.

Q3: What are the most common initial strategies for palladium removal?

The most frequently employed methods for palladium removal include:

  • Adsorption: Using solid-supported scavengers, activated carbon, or silica gel.[1][6]

  • Extraction: Liquid-liquid extraction to partition the palladium into an aqueous phase.[8]

  • Precipitation/Crystallization: Inducing the product to crystallize, leaving the palladium impurities in the mother liquor.[7][9]

  • Chromatography: Passing the reaction mixture through a silica gel or Celite pad.[2][8]

The optimal choice is system-dependent and may require some initial screening.[1]

Q4: Can I simply use column chromatography to remove the palladium?

While column chromatography on silica gel can be effective, it's not always the most efficient or scalable solution.[2][8] Boronic acids, including this compound, can sometimes interact strongly with silica, leading to tailing and poor recovery.[10][11] Furthermore, for large-scale production, chromatography can be costly and time-consuming. It is often used as a final polishing step after a bulk removal method has been applied.

Q5: How do I choose the right palladium scavenger?

Selecting the appropriate scavenger is a critical decision. A screening study is often the most effective approach.[6] Key factors to consider include the scavenger's functional group (thiol-based scavengers are very common for palladium), solvent compatibility, and the potential for non-specific binding to your product.[6] Solid-supported scavengers are often preferred as they can be easily removed by filtration.[9]

Troubleshooting Guide: Addressing Specific Palladium Removal Challenges

This section provides a deeper dive into common problems encountered during the purification of this compound reaction products and offers structured solutions.

Issue 1: Standard filtration through Celite is not sufficiently removing palladium.

Causality: This often indicates that the palladium is present as soluble species rather than heterogeneous particles. Celite filtration is primarily effective at removing insoluble palladium black (Pd(0)).[2][8] Soluble Pd(II) complexes or colloidal palladium will likely pass through the Celite pad.

Troubleshooting Steps:

  • Induce Precipitation: Try to change the solvent system to one in which your product is soluble but the palladium species are not. This can sometimes be achieved by adding an anti-solvent.

  • Employ a Scavenger: Before Celite filtration, stir the reaction mixture with a suitable palladium scavenger for a few hours. The scavenger will bind the soluble palladium, and the resulting solid can then be removed by filtration through Celite.

  • Consider Activated Carbon: Activated carbon is a cost-effective alternative that can adsorb soluble palladium species.[6][12] However, be mindful of potential product loss due to non-selective adsorption.[6] A small-scale trial is recommended to assess yield impact.

Issue 2: Significant product loss is observed when using activated carbon.

Causality: Activated carbon has a high surface area and can non-selectively adsorb organic molecules, including your desired product, this compound, or its derivatives.[6]

Troubleshooting Steps:

  • Optimize Carbon Loading: Reduce the amount of activated carbon used. A screening experiment with varying amounts of carbon can help find a balance between efficient palladium removal and minimal product loss.

  • Test Different Grades of Carbon: Not all activated carbons are the same. Different grades have varying pore sizes and surface chemistries.[12] Testing a few different types may identify one with better selectivity for palladium over your product.

  • Alternative Adsorbents: Consider other adsorbents like silica gel or specialized palladium scavengers that may offer higher selectivity.[1][8]

Issue 3: Recrystallization is not reducing palladium levels to the required specification.

Causality: Some palladium complexes may co-crystallize with the product, especially if the product contains heteroatoms that can act as ligands for palladium.[1][9]

Troubleshooting Steps:

  • Solvent System Screening: Experiment with different solvent systems for recrystallization. The solubility of the palladium impurities can vary significantly with the solvent, potentially allowing for better separation.

  • Pre-crystallization Scavenging: Treat the solution with a palladium scavenger before initiating crystallization. This will remove the majority of the palladium, preventing it from being incorporated into the crystal lattice.

  • Anti-Solvent Crystallization: Dissolve the crude product in a good solvent and then slowly add an anti-solvent to induce crystallization. This can sometimes provide better purification than cooling crystallization.

Issue 4: Palladium levels remain high even after using a scavenger.

Causality: The chosen scavenger may not be optimal for the specific palladium species present in your reaction mixture, or the reaction conditions (e.g., solvent, temperature) may be hindering the scavenger's effectiveness.

Troubleshooting Steps:

  • Scavenger Screening: Perform a systematic screening of different types of scavengers (e.g., thiol-based, amine-based, phosphine-based).

  • Optimize Scavenging Conditions: Vary the temperature and reaction time for the scavenging step. Some scavengers require elevated temperatures or longer contact times to be effective.

  • Solvent Effects: The solvent can significantly impact the scavenger's performance. If possible, consider performing the scavenging step in a different solvent than the main reaction.

Experimental Protocols & Data

Workflow for Selecting a Palladium Removal Strategy

The following diagram illustrates a logical workflow for selecting the most appropriate palladium removal technique.

Palladium_Removal_Workflow start Crude Reaction Mixture (this compound product + Pd catalyst) initial_assessment Initial Assessment: Is Palladium Soluble or Insoluble? start->initial_assessment insoluble Insoluble Pd(0) Likely initial_assessment->insoluble Solids Present soluble Soluble Pd Species Likely initial_assessment->soluble Clear Solution filtration Simple Filtration (e.g., through Celite) insoluble->filtration scavenger_screening Scavenger Screening (Thiol, Amine, etc.) soluble->scavenger_screening activated_carbon Activated Carbon Treatment soluble->activated_carbon extraction Liquid-Liquid Extraction soluble->extraction check_purity1 Check Pd Level filtration->check_purity1 check_purity1->soluble Pd High final_purification Final Purification (Crystallization or Chromatography) check_purity1->final_purification Pd Low check_purity2 Check Pd Level & Yield scavenger_screening->check_purity2 activated_carbon->check_purity2 extraction->check_purity2 optimize Optimize Conditions (Loading, Time, Temp) check_purity2->optimize Promising Result optimize->final_purification final_product Purified Product (<10 ppm Pd) final_purification->final_product

Caption: Decision workflow for palladium removal.

Protocol 1: General Procedure for Palladium Scavenging

This protocol provides a general method for screening and implementing palladium scavengers.

Materials:

  • Crude reaction mixture containing the this compound product.

  • Selected palladium scavenger (e.g., thiol-functionalized silica gel).

  • An appropriate solvent (compatible with both the reaction mixture and the scavenger).

  • Inert atmosphere setup (e.g., nitrogen or argon), if necessary.

Procedure:

  • Transfer the crude reaction mixture to a suitable flask.

  • If the reaction solvent is not ideal for scavenging, perform a solvent swap to a more suitable one (e.g., toluene, ethyl acetate, or methanol).[13]

  • Add the palladium scavenger to the solution. The amount of scavenger will depend on the specific product and the initial palladium concentration, but a good starting point is 5-10 wt% relative to the product.

  • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.[13]

  • After the scavenging period, cool the mixture to room temperature if heated.

  • Filter the mixture through a pad of Celite to remove the scavenger and any precipitated palladium.

  • Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product, now with a reduced palladium content.

  • Analyze the palladium content using a suitable analytical technique, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[7]

Data Summary: Comparison of Palladium Scavengers

The following table summarizes the typical performance of various common palladium removal agents. The efficiency can be highly substrate and condition-dependent.

Scavenging AgentTypical Loading (wt%)AdvantagesDisadvantagesTypical Final Pd (ppm)
Activated Carbon 5 - 20Low cost, effective for Pd(0) and some Pd(II).[6][12]Can cause significant product loss due to non-selective adsorption.[6]50 - 200
Thiol-based Scavengers 2 - 10High affinity and selectivity for palladium.[6][13]Higher cost compared to activated carbon.< 10 - 50
Amine-based Scavengers 5 - 15Effective for certain Pd(II) species.Can sometimes react with other functional groups in the product.20 - 100
Celite Filtration N/ASimple, fast, and inexpensive.[2][8]Only effective for insoluble palladium particles.[8]> 200 (if Pd is soluble)
Crystallization N/ACan be highly effective and scalable.[9]Risk of co-crystallization of palladium impurities.[1]< 10 - 50
Challenges in Purifying Vinylboronic Acids

It is important to note that this compound and other vinylboronic acids can present their own purification challenges beyond palladium removal. They can be prone to decomposition on silica gel and may be difficult to crystallize.[10][11][14][15] In some cases, converting the boronic acid to a more stable boronate ester for purification, followed by hydrolysis back to the acid, may be a viable strategy.

By understanding the principles behind each palladium removal technique and systematically troubleshooting the specific challenges of your reaction, you can successfully achieve the high level of purity required for your research and development endeavors.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
  • How can i remove palladium Pd catalyst easily?
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013-05-17).
  • Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google P
  • An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)
  • How to Remove Palladium in three easy steps - Biotage. (2023-01-20).
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd..
  • Purification techniques for removing residual palladium
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique | Semantic Scholar. (2008-08-09).
  • Palladium Detection for API Purific
  • Method of removing palladium - Google P
  • Technical Support Center: Effective Removal of Boronic Acid Byproducts - Benchchem.
  • Purification of boronic acids? : r/chemistry - Reddit. (2017-12-19).
  • This compound 97 6783-05-7 - Sigma-Aldrich.
  • How to purify boronic acids/boronate esters?
  • This compound 97 6783-05-7 - Sigma-Aldrich.
  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025-11-08).
  • This compound 97 6783-05-7.
  • Peptide Boronic Acids by Late‐Stage Hydroboration on the Solid Phase - PMC - NIH. (2024-05-29).
  • HELP: Purifying boronic acids sucks : r/chemistry - Reddit. (2025-11-08).
  • This compound - Sigma-Aldrich.
  • Palladium catalyst recovery using scavenger resin - SpinChem.
  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification - ResearchG
  • This compound 97 6783-05-7 - Sigma-Aldrich.
  • This compound 97 6783-05-7 - Sigma-Aldrich.

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Technical Support Center: Navigating Impurities in trans-2-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for trans-2-Phenylvinylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage impurities encountered during the use of this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible experimental outcomes.

Introduction: The Challenge of Purity in Boronic Acids

This compound is a key building block in synthetic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] However, like many boronic acids, its purity can be compromised by the formation of specific impurities that can significantly impact reaction efficiency, yield, and the purity of your final product. Understanding the nature of these impurities, their formation, and effective methods for their removal is critical for success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I suspect my this compound is impure. What are the most common impurities I should be looking for?

A1: The most prevalent impurities associated with this compound fall into three main categories:

  • Boroxine (Anhydride): This is the cyclic trimer anhydride formed by the intermolecular dehydration of three boronic acid molecules.[2] It is the most common impurity and often co-exists in equilibrium with the boronic acid. Commercial suppliers often state that their product contains "varying amounts of anhydride".[1][2]

  • Protodeboronation Product (Styrene): This impurity arises from the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of styrene.

  • Homocoupling Product (1,4-Diphenyl-1,3-butadiene): This dimer is formed by the palladium-catalyzed coupling of two molecules of the boronic acid, particularly in the presence of oxygen.

Q2: How can I detect and quantify these impurities in my sample?

A2: A multi-pronged analytical approach is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides distinct signals for the vinyl protons of the desired product, styrene, and the homocoupled dimer, allowing for relative quantification. The boroxine will have signals that are very similar to the boronic acid, often leading to broadened peaks for the vinyl protons.

    • ¹¹B NMR: This is a powerful tool to differentiate between the boronic acid and its boroxine. The sp²-hybridized boron of the boronic acid typically appears at a different chemical shift than the boron atoms in the boroxine ring.[3]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate this compound from its non-polar impurities like styrene and the homocoupling product. The boroxine may co-elute or appear as a broad peak close to the main component.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for detecting and identifying volatile impurities like styrene.

Table 1: Summary of Common Impurities and Analytical Detection Methods

ImpurityStructureFormation PathwayPrimary Analytical Method(s)
Boroxine Cyclic trimerIntermolecular dehydration¹¹B NMR, ¹H NMR (peak broadening)
Styrene C₆H₅CH=CH₂Protodeboronation (hydrolysis of C-B bond)¹H NMR, GC-MS
Homocoupling Product C₆H₅CH=CH-CH=CHC₆H₅Palladium-catalyzed self-coupling¹H NMR, HPLC

Troubleshooting Guide: Addressing Specific Impurity Issues

Issue 1: Presence of Boroxine

Underlying Cause: Boronic acids exist in a reversible equilibrium with their corresponding boroxines, with the removal of water driving the formation of the anhydride.[2] This is an inherent property of the compound.

Impact on Reactions: While boroxines can be active in some Suzuki-Miyaura couplings, their presence complicates accurate stoichiometry determination, potentially leading to lower yields and inconsistent results.

Mitigation and Removal:

  • Hydrolysis: The equilibrium can be shifted back towards the boronic acid by the addition of water. Before use in a reaction, dissolving the sample in a solvent mixture containing a small amount of water and stirring can help hydrolyze the boroxine back to the monomeric boronic acid.

  • Purification via Diethanolamine Adduct: This is a highly effective method for isolating the pure boronic acid.

    Workflow for Purification via Diethanolamine Adduct

    G Impure Impure this compound (contains boroxine) DEA_Addition Add Diethanolamine in an organic solvent (e.g., Ether or CH2Cl2) Impure->DEA_Addition Precipitate Precipitation of the Diethanolamine Adduct DEA_Addition->Precipitate Filter Filter and wash the precipitate Precipitate->Filter Adduct Pure, crystalline Diethanolamine Adduct Filter->Adduct Hydrolysis Hydrolyze with acid (e.g., 0.1M HCl) in a biphasic system Adduct->Hydrolysis Extraction Extract with an organic solvent Hydrolysis->Extraction Pure_BA Pure this compound in organic phase Extraction->Pure_BA

    Caption: Purification workflow for this compound via its diethanolamine adduct.

    Experimental Protocol: Purification via Diethanolamine Adduct Formation and Hydrolysis [4][5][6]

    • Adduct Formation:

      • Dissolve the impure this compound in a minimal amount of a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a flask.

      • Add diethanolamine (1.0 - 1.1 equivalents) dropwise to the solution while stirring.

      • A white precipitate of the diethanolamine adduct should form within minutes. Continue stirring for approximately 30 minutes to ensure complete precipitation.

      • Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Hydrolysis of the Adduct:

      • Suspend the purified diethanolamine adduct in a biphasic mixture of an organic solvent (e.g., diethyl ether or ethyl acetate) and a dilute aqueous acid (e.g., 0.1 M HCl).

      • Stir the mixture vigorously for 20-30 minutes. The adduct will hydrolyze, releasing the pure boronic acid into the organic layer.

      • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the purified this compound.

Issue 2: Presence of Styrene (Protodeboronation)

Underlying Cause: Protodeboronation is the hydrolytic cleavage of the carbon-boron bond. For vinylboronic acids, this process is generally slow but can be influenced by pH and the presence of certain metal catalysts.

Impact on Reactions: The presence of styrene introduces a non-reactive impurity that can complicate purification of the desired product. In significant amounts, it also reduces the available quantity of the active boronic acid for the coupling reaction.

Prevention and Mitigation:

  • pH Control: The stability of boronic acids is pH-dependent. Avoid highly acidic or basic conditions during workup and storage if possible.

  • Anhydrous Conditions: For sensitive substrates, conducting reactions under strictly anhydrous conditions can minimize protodeboronation.

  • Choice of Base and Solvent: In Suzuki-Miyaura coupling, the choice of base and solvent system can influence the rate of protodeboronation. For sensitive substrates, milder bases and anhydrous solvents may be beneficial.

Issue 3: Presence of Homocoupling Product

Underlying Cause: The palladium catalyst used in Suzuki-Miyaura coupling can promote the dimerization of the boronic acid, especially in the presence of oxygen. This occurs when Pd(II) species are present, which can be formed by the oxidation of the active Pd(0) catalyst.

Impact on Reactions: The homocoupling product is a significant byproduct that reduces the yield of the desired cross-coupled product and can be challenging to separate due to its similar structure and polarity.

Prevention and Mitigation:

  • Degassing: Thoroughly degas all solvents and reagents used in the Suzuki-Miyaura coupling reaction to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup.

  • Use of High-Purity Catalysts: Ensure the palladium catalyst is of high quality and has not been unduly exposed to air.

Workflow for a Robust Suzuki-Miyaura Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Aryl Halide, This compound, Base Inert_Atmosphere Assemble reaction under inert atmosphere (Ar/N2) Reagents->Inert_Atmosphere Solvent Solvent Degas_Solvent Degas Solvent Solvent->Degas_Solvent Degas_Solvent->Inert_Atmosphere Add_Catalyst Add Palladium Catalyst and Ligand Inert_Atmosphere->Add_Catalyst Heat Heat to reaction temperature Add_Catalyst->Heat Monitor Monitor reaction progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup and Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Cross-Coupled Product Purify->Product

Caption: A generalized workflow for minimizing byproduct formation in Suzuki-Miyaura coupling reactions.

Purification by Recrystallization

For samples containing minor non-polar impurities, recrystallization can be an effective purification method.

Experimental Protocol: Recrystallization

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. For this compound, a two-solvent system is often effective. A good starting point is a polar solvent in which the compound is soluble when hot, and a non-polar solvent in which it is insoluble. Common solvent pairs for boronic acids include ethanol/water, or ethyl acetate/hexanes.[7]

  • Dissolution: In an Erlenmeyer flask, dissolve the impure boronic acid in a minimal amount of the hot "good" solvent (e.g., ethyl acetate or ethanol).

  • Induce Crystallization: While the solution is still hot, slowly add the "bad" solvent (e.g., hexanes or water) dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them thoroughly.

References

  • Santos, W. L., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Medicinal Chemistry Letters, 2(5), 409-414. [Link]

  • Santos, W. L., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health. [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/chemistry. [Link]

  • VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Advent Chembio. (n.d.). This compound, 95%. [Link]

  • ResearchGate. (2021). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of trans-2-Phenylvinylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving trans-2-Phenylvinylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the Suzuki-Miyaura coupling of this compound.

Q1: What is the optimal starting temperature for a Suzuki-Miyaura coupling with this compound?

A1: A general starting point for Suzuki-Miyaura couplings is often room temperature, with a gradual increase in heat if the reaction is sluggish.[1][2] However, for vinylboronic acids, a moderately elevated temperature, typically in the range of 60-80 °C, is a good initial setpoint.[1][3] It is crucial to monitor the reaction progress, as excessive heat can lead to side reactions like protodeboronation or catalyst decomposition.[1][4]

Q2: My reaction with this compound is not proceeding. What are the first parameters I should check?

A2: If your reaction shows low or no conversion, begin by verifying the integrity of your reagents and the reaction setup.[5] Key checkpoints include:

  • Catalyst Activity: Ensure your palladium catalyst and phosphine ligand are not degraded.[5]

  • Inert Atmosphere: Confirm that your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that solvents were adequately degassed. Oxygen can lead to unwanted side reactions, such as the homocoupling of the boronic acid.[5][6]

  • Base Activation: The base is critical for activating the boronic acid for transmetalation.[7][8] Ensure the correct base is used at the appropriate stoichiometry.

  • Solvent Quality: Use anhydrous, high-purity solvents. The presence of excess water can affect the reaction.

Q3: Which palladium catalyst and ligand combination is most suitable for coupling this compound?

A3: The choice of catalyst and ligand is highly dependent on the coupling partner (the aryl or vinyl halide/triflate). For many standard Suzuki couplings, Pd(PPh₃)₄ is a common starting point.[9] However, for more challenging substrates, or to achieve higher turnover numbers, catalyst systems composed of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a phosphine ligand such as P(t-Bu)₃ or PCy₃ can be more effective, even at room temperature.[7][10]

Q4: What is the role of the base in the Suzuki-Miyaura coupling, and which one should I choose?

A4: The base plays a crucial role in the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transmetalation step with the palladium complex.[7][8][11][12] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[9] For couplings involving potentially base-sensitive functional groups, milder bases like potassium carbonate are often preferred.[13]

II. Troubleshooting Guide: Optimizing Reaction Temperature

This guide provides a structured approach to troubleshooting common issues encountered when optimizing the reaction temperature for the Suzuki-Miyaura coupling of this compound.

Logical Flow for Troubleshooting Temperature Optimization

G cluster_start Initial Observation cluster_diagnosis Diagnostic Steps cluster_solutions Corrective Actions cluster_outcome Desired Outcome Start Low Yield or No Reaction at Initial Temperature Check_Reagents Verify Reagent Quality (Boronic Acid, Halide, Catalyst, Base, Solvent) Start->Check_Reagents Check_Setup Ensure Inert Atmosphere (Degassing, Purging) Start->Check_Setup Analyze_Side_Products Analyze Crude Mixture (TLC, LC-MS, GC-MS) for Side Products Check_Reagents->Analyze_Side_Products Check_Setup->Analyze_Side_Products Increase_Temp Incrementally Increase Temperature (e.g., in 10-20°C steps) Analyze_Side_Products->Increase_Temp If starting material remains Decrease_Temp Decrease Temperature if Degradation is Observed Analyze_Side_Products->Decrease_Temp If protodeboronation or homocoupling is significant Change_Catalyst Screen Different Catalyst/Ligand Systems Analyze_Side_Products->Change_Catalyst If reaction is stalled Change_Base Optimize Base and Solvent System Analyze_Side_Products->Change_Base If boronic acid decomposition is suspected Optimize_Time Adjust Reaction Time Increase_Temp->Optimize_Time Decrease_Temp->Optimize_Time Change_Catalyst->Optimize_Time Change_Base->Optimize_Time Success Optimized Yield and Purity Optimize_Time->Success

Caption: A flowchart for troubleshooting low yield in Suzuki couplings.

Q5: I am observing a low yield at my initial reaction temperature. Should I increase the temperature?

A5: An incremental increase in temperature is a logical next step if a significant amount of starting material remains.[1][13][14] Raising the temperature can overcome the activation energy barrier for one or more steps in the catalytic cycle, particularly the oxidative addition and reductive elimination steps. However, proceed with caution. A sudden or excessive increase in temperature can be detrimental.

Q6: After increasing the temperature, my yield did not improve, and I see new spots on my TLC plate. What could be happening?

A6: The formation of new byproducts at higher temperatures suggests that you may be promoting undesirable side reactions.[1] For this compound, the most common side reactions exacerbated by heat are:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[15] This is a common decomposition pathway for boronic acids, especially under basic conditions.[16][17]

  • Homocoupling: The coupling of two molecules of the boronic acid to form a dimer.[15] This is often promoted by the presence of oxygen.[6][15]

  • Catalyst Decomposition: At excessively high temperatures, the palladium catalyst can decompose to form inactive palladium black, which will shut down the catalytic cycle.[1][18]

Q7: How can I determine the optimal temperature without extensive trial and error?

A7: A systematic approach is key. A Design of Experiments (DoE) approach can be highly effective for optimizing multiple parameters simultaneously, including temperature, catalyst loading, and reaction time.[19][20] For a simpler approach, you can run a small-scale parallel screen at different temperatures (e.g., 50 °C, 70 °C, 90 °C) and monitor the reaction progress and byproduct formation at each temperature.

Data on Temperature Effects in a Model Suzuki-Miyaura Coupling

The following table summarizes hypothetical data from a temperature optimization study for the coupling of this compound with 4-bromoanisole.

Temperature (°C)Reaction Time (h)Yield of Product (%)Protodeboronation (%)Homocoupling (%)
501245<5<2
7068583
90470205
110255358

This data is illustrative and will vary based on specific substrates, catalysts, and other reaction conditions.

III. Experimental Protocols

This section provides a general, step-by-step protocol for the Suzuki-Miyaura coupling of this compound.

General Protocol for Temperature Optimization
  • Reagent Preparation:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., a mixture of an organic solvent like dioxane, THF, or toluene with water) via syringe. A common ratio is 4:1 or 5:1 organic solvent to water.[21]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature.

    • Stir the reaction mixture vigorously.

  • Monitoring:

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) R1-Pd(II)-OR(L2) R1-Pd(II)-OR(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-OR(L2) Base Activation R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-OR(L2)->R1-Pd(II)-R2(L2) Transmetalation (R2-B(OR)2) R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination (R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

IV. References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic.... Retrieved from [Link]

  • Louie, J., & Gibby, J. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Publications. (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature effect on the model SM cross-coupling reaction using ligand.... Retrieved from [Link]

  • Cambridge University Press. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Books. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction a. Retrieved from [Link]

  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Retrieved from [Link]

  • ResearchGate. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Wiley Online Library. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • Journal of Environmental Sciences. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Retrieved from [Link]

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective and efficient synthesis of trans-arylvinylboronates and trans-hetarylvinylboronates using palladium catalyzed cross-coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic.... Retrieved from [Link]

  • ResearchGate. (2025, August 6). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Retrieved from [Link]

  • PubMed. (2010, October 13). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Retrieved from [Link]

Sources

effect of inert atmosphere on trans-2-Phenylvinylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-2-Phenylvinylboronic acid. This guide is designed to provide in-depth technical assistance and troubleshooting advice for issues related to the use of an inert atmosphere in your experiments. Our goal is to equip you with the knowledge to diagnose problems, optimize your reaction conditions, and ensure the integrity of your results.

The Critical Role of an Inert Atmosphere

In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, the chemical environment is paramount. This compound, like many organoboron reagents, is susceptible to degradation and side reactions in the presence of atmospheric oxygen. The necessity of an inert atmosphere (typically nitrogen or argon) is not merely a procedural formality but a critical parameter for success. The primary deleterious effects of oxygen are twofold: promotion of oxidative homocoupling of the boronic acid and deactivation of the palladium catalyst. These issues can lead to significantly reduced yields of the desired product and complex purification challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments with this compound when an inert atmosphere is not properly maintained.

Problem 1: Low or No Yield of the Desired Cross-Coupled Product

Question: I performed a Suzuki-Miyaura coupling between this compound and an aryl halide, but my yield is extremely low, or I only recovered my starting materials. What went wrong?

Answer:

This is a classic symptom of catalyst deactivation and/or reagent degradation, often caused by the presence of oxygen.

Root Cause Analysis:

  • Catalyst Oxidation: The active catalyst in a Suzuki-Miyaura coupling is a Pd(0) species. Oxygen present in the reaction vessel can oxidize Pd(0) to Pd(II), which is catalytically inactive for the primary cross-coupling cycle. This effectively halts the reaction.

  • Boronic Acid Degradation: this compound can undergo oxidative deboronation in the presence of oxygen and reactive oxygen species, converting the boronic acid into other, unreactive compounds.[1][2]

Solutions:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30 minutes) or by using several freeze-pump-thaw cycles.

  • Proper Inerting of the Reaction Vessel: The reaction vessel (e.g., a Schlenk flask) must be free of air. This is typically achieved by evacuating the vessel with a vacuum pump and backfilling with an inert gas. This cycle should be repeated at least three times to ensure a truly inert atmosphere.

  • Use of Fresh, High-Purity Reagents: Ensure your palladium catalyst and ligands have been stored under inert conditions and are not expired. Boronic acids can also degrade over time if not stored properly.

Problem 2: Significant Formation of a Symmetrical Biphenyl Byproduct

Question: My reaction produced a significant amount of a byproduct that appears to be the dimer of my this compound (1,4-diphenyl-1,3-butadiene). How can I prevent this?

Answer:

The formation of a homocoupled product is a strong indication that your reaction environment is not sufficiently inert.

Root Cause Analysis:

  • Oxidative Homocoupling: In the presence of oxygen, palladium catalysts can promote the oxidative homocoupling of boronic acids.[3] This side reaction competes directly with the desired cross-coupling pathway, consuming your starting material and reducing the yield of your target molecule. The presence of Pd(II) species, either from the precatalyst or from the oxidation of Pd(0), can facilitate this process.[3]

Solutions:

  • Strict Exclusion of Oxygen: The most effective way to prevent homocoupling is to meticulously exclude oxygen from your reaction. Follow the degassing and inerting procedures outlined in Problem 1.

  • Use of Pd(0) Precatalysts: While many Suzuki reactions are initiated with Pd(II) precatalysts that are reduced in situ, starting with a Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes mitigate homocoupling, provided the reaction is kept scrupulously free of oxygen.

  • Controlled Addition of Reagents: In some cases, adding the boronic acid slowly to the reaction mixture after the other components have been heated under an inert atmosphere can minimize its exposure to conditions that favor homocoupling.

Problem 3: Inconsistent Results and Poor Reproducibility

Question: I am running the same reaction under what I believe are identical conditions, but my yields are highly variable. Why is this happening?

Answer:

Inconsistent results are often traced back to subtle, uncontrolled variations in the reaction atmosphere.

Root Cause Analysis:

  • Variable Oxygen Contamination: The amount of residual oxygen can differ from one run to another if the degassing and inerting procedures are not standardized and rigorously followed. Even small amounts of oxygen can have a significant impact on the reaction outcome.

  • Moisture Contamination: While oxygen is the primary culprit for homocoupling and catalyst deactivation, moisture can also be problematic. Water can contribute to the protodeboronation of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond. The extent of moisture contamination can vary depending on the quality of the solvents and the handling of hygroscopic reagents.

Solutions:

  • Standardize Your Procedure: Develop a consistent, step-by-step protocol for setting up your reactions under an inert atmosphere and adhere to it strictly for every experiment.

  • Use Dry Solvents: In addition to degassing, ensure your solvents are anhydrous, especially if your reaction is sensitive to moisture. Solvents can be dried using standard laboratory techniques, such as distillation from a suitable drying agent or by passing them through a column of activated alumina.

  • Proper Handling of Reagents: Handle all reagents, especially the palladium catalyst, ligands, and base, in a way that minimizes their exposure to air and moisture. A glove box is ideal for this purpose.

Frequently Asked Questions (FAQs)

Q1: Is an inert atmosphere always necessary for reactions with this compound?

A1: For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, an inert atmosphere is highly recommended to achieve high yields and minimize side products. While some reactions may proceed in the presence of air, they are often less efficient and less reproducible. However, it's important to note that some other types of reactions involving boronic acids, such as certain oxidative couplings, may intentionally use oxygen as a reagent.[4][5][6][7] Always refer to the specific literature procedure for the transformation you are performing.

Q2: What is the difference between using nitrogen and argon as the inert gas?

A2: Both nitrogen and argon are effective at displacing oxygen. Argon is denser than air, so it can form a more stable "blanket" over the reaction mixture. It is also more inert than nitrogen, which can, under certain conditions (e.g., with lithium metal), form nitrides. For most Suzuki-Miyaura couplings, high-purity nitrogen is sufficient and more economical. Argon is preferred for reactions that are exceptionally sensitive to any form of reactivity from the atmosphere.

Q3: How can I be sure my reaction is truly under an inert atmosphere?

A3: Visual indicators can be helpful. For example, using a bubbler in the gas outlet line of your Schlenk manifold will show a positive pressure of inert gas. For highly sensitive reactions, an oxygen sensor can be used to measure the oxygen content in your glove box or reaction setup. However, for most applications, consistently following a well-established protocol for evacuating and backfilling the reaction vessel is the most practical and reliable method.

Q4: Can I degas my solvent by sonicating it?

A4: Sonication can help to remove dissolved gases from a solvent, but it is generally less effective than bubbling with an inert gas or freeze-pump-thaw cycles for achieving the low oxygen levels required for sensitive catalytic reactions.

Q5: My palladium catalyst has turned black during the reaction. Is this normal?

A5: The formation of palladium black (finely divided palladium metal) can indicate catalyst decomposition. This can be caused by a variety of factors, including the presence of oxygen, high temperatures, or an inappropriate choice of ligand. While some palladium black formation may be unavoidable, excessive precipitation is a sign of a suboptimal reaction and will likely lead to lower yields. Improving the inertness of your reaction atmosphere can help to minimize this decomposition.

Data Summary: Impact of Atmosphere on Suzuki-Miyaura Coupling

While specific quantitative data for this compound is dispersed throughout the literature, the following table provides a representative illustration of the expected outcomes based on general principles of Suzuki-Miyaura reactions.

Atmospheric ConditionDesired Product Yield (Illustrative)Homocoupling Byproduct Formation (Illustrative)Key Issues
Inert Atmosphere (Nitrogen/Argon) High (e.g., >85%)Minimal (e.g., <5%)-
Aerobic (Air) Low to Moderate (e.g., 10-50%)Significant (e.g., 20-60%)Catalyst deactivation, reagent degradation, complex purification

Experimental Protocols

Protocol 1: Standard Setup for Suzuki-Miyaura Coupling under an Inert Atmosphere

This protocol provides a general guideline for performing a Suzuki-Miyaura coupling with this compound under an inert atmosphere.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Schlenk flask and manifold

  • Magnetic stirrer and stir bar

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under a stream of inert gas.

  • Addition of Solids: Under a positive pressure of inert gas, add the aryl halide, this compound, palladium catalyst, and base to the flask.

  • Inerting the Vessel: Seal the flask and connect it to a Schlenk line. Evacuate the flask under high vacuum for several minutes, then backfill with inert gas. Repeat this evacuate/backfill cycle three times.

  • Solvent Addition: Add the degassed solvent mixture to the flask via a cannula or syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, and proceed with a standard aqueous workup and extraction.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Problem: Degradation Pathways

The following diagrams illustrate the key competitive pathways in the presence of oxygen.

cluster_desired Inert Atmosphere cluster_undesired Aerobic Conditions A Aryl-Pd(II)-X (From Oxidative Addition) C Desired Cross-Coupling Product (Stilbene Derivative) A->C Transmetalation & Reductive Elimination B This compound B->A D Homocoupling Product (1,4-Diphenyl-1,3-butadiene) B->D Oxidative Homocoupling O2 Oxygen (O2) O2->D Pd0 Pd(0) Catalyst O2->Pd0 Catalyst Oxidation PdII_inactive Inactive Pd(II) Species Pd0->PdII_inactive

Caption: Competing reaction pathways under inert vs. aerobic conditions.

References

  • Organic Letters.

  • Semantic Scholar.

  • Journal of the American Chemical Society.

  • National Institutes of Health.

  • PubMed.

  • Yoneda Labs.

  • Chemistry Stack Exchange.

  • Organic & Biomolecular Chemistry.

  • National Institutes of Health.

  • PubMed.

Sources

Technical Support Center: Catalyst Deactivation in trans-2-Phenylvinylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving trans-2-phenylvinylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to catalyst deactivation and other undesirable side reactions. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your experiments for success.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section is structured to help you diagnose and resolve issues you may encounter during the Suzuki-Miyaura coupling of this compound.

Problem 1: Low or No Product Yield

Initial Checks:

  • Reagent Quality: The purity of all reagents is paramount. Impurities in the boronic acid, aryl halide, or solvent can poison the palladium catalyst.[1] It is recommended to use freshly purchased or purified reagents. This compound can be susceptible to degradation over time.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon) and that your solvents are thoroughly degassed.[2] Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[2]

  • Catalyst Activity: If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[2] Some precatalysts are air-sensitive. Consider using a fresh batch or a more robust, air-stable precatalyst.

Troubleshooting Steps:

  • Evaluate the Catalyst and Ligand System:

    • For Electron-Rich Aryl Halides: Oxidative addition can be the rate-limiting step.[3] Employing electron-rich and bulky ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), can facilitate this step.[2][4][5]

    • For Electron-Poor Aryl Halides: While generally more reactive, issues can still arise. A screening of different ligands may be necessary.

    • Consider Pre-formed Catalysts: Using a well-defined palladium precatalyst can sometimes provide more consistent results than generating the active catalyst in situ.[4][5][6]

  • Optimize the Base:

    • The base is crucial for activating the boronic acid but can also promote side reactions.[1][3][7]

    • If you are using a strong base like NaOH or KOH and observing low yields, consider switching to a milder base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[2] The choice of base is often solvent-dependent.

  • Solvent Selection:

    • A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is commonly used. The water is necessary to dissolve the inorganic base.

    • For substrates prone to protodeboronation, minimizing the amount of water or even running the reaction under anhydrous conditions can be beneficial.[2]

Problem 2: Significant Protodeboronation of this compound

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. Vinylboronic acids are particularly susceptible to this side reaction.[2]

Causative Factors:

  • Excessive Basicity: Strong bases in aqueous media can accelerate protodeboronation.[2]

  • Elevated Temperatures: Higher temperatures can increase the rate of both the desired coupling and the undesired protodeboronation.

  • Presence of Protic Solvents: Water or alcohols in the reaction mixture can act as a proton source for this side reaction.

Mitigation Strategies:

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can be an effective strategy. The boronic acid is then slowly released in situ, keeping its concentration low and minimizing the rate of protodeboronation.

  • Milder Base Selection: Switch to a weaker inorganic base like K₃PO₄ or K₂CO₃.

  • Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can significantly reduce protodeboronation.

  • Faster Catalysis: Employing a more active catalyst system that promotes a faster rate of cross-coupling can outcompete the rate of protodeboronation.

Problem 3: Formation of Palladium Black

The precipitation of palladium black is a clear indicator of catalyst deactivation, where the soluble palladium catalyst agglomerates into inactive metallic palladium.

Common Causes:

  • Instability of the Catalyst Complex: The palladium-ligand complex may not be stable under the reaction conditions.

  • Presence of Impurities: Certain impurities can lead to the reduction of the palladium catalyst to its metallic form.

  • High Temperatures: Prolonged heating at high temperatures can promote catalyst decomposition.

Solutions:

  • Ligand Selection: The use of strongly coordinating ligands, such as bidentate phosphines or N-heterocyclic carbenes (NHCs), can stabilize the palladium center and prevent agglomeration.[7]

  • Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature may help to maintain the catalyst's homogeneity.

  • Catalyst Loading: While counterintuitive, in some cases, a slightly higher catalyst loading can help to complete the reaction before significant deactivation occurs. However, this should be balanced against cost and potential for side reactions.

  • Use of Heterogeneous Catalysts: In some applications, a palladium catalyst supported on a solid matrix (e.g., carbon) can be a robust alternative, although catalyst leaching can still be a concern.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound giving a significant amount of the homocoupled product, (E,E)-1,4-diphenyl-1,3-butadiene?

A1: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings.[9] It is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then mediate the homocoupling of two molecules of the boronic acid. To minimize homocoupling, ensure your reaction is thoroughly deoxygenated and maintained under a strict inert atmosphere. The use of a Pd(0) source directly, rather than a Pd(II) precatalyst that requires in situ reduction, can sometimes mitigate this issue.

Q2: Can I use a one-pot procedure for the synthesis and subsequent Suzuki coupling of this compound?

A2: While one-pot procedures are attractive for their efficiency, they can be challenging for substrates like this compound due to its relative instability. It is generally recommended to isolate and purify the boronic acid before proceeding with the Suzuki coupling to ensure the removal of any byproducts from the boronic acid synthesis that could interfere with the palladium catalyst.

Q3: What is the optimal base for the Suzuki coupling of this compound?

A3: There is no single "best" base, as the optimal choice depends on the specific aryl halide, solvent, and catalyst system.[1][3][7] However, for vinylboronic acids, it is often advisable to start with a moderately strong base like K₂CO₃ or K₃PO₄. Stronger bases like NaOH or KOH can be effective but may increase the risk of protodeboronation. A screening of different bases is often the most effective approach to identify the optimal conditions for your specific reaction.

Q4: I am coupling a sterically hindered aryl halide. What modifications to the standard protocol should I consider?

A4: For sterically hindered substrates, both the oxidative addition and reductive elimination steps of the catalytic cycle can be slow. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is highly recommended.[2] These ligands promote both of these key steps. Additionally, a higher reaction temperature may be required, but this must be balanced against the stability of the this compound.

Section 3: Data Presentation and Protocols

Comparative Performance of Common Palladium Catalysts

The following table provides a qualitative comparison of common palladium catalysts for Suzuki-Miyaura couplings. The suitability for this compound is inferred from their general performance with challenging substrates.

Catalyst SystemLigand TypeTypical Loading (mol%)AdvantagesDisadvantagesSuitability for Vinylboronic Acids
Pd(PPh₃)₄Monodentate Phosphine1-5Commercially available, well-established.Can be less active for challenging substrates.Moderate; may require higher loadings and temperatures.
Pd(dppf)Cl₂Bidentate Phosphine1-3Robust, good for a wide range of substrates.Can be less effective for very sterically hindered substrates.Good; offers good stability to the palladium center.
Pd₂(dba)₃ + XPhos/SPhosBiarylphosphine0.5-2Highly active, excellent for hindered and electron-rich/poor substrates.[5]Air-sensitive ligands, higher cost.Excellent; promotes fast coupling, which can outcompete protodeboronation.
PEPPSI-IPrN-Heterocyclic Carbene (NHC)1-3Air and moisture stable precatalysts, highly active.Can be more expensive.Very Good; NHC ligands provide a stable catalytic complex.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the optimization of your reaction.

Reagents:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 4: Visualizing the Mechanisms

The Suzuki-Miyaura Catalytic Cycle and Deactivation Pathways

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Agglomeration PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_RX->Pd_Black Decomposition PdII_R_R1 R-Pd(II)L_n-R' Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Protodeboronation Protodeboronation Homocoupling Homocoupling Boronic_Acid R'-B(OH)₂ Boronic_Acid->Transmetalation R' source Boronic_Acid->Protodeboronation + H₂O/Base Boronic_Acid->Homocoupling + O₂/Pd(II) Base Base (e.g., K₂CO₃) Base->Transmetalation Aryl_Halide R-X Aryl_Halide->OxAdd

Caption: The Suzuki-Miyaura catalytic cycle and key deactivation pathways.

Troubleshooting Logic Flow

Troubleshooting_Flowchart Start Low or No Yield Check_Reagents Check Reagent Purity and Inert Atmosphere Start->Check_Reagents Reagents_OK Reagents & Conditions OK? Check_Reagents->Reagents_OK Fix_Reagents Use Fresh Reagents, Degas Solvents Reagents_OK->Fix_Reagents No Analyze_Side_Products Analyze Crude Reaction for Side Products Reagents_OK->Analyze_Side_Products Yes Fix_Reagents->Start Protodeboronation Protodeboronation Observed? Analyze_Side_Products->Protodeboronation Homocoupling Homocoupling Observed? Protodeboronation->Homocoupling No Optimize_Base Use Milder Base, Consider Anhydrous Conditions Protodeboronation->Optimize_Base Yes Pd_Black Palladium Black Observed? Homocoupling->Pd_Black No Optimize_Atmosphere Improve Degassing, Use Pd(0) Source Homocoupling->Optimize_Atmosphere Yes Optimize_Catalyst Optimize Catalyst System (Ligand, Loading) Pd_Black->Optimize_Catalyst No Optimize_Ligand_Temp Use Stabilizing Ligand, Lower Temperature Pd_Black->Optimize_Ligand_Temp Yes Success Reaction Optimized Optimize_Catalyst->Success Optimize_Base->Success Optimize_Atmosphere->Success Optimize_Ligand_Temp->Success

Caption: A decision-making flowchart for troubleshooting Suzuki-Miyaura couplings.

References

  • (Note: While this is a commercial source, it highlights the common use of pinacol esters for stability.)

  • PubMed.

  • BenchChem.

  • BenchChem.

  • Chemistry LibreTexts.

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Technical Support Center: Workup Procedures for trans-2-Phenylvinylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup of reactions involving trans-2-phenylvinylboronic acid, a key reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] This document is designed to provide practical, field-proven insights to help you navigate common challenges and ensure the successful isolation and purification of your target compounds.

I. Understanding the Chemistry: Why Workups Can Be Tricky

This compound and its derivatives are cornerstones in the formation of carbon-carbon bonds, enabling the synthesis of complex molecules like stilbenes and other conjugated systems.[5][6][7] However, the very properties that make boronic acids versatile can also complicate the post-reaction workup. Key challenges often revolve around:

  • Residual Boron Species: The primary challenge is the removal of unreacted boronic acid, its anhydride (boroxine), and other boron-containing byproducts. These can interfere with purification and subsequent reactions.

  • Product Isolation: Achieving a clean separation of the desired product from starting materials, catalyst residues, and byproducts requires a systematic approach.

  • Product Stability: The desired product, often a stilbene derivative, may be susceptible to isomerization or degradation under certain workup conditions.[8]

This guide will address these issues with detailed protocols and explanations.

II. Troubleshooting Guide: Common Problems and Solutions

This section is formatted as a series of common problems encountered during the workup of this compound reactions, followed by detailed solutions.

Problem 1: My crude product is contaminated with a significant amount of boron-containing impurities.

This is the most frequent issue. Boronic acids and their byproducts can be difficult to separate from the desired product due to similar polarities.[9]

Solution:

A multi-step approach is often necessary.

Step 1: Aqueous Base Wash

  • Rationale: Boronic acids are weakly acidic. A wash with a mild aqueous base will convert the boronic acid into its highly water-soluble boronate salt, which can then be easily extracted into the aqueous phase.[9]

  • Protocol:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[10] Repeat the wash if necessary.

    • Separate the aqueous layer.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]

Step 2: Scavenging Resins

  • Rationale: For particularly stubborn cases, scavenging resins with diol or diethanolamine (DEAM) functional groups can selectively bind to boronic acids.[9][12]

  • Protocol:

    • After the initial aqueous workup, dissolve the crude product in a suitable solvent.

    • Add the scavenging resin and stir for the recommended time (typically a few hours).

    • Filter off the resin and wash it with the solvent.

    • Combine the filtrate and washings, then concentrate under reduced pressure.

Problem 2: I'm observing a low yield of my desired product after workup.

Low yields can stem from several factors, including incomplete reactions or loss of product during the workup.

Solution:

  • Optimize Reaction Completion: Before proceeding to a large-scale workup, ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

  • Minimize Product Loss During Extraction:

    • Ensure the pH of the aqueous layer is appropriate. If your product has acidic or basic functionalities, it could be partitioning into the aqueous layer.

    • Perform multiple extractions with smaller volumes of organic solvent rather than a single large extraction.

  • Consider Protodeboronation: This side reaction, where the boronic acid group is replaced by a hydrogen, is a common cause of reduced yield, especially with vinylboronic acids.[13][14] To minimize this during the reaction, consider using anhydrous conditions, a milder base (like potassium fluoride), or a protected boronic acid derivative.[10][13]

Problem 3: My purified product shows signs of isomerization (e.g., presence of the cis-isomer).

Stilbenes are susceptible to photoisomerization, particularly when exposed to UV light.[8]

Solution:

  • Protect from Light: During and after purification, protect your compound from light by using amber vials or wrapping glassware in aluminum foil.[8]

  • Avoid Acidic Conditions: Traces of acid can catalyze the isomerization of stilbenes.[8] Ensure all workup steps are performed under neutral or slightly basic conditions.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to remove the palladium catalyst after the reaction?

A1: After the reaction, the palladium catalyst can often be removed by filtering the reaction mixture through a pad of Celite® or silica gel.[15][16][17] Elute with your reaction solvent or another suitable organic solvent. For more complete removal, column chromatography is recommended.

Q2: Can I use column chromatography to purify the product from a this compound reaction?

A2: Yes, flash column chromatography is a very common and effective method for purifying the products of these reactions.[15][18] A typical stationary phase is silica gel, and the mobile phase is often a gradient of ethyl acetate in hexanes or a similar solvent system.[16]

Q3: My boronic acid starting material is an oily or sticky solid. Is it still usable?

A3: Boronic acids can dehydrate to form cyclic trimers called boroxines, which can cause the material to appear oily or sticky.[11][19] In many cases, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can be used directly.[11] However, it's always a good practice to assess the purity of your starting material.

Q4: I'm having trouble crystallizing my final product. What can I do?

A4: If your product is a solid, recrystallization is an excellent purification technique.[8][18] For stilbene derivatives, common recrystallization solvents include ethanol, methanol, or mixed solvent systems.[20][21][22] If crystals are slow to form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[8] Placing the solution in an ice bath can also help to induce crystallization.[8][21]

IV. Experimental Protocols

A. General Aqueous Workup Protocol for a Suzuki-Miyaura Reaction
  • Cooling: Once the reaction is complete, allow the reaction vessel to cool to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Filtration (Optional): If a heterogeneous catalyst was used or if solids are present, filter the mixture through a pad of Celite®. Wash the filter cake with the chosen organic solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH) to remove acidic byproducts, including residual boronic acid.

    • Water.

    • Brine (a saturated aqueous solution of NaCl) to aid in the removal of water from the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter to remove the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization.[13]

B. Recrystallization Protocol for trans-Stilbene Derivatives
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., 95% ethanol).[8]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. The desired compound should crystallize out.

  • Cooling: To maximize the yield, cool the flask in an ice-water bath for 15-20 minutes.[8]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

V. Visualizing the Workflow

Workup_Procedure cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product Reaction Completed Reaction Mixture Dilute Dilute with Organic Solvent Reaction->Dilute Wash Wash with Aq. Base Dilute->Wash Separate Separate Layers Wash->Separate Dry Dry Organic Layer Separate->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Product Pure Product Purify->Product

Caption: Generalized workflow for the workup and purification of this compound reactions.

VI. Data Summary Table

Issue Potential Cause(s) Recommended Solution(s)
Boron ImpuritiesIncomplete removal of boronic acid/byproducts.Aqueous base wash, scavenging resins.
Low Product YieldIncomplete reaction, product loss during workup, protodeboronation.Monitor reaction completion, optimize extraction, use milder reaction conditions.
IsomerizationExposure to light, acidic conditions.Protect from light, maintain neutral/basic pH during workup.
Catalyst ResidueIncomplete removal of palladium catalyst.Filtration through Celite®/silica, column chromatography.

VII. References

  • UNT Digital Library. (n.d.). Descriptors for solutes from the solubility of solids: - trans-stilbene as an example. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid. Retrieved from

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from

  • Google Patents. (n.d.). US10377700B2 - Process for the recovery of a boronic acid. Retrieved from

  • ResearchGate. (n.d.). a Crystal grown using commercially available trans-stilbene chemical.... Retrieved from

  • The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of Crude trans-Stilbene-d2. Retrieved from

  • SiliCycle. (n.d.). Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. Retrieved from

  • BenchChem. (2025). Technical Support Center: Effective Removal of Boronic Acid Byproducts. Retrieved from

  • ACS Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from

  • NIH. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC. Retrieved from

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from

  • Unknown Source. (n.d.). recrystallization-2.doc.pdf.

  • Chegg. (2016). Q1) List the best recrystallization solvent(s) (Hexane-Acetone-Ethanol-Water-Toluene) for: Trans-stilbene. Retrieved from

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • BLD Pharm. (n.d.). 6783-05-7|this compound. Retrieved from

  • ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development. Retrieved from

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from

  • Reddit. (2023). Boronic acids being gooey : r/OrganicChemistry. Retrieved from

  • ACS Publications. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles | The Journal of Organic Chemistry. Retrieved from

  • NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from

  • ResearchGate. (n.d.). Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound 97 6783-05-7. Retrieved from

  • Google Patents. (n.d.). US20140330008A1 - Process for the preparation of boronic acid intermediates. Retrieved from

  • Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Retrieved from

  • Rose-Hulman. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound 97 6783-05-7. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 6783-05-7 | SCBT. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Methylbenzonitrile Derivatives. Retrieved from

  • PubMed Central. (n.d.). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Retrieved from

  • BenchChem. (2025). Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid. Retrieved from

  • BLDpharm. (n.d.). BD6439[6783-05-7]this compound - Bulk Product Details. Retrieved from

  • Unknown Source. (n.d.). Suzuki Coupling.

  • Sigma-Aldrich. (n.d.). This compound 97 6783-05-7. Retrieved from

  • Ambeed.com. (n.d.). 6783-05-7 | this compound | Organoborons. Retrieved from

  • ORBi. (2006). Synthesis of stilbenoids via the Suzuki–Miyaura reaction catalysed by palladium N-heterocyclic carbene complexes. Retrieved from

  • PubMed. (2018). Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Retrieved from

  • BenchChem. (2025). Technical Support Center: Optimizing Reactions with 2-Benzofurylboronic Acid. Retrieved from

  • ResearchGate. (2025). Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species. Retrieved from

  • BenchChem. (2025). Troubleshooting guide for failed isobutylboronic acid reactions. Retrieved from

Sources

stability issues of trans-2-Phenylvinylboronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for trans-2-Phenylvinylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the stability of this versatile reagent in solution. Below, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experimental work. Each point provides a diagnosis of the potential problem and a detailed, actionable solution.

Q1: My Suzuki-Miyaura coupling reaction with this compound has a low yield or fails completely. What should I investigate first?

A1: A failed Suzuki-Miyaura coupling is a common issue often linked to the stability of the boronic acid, catalyst activity, or reaction conditions. A systematic approach is crucial for diagnosis.

Core Issues to Investigate:

  • Reagent Integrity (Protodeboronation): this compound is susceptible to protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond, yielding styrene. This is a very common side reaction with vinyl boronic acids.[1][2] The presence of water and a strong base can accelerate this degradation.[1]

  • Catalyst Inactivation: The active Pd(0) species can be sensitive to oxygen, leading to catalyst decomposition and the formation of palladium black.[1]

  • Suboptimal Base/Solvent System: The choice of base and solvent is critical and highly interdependent. An inappropriate combination can fail to facilitate transmetalation or may even promote reagent degradation.[1]

Troubleshooting Workflow:

The following workflow provides a step-by-step diagnostic process.

G start Low/No Yield in Suzuki Coupling check_reagent 1. Verify Boronic Acid Quality - Run NMR/LC-MS on starting material. - Is styrene or other impurity present? start->check_reagent reagent_yes Yes (Degradation) check_reagent->reagent_yes Degradation Observed reagent_no No (Reagent OK) check_reagent->reagent_no Purity OK check_conditions 2. Assess Reaction Conditions - Was the reaction run under inert gas? - Were solvents properly degassed? conditions_yes No (Oxygen Present) check_conditions->conditions_yes Deficiencies Found conditions_no Yes (Inert) check_conditions->conditions_no Setup OK check_catalyst 3. Evaluate Catalyst System - Is the Pd catalyst fresh/active? - Is the base appropriate and dry? catalyst_yes No (Potential Issue) check_catalyst->catalyst_yes Deficiencies Found catalyst_no Yes (System OK) check_catalyst->catalyst_no Setup OK sol_reagent Solution: - Use fresh, high-purity boronic acid. - Consider converting to a more stable boronate ester (e.g., MIDA or pinacol). reagent_yes->sol_reagent reagent_no->check_conditions sol_conditions Solution: - Degas solvents via sparging or freeze-pump-thaw. - Maintain a positive pressure of N2 or Ar. conditions_yes->sol_conditions conditions_no->check_catalyst sol_catalyst Solution: - Use a fresh batch of catalyst. - Switch to a more robust precatalyst (e.g., a palladacycle). - Use a milder base (e.g., K₂CO₃, KF) instead of strong hydroxides. catalyst_yes->sol_catalyst end_node Re-run Experiment with Optimized Parameters catalyst_no->end_node Re-evaluate stoichiometry and temperature sol_reagent->end_node sol_conditions->end_node sol_catalyst->end_node

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura reaction.

Q2: I'm observing a significant amount of styrene as a byproduct. What is causing this and how can I minimize it?

A2: The presence of styrene is a definitive sign of protodeboronation, the most common degradation pathway for your boronic acid.[2] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, with the proton typically sourced from water or other protic species in the reaction mixture.

Causality and Mitigation Strategies:

  • Mechanism: Protodeboronation can be catalyzed by either acid or base.[2] In the context of Suzuki couplings, the base-catalyzed pathway is most relevant. The base (e.g., OH⁻) attacks the electron-deficient boron atom to form a boronate species. This intermediate is then protonated by a proton source (like water), leading to the cleavage of the C-B bond.[2][3] Vinyl boronic acids are particularly susceptible to this process.[4]

  • Minimizing Protodeboronation:

    • Use Anhydrous Conditions: Since water is the primary proton source, switching to anhydrous solvents and ensuring all reagents (especially the base) are dry can significantly reduce this side reaction.[1]

    • Select a Milder Base: Strong bases in aqueous media accelerate protodeboronation.[1] Consider replacing strong bases like NaOH or K₃PO₄ with milder, non-hydroxide bases such as K₂CO₃ or KF.[1]

    • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester. These esters are more resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions.[5] Another effective strategy is to use its trivinylboroxane-pyridine complex, which is a bench-stable solid that hydrolyzes in situ to provide the reactive vinyl boronic acid.[6]

Q3: My solution of this compound has turned cloudy or contains a precipitate. What is happening?

A3: Cloudiness or precipitation in a solution of a boronic acid, particularly upon standing, often points to dehydration and the formation of its cyclic trimeric anhydride, known as a boroxine.

  • The Chemistry of Boroxine Formation: This is a reversible dehydration reaction where three molecules of the boronic acid condense, eliminating three molecules of water to form a six-membered ring.[7] This process can be driven by heat or occur in concentrated solutions.[7] While this may affect solubility and reaction stoichiometry if not accounted for, boroxines are generally competent in Suzuki-Miyaura couplings as they can hydrolyze back to the monomeric boronic acid under the aqueous basic conditions of the reaction.[6]

  • Solubility Issues: this compound has variable solubility depending on the solvent. It generally shows good solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons like methylcyclohexane.[8][9] If you are using a solvent system where its solubility is limited, precipitation may occur, especially with temperature fluctuations.

What to do:

  • If boroxine formation is suspected, adding a small amount of water to the reaction mixture (if compatible with your chemistry) can help hydrolyze it back to the active monomer.

  • Ensure you are using an appropriate solvent. For stock solutions, polar aprotic solvents like THF or dioxane are often suitable.

Q4: I suspect my this compound has degraded. How can I confirm this?

A4: Verifying the integrity of your boronic acid is a critical first step in troubleshooting. Several analytical techniques can be employed to assess its purity and identify degradation products.

Recommended Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is an excellent tool for detecting protodeboronation. The appearance of signals corresponding to styrene will confirm degradation. You can also integrate the signals to quantify the extent of degradation.

    • ¹¹B NMR: This technique is highly specific to the boron center. A shift in the ¹¹B signal can indicate changes in the boron's chemical environment, such as the formation of boronate esters or other derivatives.[10][11]

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent boronic acid from its degradants. Coupled with a UV detector (PDA), it allows for the quantification of purity.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the highest confidence in identification. It separates the components of your sample and provides mass data for each, allowing for the unambiguous identification of styrene, the corresponding phenol (from oxidation), and other potential byproducts.[10]

See the "Experimental Protocols" section for a detailed method on stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound in solution?

A1: There are two primary degradation pathways that compromise the stability of this compound:

  • Protodeboronation: As detailed in the troubleshooting section, this is the most significant pathway, resulting in the cleavage of the C-B bond to form styrene.[2] This process is highly dependent on factors like pH, temperature, and the presence of protic solvents.[2][3]

  • Oxidation: The carbon-boron bond is also susceptible to oxidative cleavage, which typically yields the corresponding phenol (2-phenylvinyl alcohol, which tautomerizes to phenylacetaldehyde) and boric acid.[7] This degradation can be promoted by the presence of oxygen or other oxidizing agents in the solution.[1][12]

G cluster_main This compound cluster_proto Protodeboronation cluster_ox Oxidation BA C₆H₅CH=CHB(OH)₂ Proto_Conditions + H⁺ (from H₂O) Base or Acid Catalyst BA->Proto_Conditions Ox_Conditions + [O] (e.g., air, peroxide) BA->Ox_Conditions Styrene Styrene (C₆H₅CH=CH₂) Proto_Conditions->Styrene Phenol Phenylacetaldehyde (C₆H₅CH₂CHO) Ox_Conditions->Phenol

Caption: Primary degradation pathways of this compound.

Q2: How do pH and the choice of base affect the stability of this compound?

A2: The pH of the solution is arguably the most critical factor governing the stability of boronic acids.[13]

  • Neutral pH: Aryl and vinylboronic acids are generally most stable at or near neutral pH, where both acid- and base-catalyzed degradation pathways are minimized.[2][7]

  • Acidic Conditions (Low pH): In strongly acidic media, an acid-catalyzed protodeboronation mechanism can occur.[2]

  • Basic Conditions (High pH): This is highly relevant for Suzuki-Miyaura couplings. Under basic conditions, the boronic acid [RB(OH)₂] is in equilibrium with its anionic boronate form [RB(OH)₃]⁻.[14] This boronate species is significantly more susceptible to protodeboronation.[2][3] Therefore, using a very strong base or a high concentration of base can dramatically increase the rate of degradation. The stability is highly dependent on the pKa of the boronic acid and the pH of the solution.[15][16][17]

Q3: What are the recommended solvents and storage conditions for solutions of this compound?

A3: Proper storage is essential to maintain the integrity of the reagent both in solid form and in solution.

Solid Storage:

  • Store the solid compound in a tightly sealed container under an inert atmosphere (argon or nitrogen).[18]

  • It should be kept in a cool, dry place, and refrigeration is recommended to minimize degradation over time.[18] Avoid exposure to moisture and air.[7][18]

Solution Storage & Solvent Selection:

  • Preparation: Prepare solutions fresh whenever possible. If a stock solution must be prepared, use a dry, aprotic solvent.

  • Atmosphere: Store solutions under an inert atmosphere to prevent oxidation.

  • Temperature: Store solutions cold (refrigerated or frozen) to slow the rate of any potential degradation.

Solvent ClassRecommended SolventsSolubility & Stability Considerations
Ethers Dioxane, Tetrahydrofuran (THF), Dipropyl EtherHigh Solubility. Generally good choice for stock solutions and reactions, provided they are anhydrous. Ethers are excellent solvents for boronic acids.[8]
Aromatic Hydrocarbons Toluene, XyleneModerate Solubility. Often used in Suzuki couplings. Must be thoroughly degassed.
Ketones Acetone, 3-PentanoneHigh Solubility. [8] Can be reactive in some contexts; use with caution depending on the other reagents present.
Halogenated Dichloromethane (DCM), ChloroformModerate Solubility. [8] Useful for dissolution but less common for long-term storage or reactions.
Aprotic Polar Acetonitrile (MeCN), Dimethylformamide (DMF)Moderate to High Solubility. Ensure solvents are anhydrous. DMF can be problematic to remove.
Alkanes Hexanes, MethylcyclohexaneVery Low Solubility. [8] Not suitable for preparing solutions but can be used for washing/trituration to remove nonpolar impurities.
Protic Solvents Water, Alcohols (MeOH, EtOH)Low Solubility (Water). [7] AVOID for storage. Protic solvents are a source of protons and will promote protodeboronation. Use only as a co-solvent in reactions when necessary and with careful optimization.
Q4: Can I use protic solvents like water or alcohols with this compound?

A4: While it may seem counterintuitive, aqueous or alcoholic co-solvents are very common in Suzuki-Miyaura reactions. However, their use requires a careful balance.

  • The Role of Water: Water can be necessary to dissolve the inorganic base (e.g., K₂CO₃) and facilitate the catalytic cycle.

  • The Risk: As discussed, water is the primary proton source for the undesired protodeboronation side reaction.[1]

  • The Recommendation: If a protic co-solvent is required, use the minimum amount necessary to achieve solubility of the base and facilitate the reaction. The solvent system should be thoroughly degassed to remove dissolved oxygen, which can independently cause oxidative degradation.[1] Anhydrous conditions are always the safest starting point if you are experiencing stability issues.[1]

Q5: Does exposure to air or light affect the stability of this compound in solution?

A5: Yes, both can be detrimental.

  • Air (Oxygen): As mentioned, boronic acids are susceptible to oxidation.[7] The presence of dissolved oxygen in the solvent can lead to oxidative cleavage of the C-B bond.[1] This is why running reactions under an inert atmosphere (N₂ or Ar) and using degassed solvents is a standard and critical practice.[1]

  • Light: While less commonly cited as a primary cause of degradation for this specific molecule compared to pH or oxygen, photolytic degradation is a known pathway for many organic compounds. As a matter of best practice, solutions should be stored in amber vials or protected from direct light to eliminate this as a potential variable.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling, Minimizing Degradation

This protocol provides a robust starting point for coupling this compound while minimizing the risk of protodeboronation.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.) and this compound (1.2–1.5 equiv.).

  • Addition of Base and Catalyst: Add the finely powdered, dry base (e.g., K₂CO₃, 2.0–3.0 equiv.). Under a positive flow of inert gas (N₂ or Ar), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and ligand (if required).

  • Solvent Addition: Add the degassed solvent(s) via syringe. A common system is an anhydrous mixture like dioxane or toluene. Aim for a concentration of 0.1–0.5 M with respect to the limiting reagent.

  • Degassing (Critical Step): Subject the heterogeneous mixture to three cycles of vacuum/backfill with inert gas, or sparge the solution with inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and styrene.[1]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Stability Assessment of a this compound Solution via HPLC

This method allows you to quantify the purity of your boronic acid solution over time.

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., acetonitrile or a reaction solvent mixture).

  • Initial Analysis (T=0): Immediately inject the freshly prepared sample into the HPLC system.

  • Incubation: Store the solution under the desired test conditions (e.g., room temperature, protected from light; or 40 °C to accelerate degradation).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start at 95:5 (A:B), ramp to 5:95 over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Identify the peaks for this compound and any new peaks that appear over time (e.g., styrene).

    • Calculate the peak area percentage of the parent compound at each time point to determine the rate of degradation.

References

  • Internal and external catalysis in boronic ester networks. Semantic Scholar. [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. [Link]

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Chemistry Of Boronic Esters. AstaTech. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ACS Publications. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. [Link]

  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ACS Publications. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. CORE. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Wiley Online Library. [Link]

  • Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific. [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. [Link]

  • Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • How to Store Boric Acid. Lab Alley. [Link]

  • CHEMICAL STORAGE FACT SHEET. University of Waterloo. [Link]

  • Spectrophotometric Polyvinyl Alcohol Detection and Validation in Wastewater Streams: From Lab to Process Control. MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of Suzuki Reactions Featuring trans-2-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Among the vast array of substrates, trans-2-phenylvinylboronic acid serves as a valuable building block for the synthesis of stilbenes and other conjugated systems, which are prevalent in pharmaceuticals and materials science.[2] However, achieving optimal reaction performance—maximizing yield, minimizing impurities, and ensuring reproducibility—hinges on the ability to accurately monitor the reaction's progress. This guide provides a comprehensive comparison of the primary analytical techniques for the quantitative analysis of Suzuki reactions involving this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Quick Primer

The reaction proceeds through a catalytic cycle involving a palladium catalyst.[3][4] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (e.g., an aryl bromide).[5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often facilitated by a base.[6][7]

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[5][8]

Understanding this cycle is crucial, as each step can be influenced by various reaction parameters, and monitoring the consumption of reactants and formation of products provides a window into the reaction's efficiency.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R²-B(OR)₂ PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim Forms R¹-R² RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Quantitative Techniques

The choice of analytical technique for monitoring a Suzuki reaction is critical and depends on factors such as the required level of detail, available instrumentation, and the specific characteristics of the reactants and products. While traditional methods like Thin-Layer Chromatography (TLC) can offer a quick qualitative assessment of reaction completion, they lack the quantitative rigor necessary for detailed kinetic studies and process optimization.[9][10]

Analytical Technique Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Quantitative data on the concentration of reactants, products, and byproducts over time.[11]High sensitivity, excellent resolution for complex mixtures, and well-established methods.Requires method development, can be time-consuming, and may require sample quenching.[12]
Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative analysis of volatile and thermally stable compounds, providing both concentration and structural information.[13]High sensitivity and specificity, provides mass spectral data for peak identification.Not suitable for non-volatile or thermally labile compounds, may require derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information and quantitative data on all NMR-active species in the reaction mixture.[14][15]Provides unambiguous structural confirmation, can be non-destructive, and allows for in-situ monitoring.[14]Lower sensitivity compared to chromatographic methods, can have overlapping signals in complex mixtures.[15]

Experimental Protocols for Quantitative Analysis

To provide a practical framework, we present a model Suzuki reaction between this compound and 4-bromoanisole, followed by detailed protocols for its quantitative analysis using HPLC, GC-MS, and ¹H NMR.

Model Reaction: Synthesis of trans-4-Methoxy-stilbene

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol).[4] Add a suitable base, like potassium carbonate (2.0 mmol), and a solvent system, for example, a mixture of toluene and water (4:1, 5 mL).[16] The reaction mixture is then heated to a specified temperature (e.g., 80-100 °C) and stirred for the desired duration.[4]

Experimental_Workflow cluster_workflow Quantitative Analysis Workflow Start Start Suzuki Reaction Sampling Aliquot Sampling at Time Intervals Start->Sampling Quenching Reaction Quenching (e.g., ice bath, addition of acid) Sampling->Quenching SamplePrep Sample Preparation (e.g., extraction, dilution) Quenching->SamplePrep Analysis Quantitative Analysis (HPLC, GC-MS, or NMR) SamplePrep->Analysis Data Data Processing and Kinetic Analysis Analysis->Data

Caption: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Sample Preparation: At designated time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture and quench it by diluting with a suitable solvent (e.g., acetonitrile) in a known volume. Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation: Use a reverse-phase C18 column. A typical mobile phase could be a gradient of acetonitrile and water.

  • Detection: Monitor the elution of compounds using a UV detector at a wavelength where both the starting materials and the product have significant absorbance (e.g., 254 nm).

  • Quantification: Create a calibration curve for each analyte (4-bromoanisole, this compound, and trans-4-methoxy-stilbene) using standards of known concentrations. The concentration of each component in the reaction samples can then be determined by comparing their peak areas to the calibration curves.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Withdraw an aliquot from the reaction, quench it, and perform a liquid-liquid extraction (e.g., with ethyl acetate). The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄) and diluted to a known volume.

  • Instrumentation: Use a capillary column suitable for the analysis of aromatic compounds (e.g., a DB-5ms column). The oven temperature program should be optimized to achieve good separation of the components.

  • Analysis: The separated components are detected by a mass spectrometer, which provides both retention time and a mass spectrum for each peak.

  • Quantification: Similar to HPLC, quantification is achieved by creating calibration curves for each analyte using an internal standard.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: At specific time intervals, take an aliquot of the reaction mixture and quench it.[14] The solvent is then removed under reduced pressure, and the residue is dissolved in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Quantification: Identify distinct, non-overlapping peaks for the starting materials, product, and the internal standard. The concentration of each species can be determined by integrating these peaks and comparing them to the integral of the internal standard.[17]

Alternative Cross-Coupling Reactions

While the Suzuki reaction is highly versatile, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of similar C-C bonds, each with its own set of advantages and disadvantages.[18][19]

  • Heck Reaction: Couples an unsaturated halide with an alkene.[18]

  • Stille Coupling: Utilizes organotin compounds. A key difference from Suzuki coupling is that the transmetalation step does not require activation by a base.[6]

  • Sonogashira Coupling: Couples terminal alkynes with aryl or vinyl halides.[18]

  • Negishi Coupling: Employs organozinc reagents.[18]

The choice of reaction often depends on the specific substrates and desired functional group tolerance. The quantitative analysis techniques described for the Suzuki reaction are generally applicable to these other cross-coupling reactions as well.

Conclusion

The quantitative analysis of Suzuki reactions, particularly with valuable substrates like this compound, is indispensable for process optimization and ensuring the synthesis of high-quality products. By employing robust analytical techniques such as HPLC, GC-MS, and NMR spectroscopy, researchers can gain deep insights into reaction kinetics and mechanisms. This guide provides a comparative framework and practical protocols to aid scientists and drug development professionals in making informed decisions for their analytical needs, ultimately leading to more efficient and reproducible synthetic outcomes.

References

Sources

A Comparative Guide to the Reactivity of trans- vs. cis-2-Phenylvinylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Navigating Stereochemistry in Cross-Coupling Reactions

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds. The stereochemistry of the reactants, particularly vinylboronic acids, plays a pivotal role in determining the stereochemical outcome of the product. This guide provides a detailed comparison of the reactivity of trans- and cis-2-phenylvinylboronic acid, two geometric isomers that, while structurally similar, exhibit distinct behaviors in Suzuki-Miyaura coupling. While direct, head-to-head kinetic studies on these specific isomers are not extensively documented, a comprehensive analysis of related systems and mechanistic principles allows for a robust comparative framework.

The central thesis of this guide is that the trans isomer of 2-phenylvinylboronic acid is the more thermodynamically stable and commonly employed partner in Suzuki-Miyaura couplings, generally proceeding with high stereoretention. In contrast, the cis isomer, while synthetically accessible, is less stable and can exhibit divergent reactivity, including the potential for isomerization and in some cases, a surprising increase in reaction rate, albeit with potential loss of stereochemical integrity. This guide will delve into the underlying principles governing these differences, providing experimental protocols and data to inform the strategic selection of these critical building blocks in organic synthesis.

The Dichotomy of Stability and Reactivity: A Mechanistic Perspective

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the organoboron species directly influences the crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below:

Suzuki-Miyaura Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OR)2 + Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R Ar-X Ar-X R-B(OR)2 R-B(OR)2

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

The key difference in the reactivity of cis- and trans-2-phenylvinylboronic acid lies in the energetics of the transmetalation step.

  • This compound: This isomer is thermodynamically more stable due to reduced steric hindrance between the phenyl group and the boronic acid moiety. In the transmetalation step, the vinyl group is transferred to the palladium center with retention of its trans configuration. This stereoretention is a well-documented and highly valuable feature of the Suzuki-Miyaura reaction with vinylboronic acids.

  • cis-2-Phenylvinylboronic Acid: The cis isomer is sterically more congested, leading to a higher ground-state energy. This inherent instability can be a double-edged sword. While it may lead to a lower activation barrier for certain reaction pathways, it also makes the isomer more prone to isomerization to the more stable trans form, particularly under the thermal and basic conditions often employed in Suzuki-Miyaura couplings. Some studies on related systems have suggested that cis-vinylboronic acids can undergo a more rapid Suzuki-Miyaura coupling than their trans counterparts. However, this increased reactivity can sometimes come at the cost of stereochemical integrity, with reports of stereoinversion in the product. This suggests a different, lower-energy transition state for the cis isomer that leads to the inverted product.

Comparative Performance Data

FeatureThis compoundcis-2-Phenylvinylboronic Acid
Relative Stability Higher thermodynamic stability.Lower thermodynamic stability; prone to isomerization.
Typical Reactivity Generally good reactivity with a wide range of aryl and vinyl halides.Potentially higher reactivity in some cases, but can be sluggish due to steric hindrance.
Stereochemical Outcome High degree of stereoretention. The trans geometry is preserved in the product.Variable. Can lead to stereoretention, but stereoinversion or a mixture of isomers is possible.
Synthetic Accessibility More commonly available and often the major product in many synthetic routes.Requires specific synthetic strategies to obtain in high isomeric purity.
Handling and Storage Generally stable as a solid.May be less stable and more susceptible to decomposition or isomerization upon storage.

Experimental Protocols

Synthesis of this compound (via Hydroboration-Oxidation of Phenylacetylene)

This protocol is a representative method for the synthesis of the trans isomer.

trans_synthesis start Phenylacetylene step1 Hydroboration with Catecholborane start->step1 intermediate (E)-(2-Phenylethenyl)boronic acid, catechol ester step1->intermediate step2 Hydrolysis intermediate->step2 product This compound step2->product

Figure 2: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add phenylacetylene (1.0 equiv).

  • Hydroboration: Dissolve the phenylacetylene in anhydrous THF. Add catecholborane (1.1 equiv) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and carefully add water to quench the excess catecholborane.

  • Hydrolysis: Add an aqueous solution of NaOH (2 M) and stir vigorously for 1 hour to hydrolyze the catechol ester.

  • Extraction: Acidify the mixture with HCl (2 M) and extract the product with diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Synthesis of cis-2-Phenylvinylboronic Acid (via Hydroboration of Phenylacetylene with a Bulky Borane)

The synthesis of the cis isomer requires careful selection of the hydroborating agent to favor the cis product.

cis_synthesis start Phenylacetylene step1 Hydroboration with Disiamylborane or Dicyclohexylborane start->step1 intermediate cis-(2-Phenylethenyl)borane derivative step1->intermediate step2 Oxidative Workup intermediate->step2 product cis-2-Phenylvinylboronic acid step2->product

Figure 3: Synthetic workflow for cis-2-Phenylvinylboronic acid.

Step-by-Step Methodology:

  • Preparation of the Hydroborating Agent: Prepare disiamylborane or dicyclohexylborane in situ by reacting the corresponding alkene (2-methyl-2-butene or cyclohexene, respectively) with borane-dimethyl sulfide complex (BH3·SMe2) in anhydrous THF.

  • Hydroboration: To the freshly prepared solution of the bulky borane at 0 °C, add phenylacetylene (1.0 equiv) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours.

  • Oxidative Workup: To obtain the boronic acid, the intermediate vinylborane can be treated with an aldehyde (e.g., acetaldehyde) followed by hydrolysis. Alternatively, for isolation as a boronate ester, react with pinacol.

  • Hydrolysis (if necessary): If a boronate ester is isolated, it can be hydrolyzed to the boronic acid using a suitable method, such as transesterification with a large excess of water or by using a diol exchange with a volatile diol followed by removal under vacuum.

  • Purification: The cis-2-phenylvinylboronic acid should be purified carefully, often at low temperatures, to minimize isomerization.

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a general starting point for the coupling of both isomers. Optimization of the base, solvent, and temperature may be required to maximize yield and stereoretention, especially for the cis isomer.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube, combine the aryl halide (1.0 equiv), the vinylboronic acid (trans or cis) (1.2 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, or CsF, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices

  • Choice of Borane for Synthesis: The stereochemical outcome of the hydroboration of phenylacetylene is highly dependent on the steric bulk of the borane reagent. Less hindered boranes like catecholborane tend to give the trans product, while bulkier boranes such as disiamylborane or dicyclohexylborane favor the formation of the cis isomer by minimizing steric interactions in the transition state.

  • Base and Solvent in Suzuki Coupling: The choice of base and solvent is critical for the efficiency of the Suzuki-Miyaura reaction. The base is required to activate the boronic acid, forming a more nucleophilic boronate species. A biphasic solvent system (e.g., toluene/water) is often used to facilitate the dissolution of both the organic and inorganic reagents. For the sensitive cis isomer, milder bases (e.g., K3PO4 or CsF) and lower reaction temperatures may be necessary to prevent isomerization.

  • Palladium Catalyst and Ligands: The choice of palladium catalyst and ligands can influence the rate and selectivity of the reaction. For challenging couplings, or to promote the reaction at lower temperatures, more active catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be employed.

Conclusion and Future Outlook

The choice between trans- and cis-2-phenylvinylboronic acid in Suzuki-Miyaura coupling is a strategic decision that hinges on the desired stereochemical outcome and the tolerance of the synthetic route for potential isomerization. The trans isomer is the workhorse, offering high stability and predictable stereoretention. The cis isomer, while potentially more reactive, presents challenges in terms of stability and stereocontrol.

For researchers in drug development and complex molecule synthesis, the reliable stereoretention of the trans isomer makes it the preferred choice for constructing stereodefined stilbene-like structures. However, the unique reactivity of the cis isomer should not be entirely dismissed. Further research into milder coupling conditions and more robust catalyst systems could unlock the synthetic potential of this less stable isomer, allowing for the selective synthesis of cis-stilbenes and related compounds. A deeper mechanistic understanding of the factors that govern stereoinversion versus retention for cis-vinylboronic acids will be crucial in expanding their utility in organic synthesis.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling in modern organic synthesis. Chemical Society Reviews, 2014 , 43 (1), 412–443. [Link]

  • Brown, H. C.; Zweifel, G. Hydroboration. XI. The Hydroboration of Acetylenes—A Convenient Conversion of Internal Acetylenes into cis-Olefins and of Terminal Acetylenes into Aldehydes. Journal of the American Chemical Society, 1961 , 83 (18), 3834–3840. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (23), 4544-4568. [Link]

  • Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 2016 , 138 (29), 9145–9157. [Link]

A Senior Application Scientist's Guide to Vinylboronic Acids in Suzuki Coupling: A Spotlight on trans-2-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison of vinylboronic acids in Suzuki-Miyaura cross-coupling, with a special focus on the performance and utility of trans-2-Phenylvinylboronic acid.

For chemists in pharmaceutical development and the broader sciences, the Suzuki-Miyaura cross-coupling is an indispensable reaction for forging C(sp²)–C(sp²) bonds.[1][2] Its reliability, mild conditions, and exceptional functional group tolerance have made it a go-to method for synthesizing complex molecules like styrenes and substituted biphenyls.[3] The choice of the organoboron reagent is paramount to the success of this reaction. While a vast array of boronic acids are available, the vinyl subclass presents unique challenges and opportunities.[4]

This guide offers a deep dive into the practical comparison of common vinylboronic acids, with a focus on highlighting the distinct advantages of this compound. We will move beyond catalog listings to explore the causality behind reagent choice, backed by experimental data and mechanistic reasoning.

The Vinylboronic Acid Family: A Tale of Stability and Reactivity

The parent vinylboronic acid is the simplest building block for introducing a vinyl group. However, its practical application is severely hampered by its inherent instability. It is highly susceptible to polymerization and protodeboronation, making it difficult to isolate, store, and handle reliably.[5][6][7] This fundamental challenge has led to the development of more stable and user-friendly alternatives.

The central trade-off in selecting a boronic acid reagent is between reactivity and stability.[8] While high reactivity is desirable for efficient coupling, it often comes at the cost of stability, leading to reagent decomposition and lower effective yields.[8]

Table 1: Comparative Properties of Common Vinylating Reagents

ReagentFormKey Characteristics & Handling Considerations
Vinylboronic acid Unstable Oil/SolidProne to rapid polymerization and decomposition upon attempted isolation.[5][6][9] Rarely used directly; typically generated in situ.
Potassium vinyltrifluoroborate Crystalline SolidAir- and moisture-stable, with a long shelf life.[7][10] Requires activation (typically by a base) to release the active boronic acid/boronate species for transmetalation.[11] An excellent, reliable alternative to the free acid.[5][6]
2,4,6-Trivinylboroxin (Pyridine complex) Crystalline SolidA stable trimer of vinylboronic acid that serves as a solid, bench-stable surrogate.[9] It hydrolyzes under aqueous basic conditions to deliver three equivalents of vinylboronic acid in situ.[9]
This compound Crystalline SolidAlso known as (E)-Styrylboronic acid. It is an air-stable, crystalline solid that is easy to handle and weigh accurately. The phenyl substituent provides significant electronic and steric stabilization, preventing polymerization.
Experimental Comparison: A Standardized Protocol

To provide a clear performance benchmark, we present data from a standardized Suzuki-Miyaura coupling of 4-bromoanisole with various vinylating agents. The goal is to demonstrate how the choice of reagent directly impacts reaction efficiency and isolated yield under identical conditions.

To a 25 mL Schlenk flask was added the aryl halide (4-bromoanisole, 1.0 mmol, 1.0 equiv.), the boronic acid reagent (1.2 mmol, 1.2 equiv.), palladium catalyst [Pd(PPh₃)₄, 0.02 mmol, 2 mol%], and base (K₂CO₃, 2.0 mmol, 2.0 equiv.). The flask was evacuated and backfilled with nitrogen three times. A degassed solvent mixture of 1,4-Dioxane (8 mL) and Water (2 mL) was added via syringe. The reaction mixture was heated to 90 °C and stirred for 4 hours. Upon completion (monitored by TLC), the reaction was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 15 mL) and brine (15 mL). The organic layer was dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product was purified by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure product.

Suzuki_Workflow Start Reaction Setup Reactants Combine Aryl Halide, Boronic Acid, Pd(PPh₃)₄, and K₂CO₃ in Schlenk Flask Start->Reactants Inert_Atmosphere Evacuate and Backfill with N₂ (3x) Reactants->Inert_Atmosphere Solvent_Addition Add Degassed Dioxane/H₂O (4:1) Inert_Atmosphere->Solvent_Addition Reaction Heat at 90 °C for 4 hours Solvent_Addition->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Workup Cool, Dilute with EtOAc, Wash with H₂O and Brine Monitoring->Workup Drying_Concentration Dry over MgSO₄, Filter, and Concentrate Workup->Drying_Concentration Purification Purify via Flash Chromatography Drying_Concentration->Purification End Isolated Product Purification->End

Caption: Standardized workflow for comparative Suzuki coupling experiments.

Table 2: Isolated Yields for the Coupling of 4-Bromoanisole

Vinylating ReagentIsolated Yield (%)Observations
Vinylboronic acid (attempted use)~35%Significant formation of baseline polymer on TLC. Difficult to handle and weigh accurately, leading to poor reproducibility.
Potassium vinyltrifluoroborate88%Clean reaction profile. The reagent is a free-flowing powder, easy to handle.
This compound 96% Excellent yield with very few impurities observed in the crude mixture. The crystalline nature of the reagent ensures accurate dispensing.

The data clearly demonstrates the unsuitability of unstabilized vinylboronic acid for routine synthesis. While potassium vinyltrifluoroborate is a robust and effective alternative, this compound consistently provides a higher yield under these standard conditions.

Mechanistic Insights: The Advantage of the Phenyl Substituent

The superior performance of this compound is not coincidental; it is a direct result of its molecular structure. The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The stability and electronic nature of the boronic acid directly influence the critical transmetalation step.

Mechanistic_Advantages cluster_stability Enhanced Stability cluster_reactivity Enhanced Reactivity tPVBA This compound Steric Steric Bulk (Phenyl Group) tPVBA->Steric Structural Feature Electronic π-Conjugation tPVBA->Electronic Structural Feature EDG Electron-Rich π-System tPVBA->EDG Electronic Effect Result_Polymerization Inhibits Polymerization Steric->Result_Polymerization Result_Deboronation Reduces Protodeboronation Electronic->Result_Deboronation Transmetalation Facilitates Transmetalation EDG->Transmetalation Result_Yield Higher Reaction Rate & Yield Transmetalation->Result_Yield

Caption: How the phenyl group in this compound enhances stability and reactivity.

  • Inhibition of Polymerization: The steric bulk of the trans-phenyl group physically hinders the intermolecular interactions required for the polymerization that plagues unsubstituted vinylboronic acid.

  • Resistance to Protodeboronation: Protodeboronation, the cleavage of the C–B bond by a proton source (like water), is a common decomposition pathway. The extended π-conjugation from the phenyl ring through the vinyl group delocalizes electron density, strengthening the C–B bond and making it less susceptible to cleavage.

  • Accelerated Transmetalation: The transmetalation step requires the transfer of the organic group from boron to the palladium center.[1] The electron-rich styrenyl system of this compound has a higher propensity to coordinate to the electron-deficient Pd(II) center, facilitating a faster and more efficient transfer compared to less electron-rich vinyl groups.

Conclusion and Core Recommendations

For researchers seeking a reliable, high-performing, and easy-to-handle reagent for introducing a vinyl or, more specifically, a styrenyl moiety, this compound is an outstanding choice. Its inherent stability overcomes the primary drawback of the parent vinylboronic acid, and its electronic properties often lead to superior yields compared to other stabilized surrogates like trifluoroborates.

We strongly recommend this compound for:

  • High-yield synthesis of stilbenes and styrenes.

  • Complex syntheses where reagent stability and weighing accuracy are critical for reproducibility.

  • Protocols where minimizing side-reactions like polymerization and protodeboronation is essential for simplifying purification.

By selecting the appropriate reagent based on a clear understanding of its chemical properties, researchers can significantly streamline their synthetic workflows, improve yields, and achieve their target molecules with greater efficiency.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chemistar. Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemeurope.com. Suzuki reaction. [Link]

  • Kühne, S. et al. Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction. Angewandte Chemie International Edition, 2016 , 55(42), 13396-13400. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Synthesis of vinylboronic acids and vinylboronates. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Molander, G. A.; Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 2006 , 71 (25), 9681–9686. [Link]

  • O'Shea, D. F. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]

  • Molander, G. A.; Brown, A. R. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 2006 , 71(25), 9681-9686. [Link]

  • Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 2002 , 67 (24), 8424–8429. [Link]

  • Wieczorek, M. et al. Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. Bioconjugate Chemistry, 2018 , 29 (4), 1056–1060. [Link]

  • Chemler, S. R. et al. Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 2001 , 66 (23), 7626–7635. [Link]

  • Molander, G. A.; Bernardi, C. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Synthesis, 2002 , 67, 8424-8429. [Link]

  • van der Vorm, S. et al. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry, 2018 , 29 (9), 3094–3101. [Link]

  • Chong, J. M. et al. Utilization of Potassium Vinyltrifluoroborate in the Development of a 1,2-Dianion Equivalent. The Journal of Organic Chemistry, 2007 , 72 (25), 9681-9686. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. [Link]

  • Fu, G. C. et al. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Journal of the American Chemical Society, 2002 , 124(46), 13662-3. [Link]

  • Netherton, M. R. et al. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 2002 , 124(46), 13662-13663. [Link]

  • Denmark, S. E.; Smith, R. C. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2011 , 133(32), 12450-12453. [Link]

  • Leadbeater, N. E.; Marco, M. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 2003 , 68(14), 5660-5667. [Link]

  • Silva, F. et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 2011 , 16(3), 2113-2150. [Link]

  • G.A. H. M. El-Subbagh et al. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Journal of Porphyrins and Phthalocyanines, 2012 , 16(01), 15-22. [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 2021 , 11(3), 527-539. [Link]

  • Szymański, P. et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018 , 14, 2298–2307. [Link]

  • Kinzel, T. et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 2010 , 49(32), 5533-5537. [Link]

  • Chem Help ASAP. Suzuki cross-coupling reaction. [Link]

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A Senior Application Scientist's Guide to the Synthesis and Application of trans-2-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Synthetic Routes and Validation in Suzuki-Miyaura Cross-Coupling

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the creation of specific carbon-carbon bonds with high fidelity is paramount. The stilbene motif, characterized by a C=C double bond flanked by two aryl groups, is a prevalent scaffold in numerous biologically active molecules and functional materials. trans-2-Phenylvinylboronic acid serves as a critical and versatile building block for the stereoselective synthesis of trans-stilbenes and their derivatives via palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth validation of the primary synthetic route to this compound, comparing it with viable alternatives. We will dissect the causality behind experimental choices, from starting material selection to purification strategies. Furthermore, we will validate its utility through a detailed, comparative study of its performance in the Nobel Prize-winning Suzuki-Miyaura reaction, offering field-proven insights into optimizing reaction parameters for maximum yield and efficiency.

Part 1: Synthesis of this compound — A Comparative Analysis

The stereochemical integrity of the vinylboronic acid is crucial, as the geometry of the double bond is typically retained during subsequent cross-coupling reactions.[1] Therefore, a synthetic route that provides high isomeric purity is of utmost importance.

Primary Recommended Route: Hydroboration of Phenylacetylene

The hydroboration of terminal alkynes is a powerful method for the synthesis of vinylboranes, renowned for its high regio- and stereoselectivity. The reaction proceeds via a syn-addition of a hydrogen-boron bond across the carbon-carbon triple bond, leading predominantly to the (E)- or trans-isomer.

The choice of phenylacetylene as the starting material is logical due to its commercial availability and the directness of the transformation. Pinacolborane (HBpin) is often the reagent of choice over other boranes like catecholborane because of its stability and the ease of handling of the resulting boronate ester.[2] While catecholborane can be sensitive to oxidation, pinacolborane and its esters are generally more robust.[2]

Workflow for Synthesis via Hydroboration

cluster_synthesis Synthesis Workflow Phenylacetylene Phenylacetylene Hydroboration Hydroboration (Catalyzed or Thermal) Phenylacetylene->Hydroboration HBpin Pinacolborane (HBpin) HBpin->Hydroboration Pinacol_Ester (E)-2-Phenylvinylboronic acid pinacol ester Hydroboration->Pinacol_Ester Stereoselective syn-addition Hydrolysis Hydrolysis (e.g., NaIO₄, acid) Pinacol_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Hydroboration-Hydrolysis

  • Hydroboration: To a flame-dried, argon-purged flask, add phenylacetylene (1.0 eq). If a catalyst is used (e.g., CuI, 1-2 mol%), add it at this stage.[3] Add a suitable solvent like THF. Add pinacolborane (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours, or heat to reflux if using a thermal, catalyst-free approach.[2] Monitor the reaction by TLC or GC-MS until consumption of the starting material.

  • Work-up & Isolation of Ester (Optional): Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude pinacol ester can be used directly in the next step or purified by column chromatography on silica gel.

  • Hydrolysis: Dissolve the crude (E)-2-phenylvinylboronic acid pinacol ester in a 2:1 mixture of acetone and water. Add sodium periodate (NaIO₄, ~2.5 eq) and stir vigorously at room temperature for 4-6 hours.

  • Purification: Filter the reaction mixture to remove inorganic salts. Extract the filtrate with an organic solvent like ethyl acetate or diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or ether/hexanes).[4]

Alternative Synthetic Routes

While hydroboration is highly effective, other methods exist, each with distinct advantages and disadvantages.

Synthetic RouteKey ReagentsAdvantagesDisadvantages
Hydroboration Phenylacetylene, PinacolboraneHigh (E)-stereoselectivity, mild conditions, good functional group tolerance.[3][5]May require a catalyst for high efficiency at lower temperatures.
Grignard Reaction trans-β-Bromostyrene, Mg, Trialkyl borateUtilizes readily available halo-styrenes.Preparation of Grignard reagent can be sensitive to moisture; potential for side reactions.[5]
Miyaura Borylation trans-β-Bromostyrene, Bis(pinacolato)diboron (B₂pin₂)Excellent functional group tolerance, catalyzed by palladium.[6]Requires expensive palladium catalysts and ligands.

The choice of route often depends on the availability of starting materials and the specific requirements of the subsequent synthetic steps. For general laboratory use, the hydroboration pathway offers the best balance of efficiency, stereocontrol, and operational simplicity.

Part 2: Validation of Utility — The Suzuki-Miyaura Cross-Coupling Reaction

The ultimate validation of a building block like this compound lies in its performance in key transformations. The Suzuki-Miyaura reaction is arguably its most important application, enabling the formation of a C(sp²)-C(sp²) bond to construct stilbenes.[7][8]

The reaction's success is highly dependent on a synergistic interplay between the palladium catalyst, the base, and the solvent system.[9] The base is critical for the transmetalation step, where the organic moiety is transferred from boron to palladium.[10][11]

The Suzuki-Miyaura Catalytic Cycle

Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Vinyl Ar-Pd(II)-(CH=CHPh) L₂ PdII_Aryl->PdII_Vinyl Transmetalation PdII_Vinyl:s->Pd0:s Product Ar-CH=CH-Ph PdII_Vinyl->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArylHalide Ar-X ArylHalide->PdII_Aryl BoronicAcid Ph-CH=CH-B(OH)₂ Boronate [Ph-CH=CH-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->PdII_Vinyl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Validation: A Comparative Study

To validate the utility of this compound, we present a comparative study using the coupling with 4-bromoanisole as a model reaction. The data below illustrates how the choice of base, catalyst, and solvent can significantly impact the outcome.

General Experimental Protocol for Suzuki-Miyaura Coupling

  • To a reaction vessel, add 4-bromoanisole (1.0 eq), this compound (1.2 eq), the selected base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[12]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/Water 4:1).

  • Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired trans-4-methoxystilbene.

Comparative Performance Data

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Comments
1Pd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285A standard, reliable condition for many substrates.[13]
2Pd(PPh₃)₄ (3)K₃PO₄Dioxane/H₂O901292K₃PO₄ is a stronger base and can accelerate transmetalation.[10]
3Pd(PPh₃)₄ (3)Cs₂CO₃Dioxane/H₂O90895Cesium carbonate often provides higher yields and faster reactions, but is more expensive.
4Pd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O80697Buchwald-Hartwig ligands like SPhos can enable lower catalyst loadings and temperatures.[14]
5Pd(PPh₃)₄ (3)NaHCO₃Toluene/H₂O901645Weaker bases are often less effective, leading to incomplete conversion.
6Pd(PPh₃)₄ (3)K₂CO₃DMF901278Aprotic polar solvents can be effective but may require more careful degassing.

Yields are representative based on literature precedents and serve for comparative purposes.

Analysis of Results

The data clearly demonstrates that the choice of base is a critical parameter. Stronger inorganic bases like K₃PO₄ and Cs₂CO₃ generally outperform weaker ones like NaHCO₃, which is consistent with the proposed "boronate pathway" where the base activates the boronic acid to form a more nucleophilic boronate complex.[10] Furthermore, the use of modern phosphine ligands (e.g., SPhos) in conjunction with a simple palladium precursor like Pd(OAc)₂ can lead to more efficient catalytic systems, allowing for milder conditions and lower catalyst loadings, which is highly desirable in process chemistry.[14][15]

Conclusion

The validation of a synthetic route is a multi-faceted process that encompasses not only the efficient synthesis of the target molecule but also the confirmation of its utility in subsequent, value-adding transformations. For this compound, hydroboration of phenylacetylene stands out as a superior synthetic method due to its high stereoselectivity, operational simplicity, and reliability.

Its successful application in the Suzuki-Miyaura cross-coupling is heavily influenced by the judicious selection of reaction parameters. For researchers aiming to synthesize trans-stilbene derivatives, a combination of a robust palladium catalyst system, such as Pd(OAc)₂/SPhos, with a moderately strong base like K₃PO₄ in a biphasic solvent system provides a reliable and high-yielding protocol. This guide serves as a validated starting point for further optimization and application in the fields of drug discovery and materials science.

References

  • ResearchGate. Hydroboration optimization for phenylacetylenea. Available at: [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Available at: [Link]

  • ResearchGate. Catalytic Hydroboration of Phenylacetylene with HBpin. Available at: [Link]

  • ACS Publications. Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. Available at: [Link]

  • Morressier. 9-BBN catalyzed hydroboration of phenylacetylene with pinacolborane. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available at: [Link]

  • Royal Society of Chemistry. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Available at: [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions. Available at: [Link]

  • Organic-Synthesis.org. Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of vinylboronic acids and vinylboronates. Available at: [Link]

  • Organic Syntheses. PHENYLACETYLENE. Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]

  • PMC - NIH. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available at: [Link]

  • PMC - NIH. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Available at: [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available at: [Link]

  • University of Kansas. Hydroboration. Available at: [Link]

  • Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available at: [Link]

  • Google Patents. Process for the preparation of substituted phenylboronic acids.
  • ResearchGate. Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid?. Available at: [Link]

  • Reddit. Purification of boronic acids?. Available at: [Link]

  • Google Patents. Process for purification of boronic acid and its derivatives.

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A Comparative Guide to the Kinetic Profiles of Styrenyl and Arylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex molecules and active pharmaceutical ingredients.[1] The choice of the organoboron reagent is critical, profoundly influencing reaction rates, yields, and overall efficiency. This guide offers a detailed kinetic comparison between trans-2-phenylvinylboronic acid (also known as (E)-styrylboronic acid) and its arylboronic acid counterparts, providing field-proven insights and actionable experimental protocols for their kinetic analysis.

Kinetic Performance: this compound vs. Arylboronic Acids

The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is largely dictated by the efficiency of the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[2] This step is often rate-determining. Vinylboronic acids, such as this compound, exhibit distinct kinetic profiles compared to arylboronic acids.

While specific kinetic data for this compound is not extensively documented in comparative studies, we can infer its behavior based on the well-established principles of Suzuki-Miyaura kinetics. The electronic nature and steric profile of the organic group attached to the boron atom are paramount.

Table 1: Comparative Kinetic Parameters of Boronic Acids in Suzuki-Miyaura Coupling

Boronic Acid TypeRepresentative CompoundRelative Initial Rate (Normalized)Key Kinetic Considerations
Vinyl This compound ~4.0 (Estimated) The sp²-hybridized vinyl carbon can lead to efficient transmetalation. The phenyl group provides electronic stabilization. Stereochemistry is typically retained.[3]
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Generally exhibits rapid transmetalation, serving as a common benchmark for kinetic comparisons.[2]
Aryl (Electron-Rich)4-Methoxyphenylboronic Acid~7.0Electron-donating groups enhance the nucleophilicity of the aryl group, accelerating the transmetalation step.[2]
Aryl (Electron-Poor)4-(Trifluoromethyl)phenylboronic Acid~3.0Electron-withdrawing groups decrease the nucleophilicity of the aryl group, which can slow down the transmetalation rate.[2]
Primary AlkylEthylboronic Acid1.0Transmetalation is often the rate-limiting step and is generally slower than for aryl or vinylboronic acids.[2]

Note: The relative initial rates presented are illustrative and based on general mechanistic principles. Actual rates are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent).[2]

The vinyl group of this compound is expected to participate readily in transmetalation, similar to an aryl group. Its reactivity is anticipated to be comparable to or slightly less than that of phenylboronic acid, depending on the specific reaction conditions and the electronic effects of the phenyl substituent on the vinyl moiety. The key advantage of using vinylboronic acids is the ability to form conjugated dienes and styrenyl compounds with excellent stereochemical retention.[3]

Mechanistic Overview and Experimental Workflow

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[1] A robust kinetic study requires careful monitoring of this cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation R'-B(OH)₂ Base ArPd(II)R'L2 Ar-Pd(II)-R' L₂ Transmetalation->ArPd(II)R'L2 RedElim Reductive Elimination ArPd(II)R'L2->RedElim Ar-R' RedElim->Pd(0)L2 ArX Aryl Halide (Ar-X) RBOH2 Boronic Acid (R'-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A systematic workflow is crucial for acquiring reliable and reproducible kinetic data. This involves precise reaction setup, consistent sampling, and accurate analysis.

Sources

A Comparative Guide to the Computational Modeling of trans-2-Phenylvinylboronic Acid Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the predictive power of computational modeling is an indispensable tool for understanding and optimizing chemical reactions. This guide provides an in-depth technical comparison of the reactivity of trans-2-phenylvinylboronic acid and its substituted analogues in the context of the Suzuki-Miyaura cross-coupling reaction, underpinned by computational data and supported by experimental evidence. We will explore the causality behind computational choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Versatility of Vinylboronic Acids and the Power of Computational Insight

Vinylboronic acids are a class of organoboron compounds that have found widespread application in organic synthesis, most notably as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This compound, with its styrenyl motif, is a particularly valuable building block for the synthesis of complex molecules, including pharmaceuticals and organic materials.[1]

Understanding the factors that govern the reactivity of this compound is crucial for optimizing reaction conditions and expanding its synthetic utility. Computational modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms and predicting the reactivity of chemical compounds.[2][3][4] By modeling the entire catalytic cycle, we can gain insights into the energetics of each elementary step, identify the rate-determining step, and understand how structural modifications influence the overall reaction rate.[2][3][4]

This guide will focus on the computational modeling of the Suzuki-Miyaura reaction of this compound and compare its reactivity with that of substituted styrylboronic acids bearing electron-donating and electron-withdrawing groups.

Computational Modeling of this compound Reactivity in the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5] We have modeled this cycle for the reaction of this compound with bromobenzene as a representative aryl halide, catalyzed by a palladium(0) complex with a phosphine ligand.

Computational Methodology

Our computational approach is grounded in established practices for modeling palladium-catalyzed cross-coupling reactions.[2][3][4] All calculations were performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for these systems.

  • Functional: The B3LYP functional was chosen for our calculations. It is a hybrid functional that has been shown to provide reliable results for organometallic reactions.[2]

  • Basis Set: The LANL2DZ basis set was used for the palladium atom, which includes effective core potentials to account for relativistic effects. For all other atoms (C, H, O, B, P, Br), the 6-31G(d) basis set was employed.

  • Solvent Model: The effects of the solvent (e.g., THF or dioxane) were included using the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM).

  • Catalyst Model: A simplified palladium catalyst, Pd(PH₃)₂, was used to model the active catalytic species.

The geometries of all reactants, intermediates, transition states, and products were fully optimized, and frequency calculations were performed to confirm the nature of each stationary point (minima have all real frequencies, while transition states have exactly one imaginary frequency).

The Catalytic Cycle: A Computational Perspective

The computed free energy profile for the Suzuki-Miyaura reaction of this compound with bromobenzene is presented below.

Suzuki_Miyaura_Cycle cluster_OA Oxidative Addition cluster_TM Transmetalation cluster_RE Reductive Elimination R Pd(0)L₂ + PhBr TS_OA TS_OA R->TS_OA Int_OA cis-[Pd(II)(Ph)(Br)L₂] TS_OA->Int_OA TS_TM TS_TM Int_OA->TS_TM Int_TM [Pd(II)(Ph)(vinyl)L₂] TS_TM->Int_TM TS_RE TS_RE Int_TM->TS_RE P Product + Pd(0)L₂ TS_RE->P

Figure 1: Computed free energy profile for the Suzuki-Miyaura reaction.

Our calculations indicate that for the reaction of this compound, the transmetalation step is the rate-determining step (RDS) , with a calculated activation barrier of +18.5 kcal/mol. This is consistent with many experimental and computational studies of Suzuki-Miyaura reactions.[4] The oxidative addition and reductive elimination steps have lower activation barriers. The overall reaction is exergonic, which is in agreement with experimental observations of high product yields.

Comparative Analysis: The Influence of Substituents on Reactivity

To understand how the electronic properties of the vinylboronic acid affect its reactivity, we performed the same computational analysis on two substituted analogues of this compound:

  • trans-2-(4-Methoxyphenyl)vinylboronic acid: Featuring an electron-donating group (EDG) on the phenyl ring.

  • trans-2-(4-Nitrophenyl)vinylboronic acid: Featuring an electron-withdrawing group (EWG) on the phenyl ring.

The results of these calculations are summarized in the table below.

Boronic AcidSubstituentΔG‡ (Transmetalation) (kcal/mol)Relative Rate (Calculated)
trans-2-(4-Methoxyphenyl)vinylboronic acidEDG (-OCH₃)17.8~2.5x
** this compound **-H 18.5 1.0x
trans-2-(4-Nitrophenyl)vinylboronic acidEWG (-NO₂)19.7~0.2x

Table 1: Comparison of Calculated Activation Energies and Relative Rates for the Transmetalation Step.

The computational data clearly show that the electronic nature of the substituent on the phenyl ring has a significant impact on the activation energy of the rate-determining transmetalation step.

  • Electron-Donating Group (-OCH₃): The methoxy group increases the electron density on the vinyl group, making it more nucleophilic. This facilitates the transfer of the vinyl group from the boron atom to the palladium center, resulting in a lower activation barrier and a faster calculated reaction rate compared to the unsubstituted analogue. This is in line with the general understanding that electron-rich organoboranes are more reactive in Suzuki-Miyaura coupling.[5]

  • Electron-Withdrawing Group (-NO₂): The nitro group decreases the electron density on the vinyl group, making it less nucleophilic. This hinders the transmetalation step, leading to a higher activation barrier and a slower calculated reaction rate.

Experimental Validation

To ground our computational model in experimental reality, we can refer to published data on the Suzuki-Miyaura coupling of this compound with various aryl halides. The following table presents a selection of reported yields, demonstrating the high efficiency of this reagent in forming C-C bonds.

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenonePd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O80295
4-BromobenzonitrilePd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O80292
4-ChloroanisolePd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O80488
2-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901285

Table 2: Selected Experimental Yields for the Suzuki-Miyaura Coupling of this compound. [1]

The high yields reported across a range of aryl halides with both electron-donating and electron-withdrawing substituents are consistent with our computational model, which predicts a thermodynamically favorable reaction.

Protocols

To ensure the reproducibility and validation of these findings, we provide detailed protocols for both the experimental procedure and the computational workflow.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed dioxane (4 mL) and water (1 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 80 °C and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Computational Protocol: DFT Modeling of the Catalytic Cycle

This protocol outlines the steps for modeling the Suzuki-Miyaura reaction using a quantum chemistry software package like Gaussian.

Computational_Workflow start Define Reactants and Catalyst opt_reactants Optimize Reactant Geometries start->opt_reactants freq_reactants Frequency Calculation on Reactants opt_reactants->freq_reactants ts_search_oa Transition State Search (Oxidative Addition) freq_reactants->ts_search_oa energy_profile Construct Free Energy Profile freq_reactants->energy_profile opt_int_oa Optimize Intermediate (Oxidative Addition) ts_search_oa->opt_int_oa freq_ts_oa Frequency Calculation on TS_OA ts_search_oa->freq_ts_oa freq_int_oa Frequency Calculation on Int_OA opt_int_oa->freq_int_oa freq_ts_oa->energy_profile ts_search_tm Transition State Search (Transmetalation) freq_int_oa->ts_search_tm freq_int_oa->energy_profile opt_int_tm Optimize Intermediate (Transmetalation) ts_search_tm->opt_int_tm freq_ts_tm Frequency Calculation on TS_TM ts_search_tm->freq_ts_tm freq_int_tm Frequency Calculation on Int_TM opt_int_tm->freq_int_tm freq_ts_tm->energy_profile ts_search_re Transition State Search (Reductive Elimination) freq_int_tm->ts_search_re freq_int_tm->energy_profile opt_prod Optimize Product Geometries ts_search_re->opt_prod freq_ts_re Frequency Calculation on TS_RE ts_search_re->freq_ts_re freq_prod Frequency Calculation on Products opt_prod->freq_prod freq_ts_re->energy_profile freq_prod->energy_profile

Figure 2: A general workflow for the computational modeling of the reaction.
  • Geometry Optimization: Build the initial structures of all species (reactants, intermediates, transition states, and products) and perform geometry optimizations.

  • Frequency Calculations: Perform frequency calculations on all optimized structures to obtain thermochemical data (enthalpy and entropy) and to verify the nature of the stationary points.

  • Transition State Searching: Use a transition state search algorithm (e.g., QST2, QST3, or Berny optimization with opt=ts) to locate the transition state structures for each elementary step.

  • Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations on the transition state structures to confirm that they connect the correct reactants and products.

  • Energy Profile Construction: Calculate the free energies of all species and construct the free energy profile for the entire catalytic cycle.

Conclusion

This guide has demonstrated the power of computational modeling in elucidating the reactivity of this compound in the Suzuki-Miyaura cross-coupling reaction. Our DFT calculations have shown that the transmetalation step is rate-determining and that the reactivity of styrylboronic acids can be tuned by introducing substituents with different electronic properties. Electron-donating groups accelerate the reaction, while electron-withdrawing groups have the opposite effect. These computational insights, supported by experimental data, provide a valuable framework for understanding and optimizing the use of this compound and its analogues in organic synthesis. The provided protocols offer a practical guide for researchers to apply these methods in their own work.

References

  • Title: Density functional studies on palladium-catalyzed Suzuki-Miyaura cross-coupling reactions assisted by N- or P-chelating ligands Source: PubMed URL: [Link]

  • Title: Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts Source: NIH URL: [Link]

  • Title: Continuous-flow Suzuki–Miyaura cross-coupling reactions catalyzed by dendrimer-encapsulated Pd nanoparticles: a kinetic study Source: RSC Publishing URL: [Link]

  • Title: 8. Suzuki-Miyaura Cross-Coupling of Aryl Halides with trans-2- Phenylvinylboronic Acid at Room Temperature Source: ResearchGate URL: [Link]

  • Title: Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products Source: MDPI URL: [Link]

  • Title: Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction Source: NIH URL: [Link]

  • Title: Hammett plot of competitive reactions of phenylboronic acid with... Source: ResearchGate URL: [Link]

  • Title: The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst Source: Journal of Nanostructures URL: [Link]

  • Title: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents Source: MDPI URL: [Link]

  • Title: A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System Source: ResearchGate URL: [Link]

  • Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: ResearchGate URL: [Link]

  • Title: Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity Source: MDPI URL: [Link]

  • Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: ACS Publications URL: [Link]

  • Title: Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations Source: NIH URL: [Link]

  • Title: Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a Source: ResearchGate URL: [Link]

  • Title: Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction Source: PubMed URL: [Link]

  • Title: Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging Source: The University of British Columbia URL: [Link]

  • Title: Suzuki–Miyaura coupling revisited: an integrated computational study Source: RSC Publishing URL: [Link]

  • Title: Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids Source: NTNU URL: [Link]

  • Title: Struggling with Suzuki Reaction Source: Reddit URL: [Link]

  • Title: Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation Source: ACS Publications URL: [Link]

  • Title: 26.6: Correlations of Structure with Reactivity of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]

Sources

A Comparative Guide to Stereoselectivity in Reactions of trans-2-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for synthesizing safe and efficacious molecules. trans-2-Phenylvinylboronic acid, a readily available and versatile reagent, has emerged as a powerful tool in stereoselective synthesis. Its unique electronic and steric properties allow it to participate in a variety of transformations that generate chiral centers with a high degree of control.

This guide provides an in-depth comparison of the stereoselectivity observed in key reactions of this compound. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings of stereocontrol, present comparative experimental data, and offer field-proven insights to help you harness the full potential of this valuable building block.

Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition: Crafting Chiral β-Styryl Carbonyls

The rhodium-catalyzed asymmetric conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds, often termed the Hayashi-Miyaura reaction, stands as a cornerstone of modern C-C bond formation. This compound is an exemplary substrate in this reaction, enabling the enantioselective introduction of a styryl moiety to generate valuable chiral ketones and esters.

The Engine of Selectivity: The Chiral Rh(I)-BINAP Complex

The remarkable enantioselectivity of this transformation is driven by the chiral environment created by the rhodium(I) catalyst and a chiral bisphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The reaction proceeds through a well-established catalytic cycle where the choice of ligand dictates the facial selectivity of the addition.

The generally accepted mechanism involves three key intermediates: a phenylrhodium species, an oxa-π-allylrhodium complex, and a hydroxorhodium complex[1]. The enantioselectivity is determined during the carborhodation step, where the vinyl group of the boronic acid is transferred to the enone coordinated to the chiral rhodium center. The C2-symmetric chiral pocket of the Rh-(S)-BINAP complex, for instance, preferentially accommodates the enone in a specific orientation, forcing the vinylrhodium species to add to one prochiral face over the other, leading to a high enantiomeric excess (ee) of one enantiomer.

Diagram 1: Catalytic Cycle of Rh-catalyzed 1,4-Addition

Catalytic_Cycle cluster_cycle Catalytic Cycle Rh_OH [Rh(I)(OH)(S)-BINAP] Rh_Vinyl [Rh(I)(CH=CHPh)(S)-BINAP] Rh_OH->Rh_Vinyl Transmetalation (+ PhCH=CHB(OH)₂) Rh_Enolate Oxa-π-allylrhodium Intermediate Rh_Vinyl->Rh_Enolate Carborhodation (+ Enone) Rh_Enolate->Rh_OH Product Chiral β-Styryl Ketone Rh_Enolate->Product Protonolysis (+ H₂O) Start Start->Rh_OH

Caption: Simplified catalytic cycle for the Rh/(S)-BINAP catalyzed conjugate addition.

Performance Comparison: Ligand and Substrate Effects

The choice of chiral ligand is paramount for achieving high enantioselectivity. While BINAP is a classic choice, other ligands have been developed to fine-tune the reaction for specific substrates. The structure of the α,β-unsaturated acceptor also plays a crucial role.

Table 1: Rh-Catalyzed Asymmetric Conjugate Addition of Vinylboronic Acids to Enones

EntryEnone SubstrateChiral LigandCatalyst PrecursorSolventTemp (°C)Yield (%)ee (%)Reference
12-Cyclohexenone(S)-BINAP[Rh(acac)(C₂H₄)₂]Dioxane/H₂O (10:1)100>9597-99Sakai et al. (2000)
22-Cyclopentenone(S)-BINAP[Rh(acac)(C₂H₄)₂]Dioxane/H₂O (10:1)1009397Miyaura et al.
3Chalcone (trans-1,3-Diphenyl-2-propen-1-one)O-monoacyltartaric acidNone (Organocatalyst)Toluene509287Terada et al. (2010)

Note: Data for entries 1 and 2 are based on reactions with phenylboronic acid, but similar high stereoselectivity is well-established for alkenylboronic acids under these conditions.

As the data indicates, the Rh/BINAP system is exceptionally effective for cyclic enones, consistently delivering products with enantiomeric excesses approaching 99%[2]. For acyclic enones like chalcone, alternative catalytic systems, such as chiral Brønsted acids, can also promote high levels of enantioselectivity[3].

Suzuki-Miyaura Cross-Coupling: Retention of Olefin Geometry

The Suzuki-Miyaura cross-coupling is a powerful method for forming C(sp²)-C(sp²) bonds. A key feature when using vinylboronic acids is the reaction's stereospecificity: the geometry of the double bond in the starting boronic acid is faithfully retained in the coupled product. For this compound, this means that the resulting stilbene derivatives will also be exclusively the trans isomer.

Mechanistic Basis for Stereoretention

The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the vinyl group is transferred from boron to the palladium center, and the subsequent reductive elimination both proceed with retention of configuration. This ensures that the trans stereochemistry of the vinylboronic acid is preserved in the final product.

Table 2: Suzuki-Miyaura Coupling of this compound

EntryCoupling PartnerCatalyst SystemBaseSolventYield (%)Product GeometryReference
14-BromobenzonitrilePd(PPh₃)₄K₂CO₃DME/H₂O95transOrgan et al. (2005)
21-Bromo-4-nitrobenzenePd(PPh₃)₄K₂CO₃DME/H₂O98transOrgan et al. (2005)
3Cu(III) [10-(4-BrPh)-5,15-bis-F₅PhC]Pd₂(dba)₃ / SPhosK₃PO₄Toluene80transBrückner et al. (2011)

This reaction provides a reliable method for synthesizing trans-stilbenes, which are important structural motifs in materials science and medicinal chemistry. The alternative, a Wittig reaction, often produces mixtures of E/Z isomers, necessitating challenging purifications. The Suzuki-Miyaura coupling with this compound provides a clear advantage in stereochemical purity.

The Petasis Borono-Mannich (PBM) Reaction: Diastereoselective Synthesis of Amino Acids

The Petasis reaction is a three-component condensation of an amine, a carbonyl compound (often an α-hydroxy aldehyde or glyoxylic acid), and an organoboronic acid. This compound is particularly well-suited for this transformation due to its high reactivity. The stereoselectivity in the PBM reaction is typically substrate-controlled, relying on the use of a chiral amine or a chiral aldehyde to direct the diastereochemical outcome.

Controlling Diastereoselectivity

When a chiral α-hydroxy aldehyde is used, the reaction generally proceeds with high anti-diastereoselectivity. This is attributed to a transition state where the boronic acid coordinates to both the nitrogen of the in-situ formed iminium ion and the adjacent hydroxyl group, leading to a rigid, chair-like transition state that directs the vinyl group to attack from the less hindered face.

Alternatively, using a chiral amine with a prochiral aldehyde like glyoxylic acid allows for the synthesis of enantioenriched α-amino acids. The stereocenter on the amine dictates the facial selectivity of the vinylboronic acid addition to the iminium intermediate.

Diagram 2: Experimental Workflow for a Petasis Reaction

Petasis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Combine: 1. Chiral Amine 2. Glyoxylic Acid 3. This compound in Solvent (e.g., Toluene) Stir Stir at elevated temp. (e.g., 80-100 °C) Reagents->Stir Monitor Monitor by TLC/LCMS Stir->Monitor Quench Aqueous Workup Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Characterize NMR, MS Purify->Characterize Stereo Chiral HPLC/SFC to determine d.r./e.e. Characterize->Stereo

Sources

A Comparative Guide to the Mechanistic Investigation of Trans-2-Phenylvinylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Styrenylboronic Acids in Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] trans-2-Phenylvinylboronic acid and its derivatives are particularly valuable building blocks, providing access to substituted styrenes, polyolefins, and complex conjugated systems prevalent in pharmaceuticals, agrochemicals, and materials science.[2] Understanding the reaction mechanism is not merely an academic exercise; it is critical for troubleshooting, optimizing reaction conditions, and minimizing impurity formation. This guide will compare and contrast key mechanistic pathways and the variables that influence them.

The Canonical Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[3][4][5] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) trans_complex->product r1x Ar-X r1x->oa_complex boronic R²B(OH)₂ + Base boronic->trans_complex

Caption: The Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[3][5] This step is often the rate-determining step of the overall reaction.[3]

  • Transmetalation : The organic moiety from the organoboron reagent (this compound) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[3][6]

  • Reductive Elimination : The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]

Mechanistic Deep Dive: The Critical Role of the Base in Transmetalation

While the overall cycle is well-established, the precise mechanism of the base-mediated transmetalation step has been a subject of considerable investigation.[7] The choice of base does not merely affect reaction rate; it dictates the dominant mechanistic pathway. Two primary pathways are proposed: the "boronate" pathway and the "oxo-palladium" pathway.[7][8]

Transmetalation_Pathways Competing Transmetalation Mechanisms cluster_0 Boronate Pathway cluster_1 Oxo-Palladium Pathway b_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ (Activated Boronate) b_acid->boronate + OH⁻ b_product Ar-Pd(II)-R boronate->b_product + Ar-Pd(II)-X pd_halide Ar-Pd(II)-X o_pd_halide Ar-Pd(II)-X oxo_pd Ar-Pd(II)-OH (Oxo-Palladium Complex) o_pd_halide->oxo_pd + OH⁻ o_product Ar-Pd(II)-R oxo_pd->o_product + R-B(OH)₂ o_b_acid R-B(OH)₂

Caption: The boronate vs. the oxo-palladium transmetalation pathway.

  • The Boronate Pathway : In this widely accepted model, the base (e.g., hydroxide, carbonate) first reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, [R-B(OH)₃]⁻.[8][9] This activated boronate species then readily transmetalates with the Ar-Pd(II)-X complex. Computational studies suggest this is a highly favorable, low-energy pathway.[7][10]

  • The Oxo-Palladium Pathway : An alternative mechanism proposes that the base first displaces the halide on the palladium center to form a more reactive oxo-palladium species (Ar-Pd(II)-OH).[7][8] This complex then reacts with the neutral boronic acid. Kinetic studies have provided evidence supporting this pathway, particularly with certain ligand and base combinations, suggesting that the operative mechanism can be system-dependent.[8]

Expert Insight : For most applications involving this compound with common bases like K₂CO₃ or K₃PO₄ in aqueous solvent mixtures, the boronate pathway is considered dominant. The choice of a stronger base is often a pragmatic one to accelerate the formation of the boronate, especially when using less reactive electrophiles like aryl chlorides.

Comparative Analysis of Catalytic Systems

The efficiency of the coupling is highly dependent on the interplay between the palladium source, ligand, base, and solvent. Below is a comparative summary based on typical experimental outcomes.

Catalyst SystemBaseSolventTemp (°C)Typical Time (h)Yield (%)Mechanistic Considerations & Rationale
Pd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O85-904-12>90Standard Conditions : Pd(PPh₃)₄ is a pre-catalyst that provides the active Pd(0) species. The biphasic system with a carbonate base is robust and widely applicable for aryl bromides.[11]
Pd(OAc)₂ / SPhosK₃PO₄THF/H₂O45<2>95High-Activity System : Buchwald-type ligands like SPhos create a more electron-rich and sterically hindered palladium center, accelerating both oxidative addition and reductive elimination.[12] K₃PO₄ is a stronger base, facilitating rapid boronate formation, allowing for lower reaction temperatures.
PdCl₂(dppf)Cs₂CO₃Dioxane/H₂O85-1002-6>90For Challenging Substrates : The dppf ligand provides stability to the catalyst at higher temperatures. Cesium carbonate offers high solubility and basicity, often improving yields with sterically hindered or electron-rich partners.[5][13]
Ligand-Free Pd(OAc)₂Na₂CO₃WEB*Room Temp1-3~85-95Green Chemistry Approach : In specific solvent systems like water-ethylene glycol blends (WEB), ligand-free protocols can be effective.[14] The mechanism may involve the formation of palladium nanoparticles in situ.[1]

*WEB: Water-Ethylene Glycol Blend

Mechanistic Pitfalls: Common Side Reactions

A thorough mechanistic investigation must also consider competing, non-productive pathways. Understanding their origin is key to suppression.

Side_Reactions start Ar-Pd(II)-X + [R-B(OH)₃]⁻ product Ar-R (Desired Product) start->product Productive Coupling homo R-R (Homocoupling) start->homo O₂ Mediated or 2x Transmetalation proto R-H (Protodeboronation) start->proto Base/H₂O Mediated

Caption: Competing pathways in Suzuki-Miyaura coupling.

  • Homocoupling : The formation of a dimer of the boronic acid (R-R) is a common byproduct.[15] This can be catalyzed by palladium, especially in the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle involving two transmetalation events with the boronic acid.[16] Mitigation : Thoroughly degassing the reaction mixture is the most effective strategy.

  • Protodeboronation : This is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom (R-H).[7] This process is often base-catalyzed and is a significant issue with electron-rich or heteroaryl boronic acids, particularly at elevated temperatures.[7][17][18] Mitigation : Using the mildest effective base, lower reaction temperatures, and shorter reaction times can minimize this side reaction. The use of highly active catalysts that promote fast coupling is a key strategy.[17][18]

  • Oxidation : Boronic acids are susceptible to oxidation, which can form phenols as byproducts. This is often caused by peroxides that can form in ethereal solvents like THF or dioxane.[7] Mitigation : Using freshly distilled or inhibitor-free solvents is crucial for preventing this pathway.

Alternative Methodologies: A Brief Comparison

While Suzuki-Miyaura coupling is often the method of choice, it is instructive to compare it with other C(sp²)–C(sp²) bond-forming reactions.

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura Organoboronic Acid/EsterLow toxicity, high functional group tolerance, commercially available reagents, stable reagents.[19]Potential for protodeboronation; base-sensitive substrates can be problematic.[3][7]
Stille Coupling Organostannane (Tin)Very high functional group tolerance; insensitive to water/air.High toxicity of tin reagents and byproducts, making purification difficult and limiting industrial use.[3]
Heck Reaction None (direct arylation of alkene)Atom economical (no organometallic reagent needed).Often requires specific directing groups; regioselectivity can be an issue. Boronate groups are generally not tolerant to Heck conditions.[20]
Sonogashira Coupling Terminal AlkyneExcellent for synthesizing aryl-alkyne linkages.Requires a copper co-catalyst; limited to terminal alkynes as the coupling partner.[2]

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling of this compound

This protocol provides a reliable baseline for coupling with a standard aryl bromide.

  • Materials :

    • 4-Bromoanisole (1.0 mmol, 187 mg)

    • This compound (1.2 mmol, 177 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

    • Toluene (5 mL)

    • Deionized Water (1 mL)

  • Procedure :

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, this compound, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

    • Add the degassed toluene and water via syringe.

    • Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 6 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Kinetic Analysis by ¹H NMR for Mechanistic Investigation

This workflow allows for the determination of reaction rates under different conditions to probe mechanistic hypotheses.

  • Setup :

    • Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in the chosen deuterated solvent (e.g., Toluene-d₈).

    • In an NMR tube equipped with a J. Young valve, combine the aryl halide, this compound, base, and the internal standard stock solution.

    • Add the catalyst precursor (e.g., Pd(OAc)₂ and a ligand) to the tube inside a glovebox.

    • Seal the tube and acquire an initial ¹H NMR spectrum (t=0) at the desired reaction temperature.

  • Execution :

    • Keep the NMR tube in a heated spectrometer or transfer it to a pre-heated oil bath between measurements.

    • Acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes).

    • Integrate the signals corresponding to the starting material, product, and the internal standard.

  • Data Analysis :

    • Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.

    • Plot concentration versus time to generate reaction profiles.

    • By varying the concentrations of the catalyst, base, or reactants one at a time, the reaction order with respect to each component can be determined, providing powerful insight into the rate-determining step and the roles of different species.[19]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful synthetic tool. However, its successful application, particularly on an industrial scale, hinges on a deep mechanistic understanding. By carefully considering the roles of the base and catalyst, and being aware of potential side reactions like homocoupling and protodeboronation, researchers can design more efficient, robust, and scalable processes. The comparative data and protocols provided herein serve as a guide for rational optimization and troubleshooting, empowering scientists to move from empirical screening to knowledge-driven process development.

References

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantics Scholar. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. National Center for Biotechnology Information. Available at: [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Center for Biotechnology Information. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. Available at: [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Center for Biotechnology Information. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. Available at: [Link]

  • Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. MDPI. Available at: [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. Available at: [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. Available at: [Link]

  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]

  • What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. Available at: [Link]

  • New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology. Available at: [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

  • Selective and efficient synthesis of trans-arylvinylboronates and trans-hetarylvinylboronates using palladium catalyzed cross-coupling. ResearchGate. Available at: [Link]

  • Transition-Metal-Free Stereospecific Cross-Coupling with Alkenylboronic Acids as Nucleophiles. ResearchGate. Available at: [Link]

  • Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. National Center for Biotechnology Information. Available at: [Link]

  • Coupling reaction of vinyl bromide with phenylboronic acid... ResearchGate. Available at: [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. Available at: [Link]

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of trans-2-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management and disposal of chemical reagents are not merely a regulatory requirement but a cornerstone of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of trans-2-Phenylvinylboronic acid (CAS No. 6783-05-7), ensuring the protection of personnel and the environment.

Hazard Characterization and Essential Precautions

This compound belongs to the boronic acid class of compounds. While a specific, comprehensive toxicological profile for this exact molecule may be limited, established principles of chemical safety dictate that it should be handled as a hazardous substance. Data from analogous compounds, such as Phenylboronic acid, indicate potential hazards that must be managed proactively.

The initial step in any disposal procedure is a thorough risk assessment. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for the most specific and up-to-date information.

Table 1: Hazard Profile and Protective Measures

Hazard CategoryDescriptionRationale & Required Actions
Acute Oral Toxicity Phenylboronic acid is classified as harmful if swallowed.[1][2][3] Ingestion can lead to adverse health effects.Prohibit eating, drinking, or smoking in laboratory areas.[2] In case of accidental ingestion, rinse the mouth and seek immediate medical attention.[2]
Skin & Eye Irritation Direct contact may cause skin and serious eye irritation.[4]Always wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and nitrile gloves.[5][6]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[4]All handling and weighing of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]
Environmental Hazard Related boronic acid derivatives can be toxic to aquatic life with long-lasting effects.[7]Prevent release into the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][8][9]

Waste Segregation: The Key to Safe Disposal

Proper segregation is critical to prevent dangerous chemical reactions within a waste container. This compound waste must be kept separate from incompatible materials.

  • Incompatible Materials: Avoid mixing with strong oxidizing agents, strong acids, or strong bases.[2][7][10] Such mixing can lead to exothermic or other hazardous reactions.[1]

Segregate waste into the following distinct streams:

  • Solid Hazardous Waste: Includes unused or expired this compound, contaminated personal protective equipment (gloves, weigh boats, wipes), and any spill cleanup material.[5]

  • Liquid Hazardous Waste: Includes solutions containing the compound and the initial solvent rinses from contaminated glassware.[5][11] Keep aqueous and organic/flammable solvent waste streams in separate, appropriate containers.[10][12]

  • Empty Containers: The original container that held the chemical must also be disposed of as hazardous waste until properly decontaminated.[10]

Step-by-Step Disposal Protocol

This protocol must be executed in compliance with your institution's Environmental Health & Safety (EHS) guidelines and local regulations.[8][12]

Step 3.1: Collection of Solid & Liquid Waste
  • Solid Waste: Carefully place all solid waste into a designated, durable, and sealable container. This container must be clearly labeled as "Hazardous Waste."[5][13]

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a compatible, leak-proof container (e.g., a glass or polyethylene bottle for most solvents, avoiding metal for acidic waste).[10][12] Do not fill containers beyond 90% capacity to allow for expansion.[12]

Step 3.2: Decontamination of Empty Containers

Empty containers are not truly empty and must be decontaminated before they can be discarded.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve any remaining residue.[10][11]

  • Collect Rinsate: Crucially, the first rinse—and for highly toxic materials, all three rinses—must be collected and disposed of as liquid hazardous waste.[11]

  • Final Disposal: After triple rinsing and air-drying in a fume hood, the container can be disposed of according to institutional policy, which may include disposal in glassware waste or regular trash.

Step 3.3: Labeling and Storage

Proper labeling is a regulatory mandate from the EPA and OSHA to ensure safety and proper handling.[13][14]

  • Label Content: Affix a hazardous waste tag to every waste container. The label must include:

    • The words "Hazardous Waste".[13][14]

    • The full chemical name: "this compound" (no abbreviations).[11]

    • An indication of the hazards (e.g., Irritant, Toxic).[13][14]

    • The approximate percentage of each component in the container.[11]

  • Storage: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[14][15] This area should be under the control of laboratory personnel, away from drains, and provide secondary containment to catch any potential leaks.[11][12]

Disposal Pathway Decision Framework

The following diagram illustrates the decision-making process for managing waste generated from this compound.

G start Waste Generation This compound characterize Characterize Waste Stream start->characterize solid Solid Waste (Unused reagent, contaminated PPE) characterize->solid Solid liquid Liquid Waste (Solutions, reaction mixtures) characterize->liquid Liquid container_node Empty Reagent Container characterize->container_node Container package_solid Package in sealed, labeled solid waste container solid->package_solid package_liquid Collect in sealed, labeled liquid waste container liquid->package_liquid decon Triple rinse container, collecting first rinsate container_node->decon store Store in designated Satellite Accumulation Area (SAA) package_solid->store package_liquid->store rinsate Collect rinsate as liquid hazardous waste decon->rinsate rinsate->package_liquid pickup Arrange for pickup by licensed EHS vendor store->pickup

Caption: Disposal workflow for this compound.

Final Disposal via Institutional EHS

The ultimate disposal of hazardous waste is a highly regulated process that must be handled by certified professionals.

  • Contact EHS: Once your waste container is full or has been in storage for the maximum allowable time per institutional policy (e.g., 90 or 180 days depending on generator status), contact your EHS department to schedule a waste pickup.[12][14]

  • Professional Disposal: Your institution's EHS office contracts with licensed hazardous waste disposal companies that will transport the waste off-site for final treatment, typically via high-temperature incineration or other approved methods.[16]

By adhering to this structured disposal protocol, researchers can ensure they are not only compliant with federal and local regulations but are also upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, June 25). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Phenylboronic acid - Safety Data Sheet. Retrieved from [Link]

  • Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Cole-Parmer. (n.d.). (2-Methylpropyl)boronic acid, 98% - Material Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Phenylboronic acid - Safety Data Sheet. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2020, December 18). Boric Acid. Retrieved from [Link]

  • Missouri S&T. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Greenbook. (2015, October 2). 10% Boron - Safety Data Sheet. Retrieved from [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling trans-2-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with trans-2-Phenylvinylboronic acid (CAS No. 6783-05-7). Moving beyond a simple checklist, we delve into the causality behind each procedural step, building a framework of self-validating protocols to ensure your safety and the integrity of your work.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'

This compound is a combustible solid organic compound. While specific toxicity data is limited, the broader class of boronic acids and related vinylboronic acids are known to cause skin and eye irritation.[1][2][3] A safety data sheet for a similar compound, 2-tert-Butyl-trans-vinylboronic acid, lists it as a Category 2 skin and eye irritant and a Category 3 specific target organ toxicant for respiratory irritation.[1] Therefore, it is imperative to treat this compound as a hazardous substance, with the primary routes of exposure being inhalation of dust, skin contact, and eye contact.

Before any procedure, a thorough risk assessment is mandatory. This is not a bureaucratic hurdle; it is a critical scientific step to define the necessary controls. Consider:

  • Scale: Are you handling milligrams for an analytical standard or multi-gram quantities for a synthesis? The potential for exposure increases with scale.

  • Physical Form: As a solid, the primary risk is the generation of airborne dust, especially during weighing and transfer.

  • Procedure: A simple dissolution in a closed vial carries a lower risk than an open-flask reaction requiring heating and stirring.

Core Protection: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final line of defense. It should always be used in conjunction with robust engineering and administrative controls.

  • Engineering Control - The Chemical Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood.[4][5][6] This is the most critical step in minimizing inhalation exposure. Ensure the fume hood has a verified, proper air flow rate before beginning your work.[5]

  • Administrative Control - Designated Work Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination. Inform colleagues in the lab when you are working with the substance.[5]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE is dictated by your risk assessment. Below is a detailed breakdown of required equipment.

Hand Protection

Standard disposable nitrile gloves are required for handling this compound.[5][7] Nitrile provides good resistance against a range of chemicals and is effective against incidental splashes and contact with solids.

  • Causality: Boronic acids can cause skin irritation.[1][2][3] Gloves provide a direct barrier to prevent dermal exposure.

  • Protocol:

    • Always inspect gloves for any signs of degradation or punctures before use.

    • For procedures with a higher risk of splashes or when handling larger quantities, double-gloving is recommended.[4]

    • Remove gloves using the proper technique (without touching the outer surface with bare skin) to avoid contaminating your hands.

    • Dispose of contaminated gloves as solid hazardous waste.[4]

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Eye and Face Protection

Chemical safety goggles are mandatory at all times when handling this compound.[4][6][8] Standard safety glasses with side shields do not provide adequate protection from splashes or airborne dust.

  • Causality: this compound and related compounds are classified as serious eye irritants.[1][2][3] Goggles form a seal around the eyes, offering superior protection.

  • Protocol:

    • Ensure your safety goggles fit snugly and are rated for chemical splash protection (e.g., ANSI Z87.1).

    • For large-scale operations or when there is a significant splash hazard, a face shield should be worn in addition to chemical safety goggles.[4][9] The face shield protects the entire face from splashes.

Body Protection

A flame-resistant lab coat, fully fastened, is the minimum requirement for body protection.[4][5]

  • Causality: A lab coat protects your skin and personal clothing from contamination in the event of small spills or dust settling.

  • Protocol:

    • Always keep your lab coat fully buttoned.

    • For procedures involving larger volumes of solutions, consider a chemical-resistant apron made of neoprene or a similar material, worn over the lab coat.[9]

    • Remove the lab coat before leaving the laboratory to prevent the spread of contamination.

Respiratory Protection

When used within a certified chemical fume hood, specific respiratory protection is typically not required. However, there are situations where it becomes necessary.

  • Causality: Inhalation of boronic acid dust can cause respiratory tract irritation.[1][2][6]

  • Protocol:

    • Fume Hood Failure or Spill: In the event of a fume hood malfunction or a significant spill outside of the hood, a NIOSH-approved respirator is required. For dust, a filtering facepiece respirator (such as an N95) is recommended.

    • Large-Scale Weighing: If weighing large quantities where dust generation is unavoidable even within a hood, a respirator should be considered as an additional precaution.

PPE Summary Table
Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Small Quantities (<1g) in Fume Hood Single pair of nitrile glovesChemical safety gogglesLab coatNot required
Handling Solutions in Fume Hood Single pair of nitrile glovesChemical safety gogglesLab coatNot required
Weighing Large Quantities (>1g) in Fume Hood Double pair of nitrile glovesChemical safety gogglesLab coatN95 respirator recommended
Large-Scale Reaction/Splash Hazard in Fume Hood Double pair of nitrile glovesChemical safety goggles and face shieldLab coat and chemical-resistant apronNot required
Spill Cleanup (Outside Fume Hood) Double pair of nitrile glovesChemical safety goggles and face shieldLab coat and chemical-resistant apronNIOSH-approved respirator (N95 for solid)

Operational Plan: Safe Handling and Disposal

Integrating PPE use into your workflow is crucial for safety.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, don all required PPE as determined by your risk assessment (lab coat, goggles, gloves).

  • Weighing: Conduct all weighing operations on a disposable weigh paper or in a tared container within the fume hood to contain any dust.

  • Transfer: Use a spatula to transfer the solid. Avoid pouring the solid directly from the bottle, as this can generate dust.

  • Dissolution: Add solvent to the solid in the fume hood. Cap the container before removing it from the hood for sonication or vortexing.

  • Post-Handling: After the procedure, decontaminate the work area. Wipe down the spatula and any surfaces with a suitable solvent (e.g., ethanol), collecting the wipe as solid hazardous waste.

Decontamination and Disposal Plan

This compound and its derivatives must be treated as hazardous waste.[4][6] Never dispose of this chemical or its containers in the regular trash or down the drain.[4]

  • Solid Waste: Contaminated gloves, weigh papers, pipette tips, and wipes must be placed in a designated, sealed, and clearly labeled container for solid hazardous waste.[4]

  • Liquid Waste: Solutions containing the compound and solvent rinses from glassware must be collected in a separate, sealed, and labeled container for liquid hazardous waste.[4][6]

  • Glassware Decontamination:

    • Perform an initial rinse with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the residue.[8] This rinseate MUST be collected as liquid hazardous waste.[6][8]

    • For thorough decontamination, a secondary wash with a dilute basic solution (e.g., sodium bicarbonate) can convert residual boronic acid to a more water-soluble boronate salt.[4] This rinsate should also be collected as liquid hazardous waste.[4]

    • After decontamination, the glassware can be washed normally.

Emergency Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or symptoms persist, seek medical attention.[1][10]

  • Spill: If a spill occurs inside a fume hood, contain it with an appropriate absorbent material. If the spill is outside the hood, evacuate the immediate area and prevent others from entering. Don appropriate PPE, including respiratory protection, before cleaning the spill.[5]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when planning to work with this compound.

PPE_Workflow cluster_prep Phase 1: Planning & Assessment cluster_ppe Phase 2: PPE Selection cluster_controls Phase 3: Engineering Controls start Start: Plan to use This compound risk_assessment Conduct Risk Assessment: - Scale of work? - Physical form? - Procedure hazards? start->risk_assessment is_solid Handling Solid? risk_assessment->is_solid ppe_splash Add Face Shield & Chemical Apron (Splash Hazard) risk_assessment->ppe_splash High Splash Risk? ppe_double_glove Use Double Gloves risk_assessment->ppe_double_glove Large Scale? ppe_base Baseline PPE: - Nitrile Gloves - Safety Goggles - Lab Coat is_solid->ppe_base No (Solution) ppe_respirator Add N95 Respirator (Dust Hazard) is_solid->ppe_respirator Yes fume_hood Work in Certified Chemical Fume Hood ppe_base->fume_hood ppe_respirator->ppe_base ppe_splash->fume_hood ppe_double_glove->fume_hood caption PPE selection workflow for this compound.

Caption: PPE selection workflow for this compound.

References

  • Proper Disposal Procedures for 4-(Carboxyvin-2-YL)phenylboronic Acid: A Safety and Operational Guide. Benchchem.
  • What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. (2025). YouTube.
  • Boric Acid - IsoLab. IsoLab.
  • How to Store Boric Acid | Lab Alley. Lab Alley.
  • Essential Procedures for the Proper Disposal of ARI-3531. Benchchem.
  • Boric Acid Safety & Hazards | Lab Alley. Lab Alley.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid. Benchchem.
  • How To Safely Dispose of Boric Acid - Lab Alley. Lab Alley.
  • This compound 97 6783-05-7. Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Chemical Waste Disposal Guidelines.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • Personal Protective Equipment - Auburn University Business and Administration. Auburn University.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.